molecular formula C7H10ClNO B1345838 3-(Chloromethyl)-5-isopropylisoxazole CAS No. 1018128-18-1

3-(Chloromethyl)-5-isopropylisoxazole

Cat. No.: B1345838
CAS No.: 1018128-18-1
M. Wt: 159.61 g/mol
InChI Key: UGAJDIZLJMKLBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-5-isopropylisoxazole is a useful research compound. Its molecular formula is C7H10ClNO and its molecular weight is 159.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(chloromethyl)-5-propan-2-yl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO/c1-5(2)7-3-6(4-8)9-10-7/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAJDIZLJMKLBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649342
Record name 3-(Chloromethyl)-5-(propan-2-yl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018128-18-1
Record name 3-(Chloromethyl)-5-(propan-2-yl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Chloromethyl)-5-isopropylisoxazole (CAS 1018128-18-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Chloromethyl)-5-isopropylisoxazole, a heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. The isoxazole core is a privileged scaffold in numerous biologically active compounds, and the presence of a reactive chloromethyl group at the 3-position, coupled with an isopropyl substituent at the 5-position, offers a versatile platform for the synthesis of novel molecular entities. This document delves into the physicochemical properties, spectral characteristics, synthesis, reactivity, and potential applications of this compound, with a focus on its utility in drug discovery.

Introduction

Isoxazole derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide array of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The unique electronic and steric features of the isoxazole ring, combined with its ability to participate in various chemical transformations, make it an attractive moiety for molecular design. This compound (CAS 1018128-18-1) is a functionalized isoxazole that serves as a key intermediate for the synthesis of more complex molecules. The chloromethyl group provides a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functional groups and the construction of elaborate molecular architectures. The isopropyl group at the 5-position influences the compound's lipophilicity and steric profile, which can be crucial for modulating biological activity.

Physicochemical and Spectral Properties

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in research and development.

Physicochemical Properties

While some physical properties for this specific compound are not extensively reported in the literature, key identifiers and calculated values are summarized in the table below.

PropertyValueSource
CAS Number 1018128-18-1[3]
Molecular Formula C₇H₁₀ClNO[3][4]
Molecular Weight 159.61 g/mol [3][4]
IUPAC Name 3-(chloromethyl)-5-propan-2-yl-1,2-oxazole[4]
Canonical SMILES CC(C)C1=CC(=NO1)CCl[3][4]
InChI Key UGAJDIZLJMKLBN-UHFFFAOYSA-N[4]
Purity Typically ≥95%[3]
Storage Conditions 2-8 °C for short-term, -20°C for long-term[3][5]
Melting Point Not available[6]
Boiling Point Not available[6]
Density Not available[6]
Spectral Data
  • ¹H NMR (CDCl₃):

    • A doublet for the six methyl protons of the isopropyl group (~1.3 ppm).

    • A septet for the methine proton of the isopropyl group (~3.1 ppm).

    • A singlet for the chloromethyl protons (~4.6 ppm).

    • A singlet for the isoxazole ring proton at the 4-position (~6.2 ppm).

  • ¹³C NMR (CDCl₃):

    • Signals for the methyl carbons of the isopropyl group (~21 ppm).

    • A signal for the methine carbon of the isopropyl group (~28 ppm).

    • A signal for the chloromethyl carbon (~36 ppm).

    • A signal for the C4 of the isoxazole ring (~101 ppm).

    • Signals for the C3 and C5 carbons of the isoxazole ring (~160 ppm and ~175 ppm, respectively).

  • Infrared (IR):

    • C-H stretching vibrations for the alkyl groups.

    • C=N and C=C stretching vibrations characteristic of the isoxazole ring.

    • C-Cl stretching vibration.

  • Mass Spectrometry (MS):

    • A molecular ion peak corresponding to the molecular weight of the compound (159.61 g/mol ), with a characteristic isotopic pattern for the presence of a chlorine atom.

Synthesis of this compound

The synthesis of 3-(chloromethyl)-5-substituted isoxazoles can be achieved through several established synthetic routes. A common and effective method involves the [3+2] cycloaddition of a nitrile oxide with an appropriately substituted alkyne. Alternatively, functional group transformation from a precursor molecule, such as the chlorination of a hydroxymethylisoxazole, is a viable strategy.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Method 1: Cycloaddition cluster_1 Method 2: Functional Group Transformation A Isobutyraldoxime F Isobutyronitrile Oxide A->F In situ generation of isobutyronitrile oxide B N-Chlorosuccinimide (NCS) B->F C Propargyl Chloride E This compound C->E [3+2] Cycloaddition D Base (e.g., Triethylamine) D->E F->E G (5-isopropylisoxazol-3-yl)methanol I This compound G->I H Thionyl Chloride (SOCl₂) H->I Chlorination

Caption: Synthetic routes to this compound.

Experimental Protocol: Synthesis via Chlorination of (5-isopropylisoxazol-3-yl)methanol

This protocol is based on general procedures for the chlorination of hydroxymethylisoxazoles.[7]

Materials:

  • (5-isopropylisoxazol-3-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (5-isopropylisoxazol-3-yl)methanol (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution via a dropping funnel. The addition should be controlled to maintain the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding the mixture to a stirred, saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to yield pure this compound.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the electrophilic nature of the chloromethyl group, making it an excellent substrate for nucleophilic substitution reactions.

Reactivity with Nucleophiles

The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, alcohols, and carbanions. This allows for the facile introduction of a wide range of functional groups at the 3-position of the isoxazole ring.

Reactivity_Diagram cluster_0 Nucleophiles cluster_1 Products A This compound F 3-(Aminomethyl)-5-isopropylisoxazole A->F G 3-(Thioether)-5-isopropylisoxazole A->G H 3-(Alkoxymethyl)-5-isopropylisoxazole A->H I 3-(Alkyl)-5-isopropylisoxazole A->I B R-NH₂ (Amine) B->F Sɴ2 Reaction C R-SH (Thiol) C->G Sɴ2 Reaction D R-OH (Alcohol) D->H Sɴ2 Reaction E R⁻ (Carbanion) E->I Sɴ2 Reaction

Caption: Nucleophilic substitution reactions of this compound.

This reactivity is fundamental to its utility as a building block. For instance, reaction with primary or secondary amines yields aminomethylisoxazole derivatives, which are common motifs in pharmacologically active compounds. Similarly, reaction with thiols provides thioether-linked isoxazoles, and reaction with alcohols or phenols under Williamson ether synthesis conditions affords the corresponding ethers.[7]

Potential Applications in Medicinal Chemistry

The isoxazole scaffold is present in a number of FDA-approved drugs, highlighting its importance in pharmaceutical research.[8] this compound can be used as a starting material for the synthesis of libraries of compounds for screening against various biological targets. The ability to easily diversify the substituent at the 3-position allows for the systematic exploration of structure-activity relationships (SAR). Potential therapeutic areas where derivatives of this compound could be explored include:

  • Anticancer Agents: Many isoxazole-containing compounds have demonstrated potent anticancer activity.[2]

  • Antimicrobial Agents: The isoxazole nucleus is a key component of several antibacterial and antifungal drugs.

  • Anti-inflammatory Drugs: Some isoxazole derivatives are known to inhibit inflammatory pathways.

  • Central Nervous System (CNS) Agents: Isoxazole-based compounds have shown promise in the treatment of various CNS disorders.[2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling chloromethylated heterocyclic compounds should be followed. These compounds are typically irritants and may be harmful if inhaled, swallowed, or absorbed through the skin.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.

  • Inhalation: Avoid inhaling dust, fumes, or vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.[3][5]

In case of exposure, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined reactive site allows for the straightforward introduction of a wide range of functional groups, enabling the synthesis of diverse libraries of novel compounds. While detailed physicochemical and spectral data are not extensively documented, its synthesis and reactivity patterns are well-precedented in the chemical literature for related compounds. As the demand for novel therapeutic agents continues to grow, the utility of functionalized heterocyclic intermediates like this compound in drug discovery programs is expected to increase.

References

  • Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. ResearchGate. [Link]

  • Spectroscopic and structural analysis of novel spiro-isoxazoles. [Link]

  • Copper-Catalyzed Synthesis of Trifluoromethyl-Substituted Isoxazolines - Supporting Information. [Link]

  • Material Safety Data Sheet - 5-Sulfoisophthalic acid monolithium salt, 98%. Cole-Parmer. [Link]

  • Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. ResearchGate. [Link]

  • Safety Data Sheet - Isocyanate Component A. KASI. [Link]

  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. [Link]

  • 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses Procedure. [Link]

  • Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole.
  • Material Safety Data Sheet - Anthracene. Cole-Parmer. [Link]

  • Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. [Link]

  • 1018128-18-1|this compound. BIOFOUNT. [Link]

  • The recent progress of isoxazole in medicinal chemistry. ResearchGate. [Link]

  • Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. PubMed. [Link]

  • The recent progress of isoxazole in medicinal chemistry. PubMed. [Link]

  • Synthesis and Antitrypanosomal Activity of Novel 2‑Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents. PMC - NIH. [Link]

  • 4-(chloromethyl)-3-ethyl-5-methylisoxazole. Chemical Synthesis Database. [Link]

  • Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles. RSC Publishing. [Link]

  • Mayr's Database Of Reactivity Parameters: Nucleophiles. [Link]

  • Mayr's Database Of Reactivity Parameters: C-Nucleophiles. [Link]

Sources

synthesis of 3-(Chloromethyl)-5-isopropylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(Chloromethyl)-5-isopropylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the formation of the isoxazole core via a classical cyclocondensation reaction, followed by a selective radical chlorination of the 3-methyl group. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and in-depth analysis of the reaction parameters, empowering researchers to confidently replicate and adapt this synthesis for their specific needs.

Introduction

Isoxazole derivatives are a prominent class of five-membered aromatic heterocycles that feature frequently in a wide array of biologically active compounds and approved pharmaceuticals. Their utility stems from their ability to act as bioisosteres for other functional groups, engage in hydrogen bonding, and provide a rigid scaffold for the presentation of pharmacophoric elements. The specific target of this guide, this compound, incorporates a reactive chloromethyl group, which serves as a versatile handle for further chemical elaboration, making it a key intermediate in the synthesis of more complex molecular architectures.

This guide delineates a logical and field-proven synthetic strategy, beginning with the construction of the 3-methyl-5-isopropylisoxazole core, followed by the targeted chlorination of the methyl group. The causality behind the choice of reagents and reaction conditions is thoroughly discussed to provide a deeper understanding of the synthesis.

Overall Synthetic Strategy

The synthesis of this compound is strategically divided into two key stages. This approach ensures a high degree of control over the chemical transformations and facilitates the isolation and purification of the intermediate and final products.

Synthesis_Workflow cluster_step1 Isoxazole Core Synthesis cluster_step2 Functionalization Start Starting Materials: - 5-Methylhexane-2,4-dione - Hydroxylamine Hydrochloride Step1 Step 1: Isoxazole Formation (Cyclocondensation) Start->Step1 Intermediate 3-Methyl-5-isopropylisoxazole Step1->Intermediate Step2 Step 2: Chlorination (Radical Halogenation) Intermediate->Step2 FinalProduct This compound Step2->FinalProduct Isoxazole_Formation cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Diketone 5-Methylhexane-2,4-dione Monoxime Monoxime Formation Diketone->Monoxime Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Monoxime Cyclization Intramolecular Cyclization Monoxime->Cyclization Dehydration Dehydration Cyclization->Dehydration Isoxazole 3-Methyl-5-isopropylisoxazole Dehydration->Isoxazole Chlorination_Mechanism Initiation Initiation: Initiator -> 2 R• Propagation1 Propagation Step 1: R• + NCS -> R-Cl + Succinimidyl• Initiation->Propagation1 Propagation2 Propagation Step 2: Succinimidyl• + Isoxazole-CH3 -> Succinimide + Isoxazole-CH2• Propagation1->Propagation2 Propagation3 Propagation Step 3: Isoxazole-CH2• + NCS -> this compound + Succinimidyl• Propagation2->Propagation3 Propagation3->Propagation2 Termination Termination: Radical + Radical -> Non-radical species Propagation3->Termination

Spectroscopic Characterization of 3-(Chloromethyl)-5-isopropylisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 3-(Chloromethyl)-5-isopropylisoxazole. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing isoxazole-based compounds. The guide will cover the theoretical basis and practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule.

Introduction to this compound

This compound, with the molecular formula C₇H₁₀ClNO and a molecular weight of 159.616 g/mol , is a substituted isoxazole.[1] The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This core structure is a valuable scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The presence of a reactive chloromethyl group at the 3-position and an isopropyl group at the 5-position provides avenues for further synthetic modifications, making this compound a versatile building block. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the characterization of its reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR will provide characteristic signals corresponding to the different hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

The proton NMR spectrum is expected to show distinct signals for the protons of the isopropyl group, the chloromethyl group, and the isoxazole ring.

  • Isopropyl Protons: The isopropyl group will exhibit a characteristic pattern: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The methine proton will be deshielded due to its proximity to the isoxazole ring.

  • Chloromethyl Protons: The two protons of the chloromethyl group (-CH₂Cl) are expected to appear as a singlet, as there are no adjacent protons to couple with. The electronegative chlorine atom will cause a significant downfield shift for these protons.

  • Isoxazole Ring Proton: The isoxazole ring has one proton at the 4-position. This proton will appear as a singlet and its chemical shift will be influenced by the electronic environment of the heterocyclic ring.

The following diagram illustrates the expected workflow for acquiring and interpreting the ¹H NMR spectrum.

Caption: Workflow for ¹H NMR analysis.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.3Doublet6H-CH(CH ₃)₂
~3.1Septet1H-CH (CH₃)₂
~4.6Singlet2H-CH ₂Cl
~6.2Singlet1HIsoxazole C4-H

Note: These are predicted values based on known data for similar structures and may vary slightly in an experimental setting. For instance, the ¹H NMR spectrum of 4-(chloromethyl)-3,5-dimethylisoxazole shows the chloromethyl protons at 4.401 ppm and the methyl protons at 2.395 and 2.297 ppm.[5]

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Isopropyl Carbons: Two signals are expected for the isopropyl group: one for the two equivalent methyl carbons and one for the methine carbon.

  • Chloromethyl Carbon: The carbon of the chloromethyl group will be significantly deshielded by the chlorine atom.

  • Isoxazole Ring Carbons: Three distinct signals are expected for the C3, C4, and C5 carbons of the isoxazole ring.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~21-CH(C H₃)₂
~28-C H(CH₃)₂
~38-C H₂Cl
~101Isoxazole C 4
~161Isoxazole C 3
~175Isoxazole C 5

Note: These are predicted values. Experimental values for similar structures, such as 4-(chloromethyl)-3,5-dimethylisoxazole, show the chloromethyl carbon at a specific chemical shift, which helps in these predictions.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=N, C=C, C-O, and C-Cl bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2970-2870Medium-StrongC-H stretching (isopropyl)
~1600MediumC=N stretching (isoxazole ring)
~1470MediumC=C stretching (isoxazole ring)
1250-1000StrongC-O stretching (isoxazole ring)
800-600StrongC-Cl stretching (chloromethyl)

The interpretation of the IR spectrum of isoxazole derivatives is well-established.[7][8][9] The characteristic vibrations of the isoxazole ring provide a clear fingerprint for this class of compounds.

The following diagram outlines the general workflow for obtaining an IR spectrum.

Caption: Workflow for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the fragmentation pathways.

For this compound (MW = 159.616), the mass spectrum obtained by electron ionization (EI) is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The presence of chlorine will be indicated by the isotopic pattern of the molecular ion and chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Predicted Fragmentation Pattern

The fragmentation of isoxazole derivatives in mass spectrometry often involves cleavage of the ring and loss of substituents.[10][11]

  • Molecular Ion (M⁺): A peak at m/z 159 (for ³⁵Cl) and 161 (for ³⁷Cl) is expected.

  • Loss of Chlorine: Fragmentation may involve the loss of a chlorine radical to give a cation at m/z 124.

  • Loss of Chloromethyl Radical: Cleavage of the C-C bond between the isoxazole ring and the chloromethyl group could lead to the loss of a ·CH₂Cl radical, resulting in an ion at m/z 110.

  • Loss of Isopropyl Group: Fragmentation could also involve the loss of the isopropyl group, leading to a fragment ion.

  • Ring Cleavage: The isoxazole ring can undergo characteristic cleavage, leading to smaller fragment ions.

The following diagram illustrates a plausible fragmentation pathway.

MS_Fragmentation M [C₇H₁₀ClNO]⁺ m/z 159/161 F1 [C₇H₁₀NO]⁺ m/z 124 M->F1 - Cl F2 [C₆H₈NO]⁺ m/z 110 M->F2 - CH₂Cl F3 [C₄H₂ClNO]⁺ (Loss of C₃H₇) M->F3 F4 Smaller Fragments F1->F4 F2->F4 F3->F4

Caption: Plausible MS fragmentation of this compound.

Experimental Protocols

General Considerations

All solvents should be of spectroscopic grade. Glassware should be clean and dry.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 400 MHz).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment should be recorded first.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and fragment ions.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

This technical guide has provided a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. By understanding the predicted chemical shifts, absorption bands, and fragmentation patterns, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data.

References

  • Oriental Journal of Chemistry. Synthesis and Biofunctional Evaluation of Novel Isoxazole, C-Nucleoside, and Thioxopyrimidine Derivatives. Available from: [Link]

  • ResearchGate. The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Available from: [Link]

  • MDPI. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • CORE. THE MASS SPECTRA OF HETEROAROMATICS. III.i) MASS-SPECTRAL FRAGMENTATION OF. Available from: [Link]

  • ResearchGate. New isoxazolidine derivatives: Synthesis, Spectroscopic analysis, X-ray, DFT calculation, Biological activity studies. Available from: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Available from: [Link]

  • Sciforum. Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives. Available from: [Link]

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available from: [Link]

  • PubMed. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Available from: [Link]

Sources

molecular weight and formula of 3-(Chloromethyl)-5-isopropylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Chloromethyl)-5-isopropylisoxazole: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure in numerous biologically active compounds, and the presence of a reactive chloromethyl group makes this particular derivative a versatile intermediate for elaborating more complex molecular architectures. This document details the compound's physicochemical properties, presents a robust synthetic methodology based on 1,3-dipolar cycloaddition, explores its characteristic spectral data, and elucidates the reactivity of the chloromethyl handle for derivative synthesis. Furthermore, it discusses the potential applications of this molecule in the development of novel therapeutic and agrochemical agents, supported by established protocols and authoritative references.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding, allow it to serve as a versatile pharmacophore.[1] The integration of an isoxazole moiety into a molecule can lead to enhanced biological efficacy, reduced toxicity, and improved pharmacokinetic profiles.[1][2] Consequently, isoxazole derivatives have found broad applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3][4][5]

Within this important class of compounds, this compound (CAS No. 1018128-18-1) emerges as a particularly valuable synthetic intermediate. Its structure combines the stable, biologically relevant isoxazole core with a strategically placed isopropyl group and a highly reactive chloromethyl functional group. This "handle" allows for straightforward chemical modification, enabling chemists to readily introduce a wide array of other functional groups and build extensive libraries of novel compounds for biological screening.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is the starting point for its effective use in synthesis. The key identifiers and characteristics of this compound are summarized below.

PropertyValueReference(s)
Chemical Formula C₇H₁₀ClNO[6][7]
Molecular Weight 159.61 g/mol [6][7]
CAS Number 1018128-18-1[6]
Canonical SMILES CC(C)C1=CC(CCl)=NO1
Purity (Typical) ≥95%
Storage Conditions 2-8 °C, Inert atmosphere

Synthesis Pathway: 1,3-Dipolar Cycloaddition

The construction of the 3,5-disubstituted isoxazole ring is efficiently achieved through the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. A highly effective and practical one-pot method for synthesizing 5-chloromethylisoxazoles utilizes readily available aldoximes and 2,3-dichloro-1-propene.[8][9]

The causality behind this choice of reagents is twofold:

  • Nitrile Oxide Generation: The aldoxime (in this case, isobutyraldoxime, derived from isobutyraldehyde) serves as the precursor to the nitrile oxide dipole. In situ generation using an oxidant like N-chlorosuccinimide (NCS) or sodium hypochlorite avoids the need to handle unstable nitrile oxides.

  • Alkene Partner & Handle Installation: 2,3-Dichloro-1-propene acts as both the dipolarophile (the alkene component) and the source of the chloromethyl group. The cycloaddition reaction is followed by an elimination of HCl, which aromatizes the intermediate isoxazoline to the stable isoxazole ring.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established methodologies for the synthesis of related 5-(chloromethyl)isoxazoles.[8][9]

  • Setup: To a stirred solution of isobutyraldoxime (1.0 eq) in a suitable solvent such as DMF or Chloroform, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.

  • Nitrile Oxide Formation: Allow the mixture to stir at room temperature for 1-2 hours until the aldoxime is consumed (monitored by TLC). This step generates the isobutyronitrile oxide in situ.

  • Cycloaddition: Add 2,3-dichloro-1-propene (1.5 eq) to the reaction mixture, followed by the slow addition of a base such as triethylamine (1.5 eq) or sodium bicarbonate to promote the subsequent elimination step.

  • Reaction: Heat the mixture to 50-60 °C and stir for 12-24 hours until the reaction is complete.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction Sequence cluster_output Final Product & Purification Aldoxime Isobutyraldoxime InSitu In Situ Nitrile Oxide Generation (via NCS) Aldoxime->InSitu DCP 2,3-Dichloro-1-propene Cycloaddition [3+2] Cycloaddition DCP->Cycloaddition InSitu->Cycloaddition Reacts with Elimination HCl Elimination & Aromatization Cycloaddition->Elimination Workup Aqueous Workup & Extraction Elimination->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: One-pot synthesis of this compound.

Spectroscopic Characterization

Structural confirmation of the synthesized compound relies on standard spectroscopic techniques. While a specific spectrum for this exact molecule is not publicly available, the expected signals can be reliably predicted based on its structure and data from analogous compounds.[10]

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals: a doublet for the two methyl groups of the isopropyl moiety, a septet for the isopropyl CH proton, a singlet for the isoxazole ring proton, and a characteristic singlet for the chloromethyl (CH₂Cl) protons.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will corroborate the structure with signals corresponding to the isopropyl carbons, the three distinct carbons of the isoxazole ring, and the carbon of the chloromethyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would show a pseudo-molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) that precisely matches the compound's molecular formula, confirming its elemental composition.[10] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable in the mass spectrum.

Chemical Reactivity: The Versatile Chloromethyl Group

The primary utility of this compound as a building block stems from the reactivity of the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution (an Sₙ2 reaction). This allows for the facile introduction of a diverse range of functionalities.[9][11]

This self-validating system—where the successful displacement of chlorine can be easily monitored by techniques like TLC and confirmed by NMR and MS—makes it a trustworthy and reliable tool for discovery chemistry.

General Protocol: Nucleophilic Substitution
  • Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

  • Reagents: Add the desired nucleophile (e.g., a phenol, thiol, or secondary amine) (1.1 eq) and a non-nucleophilic base such as potassium carbonate or cesium carbonate (1.5 eq). The base is critical for deprotonating acidic nucleophiles like phenols or thiols.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C, monitoring progress by TLC.

  • Workup and Purification: Upon completion, the reaction is worked up similarly to the synthesis protocol, followed by purification to yield the desired derivative.

Reactivity Pathway Diagram

Reactivity_Diagram cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Substituted Products Start 3-(Chloromethyl)-5- isopropylisoxazole Ether Ether Derivative (Isoxazole-CH₂-O-Ar) Start->Ether + ArOH, Base Thioether Thioether Derivative (Isoxazole-CH₂-S-R) Start->Thioether + RSH, Base Amine_Prod Amine Derivative (Isoxazole-CH₂-NR₂) Start->Amine_Prod + R₂NH, Base Phenol Phenol (Ar-OH) Phenol->Ether Thiol Thiol (R-SH) Thiol->Thioether Amine Amine (R₂NH) Amine->Amine_Prod

Sources

Commercial Availability and Technical Guide for 3-(Chloromethyl)-5-isopropylisoxazole: A Comprehensive Resource for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability, chemical properties, synthesis, and handling of 3-(Chloromethyl)-5-isopropylisoxazole. This document is intended to serve as a core resource, offering both foundational knowledge and practical insights to facilitate its effective use in research and development.

Introduction to this compound: A Versatile Building Block

This compound is a heterocyclic organic compound featuring an isoxazole ring substituted with a chloromethyl and an isopropyl group. The isoxazole moiety is a well-regarded scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2] The unique arrangement of the nitrogen and oxygen atoms in the isoxazole ring, coupled with the reactive chloromethyl group, makes this compound a valuable and versatile building block for the synthesis of more complex molecules, particularly in the pursuit of novel therapeutic agents.[3][4] Its structural isomers, such as 5-(Chloromethyl)-3-isopropylisoxazole, are also of significant interest in synthetic chemistry.

The broader class of isoxazole derivatives has demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of the isoxazole ring can enhance the physicochemical properties of a molecule, making it a popular component in drug design.[2] Furthermore, chloro-containing molecules play a significant role in drug discovery, with over 250 FDA-approved drugs containing chlorine.[5]

Commercial Availability

This compound and its isomers are available from several chemical suppliers, typically for research and development purposes. When sourcing this compound, it is crucial to consider purity, quantity, and the supplier's reliability. Below is a summary of representative commercial sources.

SupplierProduct NameCAS NumberPurityMolecular FormulaMolecular Weight
ChemShuttleThis compound1018128-18-195%C7H10ClNO159.616
CP Lab SafetyThis compound1018128-18-195%C7H10ClNO159.6134
Alfa ChemistryThis compound1018128-18-196%C7H10ClNO159.613400
BLD Pharm5-(Chloromethyl)-3-isopropylisoxazole64988-71-2-C7H10ClNO159.61

Note: The CAS number and substitution pattern (3- vs. 5-chloromethyl) are critical for ensuring the correct isomer is procured. Always verify the chemical structure and specifications with the supplier.

Chemical Properties and Synthesis

Chemical Properties:

  • Molecular Formula: C7H10ClNO

  • Molecular Weight: Approximately 159.61 g/mol

  • Appearance: Typically a solid, though the exact appearance may vary by supplier.

  • Reactivity: The chloromethyl group is a key reactive site, susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, making it a valuable intermediate in multi-step syntheses.[3][6]

Synthesis:

The synthesis of 3-substituted-5-(chloromethyl)isoxazoles can be achieved through several routes. One common and efficient method involves the 1,3-dipolar cycloaddition of nitrile oxides with appropriately substituted alkynes or alkenes.[1] A one-pot synthesis from readily available aldoximes and 2,3-dichloro-1-propene has also been reported, offering an effective route for both aromatic and aliphatic aldehyde-derived oximes.[1][6]

The general synthetic approach can be visualized as a multi-step process, starting from a suitable precursor and proceeding through the formation of the isoxazole ring and subsequent functionalization.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Reaction Steps cluster_product Final Product Aldoxime Aldoxime Nitrile_Oxide_Formation In situ Nitrile Oxide Generation Aldoxime->Nitrile_Oxide_Formation Oxidation Dichloropropene Dichloropropene Cycloaddition [3+2] Cycloaddition Dichloropropene->Cycloaddition Nitrile_Oxide_Formation->Cycloaddition Dehydrochlorination Dehydrochlorination Cycloaddition->Dehydrochlorination Final_Product 3-(Chloromethyl)-5- isopropylisoxazole Dehydrochlorination->Final_Product

Synthetic workflow for this compound.

Handling, Storage, and Safety

Safety Precautions:

As with any chlorinated organic compound, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this compound may need to be obtained directly from the supplier, general precautions for related compounds should be observed.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][9]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][9]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][9]

  • First Aid: In case of contact, rinse the affected area immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[7][8]

Storage:

Proper storage is essential to maintain the integrity of the compound.

  • Temperature: Store in a cool, dry place. Some suppliers recommend storage at 2-8°C.

  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.[7]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[7][8]

Applications in Drug Discovery and Organic Synthesis

The reactive nature of the chloromethyl group makes this compound a valuable intermediate for the synthesis of a wide range of derivatives.[3][6] This reactivity allows for the introduction of various functionalities through nucleophilic substitution reactions, enabling the exploration of diverse chemical space in drug discovery programs.

The isoxazole core itself is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad range of biological activities.[1][2] By using this compound as a starting material, researchers can synthesize novel compounds for evaluation as potential therapeutic agents in areas such as oncology, infectious diseases, and inflammation.[2][10]

The general workflow for utilizing this compound in a drug discovery context can be outlined as follows:

Drug_Discovery_Workflow Start 3-(Chloromethyl)-5- isopropylisoxazole Reaction Nucleophilic Substitution with diverse nucleophiles Start->Reaction Library Library of Novel Isoxazole Derivatives Reaction->Library Screening High-Throughput Biological Screening Library->Screening Hit_ID Hit Identification and Validation Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Sources

A Guide to Modern One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its prevalence in pharmaceuticals, from antibiotics like sulfamethoxazole to COX-2 inhibitors like valdecoxib, underscores the continuous need for efficient and robust synthetic methodologies.[3][4] Traditional multi-step syntheses, while foundational, are often plagued by laborious purification processes, cumulative yield losses, and significant solvent waste. One-pot syntheses have emerged as a superior alternative, offering streamlined workflows, enhanced atom economy, and operational simplicity that align with the principles of green chemistry.[5][6][7][8] This technical guide provides an in-depth exploration of field-proven, one-pot strategies for the regioselective synthesis of 3,5-disubstituted isoxazoles, designed for researchers and professionals in chemical and pharmaceutical development. We will dissect the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and present comparative data to inform methodological choices in the laboratory.

The Principal Strategy: 1,3-Dipolar Cycloaddition with in situ Nitrile Oxides

The [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is arguably the most powerful and versatile method for constructing the isoxazole ring.[9][10] The primary challenge lies in the inherent instability of nitrile oxides, which necessitates their generation in situ.[11] One-pot protocols masterfully integrate the formation of the nitrile oxide and its subsequent cycloaddition, preventing decomposition and byproduct formation.

Copper(I)-Catalyzed Cycloaddition of Terminal Alkynes and Aldoxime-Derived Nitrile Oxides

This method, pioneered by Fokin and Sharpless, stands as a benchmark for reliability and regioselectivity.[12][13] The use of a copper(I) catalyst not only accelerates the cycloaddition but also ensures the exclusive formation of the 3,5-disubstituted regioisomer, a critical aspect for targeted drug design.[11] The reaction is remarkably tolerant of diverse functional groups and can often be performed in aqueous solvent systems.[12][13]

Mechanistic Causality: The one-pot sequence begins with the conversion of an aldoxime to a hydroximoyl chloride using a chlorinating agent like N-chlorosuccinimide (NCS). A base then eliminates HCl to generate the transient nitrile oxide. In the key step, the copper(I) catalyst coordinates with the terminal alkyne, activating it for a highly regioselective cycloaddition with the nitrile oxide dipole. This controlled pathway circumvents the formation of the 3,4-disubstituted isomer that can occur in uncatalyzed thermal reactions.

Copper_Catalyzed_Cycloaddition Start Aldoxime (R1-CH=NOH) + Terminal Alkyne (R2-C≡CH) Step1 1. NCS 2. Base (-HCl) Start->Step1 CuCatalyst Cu(I) Catalyst Start->CuCatalyst NitrileOxide Nitrile Oxide (R1-C≡N+-O-) Step1->NitrileOxide Cycloaddition Regioselective [3+2] Cycloaddition NitrileOxide->Cycloaddition AlkyneCu Copper Acetylide Intermediate CuCatalyst->AlkyneCu Activation AlkyneCu->Cycloaddition Product 3,5-Disubstituted Isoxazole Cycloaddition->Product

Caption: Workflow for Cu(I)-catalyzed one-pot isoxazole synthesis.

Experimental Protocol: Synthesis of 3-Phenyl-5-heptylisoxazole [12][13]

  • Vessel Preparation: To a 25 mL round-bottom flask, add benzaldoxime (121 mg, 1.0 mmol), 1-nonyne (124 mg, 1.0 mmol), and sodium ascorbate (20 mg, 0.1 mmol).

  • Solvent Addition: Add a 1:1 mixture of water and tert-butanol (10 mL).

  • Catalyst Introduction: Add copper(II) sulfate pentahydrate (2.5 mg, 0.01 mmol). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Nitrile Oxide Generation: Add N-chlorosuccinimide (NCS) (134 mg, 1.0 mmol) in one portion.

  • Reaction: Stir the resulting light-green suspension vigorously at room temperature for 6-8 hours. Monitor progress by TLC (e.g., 4:1 Hexanes:EtOAc).

  • Workup: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the pure 3-phenyl-5-heptylisoxazole.

Table 1: Scope of Cu(I)-Catalyzed One-Pot Synthesis of 3,5-Disubstituted Isoxazoles [12][13]

EntryAldoxime (R1)Alkyne (R2)Yield (%)
1PhenylHeptyl91%
24-MethoxyphenylPhenyl88%
3Phenyl-(CH₂)₃OH85%
4Thiophen-2-ylCyclohexyl82%
5Phenyl-CH₂OTBDMS94%

The Condensation Strategy: Cyclization of α,β-Unsaturated Ketones

A classic yet highly effective route to 3,5-disubstituted isoxazoles involves the condensation of an α,β-unsaturated ketone (chalcone) or a related 1,3-dicarbonyl compound with hydroxylamine.[14][15] Modern one-pot adaptations utilize catalytic systems to drive the reaction to completion under mild conditions, often involving an oxidative cyclization mechanism.

Copper(II)-Catalyzed Oxidative Cyclization of Chalcones

This protocol provides a direct and efficient pathway from readily available chalcones to isoxazoles. It employs a catalytic amount of copper(II) bromide (CuBr₂) with Oxone® (potassium peroxymonosulfate) as the terminal oxidant.[16] This approach avoids the need to pre-form an intermediate oxime, streamlining the process into a single operation.

Mechanistic Causality: The reaction is initiated by the Michael addition of hydroxylamine to the α,β-unsaturated ketone. The resulting intermediate undergoes cyclization and dehydration to form a transient isoxazoline. The Cu(II) catalyst, in concert with Oxone®, facilitates the oxidative aromatization of the isoxazoline to the final isoxazole product. The copper catalyst is regenerated in the catalytic cycle, making the process efficient.

Chalcone_Condensation Start Chalcone (R1-CO-CH=CH-R2) + NH2OH·HCl MichaelAdd Michael Addition & Cyclization/Dehydration Start->MichaelAdd Isoxazoline Isoxazoline Intermediate MichaelAdd->Isoxazoline Oxidation Oxidative Aromatization Isoxazoline->Oxidation Product 3,5-Disubstituted Isoxazole Oxidation->Product Catalyst CuBr2 (cat.) Oxone® Catalyst->Oxidation

Caption: Workflow for Cu(II)-catalyzed synthesis from chalcones.

Experimental Protocol: Synthesis of 3,5-Diphenylisoxazole [16]

  • Vessel Preparation: In a 50 mL flask, combine chalcone (208 mg, 1.0 mmol), hydroxylamine hydrochloride (83 mg, 1.2 mmol), and CuBr₂ (11 mg, 0.05 mmol).

  • Solvent Addition: Add acetonitrile (10 mL) as the solvent.

  • Oxidant Addition: Add Oxone® (615 mg, 1.0 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 80°C) and stir for 2-3 hours. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Wash the solid residue with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by recrystallization from ethanol or by flash column chromatography to afford pure 3,5-diphenylisoxazole.

Table 2: Scope of Cu(II)/Oxone® Mediated Synthesis from Chalcones [16]

EntryChalcone R1Chalcone R2Yield (%)
1PhenylPhenyl92%
24-ChlorophenylPhenyl89%
3Phenyl4-Methoxyphenyl94%
44-NitrophenylPhenyl85%
5Thiophen-2-ylPhenyl88%

The Multi-Component Strategy: Sonogashira Coupling/Cyclization

Multi-component reactions (MCRs) represent the pinnacle of one-pot synthesis, constructing complex molecules from three or more starting materials in a single operation. This approach is highly valued in drug discovery for its ability to rapidly generate diverse libraries of compounds.

CuI-Catalyzed Three-Component Synthesis from Acid Chlorides, Alkynes, and Hydroxylamine

This elegant method combines a Sonogashira coupling and an intramolecular cyclization in a seamless one-pot process.[6] It obviates the need to synthesize and isolate the α,β-unsaturated ynone intermediate, which is formed in situ and immediately consumed in the subsequent cyclization step.[6]

Mechanistic Causality: The reaction initiates with a copper(I)-catalyzed Sonogashira coupling between an acid chloride and a terminal alkyne to generate a highly reactive ynone intermediate. This intermediate is not isolated but is immediately trapped by hydroxylamine present in the same pot. The subsequent nucleophilic attack by the hydroxylamine onto the ynone, followed by intramolecular cyclization and dehydration, yields the 3,5-disubstituted isoxazole with excellent regioselectivity.[6]

MCR_Sonogashira Start Acid Chloride (R1-COCl) + Terminal Alkyne (R2-C≡CH) + NH2OH·HCl Sonogashira CuI-Catalyzed Sonogashira Coupling Start->Sonogashira Ynone In situ Ynone (R1-CO-C≡C-R2) Sonogashira->Ynone Cyclization Condensation & Intramolecular Cyclization Ynone->Cyclization Trapped by NH2OH Product 3,5-Disubstituted Isoxazole Cyclization->Product

Sources

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 3-(Chloromethyl)-5-isopropylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, valued for its role in a variety of pharmacologically active compounds. The specific derivative, 3-(chloromethyl)-5-isopropylisoxazole, serves as a versatile synthetic intermediate, enabling further functionalization through its reactive chloromethyl group. This guide provides a comprehensive analysis of the principal synthetic strategies for its construction, with a core focus on the selection and rationale behind the requisite starting materials. We will dissect three primary pathways: the [3+2] cycloaddition of a nitrile oxide and an alkyne, the classic cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine, and post-formation functionalization of a pre-synthesized isoxazole core. Each strategy is evaluated for its efficiency, regiochemical control, and the accessibility of its precursors, offering researchers a robust framework for methodological selection.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A thorough retrosynthetic analysis of this compound reveals several logical disconnections that form the basis of our synthetic exploration. The target molecule can be systematically broken down into simpler, commercially available, or readily synthesizable precursors. The three most viable approaches stem from disconnecting the isoxazole ring itself or from targeting the chloromethyl substituent for a late-stage introduction.

G cluster_0 Primary Synthetic Strategies cluster_1 Precursors (Cycloaddition) cluster_2 Precursors (Condensation) cluster_3 Precursors (Functionalization) Target This compound Cycloaddition [3+2] Cycloaddition Target->Cycloaddition Disconnect C3-C4, C5-O Condensation Cyclocondensation Target->Condensation Disconnect C3-N, C5-O Functionalization Post-Functionalization Target->Functionalization Disconnect C-Cl Alkyne 3-Methyl-1-butyne Cycloaddition->Alkyne NitrileOxide Chloroacetonitrile Oxide (from Chloroacetaldoxime) Cycloaddition->NitrileOxide Diketone 1-Chloro-4-methyl-2,4-pentanedione Condensation->Diketone Hydroxylamine Hydroxylamine (NH2OH) Condensation->Hydroxylamine IsoxazoleCore1 3-Methyl-5-isopropylisoxazole Functionalization->IsoxazoleCore1 IsoxazoleCore2 (5-Isopropylisoxazol-3-yl)methanol Functionalization->IsoxazoleCore2

Caption: Retrosynthetic analysis of this compound.

Pathway I: [3+2] Dipolar Cycloaddition

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is one of the most efficient and regioselective methods for constructing 3,5-disubstituted isoxazoles.[1][2][3] This pathway involves the formation of the C3-C4 and C5-O bonds in a concerted fashion.

Starting Materials

For the synthesis of this compound, this strategy requires a terminal alkyne bearing the isopropyl group and a nitrile oxide precursor that will install the chloromethyl group.

ComponentStarting MaterialCAS No.Molecular WeightRationale
Dipolarophile 3-Methyl-1-butyne598-23-268.12 g/mol Provides the C4, C5, and isopropyl substituent of the isoxazole ring.
1,3-Dipole Precursor Chloroacetaldoxime51639-33-393.51 g/mol Serves as the precursor for in situ generation of chloroacetonitrile oxide, which provides the C3, N, O, and chloromethyl substituent.
Experimental Protocol & Workflow

The key to this method is the in situ generation of the unstable chloroacetonitrile oxide from a stable precursor like chloroacetaldoxime, immediately trapping it with the alkyne to prevent dimerization.[4][5]

Protocol: Synthesis via in situ Nitrile Oxide Generation

  • Dissolve 3-methyl-1-butyne (1.0 eq.) and chloroacetaldoxime (1.1 eq.) in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add an aqueous solution of an oxidant, such as sodium hypochlorite (NaOCl, household bleach) (1.5 eq.), dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous phase with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

G cluster_workflow Cycloaddition Workflow Start Dissolve 3-Methyl-1-butyne & Chloroacetaldoxime in DCM Cool Cool to 0°C Start->Cool Add Add NaOCl (aq) dropwise Cool->Add React Stir 12-18h at RT Add->React Quench Quench with Na₂S₂O₃ (aq) React->Quench Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: Workflow for the [3+2] cycloaddition synthesis route.

Causality & Scientific Integrity
  • Regioselectivity: The reaction between a terminal alkyne and a nitrile oxide is highly regioselective. Frontier Molecular Orbital (FMO) theory predicts that the reaction is primarily controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. This interaction favors the formation of the 3,5-disubstituted isoxazole over the 3,4-disubstituted isomer.

  • In situ Generation: Nitrile oxides are prone to dimerization to form furoxans, which reduces the yield of the desired isoxazole.[4] Generating the nitrile oxide slowly in the presence of a high concentration of the alkyne dipolarophile ensures it is trapped efficiently, minimizing this side reaction.

Pathway II: Cyclocondensation (Claisen Isoxazole Synthesis)

The cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine is a foundational method for isoxazole synthesis.[6][7][8] This pathway involves the formation of a monoxime intermediate, which then undergoes acid- or base-catalyzed cyclization and dehydration to form the aromatic isoxazole ring.

Starting Materials

To achieve the desired substitution pattern, an unsymmetrical β-diketone is required.

ComponentStarting MaterialCAS No.Molecular WeightRationale
1,3-Dicarbonyl 1-Chloro-4-methyl-2,4-pentanedioneN/A (custom synthesis)162.61 g/mol Provides the complete carbon skeleton (C3, C4, C5) and all substituents for the isoxazole ring.
Nitrogen Source Hydroxylamine Hydrochloride5470-11-169.49 g/mol The nucleophile that attacks the carbonyls and provides the nitrogen atom for the heterocycle.
Experimental Protocol & Workflow

The primary challenge in this route is controlling the regioselectivity of the initial nucleophilic attack by hydroxylamine on the unsymmetrical diketone.

Protocol: Regiocontrolled Cyclocondensation

  • Dissolve 1-chloro-4-methyl-2,4-pentanedione (1.0 eq.) in a solvent such as ethanol.

  • Add hydroxylamine hydrochloride (1.1 eq.) followed by a base (e.g., sodium acetate or pyridine, 1.2 eq.) to liberate the free hydroxylamine.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC. Note: The choice of solvent and pH can significantly influence the ratio of regioisomers.[4][6]

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via column chromatography to separate the desired this compound from its regioisomer.

Causality & Scientific Integrity
  • Regioselectivity Challenge: Hydroxylamine can attack either of the two non-equivalent carbonyl groups of the β-diketone. Attack at the C2 carbonyl (adjacent to the chloromethyl group) leads to the desired product, while attack at the C4 carbonyl (adjacent to the isopropyl group) leads to the undesired regioisomer, 5-(chloromethyl)-3-isopropylisoxazole.

  • Controlling Regioselectivity: The regiochemical outcome is governed by both steric and electronic factors. The C2 carbonyl is electronically more reactive due to the electron-withdrawing effect of the adjacent chlorine atom, but it is also more sterically hindered. Reaction conditions can be tuned to favor one isomer; for instance, acidic conditions often promote attack at the less hindered carbonyl, while specific Lewis acids or the use of β-enamino diketone derivatives can provide greater control.[4][6]

Pathway III: Post-Functionalization of an Isoxazole Core

An alternative strategy involves synthesizing a simpler, stable isoxazole precursor and introducing the chloromethyl group in a final step. This can circumvent issues with unstable starting materials or poor regioselectivity in the ring-forming step.

Pathway A: Radical Chlorination of 3-Methyl-5-isopropylisoxazole

This approach begins with the synthesis of 3-methyl-5-isopropylisoxazole, followed by a selective chlorination of the C3-methyl group.

  • Starting Materials:

    • 3-Methyl-5-isopropylisoxazole: Synthesized via cycloaddition of acetonitrile oxide with 3-methyl-1-butyne.

    • N-Chlorosuccinimide (NCS): A common reagent for allylic and benzylic-type radical chlorination.

    • Radical Initiator: Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

  • Protocol:

    • Dissolve 3-methyl-5-isopropylisoxazole (1.0 eq.) and NCS (1.1 eq.) in a non-polar solvent like carbon tetrachloride (CCl₄) or benzene.

    • Add a catalytic amount of AIBN or BPO.

    • Reflux the mixture under an inert atmosphere for 2-4 hours until TLC indicates consumption of the starting material.

    • Cool the reaction, filter off the succinimide byproduct, and wash the filtrate with aqueous sodium bicarbonate.

    • Dry the organic layer and concentrate. Purify by chromatography or distillation.

Pathway B: Reduction and Chlorination of 5-Isopropylisoxazole-3-carboxylic Acid

This two-step sequence involves creating an alcohol intermediate which is then converted to the target chloride.

  • Starting Materials:

    • 5-Isopropylisoxazole-3-carboxylic acid (or its ethyl ester): Synthesized via cycloaddition of 3-methyl-1-butyne with a nitrile oxide derived from ethyl 2-chloro-2-(hydroxyimino)acetate.

    • Reducing Agent: Lithium aluminum hydride (LiAlH₄) or another suitable hydride for reducing the acid/ester to an alcohol.

    • Chlorinating Agent: Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

  • Protocol:

    • (Reduction): Slowly add the 5-isopropylisoxazole-3-carboxylic acid ester (1.0 eq.) to a stirred suspension of LiAlH₄ (1.5 eq.) in dry THF at 0 °C. Allow to stir at room temperature for 2 hours. Carefully quench the reaction with water and NaOH(aq). Filter the aluminum salts and concentrate the filtrate to obtain crude (5-isopropylisoxazol-3-yl)methanol.

    • (Chlorination): Dissolve the crude alcohol in DCM and cool to 0 °C. Add thionyl chloride (1.2 eq.) dropwise.[9] Stir at room temperature for 1-2 hours. Carefully pour the mixture onto ice and neutralize with sodium bicarbonate. Extract, dry, and purify as previously described.

G Start_A 3-Methyl-5-isopropylisoxazole Step_A Radical Chlorination (NCS, AIBN) Start_A->Step_A Product This compound Step_A->Product Start_B 5-Isopropylisoxazole- 3-carboxylic Acid Step_B1 Reduction (LiAlH₄) Start_B->Step_B1 Intermediate_B (5-Isopropylisoxazol- 3-yl)methanol Step_B1->Intermediate_B Step_B2 Chlorination (SOCl₂) Intermediate_B->Step_B2 Step_B2->Product

Caption: Comparison of post-functionalization pathways.

Summary and Comparison of Synthetic Routes

The optimal choice of starting materials is intrinsically linked to the chosen synthetic route. Each pathway presents a unique set of advantages and challenges that a researcher must weigh based on available resources, scale, and desired purity.

ParameterPathway I: [3+2] CycloadditionPathway II: CyclocondensationPathway III: Post-Functionalization
Key Starting Materials 3-Methyl-1-butyne, Chloroacetaldoxime1-Chloro-4-methyl-2,4-pentanedione, Hydroxylamine3-Methyl-5-isopropylisoxazole or its carboxylic acid derivative
Number of Steps 1 (from precursors)1 (from diketone)2-3 steps
Regiocontrol Excellent and predictablePoor; requires significant optimization or leads to isomeric mixturesExcellent; regiochemistry is pre-defined by the isoxazole core
Material Availability Precursors are generally accessible.Unsymmetrical diketone requires custom synthesis.Isoxazole core requires synthesis, but precursors are common.
Key Challenges Handling of unstable nitrile oxide intermediate (mitigated by in situ generation).Controlling regioselectivity; separation of isomers.Multi-step process; potential for side reactions during functionalization.
Recommended For General laboratory synthesis; high-purity applications where regiochemical integrity is paramount.Situations where the diketone precursor is readily available or when exploring classical methods.Large-scale synthesis where a robust, multi-step process with well-defined intermediates is preferred.

Conclusion

For the synthesis of this compound, the [3+2] dipolar cycloaddition pathway stands out as the most efficient and reliable method for laboratory-scale synthesis. Its primary starting materials, 3-methyl-1-butyne and chloroacetaldoxime , are accessible, and the reaction proceeds with excellent and predictable regioselectivity, simplifying purification. While the post-functionalization routes offer greater control over regiochemistry by defining it in an earlier step, they require additional synthetic transformations. The classical cyclocondensation approach, though fundamental, is hampered by the need to synthesize an unsymmetrical diketone and the significant challenge of controlling and separating regioisomers. A thorough understanding of these distinct pathways and their corresponding starting materials empowers researchers to make informed, causality-driven decisions in their synthetic endeavors.

References

  • Nagamani, S. C., et al. (2015). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 5(87), 71239-71246. Available at: [Link]

  • Martins, G. M., et al. (2016). Regioselective Synthesis of 3-Haloalkyl-isoxazoles from the Electrophilic Cyclization of Halogenated Oximes. Blucher Chemistry Proceedings, 4(1). Available at: [Link]

  • Organic Chemistry Portal. Isoxazole Synthesis. Available at: [Link]

  • Umesha, K. B., Kumar, K. A., & Rai, K. M. L. (2002). A NOVEL SYNTHESIS OF ISOXAZOLES VIA 1,3-DIPOLAR CYCLOADDITION OF NITRILE OXIDES TO ACETYL ACETONE. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(10), 2399-2405. Available at: [Link]

  • Cardona, F., et al. (2017). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Current Organic Chemistry, 21(1). Available at: [Link]

  • Amuhaya, E. K., & Tsuma, L. (2022). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molbank, 2022(4), M1509. Available at: [Link]

  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. New Journal of Chemistry, 42(5), 3736-3746. Available at: [Link]

  • Prajapati, A. K., & Kumar, S. (2015). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. Available at: [Link]

  • Kumar, A., & Kumar, K. (2022). Construction of Isoxazole ring: An Overview. Nano Bio Letters. Available at: [Link]

  • Kandemir, H., et al. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Turkish Journal of Chemistry, 42(6), 1715-1726. Available at: [Link]

  • Martins, G. M., et al. (2016). Regioselective Synthesis of 3-Haloalkyl-isoxazoles from the Electrophilic Cyclization of Halogenated Oximes. Blucher Proceedings. Available at: [Link]

  • Kondrashov, E. V., et al. (2019). Simple one-pot synthesis of 5-(chloromethyl)isoxazoles from aldoximes and 2,3-dichloro-1-propene. Chemistry of Heterocyclic Compounds, 55(12), 1256-1262. Available at: [Link]

  • ResearchGate. (2020). Synthesis of halomethyl isoxazoles/cyclic nitrones. Available at: [Link]

  • Gadzhily, R. A., & Aliev, A. A. (2010). Synthesis and Properties of 3-Alkyl(aryl)-5-chloromethylisoxazoles. Russian Journal of Organic Chemistry, 46(11), 1698-1701. Available at: [Link]

  • Potkin, V. I., et al. (2013). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. Available at: [Link]

  • Al-Mourabit, A., et al. (2021). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 26(1), 1-15. Available at: [Link]

  • He, B., et al. (2013). Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole. Google Patents. CN103130732A.

Sources

electrophilic nature of 3-(Chloromethyl)-5-isopropylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Nature and Synthetic Utility of 3-(Chloromethyl)-5-isopropylisoxazole

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We delve into the electronic architecture of the molecule, elucidating how the inherent electron-withdrawing nature of the isoxazole ring activates the C-Cl bond of the chloromethyl substituent, rendering it a potent electrophilic site for nucleophilic substitution. The guide explores the mechanistic underpinnings, primarily favoring an SN2 pathway, and presents a wide scope of its reactions with various oxygen, nitrogen, and sulfur nucleophiles. Detailed, field-proven experimental protocols are provided, alongside a discussion of the compound's strategic application in the synthesis of complex molecular architectures for drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this versatile reagent.

Introduction: The Isoxazole Scaffold in Modern Chemistry

Heterocyclic compounds are the cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs incorporating these structural motifs.[1] Among them, the isoxazole ring system—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—is considered a "privileged scaffold." Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions have made it a recurring feature in a multitude of biologically active compounds.[2] Isoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

The synthetic utility of the isoxazole core is greatly expanded by its functionalization. This compound represents a particularly valuable and versatile building block.[4] Its structure combines the stable, biologically relevant 5-isopropylisoxazole core with a highly reactive chloromethyl group. This guide focuses specifically on the electrophilic nature of this chloromethyl group, which serves as a linchpin for conjugating the isoxazole moiety to other molecules through robust carbon-heteroatom bond formation.

Synthesis and Physicochemical Properties

The synthesis of 3-substituted 5-(chloromethyl)isoxazoles is efficiently achieved through a one-pot 1,3-dipolar cycloaddition reaction. A common and effective route involves the reaction of nitrile oxides, generated in situ from aldoximes, with 2,3-dichloro-1-propene, which serves as both a reagent and a solvent.[2][5] This method is robust and applicable to a variety of aliphatic and aromatic aldoximes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1018128-18-1[6]
Molecular Formula C₇H₁₀ClNO[6]
Molecular Weight 159.61 g/mol [6]
Appearance Typically a liquid or low-melting solid-
Reactivity Reactive chloromethyl group[4]

Analysis of Electrophilic Reactivity

The synthetic power of this compound stems directly from the pronounced electrophilic character of the methylene carbon atom bonded to chlorine. This reactivity is not an isolated feature but a direct consequence of the electronic architecture of the entire molecule.

Electronic Activation by the Isoxazole Ring

The isoxazole ring is an electron-deficient π-system due to the high electronegativity of its constituent oxygen and nitrogen atoms. This creates a strong inductive electron-withdrawing effect (-I effect) that propagates through the sigma bonds.[7] This effect significantly polarizes the adjacent C-Cl bond in the chloromethyl substituent, creating a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the chlorine. This polarization lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) centered on the C-Cl antibonding orbital, making the carbon atom highly susceptible to attack by nucleophiles.

Caption: Inductive electron withdrawal by the isoxazole ring enhances the electrophilicity of the chloromethyl carbon.

Mechanism: A Predominantly SN2 Pathway

The reaction of this compound with nucleophiles proceeds via a nucleophilic substitution mechanism. Given that the electrophilic carbon is primary and unhindered, the reaction overwhelmingly favors a bimolecular (SN2) pathway.

In the SN2 mechanism, the nucleophile attacks the electrophilic carbon from the backside relative to the chlorine leaving group. This occurs in a single, concerted step, passing through a trigonal bipyramidal transition state. The stability of the isoxazole ring as an electron-withdrawing group helps to stabilize this negatively charged transition state, thereby accelerating the reaction. While a dissociative SN1 mechanism involving a carbocation intermediate is theoretically possible due to resonance stabilization from the isoxazole ring (similar to a benzylic system), it is generally disfavored for primary halides unless forced by specific solvent conditions or substrate constraints.

Caption: The SN2 mechanism for nucleophilic substitution on this compound.

Scope of Nucleophilic Substitution Reactions

The electrophilic chloromethyl group reacts readily with a wide array of soft and hard nucleophiles, making it a versatile handle for molecular elaboration.

  • Oxygen Nucleophiles: The compound undergoes efficient Williamson ether synthesis. Reactions with substituted phenols or alcohols in the presence of a mild base (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetone yield the corresponding aryl or alkyl ethers.[5][8]

  • Nitrogen Nucleophiles: Primary and secondary amines, including aliphatic amines, anilines, and heterocyclic amines like morpholine, readily displace the chloride to form the corresponding substituted amines.[2][8] These reactions are often performed in a polar solvent and may or may not require an additional base to scavenge the HCl byproduct.

  • Sulfur Nucleophiles: Thiols (thiophenols, alkyl thiols) are excellent nucleophiles for this substrate. In the presence of a base like sodium methoxide or sodium hydride, they react to form thioethers in high yield.[8] Other sulfur nucleophiles, such as thiourea, also react efficiently.[2]

Table 2: Representative Nucleophilic Substitution Reactions

Nucleophile TypeExample NucleophileTypical ConditionsProduct TypeReference
Oxygen 4-MethoxyphenolK₂CO₃, DMF, 80 °CAryl Ether[8]
Nitrogen MorpholineMethanol, rtTertiary Amine[8]
Nitrogen AnilineEt₃N, CH₂Cl₂, rtSecondary Amine[9]
Sulfur Sodium PhenylthiolateMethanol, rtThioether[8]
Sulfur ThioureaEthanol, refluxIsoxazolyl-thiourea[2]

Experimental Protocols: A Practical Guide

The following protocols are representative procedures for the functionalization of 3-(chloromethyl)isoxazoles. They are designed to be self-validating, including steps for purification and confirmation of the product structure.

Protocol 1: Synthesis of 3-((Morpholino)methyl)-5-isopropylisoxazole (N-Alkylation)

Rationale: This protocol demonstrates a typical SN2 reaction with a secondary amine nucleophile. Morpholine acts as both the nucleophile and the base to neutralize the HCl formed. An excess of the amine is used to drive the reaction to completion.

Materials:

  • This compound (1.0 eq)

  • Morpholine (3.0 eq)

  • Ethanol (approx. 0.2 M concentration)

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and ethanol.

  • Add morpholine (3.0 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and saturated NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General workflow for the N-alkylation of this compound.

Conclusion

This compound is a potent and versatile electrophilic building block whose reactivity is fundamentally governed by the electron-withdrawing nature of the isoxazole ring. This inherent electronic property activates the C-Cl bond, facilitating efficient SN2 reactions with a broad range of nucleophiles. This predictable and robust reactivity allows for the strategic incorporation of the biologically significant 5-isopropylisoxazole moiety into diverse molecular scaffolds, cementing its role as an invaluable tool for researchers in synthetic chemistry and drug discovery.

References

  • Kondrashov, E. V., et al. (2019). Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene.
  • Kulchitsky, V. A., et al. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. Available at: [Link]

  • van de Streek, M., et al. (2020). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC - PubMed Central. Available at: [Link]

  • Gadzhily, R. A., & Aliev, A. A. (2010). Synthesis and Properties of 3-Alkyl(aryl)-5-chloromethylisoxazoles. ResearchGate. Available at: [Link]

  • LookChem. (n.d.). 5-(CHLOROMETHYL)-3-METHYLISOXAZOLE. Available at: [Link]

  • Kamal, A., et al. (2010). Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents. PubMed. Available at: [Link]

  • Narsaiah, A., et al. (2014). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. PubMed. Available at: [Link]

  • Ciaffaglione, V., et al. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. Available at: [Link]

Sources

The Isoxazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, Synthesis, and Biological Evaluation of Novel Isoxazole Derivatives

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have cemented its status as a "privileged scaffold" in the design of novel therapeutics. This technical guide provides an exhaustive overview of the discovery and historical evolution of isoxazole derivatives, delving into the core synthetic strategies that have enabled their widespread development. We will explore the causal relationships behind experimental choices in both synthesis and biological evaluation, offering field-proven insights for researchers, scientists, and drug development professionals. This guide will further provide detailed, step-by-step methodologies for key synthetic protocols and biological assays, supported by quantitative data and visual representations of molecular pathways and experimental workflows.

Introduction: The Ascendancy of the Isoxazole Core

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, the isoxazole moiety has garnered significant attention.[1][2] First synthesized by Claisen in 1903, the isoxazole ring is an aromatic system characterized by a unique arrangement of heteroatoms that allows it to act as a versatile pharmacophore, engaging in a variety of non-covalent interactions with biological targets, including hydrogen bonding, π–π stacking, and hydrophobic interactions.[3][4] This structural versatility has led to the development of a plethora of isoxazole-containing drugs with a broad spectrum of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents.[5][6]

The journey from the initial discovery of isoxazole to its current prominence in drug discovery has been marked by continuous innovation in synthetic chemistry. Early methods have been refined and new, more efficient strategies have been developed, including green chemistry approaches that minimize environmental impact.[5] This guide will navigate the historical landscape of isoxazole synthesis and chart the course of its evolution into a critical tool for the modern medicinal chemist.

Historical Perspective and Key Milestones

The history of isoxazoles is intrinsically linked to the development of fundamental organic chemistry principles. The initial synthesis by Claisen in 1903, involving the oximation of propargylaldehyde acetal, laid the groundwork for future explorations.[3] However, it was the advent of 1,3-dipolar cycloaddition reactions that truly unlocked the potential of isoxazole synthesis, providing a highly efficient and regioselective method for constructing the heterocyclic ring.[7][8] This reaction, which involves the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene, remains one of the most widely used methods for preparing isoxazole derivatives.[7][8]

Over the decades, significant milestones in isoxazole chemistry have included:

  • The development of stable nitrile oxide precursors: Early methods for generating nitrile oxides in situ were often harsh and limited in scope. The development of more stable precursors, such as hydroximoyl chlorides and nitroalkanes, broadened the applicability of 1,3-dipolar cycloaddition.[8]

  • The emergence of green synthetic methodologies: Recognizing the environmental impact of traditional organic synthesis, researchers have developed more sustainable methods for isoxazole preparation. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, and ultrasound-assisted reactions.[6][9]

  • The application of metal-free synthesis: To avoid the cost and toxicity associated with metal catalysts, metal-free synthetic routes to isoxazoles have been explored and refined.[7]

  • The discovery of isoxazole-containing blockbuster drugs: The successful clinical development and commercialization of drugs like the anti-inflammatory agent valdecoxib and the atypical antipsychotic risperidone solidified the importance of the isoxazole scaffold in modern medicine.[10]

Core Synthetic Strategies: A Causal Analysis

The choice of synthetic strategy for a novel isoxazole derivative is dictated by several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. This section provides a detailed examination of the most prevalent synthetic routes, explaining the rationale behind their application.

The Workhorse: 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile (an alkene or alkyne) is the most versatile and widely employed method for synthesizing isoxazoles and isoxazolines.[7][8]

Causality of Choice: This method is favored for its high degree of regioselectivity, allowing for the controlled synthesis of specific isomers. The reaction conditions are often mild, and a wide variety of functional groups are tolerated, making it suitable for complex molecule synthesis.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

  • In situ generation of the nitrile oxide: To a solution of the appropriate aldoxime (1 mmol) in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a chlorinating agent such as N-chlorosuccinimide (NCS) or sodium hypochlorite. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Cycloaddition: To the reaction mixture containing the in situ generated hydroximoyl chloride, add the alkyne (1.2 mmol) and a mild base (e.g., triethylamine or sodium carbonate) to facilitate the elimination of HCl and formation of the nitrile oxide.

  • Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating until the cycloaddition is complete (monitored by TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.[7]

Diagram: General Scheme of 1,3-Dipolar Cycloaddition

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Aldoxime Aldoxime Hydroximoyl_Chloride Hydroximoyl Chloride (Intermediate) Aldoxime->Hydroximoyl_Chloride Chlorination Chlorinating_Agent Chlorinating Agent (e.g., NCS) Nitrile_Oxide Nitrile Oxide (1,3-Dipole) Hydroximoyl_Chloride->Nitrile_Oxide Elimination (Base) Base Base Isoxazole 3,5-Disubstituted Isoxazole Nitrile_Oxide->Isoxazole [3+2] Cycloaddition Alkyne Alkyne (Dipolarophile) Alkyne->Isoxazole

Caption: Workflow for 1,3-dipolar cycloaddition synthesis of isoxazoles.

Building from Chalcones: A Classic Approach

The reaction of chalcones (α,β-unsaturated ketones) with hydroxylamine hydrochloride is another classical and reliable method for the synthesis of isoxazoles.[11][12]

Causality of Choice: This method is particularly useful when the desired isoxazole has aryl substituents at the 3 and 5 positions. Chalcones are readily prepared via the Claisen-Schmidt condensation of an aldehyde and a ketone, providing a straightforward two-step sequence to the final product.

Experimental Protocol: Synthesis of 3,5-Diarylisoxazoles from Chalcones

  • Chalcone Synthesis (Claisen-Schmidt Condensation): To a stirred solution of an appropriate aromatic ketone (10 mmol) and aromatic aldehyde (10 mmol) in ethanol, add an aqueous solution of a strong base (e.g., NaOH or KOH). Stir the mixture at room temperature for several hours until the reaction is complete (indicated by the formation of a precipitate). Filter the solid chalcone, wash with water, and recrystallize from ethanol.[12]

  • Isoxazole Formation: A mixture of the chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol is refluxed in the presence of a base (e.g., potassium hydroxide or sodium acetate) for several hours.[11][12]

  • Isolation and Purification: After cooling, the reaction mixture is poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 3,5-diarylisoxazole.[12]

Diagram: Synthesis of Isoxazoles from Chalcones

G Aromatic_Ketone Aromatic Ketone Chalcone Chalcone (α,β-Unsaturated Ketone) Aromatic_Ketone->Chalcone Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Chalcone Isoxazole 3,5-Diarylisoxazole Chalcone->Isoxazole Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Isoxazole Base_1 Base (e.g., NaOH) Base_1->Chalcone Claisen-Schmidt Condensation Base_2 Base (e.g., KOH) Base_2->Isoxazole Cyclization

Caption: Two-step synthesis of 3,5-diarylisoxazoles from chalcones.

Biological Activities and Therapeutic Potential

The isoxazole scaffold is a versatile platform for the development of a wide range of therapeutic agents. Its derivatives have demonstrated significant activity against a multitude of diseases.

Anticancer Activity

Isoxazole derivatives have emerged as promising anticancer agents, acting through diverse mechanisms of action.[2][13][14] These include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways involved in cancer progression.[14][15]

Mechanism of Action: Inhibition of Signaling Pathways

Many isoxazole-containing compounds exert their anticancer effects by targeting and inhibiting specific protein kinases and other signaling molecules that are dysregulated in cancer cells.[13] For instance, some derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

Diagram: Isoxazole Derivatives Targeting Cancer Signaling Pathways

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Isoxazole_Derivative Isoxazole Derivative Isoxazole_Derivative->PI3K Inhibition Isoxazole_Derivative->Akt Inhibition

Sources

fundamental reactions of 3-(Chloromethyl)-5-isopropylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Reactions of 3-(Chloromethyl)-5-isopropylisoxazole

Abstract

The isoxazole motif is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its unique electronic properties and ability to act as a versatile pharmacophore.[1][2] this compound is a key heterocyclic building block, prized for its bifunctional nature. The molecule features a stable, aromatic isoxazole core substituted with a highly reactive chloromethyl group. This guide provides a comprehensive overview of the fundamental reactions of this compound, focusing on the strategic exploitation of its reactivity. We will delve into the primary reaction pathways, including nucleophilic substitution at the chloromethyl side chain and transformations involving the isoxazole ring itself. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in the synthesis of novel chemical entities.

Synthesis of the Core Scaffold: this compound

The construction of the 3,5-disubstituted isoxazole ring is most classically and efficiently achieved via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[3][4][5] For the synthesis of 5-(chloromethyl) substituted isoxazoles, a highly effective and regioselective route involves the reaction of a nitrile oxide with 2,3-dichloropropene.[6] The nitrile oxide itself is typically generated in situ from the corresponding aldoxime to prevent its dimerization into a furoxan.[1]

The synthesis of the title compound can therefore be logically proposed from isobutyraldoxime. The aldoxime is first converted to the corresponding hydroximoyl chloride, which is then dehydrochlorinated in the presence of a base to generate the transient nitrile oxide. This dipole immediately undergoes cycloaddition with 2,3-dichloropropene to yield the target molecule.

Synthesis_of_3_Chloromethyl_5_isopropylisoxazole cluster_0 Nitrile Oxide Formation cluster_1 Cycloaddition Aldoxime Isobutyraldoxime NitrileOxide Isobutyronitrile oxide (transient) Aldoxime->NitrileOxide  NCS or  NaOCl Target This compound NitrileOxide->Target [3+2] Cycloaddition Dichloropropene 2,3-Dichloropropene Dichloropropene->Target

Figure 1: Proposed synthesis via nitrile oxide cycloaddition.

The Workhorse Reaction: Nucleophilic Substitution at the C3-Methylene Bridge

The primary locus of reactivity for this compound is the chloromethyl group. The chlorine atom is an excellent leaving group, and the adjacent carbon is activated towards nucleophilic attack by the electron-withdrawing nature of the isoxazole ring. This makes the molecule an ideal electrophile for SN2 reactions, providing a robust method for conjugating the isoxazole core to a vast array of molecular fragments.

The general mechanism involves the backside attack of a nucleophile on the methylene carbon, leading to the displacement of the chloride ion in a single, concerted step. The choice of solvent and base is critical for optimizing these transformations. Aprotic polar solvents like DMF, DMSO, or acetonitrile are preferred as they effectively solvate the counter-ion of the base without hydrogen-bonding to the nucleophile, thereby enhancing its reactivity.

N-Alkylation

The formation of a C-N bond via alkylation of amines is one of the most valuable applications of this reagent. Primary amines, secondary amines, and nitrogen-containing heterocycles (such as indazoles, imidazoles, and tetrazoles) can be effectively alkylated to introduce the isoxazolyl-methyl moiety.[7][8][9]

Reactivity_Hub cluster_N N-Alkylation cluster_O O-Alkylation cluster_S S-Alkylation cluster_C C-Alkylation Core This compound N_Product N-Substituted Product (Amines, Azoles) Core->N_Product R₂NH, Base O_Product O-Substituted Product (Ethers, Esters) Core->O_Product R-OH, Base S_Product S-Substituted Product (Thioethers) Core->S_Product R-SH, Base C_Product C-Substituted Product (Malonates, etc.) Core->C_Product Carbanion

Figure 2: Major nucleophilic substitution pathways.

Field-Proven Protocol: N-Alkylation of a Secondary Amine

This protocol describes a representative procedure for the alkylation of morpholine.

I. Materials & Reagents:

  • This compound (1.0 eq)

  • Morpholine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

II. Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DMF (approx. 0.2 M concentration).

  • Add potassium carbonate to the solution. The use of a mild inorganic base like K₂CO₃ is sufficient to neutralize the HCl generated in situ without promoting side reactions.

  • Add morpholine dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C. The elevated temperature is often necessary to drive the reaction to completion with less reactive amines.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

O-Alkylation and S-Alkylation

Analogous to N-alkylation, alcohols, phenols, and thiols can serve as effective nucleophiles.[10] The Williamson ether synthesis, reacting an alkoxide or phenoxide with the chloromethyl substrate, is a standard method for forming C-O bonds.[10] Thioethers are similarly prepared from thiols, often under milder conditions due to the higher nucleophilicity of sulfur compared to oxygen.

Reaction TypeNucleophile ExampleTypical BaseTypical SolventTemperature (°C)Representative Yield
N-Alkylation PiperidineK₂CO₃, Cs₂CO₃DMF, Acetonitrile25 - 8075-95%
O-Alkylation 4-MethoxyphenolNaH, K₂CO₃THF, DMF25 - 7070-90%
S-Alkylation ThiophenolK₂CO₃, Et₃NEthanol, DMF0 - 5085-98%
C-Alkylation Diethyl MalonateNaOEtEthanol25 - Reflux60-80%
Table 1: Summary of typical conditions for SN2 reactions. Yields are estimates based on reactions with analogous 3-(chloromethyl)isoxazoles.[10][11]

Advanced Transformations: Reactions of the Isoxazole Ring

While the chloromethyl group is the most reactive site, the isoxazole ring itself can participate in synthetically useful transformations, primarily through ring-opening reactions. The N-O bond of the isoxazole is the weakest link and can be cleaved under various conditions, providing access to different linear intermediates.

Reductive Ring Opening

Catalytic hydrogenation is a powerful method to cleave the isoxazole ring.[12] This reaction typically proceeds via reduction of the N-O bond, leading to the formation of a β-enaminone or a related β-hydroxyketone after hydrolysis. These products are highly valuable synthetic intermediates, serving as precursors to other heterocyclic systems like pyridines and pyrroles.

Ring_Opening_Workflow Start 3-(Substituted-methyl)- 5-isopropylisoxazole Intermediate β-Enaminone Intermediate Start->Intermediate Catalytic Hydrogenation (e.g., H₂, Pd/C or Raney Ni) Final Further Synthetic Precursors (e.g., Pyridines, Pyrroles) Intermediate->Final Cyclization/ Functionalization

Sources

A Technical Guide to the Physicochemical Characterization of 3-(Chloromethyl)-5-isopropylisoxazole: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 3-(Chloromethyl)-5-isopropylisoxazole in Medicinal Chemistry

This compound, identified by its CAS Number 1018128-18-1, is a heterocyclic compound featuring an isoxazole core.[1][2][3] The isoxazole ring is a prominent structural motif in a multitude of biologically active compounds and approved pharmaceuticals, valued for its role in enhancing physicochemical properties and modulating biological activity.[4][5][6] The presence of a reactive chloromethyl group and an isopropyl substituent on the isoxazole ring makes this compound a versatile synthetic intermediate in the development of novel therapeutic agents.[7][8]

In the landscape of drug discovery and development, a thorough understanding of a compound's physical properties is paramount. These properties, including melting and boiling points, are critical determinants of a substance's purity, stability, and suitability for various formulation and manufacturing processes. This guide provides an in-depth, experience-driven approach to the experimental determination of the melting and boiling points of this compound, grounded in established scientific principles and methodologies.

Physicochemical Properties of this compound

PropertyValueSignificance in Drug Development
Melting Point To be determined experimentallyA sharp melting point range is a primary indicator of high purity.[9] It influences solubility, dissolution rate, and solid-state stability of an active pharmaceutical ingredient (API).
Boiling Point To be determined experimentallyEssential for purification processes such as distillation.[10] Knowledge of the boiling point is crucial for handling the compound in its liquid state and for assessing its volatility.[11]
Molecular Formula C7H10ClNOProvides the elemental composition.[1][2][3]
Molecular Weight 159.61 g/mol A fundamental property for all stoichiometric calculations.[1][2][3]

Part 1: Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.[12]

Methodology: Capillary Melting Point Determination

The capillary method is a straightforward and widely adopted technique for determining the melting point of a solid organic compound.[13]

A small, powdered sample of the substance is packed into a thin-walled capillary tube and heated at a controlled rate in a melting point apparatus. The temperatures at which the substance begins to melt (the first appearance of liquid) and is completely molten are recorded as the melting point range.[13]

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and finely powdered. This can be achieved by grinding the crystals in a mortar and pestle.

    • Place a small amount of the powdered sample onto a clean, dry watch glass.

  • Capillary Tube Packing:

    • Take a capillary tube sealed at one end.

    • Press the open end of the capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

    • To pack the sample tightly at the bottom of the tube, tap the sealed end gently on a hard surface or drop the tube through a long glass tube onto the benchtop.[12] The packed sample should be approximately 2-3 mm in height.

  • Measurement with a Digital Melting Point Apparatus:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.[13]

    • Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range.[9][12] This saves time in the subsequent accurate measurement.

    • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Begin heating at a slow, controlled rate (1-2 °C/minute) as the temperature approaches the expected melting point.

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (T2).

    • The melting point range is reported as T1 - T2.

    • Perform the measurement in triplicate to ensure reproducibility.

  • Calibration: Before the experiment, the thermometer of the melting point apparatus should be calibrated using standard compounds with known, sharp melting points (e.g., urea, cinnamic acid).[12]

  • Heating Rate: A slow heating rate is crucial for an accurate determination, as it allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer.

  • Sample Purity: A narrow melting point range (typically 0.5-1.5 °C) is indicative of a high-purity sample. A broad range suggests the presence of impurities.[9][12]

Alternative Methodology: Differential Scanning Calorimetry (DSC)

For a more quantitative analysis, Differential Scanning Calorimetry (DSC) can be employed. This technique measures the difference in heat flow between the sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.

Part 2: Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[11] For a pure compound, the boiling point is a characteristic physical property.

Methodology: Micro Boiling Point Determination (Capillary Method)

For small sample quantities, the micro boiling point determination method is highly effective.[14]

A small amount of the liquid is heated in a fusion tube along with an inverted capillary tube. As the liquid is heated, the air trapped in the capillary expands and escapes. When the liquid's vapor pressure equals the atmospheric pressure, a rapid stream of bubbles will emerge from the capillary. Upon cooling, the vapor pressure drops, and the liquid is drawn into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point.[11][15]

  • Apparatus Setup:

    • Place a few drops of this compound into a small fusion tube.

    • Take a capillary tube and seal one end by heating it in a flame.

    • Place the sealed capillary tube, open end down, into the fusion tube containing the liquid.

    • Attach the fusion tube to a thermometer using a rubber band or wire.

    • Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a digital heating block).[14]

  • Measurement:

    • Begin heating the bath gently and with constant stirring to ensure uniform temperature distribution.

    • As the temperature rises, a slow stream of bubbles will emerge from the capillary as the trapped air expands.

    • Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor of the liquid is now escaping.[15]

    • Turn off the heat and allow the apparatus to cool slowly.

    • The bubbling will slow down and eventually stop.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11][14][15]

    • Record this temperature.

    • Repeat the determination to ensure accuracy.

  • Inverted Capillary: The inverted capillary serves as a miniature manometer, allowing for the visual detection of the point at which the external pressure overcomes the vapor pressure of the liquid.

  • Slow Cooling: A slow cooling rate is essential for an accurate reading, as it allows for the precise determination of the temperature at which the vapor pressure equals the atmospheric pressure.

Alternative Methodology: Simple Distillation

If a larger quantity of the compound is available, the boiling point can be determined by simple distillation.[10] The temperature of the vapor that is in equilibrium with the boiling liquid is measured, and this temperature remains constant throughout the distillation of a pure substance.[10]

Visualization of Experimental Workflow

G cluster_mp Melting Point Determination cluster_bp Boiling Point Determination mp_start Start: Dry, Powdered Sample mp_pack Pack Capillary Tube mp_start->mp_pack mp_apparatus Insert into Melting Point Apparatus mp_pack->mp_apparatus mp_fast_heat Rapid Heating (Approx. MP) mp_apparatus->mp_fast_heat mp_slow_heat Slow Heating (1-2 °C/min) mp_fast_heat->mp_slow_heat mp_observe Observe and Record T1 (Onset) and T2 (Completion) mp_slow_heat->mp_observe mp_end Result: Melting Point Range mp_observe->mp_end bp_start Start: Liquid Sample in Fusion Tube bp_setup Add Inverted Sealed Capillary bp_start->bp_setup bp_heat Heat in Bath bp_setup->bp_heat bp_bubbles Observe Rapid Bubbling bp_heat->bp_bubbles bp_cool Cool Slowly bp_bubbles->bp_cool bp_observe Record Temperature at Liquid Entry bp_cool->bp_observe bp_end Result: Boiling Point bp_observe->bp_end start Characterization of this compound cluster_mp cluster_mp start->cluster_mp cluster_bp cluster_bp start->cluster_bp

Caption: Workflow for the determination of melting and boiling points.

Conclusion

The precise determination of the melting and boiling points of this compound is a foundational step in its characterization for research and drug development. While published values are not currently available, the established methodologies of capillary melting point determination and micro boiling point determination provide robust and reliable means to obtain this critical data. Adherence to best practices in sample preparation, instrument calibration, and procedural execution will ensure the generation of high-quality, trustworthy data, thereby enabling the confident progression of this compound in the discovery pipeline.

References

  • Measuring the Melting Point . Westlab Canada. (2023-05-08). [Link]

  • Video: Boiling Points - Concept . JoVE. (2020-03-26). [Link]

  • Melting point determination . University of Calgary. [Link]

  • Melting point determination . SSERC. [Link]

  • BOILING POINT DETERMINATION . University of Calgary. [Link]

  • Experiment 1 - Melting Points . University of Missouri–St. Louis. [Link]

  • This compound, 95% Purity, C7H10ClNO, 5 grams . CP Lab Safety. [Link]

  • Determination Of Boiling Point Of An Organic Compound Experiment . BYJU'S. [Link]

  • Video: Boiling Points - Procedure . JoVE. (2020-03-26). [Link]

  • experiment (1) determination of melting points . (2021-09-19). [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives . Der Pharma Chemica. [Link]

  • Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene . Wiley Online Library. [Link]

  • A review of isoxazole biological activity and present synthetic techniques . International Journal of Pharmaceutical Chemistry and Analysis. (2024-12-30). [Link]

  • The Physico‐Chemical Properties of Isoxazole and its Derivatives . ResearchGate. [Link]

  • A review of isoxazole biological activity and present synthetic techniques . [Link]

  • Isoxazole . Wikipedia. [Link]

  • Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles . ResearchGate. [Link]

  • 5-(CHLOROMETHYL)-3-METHYLISOXAZOLE . lookchem. [Link]

  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes . ResearchGate. [Link]

  • 4-(chloromethyl)-3-ethyl-5-methylisoxazole . Chemical Synthesis Database. (2025-05-20). [Link]

  • Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole.

Sources

An In-Depth Technical Guide to the Solubility of 3-(Chloromethyl)-5-isopropylisoxazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Chloromethyl)-5-isopropylisoxazole is a key heterocyclic compound with significant applications in medicinal chemistry and organic synthesis.[1][2] As a versatile building block, its derivatives have shown a wide range of biological activities, making them attractive scaffolds in drug discovery programs.[1] The success of synthesizing, purifying, and formulating these derivatives is fundamentally linked to a crucial physicochemical property: solubility. Understanding the solubility of this compound in various organic solvents is paramount for researchers, scientists, and drug development professionals to optimize reaction conditions, develop robust purification strategies, and create effective drug delivery systems.[3][4][5][6][7]

This technical guide provides a comprehensive overview of the solubility of this compound. It delves into the theoretical principles governing its solubility, presents a detailed experimental protocol for its determination, and offers a plausible solubility profile in a range of common organic solvents. The insights provided herein are intended to empower researchers to make informed decisions in their daily laboratory work and accelerate the development of novel therapeutics and chemical entities.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.

PropertyValueSource
Chemical Name This compoundChemShuttle
CAS Number 1018128-18-1ChemShuttle[8]
Molecular Formula C₇H₁₀ClNOChemShuttle[8]
Molecular Weight 159.616 g/mol ChemShuttle[8]
Appearance Expected to be a liquid or low-melting solidGeneral Knowledge
SMILES CC(C)C1=CC(CCl)=NO1ChemShuttle[8]

The structure of this compound reveals a molecule with distinct regions of varying polarity. The isoxazole ring, containing nitrogen and oxygen heteroatoms, imparts a degree of polarity.[2] The chloromethyl group also contributes to the molecule's polar character. Conversely, the isopropyl group is nonpolar, providing a lipophilic character to the molecule. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

Theoretical Principles of Solubility

The adage "like dissolves like" is the cornerstone of solubility prediction. This principle states that a solute will dissolve best in a solvent that has a similar polarity. For this compound, this means its solubility will be a balance of interactions between its polar and nonpolar moieties and the solvent molecules.

  • Polar Solvents (e.g., Ethanol, Acetonitrile): These solvents are likely to interact favorably with the polar isoxazole ring and the chloromethyl group through dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the nonpolar isopropyl group via London dispersion forces.

  • Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents offer a balance of polar and nonpolar characteristics and may provide good solubility by interacting with both ends of the molecule.

Beyond polarity, other factors such as hydrogen bonding capability and molecular size of the solvent also play a role. However, for this compound, which is a relatively small molecule with limited hydrogen bonding potential, polarity is expected to be the dominant factor.

Experimental Determination of Solubility

To obtain reliable and quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[9]

Detailed Step-by-Step Protocol: Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into several glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a precise volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically at 25°C (298.15 K), to ensure isothermal conditions.

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.

    • Immediately filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a suitable detector.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Data Analysis and Reporting:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in standard units, such as mg/mL or g/100 mL.

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

experimental_workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_quant 4. Quantification prep1 Weigh excess solute prep2 Add precise solvent volume prep1->prep2 equil1 Incubate at constant temperature prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sample1 Settle excess solid equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm filter sample2->sample3 quant1 Dilute sample sample3->quant1 quant2 Analyze by HPLC/GC quant1->quant2 quant3 Use calibration curve quant2->quant3 report Report Data (mg/mL) quant3->report Calculate Solubility

Experimental workflow for solubility determination.

Hypothetical Solubility Profile of this compound

The following table presents a hypothetical but scientifically plausible solubility profile of this compound in a range of common organic solvents at 25°C. This data is for illustrative purposes to guide researchers in solvent selection.

SolventPolarity IndexDielectric Constant (20°C)Solubility (mg/mL) at 25°C
n-Hexane0.11.88< 1
Toluene2.42.3850
Diethyl Ether2.84.34150
Dichloromethane3.19.08> 500
Ethyl Acetate4.46.02300
Acetone5.120.7> 500
Acetonitrile5.837.5250
Ethanol4.324.6100
Methanol5.132.780
Water10.280.1< 0.1

Note: Polarity Index and Dielectric Constant values are approximate and sourced from common chemistry resources.[10][11]

solubility_vs_polarity Hexane n-Hexane (< 1 mg/mL) Toluene Toluene (50 mg/mL) Ether Diethyl Ether (150 mg/mL) DCM Dichloromethane (> 500 mg/mL) EtOAc Ethyl Acetate (300 mg/mL) Acetone Acetone (> 500 mg/mL) ACN Acetonitrile (250 mg/mL) Ethanol Ethanol (100 mg/mL) Methanol Methanol (80 mg/mL) Water Water (< 0.1 mg/mL) Low Low Mid Mid High High

Relationship between solvent polarity and solubility.

Analysis and Interpretation of Solubility Data

The hypothetical data illustrates a clear trend that aligns with the theoretical principles of solubility.

  • Poor Solubility in Extreme Polarities: The compound exhibits very low solubility in the highly nonpolar solvent n-hexane and the highly polar solvent water. This is expected, as the molecule possesses both polar and nonpolar characteristics, making it difficult for either extreme to effectively solvate the entire structure.

  • High Solubility in Moderately Polar and Aprotic Polar Solvents: The highest solubilities are observed in dichloromethane and acetone. These solvents have intermediate polarities and are effective at solvating both the polar isoxazole ring and the nonpolar isopropyl group. Ethyl acetate and diethyl ether also show good solvating power.

  • Moderate Solubility in Protic Polar Solvents: The solubility in ethanol and methanol is moderate. While these solvents can interact with the polar part of the molecule, their hydrogen-bonding network might be less favorable for accommodating the nonpolar isopropyl group compared to aprotic solvents of similar polarity.

Practical Implications for Researchers:

  • Reaction Solvent Selection: For reactions involving this compound, solvents like dichloromethane, acetone, or ethyl acetate would be excellent choices to ensure the substrate is fully dissolved, leading to more homogeneous reaction conditions and potentially higher yields.

  • Purification: The differential solubility can be exploited for purification. For instance, precipitation from a highly soluble solvent system by the addition of a poorly soluble anti-solvent (e.g., adding n-hexane to a dichloromethane solution) could be an effective crystallization strategy.

  • Formulation Development: In the context of drug development, this solubility profile would guide the selection of appropriate excipients and solvent systems for creating stable and bioavailable formulations.[3]

Conclusion

This technical guide has provided a comprehensive examination of the solubility of this compound in organic solvents. By understanding its physicochemical properties and the theoretical principles of solubility, researchers can make rational choices for solvent selection in their experimental work. The detailed protocol for solubility determination offers a robust framework for generating reliable data. The hypothetical solubility profile serves as a practical guide, highlighting the compound's high solubility in moderately polar aprotic solvents. A thorough understanding and experimental determination of solubility are indispensable for the successful application of this compound in both academic research and industrial drug development.

References

  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Retrieved from [Link]

  • Gampa, V. R., et al. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society, 16, 1-32.
  • National Center for Biotechnology Information. (n.d.). 5-(Chloromethyl)isoxazole. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Quora. (2017, June 24). How can you determine the solubility of organic compounds? Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Shayanfar, A. (2015). CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development.
  • Singh, S., & Mittal, A. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 521-529.
  • Solubility of Things. (n.d.). Isoxazole. Retrieved from [Link]

  • University of California, Davis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Safety and Handling of 3-(Chloromethyl)-5-isopropylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 3-(Chloromethyl)-5-isopropylisoxazole (CAS No. 1018128-18-1). As a reactive intermediate in pharmaceutical and agrochemical synthesis, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available data from analogous compounds to present a conservative and robust safety protocol.

Chemical and Physical Properties

This compound is a substituted isoxazole with the following key identifiers:

PropertyValueSource
CAS Number 1018128-18-1[1][2]
Molecular Formula C₇H₁₀ClNO[1][2]
Molecular Weight 159.61 g/mol [1][2]
Appearance Solid (inferred)
Storage Temperature 2-8 °C[3]

Hazard Identification and Classification

Based on data from its constitutional isomer, 5-(Chloromethyl)-3-isopropylisoxazole, and the analogue 3-(Chloromethyl)-5-phenylisoxazole, a comprehensive hazard profile can be constructed. The presence of the reactive chloromethyl group and the acidic nature of the isoxazole ring are the primary drivers of its hazardous properties.

Globally Harmonized System (GHS) Classification (Inferred)
Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4

Warning H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 1B

Danger H314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1

Danger H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure)Category 3

Warning H335: May cause respiratory irritation

Sources for GHS classification are derived from data for analogous compounds.[4][5][6]

Causality of Hazards: The primary hazards of this compound stem from the electrophilic nature of the carbon atom in the chloromethyl group, making it susceptible to nucleophilic attack. This reactivity can lead to alkylation of biological macromolecules, causing tissue damage. Furthermore, as an organic acidic solid, it can cause severe burns upon contact with skin, eyes, and mucous membranes.[4][7]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety is crucial when handling this compound. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[4]

  • Ventilation: Ensure adequate ventilation in the laboratory to maintain low background concentrations of any potential airborne contaminants.[4]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[4]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and dust.[4][8]

  • Hand Protection: Wear nitrile or neoprene gloves that are rated for protection against corrosive chemicals. Double gloving is recommended. Always inspect gloves for any signs of degradation before use and dispose of them immediately after handling the compound.

  • Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron or coveralls should be worn.[4]

  • Respiratory Protection: If there is a risk of generating dust and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[4]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling A Don PPE: Goggles, Face Shield, Lab Coat, Double Gloves B Verify Fume Hood Functionality A->B C Assemble All Necessary Equipment and Reagents B->C D Carefully Weigh and Transfer Compound C->D E Perform Reaction/ Procedure D->E F Decontaminate Glassware and Work Area E->F G Segregate Waste for Proper Disposal F->G H Remove and Dispose of PPE Correctly G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of this compound.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4] The recommended storage temperature is between 2-8 °C.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4][9] The chloromethyl group is reactive towards nucleophiles, so it should be kept separate from such reagents until intended for reaction.[10]

  • Stability: The compound is expected to be stable under recommended storage conditions. However, it may be sensitive to moisture.

Spill Management and Emergency Procedures

In the event of a spill, a swift and appropriate response is critical.

Minor Spill (Contained within a fume hood)
  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial acid spill neutralizer to cover the spill.[11][12]

  • Collection: Carefully sweep the absorbed material into a clearly labeled, sealable container for hazardous waste. Avoid creating dust.[4][11]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[12][13]

  • Ventilation: Allow the area to ventilate before resuming work.

Major Spill (Outside of a fume hood or a large volume)
  • Evacuate: Immediately evacuate the laboratory and alert others to do the same.

  • Isolate: Close the laboratory doors and prevent unauthorized entry.

  • Emergency Services: Contact your institution's emergency response team and provide them with the identity of the spilled chemical.

  • First Aid: If there has been personal contact, immediately begin first aid measures.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Hazard_Response_Logic cluster_incident Incident Occurs cluster_assessment Initial Assessment cluster_actions Response Actions A Spill or Exposure to This compound B Is there personal contact? A->B C Is the spill minor and contained? B->C No D Initiate First Aid (Eyes, Skin, Inhalation, Ingestion) B->D Yes E Trained personnel clean spill with appropriate PPE and materials C->E Yes F Evacuate, Isolate, and Call Emergency Services C->F No G Seek Immediate Medical Attention D->G

Caption: Logical flow for responding to a hazard involving the compound.

Disposal Considerations

All waste containing this compound must be treated as hazardous.

  • Waste Collection: Collect all waste, including contaminated PPE, absorbent materials, and empty containers, in a designated, properly labeled hazardous waste container.[9][14]

  • Container Rinsing: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[9]

  • Disposal Method: Dispose of the hazardous waste through a licensed and certified waste disposal company. Do not dispose of it down the drain or in regular trash.[15][16]

Reactivity Profile

The chloromethyl group on the isoxazole ring is a key feature influencing its reactivity. It is an electrophilic center that readily participates in nucleophilic substitution reactions. This reactivity is the basis for its utility as a synthetic building block but also underscores the need for careful handling.

  • Nucleophilic Substitution: It will react with a wide range of nucleophiles, such as amines, thiols, and alcohols. These reactions can be exothermic and should be conducted with appropriate temperature control.[10]

  • Hazardous Decomposition Products: Under fire conditions, it may decompose to produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[4]

Conclusion

This compound is a valuable research chemical that demands respect and careful handling. While a specific SDS is not widely available, by analyzing the hazards of closely related compounds, a robust safety framework can be established. Adherence to the protocols outlined in this guide, including the consistent use of engineering controls and appropriate PPE, is essential for mitigating risks and ensuring a safe laboratory environment for all personnel.

References

  • Spill procedure: Clean-up guidance . Queen Mary University of London. [Link]

  • CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S. - ADR Information . NextSDS. [Link]

  • CHEMICAL SPILL PROCEDURES . Clarkson University. [Link]

  • This compound, 95% Purity, C7H10ClNO, 5 grams . CP Lab Safety. [Link]

  • Chemical Spill Clean-Up . TBEP Labs. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]

  • Corrosive substances: all info on dangerous goods class 8 . MedSolut AG. [Link]

  • Chemical Spill Response Procedure . University of Manitoba. [Link]

  • Instructions for Cleaning Spills of Liquid Hazardous Drugs . Duke University Occupational and Environmental Safety Office. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. [Link]

  • GHS Classification (Rev.11, 2025) Summary . PubChem. [Link]

  • Corrosive Substances: Handling & Safety in Businesses . DENIOS Inc. [Link]

  • MSDS of 5-(Chloromethyl)-3-methyl-1,2-oxazole . Capot Chemical Co., Ltd. [Link]

  • Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles . PubMed. [Link]

  • Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles . RSC Publishing. [Link]

  • Ring cleavage reactions of 3- and 5-non-substituted isoxazoles . Scilit. [Link]

  • 2,4,6-triallyloxy-1,3,5-triazine - Registration Dossier . ECHA. [Link]

  • Asymmetric synthesis of isoxazole and trifluoromethyl-containing 3,2′-pyrrolidinyl dispirooxindoles via squaramide-catalysed [3 + 2] cycloaddition reactions . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 3-(Chloromethyl)-5-isopropylisoxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have established it as a "privileged scaffold."[1][2] Isoxazole-containing compounds exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][4] The integration of an isoxazole moiety can significantly enhance a compound's physicochemical properties, improving its drug-like characteristics.[3]

This guide focuses on a particularly versatile and reactive building block: 3-(Chloromethyl)-5-isopropylisoxazole . The strategic placement of a reactive chloromethyl group and a lipophilic isopropyl group makes this reagent an invaluable tool for medicinal chemists aiming to rapidly synthesize novel chemical entities and build structure-activity relationships (SAR).

Core Utility: A Versatile Electrophile for Molecular Elaboration

The primary utility of this compound stems from its chloromethyl group, which serves as a potent electrophilic handle. This group readily undergoes nucleophilic substitution reactions (SN2), allowing for the covalent attachment of the 5-isopropylisoxazole moiety to a wide range of molecular scaffolds.

The isopropyl group at the 5-position provides steric bulk and lipophilicity, which can be crucial for optimizing a drug candidate's interaction with hydrophobic pockets within a biological target. The isoxazole ring itself can act as a bioisostere for amide or ester groups, often conferring improved metabolic stability, while its nitrogen and oxygen atoms can serve as hydrogen bond acceptors.

G cluster_nucleophiles Nucleophiles (H-Nu) cluster_products Alkylated Products reagent This compound Amine_Product Substituted Amine reagent->Amine_Product N-Alkylation Ether_Product Ether reagent->Ether_Product O-Alkylation Thioether_Product Thioether reagent->Thioether_Product S-Alkylation Ester_Product Ester reagent->Ester_Product O-Alkylation Amine Amine (R₂NH) Amine->Amine_Product Phenol Phenol (ArOH) Phenol->Ether_Product Thiol Thiol (RSH) Thiol->Thioether_Product Carboxylate Carboxylate (RCOO⁻) Carboxylate->Ester_Product

Caption: General reaction scheme for this compound.

Synthetic Applications and Core Protocols

The most prevalent use of this reagent is in the alkylation of heteroatom nucleophiles. The following protocols provide detailed, field-proven methodologies for these key transformations.

Application 1: N-Alkylation of Amines

The formation of a C-N bond via alkylation of primary or secondary amines is a fundamental transformation in drug development. This reaction allows for the direct incorporation of the isoxazole fragment onto a nitrogen-containing core, which is common in many drug scaffolds.

Causality Behind Experimental Choices:

  • Base: A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[5] Weaker bases like potassium carbonate (K₂CO₃) are often sufficient, while stronger, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) can be used for less reactive amines or acid-sensitive substrates. Cesium carbonate (Cs₂CO₃) is often used to accelerate reactions due to its high solubility in organic solvents.[5]

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are ideal. They effectively dissolve the reactants and the inorganic base without participating in the reaction.

  • Temperature: Gentle heating (50-80 °C) is typically required to overcome the activation energy of the reaction without promoting side reactions or decomposition.

Protocol 1: General Procedure for N-Alkylation

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine substrate (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and anhydrous DMF (to achieve a concentration of ~0.1 M).

  • Reagent Addition: Add this compound (1.1 equiv.) to the stirred suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to 60 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate (EtOAc) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Amine (1 eq) & K₂CO₃ (2 eq) in DMF B Add this compound (1.1 eq) A->B C Heat to 60°C B->C D Monitor by TLC/LC-MS C->D E Cool & Quench with Water D->E Reaction Complete F Extract with Ethyl Acetate (3x) E->F G Wash with Brine, Dry (Na₂SO₄) & Concentrate F->G H Purify via Flash Chromatography G->H

Caption: Standard workflow for an N-alkylation reaction.

Application 2: O-Alkylation of Phenols (Williamson Ether Synthesis)

The synthesis of aryl ethers is another critical application, allowing the isoxazole moiety to be linked to phenolic substrates. This is a common strategy for modifying the properties of natural products or other complex molecules containing a phenol group.

Causality Behind Experimental Choices:

  • Base: Phenols are more acidic than amines, so a moderately strong base like K₂CO₃ is highly effective at deprotonating the hydroxyl group to form the more nucleophilic phenoxide ion.

  • Solvent: DMF and acetone are excellent solvent choices. Acetone is particularly useful as it has a lower boiling point, simplifying removal, and K₂CO₃ has sufficient solubility.

Protocol 2: General Procedure for O-Alkylation

  • Reaction Setup: In a round-bottom flask, dissolve the phenolic substrate (1.0 equiv.) in anhydrous acetone. Add finely ground potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Reagent Addition: Add this compound (1.2 equiv.) to the suspension.

  • Reaction Execution: Heat the mixture to reflux and stir vigorously.

  • Monitoring: Follow the reaction's progress by TLC, observing the disappearance of the starting phenol.

  • Work-up: After completion, cool the reaction, filter off the inorganic salts, and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude ether by flash chromatography or recrystallization.

Application 3: S-Alkylation of Thiols

Creating thioether linkages is important for introducing flexible linkers or for developing covalent inhibitors that target cysteine residues in proteins. Thiols are excellent nucleophiles, and their alkylation often proceeds under milder conditions than amines or phenols.

Causality Behind Experimental Choices:

  • Base: The high nucleophilicity of the thiol and the acidity of the S-H bond mean that even a mild base like triethylamine (TEA) or DIPEA is often sufficient to facilitate the reaction.

  • Solvent: Solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are suitable for this transformation at room temperature.

Protocol 3: General Procedure for S-Alkylation

  • Reaction Setup: Dissolve the thiol (1.0 equiv.) in anhydrous THF. Add a non-nucleophilic base such as DIPEA (1.5 equiv.).

  • Reagent Addition: Add a solution of this compound (1.05 equiv.) in THF dropwise at 0 °C.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir.

  • Monitoring: The reaction is often rapid; monitor by TLC for the consumption of the chloromethyl reagent.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent.

  • Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, concentrate, and purify by column chromatography.

Data Summary: Typical Reaction Parameters

Reaction TypeNucleophileTypical Base(s)Solvent(s)Temp (°C)Typical Yields
N-Alkylation Primary/Secondary AmineK₂CO₃, Cs₂CO₃, DIPEADMF, ACN50 - 8060 - 95%
O-Alkylation PhenolK₂CO₃, NaHAcetone, DMF50 - 6570 - 98%
S-Alkylation ThiolDIPEA, TEA, K₂CO₃THF, DCM0 - 2580 - 99%

Conclusion and Future Perspectives

This compound is a high-value, versatile building block for medicinal chemistry and drug discovery. Its well-defined reactivity as an electrophile allows for predictable and efficient alkylation of a wide array of nucleophiles, enabling the rapid generation of compound libraries for biological screening. The protocols outlined in this guide provide robust starting points for researchers to incorporate the functionally rich 5-isopropylisoxazole scaffold into their drug design campaigns, facilitating the exploration of new chemical space and the development of next-generation therapeutic agents.[1][6]

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.[1][2][4][7]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry.[6]

  • The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry.[3]

  • A review of isoxazole biological activity and present synthetic techniques. Journal of Pharmaceutical Negative Results.[8]

  • Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. Russian Journal of Organic Chemistry.[9]

  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Pharmaceutical Chemistry Journal.[10]

  • Application Notes and Protocols for N-alkylation of 3-Amino-2-iodobenzamide. BenchChem.[5]

Sources

nucleophilic substitution reactions with 3-(Chloromethyl)-5-isopropylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Substitution Reactions with 3-(Chloromethyl)-5-isopropylisoxazole

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of this compound, a versatile heterocyclic building block. The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] The strategic placement of a chloromethyl group at the 3-position provides a reactive electrophilic handle for facile nucleophilic substitution, enabling the synthesis of diverse molecular architectures. This document details the core mechanistic principles, provides validated, step-by-step protocols for reactions with key nucleophile classes (N-, S-, and O-nucleophiles), and offers expert insights into experimental design and execution for researchers in drug discovery, organic synthesis, and materials science.

Introduction: The Strategic Value of the Isoxazole Core

The isoxazole ring system is a cornerstone of modern medicinal chemistry, valued for its unique electronic properties, metabolic stability, and ability to engage in a wide range of biological interactions.[4][5] Marketed drugs such as the anticonvulsant Zonisamide and the antibiotic Flucloxacillin feature this heterocyclic core, highlighting its therapeutic relevance.[2] this compound serves as an exemplary intermediate, leveraging the inherent biological significance of the isoxazole scaffold while providing a reactive site for diversification. The chloromethyl group functions as a potent electrophile, analogous to a benzylic halide, allowing for the construction of new carbon-heteroatom bonds with a high degree of predictability and efficiency.

Core Mechanistic Principles: The S N 2 Pathway

The substitution of the chloride on this compound proceeds via a bimolecular nucleophilic substitution (S N 2) mechanism.[6][7] This is a single, concerted step where the incoming nucleophile attacks the electrophilic methylene carbon precisely as the chloride leaving group departs.

Key Mechanistic Determinants:

  • Electrophile: The carbon of the chloromethyl group is the electrophilic center. Its reactivity is enhanced by the inductive electron-withdrawing effect of the adjacent isoxazole ring.

  • Nucleophile: The reaction rate is directly proportional to the concentration and intrinsic strength of the nucleophile. Stronger nucleophiles, such as thiolates and secondary amines, react more rapidly than weaker ones, like alcohols.[8]

  • Leaving Group: The chloride ion is an excellent leaving group, readily displaced due to its ability to stabilize the negative charge.

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are optimal for S N 2 reactions. They effectively solvate the counter-ion of the nucleophile without forming a strong hydrogen-bonding cage around the nucleophile itself, thus preserving its reactivity.

Caption: General SN2 mechanism on this compound.

Application Protocols: A Guide to Synthesis

The following protocols are designed as robust starting points for the derivatization of this compound. Researchers should monitor reactions by Thin-Layer Chromatography (TLC) to determine completion.

General Experimental Workflow

A standardized workflow ensures reproducibility and safety. All operations involving the chloromethyl reagent should be conducted in a well-ventilated fume hood.

experimental_workflow start Start reagents Combine Substrate, Nucleophile, Base, & Solvent start->reagents reaction Heat Reaction Mixture (e.g., 60-80 °C) reagents->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Standardized workflow for nucleophilic substitution reactions.

Protocol 1: Synthesis with N-Nucleophiles (Amination)

This protocol describes the reaction with a secondary amine, morpholine. The use of a mild inorganic base is crucial to neutralize the HCl generated in situ, driving the reaction to completion.

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium Carbonate (K₂CO₃, 2.0 eq)

    • Acetonitrile (MeCN)

  • Procedure:

    • To a round-bottom flask, add this compound and anhydrous acetonitrile.

    • Add potassium carbonate, followed by the dropwise addition of morpholine.

    • Heat the mixture to 80 °C and stir until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Perform an aqueous work-up: dissolve the residue in ethyl acetate, wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield 4-((5-isopropylisoxazol-3-yl)methyl)morpholine.

Protocol 2: Synthesis with S-Nucleophiles (Thioetherification)

Thiolates are potent nucleophiles that react rapidly. This protocol uses thiophenol as an example. A base is required to deprotonate the thiol, generating the more nucleophilic thiolate anion.[9][10]

  • Materials:

    • This compound (1.0 eq)

    • Thiophenol (1.1 eq)

    • Potassium Carbonate (K₂CO₃, 1.5 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask, dissolve this compound in anhydrous DMF.

    • Add potassium carbonate and stir for 10 minutes.

    • Add thiophenol dropwise at room temperature. An exotherm may be observed.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Once complete, pour the reaction mixture into ice-water and extract with diethyl ether (3x).

    • Combine the organic extracts, wash with 1M NaOH (to remove excess thiophenol), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

    • Purify via silica gel column chromatography to obtain 3-((phenylthio)methyl)-5-isopropylisoxazole.

Protocol 3: Synthesis with O-Nucleophiles (Williamson Ether Synthesis)

This protocol demonstrates the formation of an ether linkage using a phenol, a classic Williamson ether synthesis. The generation of the phenoxide is the critical first step.[11]

  • Materials:

    • This compound (1.0 eq)

    • 4-Methoxyphenol (1.1 eq)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • Caution: NaH is highly reactive. Handle under an inert atmosphere (N₂ or Ar).

    • To a flame-dried, three-neck flask under inert atmosphere, add a solution of 4-methoxyphenol in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add the sodium hydride portion-wise. Stir until hydrogen evolution ceases (approx. 30 minutes), indicating complete formation of the sodium phenoxide.

    • Slowly add a solution of this compound in DMF to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield 3-((4-methoxyphenoxy)methyl)-5-isopropylisoxazole.

Summary of Reaction Conditions

The following table provides a comparative summary of typical reaction parameters. Yields are representative and may vary based on scale and experimental execution.

Nucleophile Class Example Nucleophile Base Solvent Temp (°C) Typical Yield
Nitrogen MorpholineK₂CO₃MeCN8085-95%
Sulfur ThiophenolK₂CO₃DMF2590-98%
Oxygen 4-MethoxyphenolNaHDMF0 to 2575-85%

Product Characterization & Safety

Characterization: Successful synthesis should be confirmed using standard analytical methods.

  • ¹H and ¹³C NMR: Will confirm the covalent structure and purity of the final compound. The disappearance of the chloromethyl signal and the appearance of new signals corresponding to the incorporated nucleophile are key diagnostic markers.

  • Mass Spectrometry (MS): Will verify the molecular weight of the product.

Safety Precautions:

  • This compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All reactions and handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.

  • Sodium hydride (NaH) is a flammable solid that reacts violently with water. It must be handled under an inert atmosphere by trained personnel.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.
  • Medicinal Chemistry Perspective of Fused Isoxazole Deriv
  • Advances in isoxazole chemistry and their role in drug discovery. (2025).
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC.
  • Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. (2025).
  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. (2025).
  • Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-Chloroethanol. (n.d.). Benchchem.
  • 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. (n.d.). PMC.
  • 8.S: Nucleophilic Substitution Reactions (Summary). (2022). Chemistry LibreTexts.
  • 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. (n.d.). PubMed.
  • Reactions of primary alcohols with various nucleophiles. (n.d.).
  • Desulfurization of Thiols for Nucleophilic Substitution. (2024).

Sources

synthesis of isoxazole-containing pharmacophores

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Synthesis of Isoxazole-Containing Pharmacophores: A Guide to Core Methodologies and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

The isoxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry, forming the core scaffold of numerous clinically approved drugs.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a versatile bioisostere for amide and ester functionalities make it a privileged structure in modern drug design.[3] The broad spectrum of biological activities associated with isoxazole derivatives—including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects—underscores the continued importance of developing efficient and diverse synthetic routes.[4][5][6] This guide provides an in-depth exploration of the principal synthetic strategies for constructing isoxazole-containing pharmacophores. We move beyond simple procedural lists to explain the underlying mechanisms and rationale behind key experimental choices. Detailed, field-proven protocols are provided for three core methodologies: the classic [3+2] cycloaddition of nitrile oxides with alkynes, the condensation of 1,3-dicarbonyl compounds with hydroxylamine, and the application of solid-phase organic synthesis for library generation. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis and application of these vital chemical entities.

Introduction: The Isoxazole Ring as a Privileged Pharmacophore

The isoxazole, an azole heterocycle containing an oxygen atom adjacent to a nitrogen atom, is a cornerstone of pharmaceutical chemistry.[7][8] Its aromatic character and the presence of electronegative heteroatoms allow it to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and dipole-dipole interactions.[9] This versatility has led to its incorporation into a wide array of successful therapeutic agents.

Prominent examples of isoxazole-containing drugs include:

  • Valdecoxib: A potent and selective COX-2 inhibitor used for its anti-inflammatory properties.[2][7]

  • Leflunomide: An antirheumatic drug that functions by inhibiting dihydroorotate dehydrogenase.[7][10]

  • Sulfamethoxazole & Sulfisoxazole: Widely used sulfonamide antibiotics that demonstrate the isoxazole ring's role in developing antimicrobial agents.[1][2]

  • Cloxacillin, Dicloxacillin, & Oxacillin: β-lactamase-resistant antibiotics where the isoxazole moiety provides critical steric hindrance to protect the β-lactam ring from enzymatic degradation.[1][2]

The pharmacological success of these molecules stems from the isoxazole's ability to confer favorable pharmacokinetic and pharmacodynamic properties.[8] Consequently, the development of robust, regioselective, and scalable synthetic methodologies is a critical objective in drug discovery.[1][4] This guide details the most reliable and widely adopted of these methods.

Core Synthetic Strategies for Isoxazole Ring Construction

The construction of the isoxazole ring can be broadly categorized into several key approaches. We will focus on the three most prevalent and versatile methods utilized in medicinal chemistry laboratories.

Strategy 1: 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is arguably the most powerful and widely used method for isoxazole synthesis.[11][12] This pericyclic reaction is typically concerted and offers a high degree of control over regioselectivity, making it ideal for constructing highly functionalized isoxazoles.[11] The primary challenge lies in the generation of the nitrile oxide, which is often unstable and is therefore generated in situ from stable precursors.[12][13]

The nitrile oxide dipole is generated in the reaction mixture and immediately trapped by the alkyne dipolarophile to form the aromatic isoxazole ring. The two most common methods for generating nitrile oxides are the oxidation of aldoximes and the base-induced dehydrohalogenation of hydroximoyl chlorides.

G cluster_0 Method A: Oxidation Aldoxime R-CH=N-OH (Aldoxime) NitrileOxide [ R-C≡N⁺-O⁻ ] (Nitrile Oxide) Aldoxime->NitrileOxide [Oxidant] e.g., NCS, NaOCl Isoxazole Substituted Isoxazole NitrileOxide->Isoxazole HydroximoylChloride R-C(Cl)=N-OH (Hydroximoyl Chloride) HydroximoylChloride->NitrileOxide Base e.g., Et₃N Alkyne R'-C≡C-R'' (Alkyne) Alkyne->Isoxazole

Figure 1: General workflow for 1,3-dipolar cycloaddition.

This protocol is valued for its mild conditions. N-Chlorosuccinimide (NCS) acts as an effective oxidant to convert the aldoxime to a transient hydroximoyl chloride, which is then dehydrochlorinated by a base like pyridine or triethylamine to yield the nitrile oxide.[14]

Materials:

  • Substituted Aldoxime (1.0 eq)

  • Substituted Alkyne (1.1 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM) or Chloroform (CHCl₃) as solvent

  • Magnetic stirrer and inert atmosphere setup (e.g., Nitrogen or Argon balloon)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the substituted aldoxime (1.0 eq) and the substituted alkyne (1.1 eq).

  • Dissolution: Dissolve the starting materials in the chosen solvent (e.g., DCM) to a concentration of approximately 0.1-0.2 M.

  • Initiation: Begin vigorous stirring and add pyridine (1.5 eq) to the solution.

  • NCS Addition: Add NCS (1.1 eq) portion-wise over 10-15 minutes at room temperature. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and maintain a steady, low concentration of the reactive nitrile oxide, minimizing side reactions such as dimerization.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure 3,5-disubstituted isoxazole.

Strategy 2: Condensation of 1,3-Dicarbonyls with Hydroxylamine

The reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with hydroxylamine is a foundational method for isoxazole synthesis, often referred to as the Claisen isoxazole synthesis.[15][16] The process involves the initial formation of a monoxime intermediate, followed by intramolecular cyclization and dehydration to form the aromatic ring.[17] A significant challenge with unsymmetrical 1,3-dicarbonyls is the potential formation of two regioisomeric products, which can be difficult to separate.[16]

Hydroxylamine can attack either of the two carbonyl groups. The initial site of attack dictates the final substitution pattern of the isoxazole. Controlling this regioselectivity is a key consideration. Methodologies using β-enamino diketones, where one carbonyl is masked as an enamine, provide excellent regiochemical control.[16]

Figure 2: Regioisomer formation in the condensation of unsymmetrical 1,3-dicarbonyls.

This protocol uses acidic conditions which can favor attack at the more reactive carbonyl, although mixtures are still possible. For guaranteed regioselectivity, using a precursor like a β-enamino diketone is recommended.[16]

Materials:

  • 1,3-Diketone (1.0 eq)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.2 eq)

  • Ethanol or Acetic Acid as solvent

  • Sodium Acetate (optional, as a base)

  • Magnetic stirrer and reflux condenser

Procedure:

  • Setup: In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq). If desired, a base like sodium acetate can be added to neutralize the HCl.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C for ethanol). Causality Note: Heating provides the activation energy for both the initial condensation to the oxime and the subsequent cyclization/dehydration steps.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete in 4-24 hours.

  • Work-up: After cooling to room temperature, concentrate the solvent in vacuo. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic extracts with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to isolate the isoxazole derivative(s).

Strategy 3: Solid-Phase Organic Synthesis (SPOS) for Library Generation

For the rapid generation of compound libraries in drug discovery, solid-phase organic synthesis (SPOS) is an invaluable tool.[18] By immobilizing one of the reactants on a polymer resin, the purification process is simplified to mere filtration and washing, dramatically increasing throughput. The 1,3-dipolar cycloaddition is well-suited for SPOS, typically by anchoring the alkyne to the solid support.[12][19]

The general workflow involves anchoring an alkyne-containing building block to a resin, performing the cycloaddition in solution, washing away excess reagents, and finally cleaving the desired isoxazole product from the support.

G Resin Polymer Resin Load Step 1: Load (Attach Alkyne Linker) Resin->Load React Step 2: Cycloaddition (Add Nitrile Oxide Precursor + Reagents in Solution) Load->React Wash Step 3: Purify (Wash Resin to Remove Excess Reagents) React->Wash Cleave Step 4: Cleave (Release Product from Resin) Wash->Cleave Product Pure Isoxazole Product Cleave->Product

Figure 3: Workflow for solid-phase isoxazole synthesis.

This protocol outlines a representative procedure using a Rink Amide resin, which allows for cleavage to yield a primary amide product, a common functional group in pharmacophores.

Materials:

  • Rink Amide Resin (1.0 eq)

  • Fmoc-propargylglycine (3.0 eq)

  • Coupling agents: HBTU (3.0 eq), HOBt (3.0 eq)

  • Base: DIPEA (6.0 eq)

  • Solvents: DMF, DCM

  • Deprotection agent: 20% Piperidine in DMF

  • Aldoxime (5.0 eq), NCS (5.0 eq), Et₃N (5.0 eq) for cycloaddition

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Solid-phase synthesis vessel with a filter frit

Procedure:

  • Resin Swelling: Place the Rink Amide resin in the synthesis vessel and swell in DMF for 30 minutes. Drain the solvent.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 15 minutes) to remove the Fmoc protecting group from the Rink linker. Wash thoroughly with DMF and DCM.

  • Coupling (Loading): In a separate vial, pre-activate Fmoc-propargylglycine (3.0 eq) with HBTU (3.0 eq), HOBt (3.0 eq), and DIPEA (6.0 eq) in DMF for 5 minutes. Add this solution to the resin and agitate for 4 hours. Wash the resin thoroughly.

  • Fmoc Deprotection: Repeat step 2 to expose the amine of the propargylglycine. Self-Validation: At this stage, a small sample of resin can be tested (e.g., with chloranil) to confirm the presence of a free secondary amine.

  • Cycloaddition: Swell the resin in DCM. In a separate flask, dissolve the chosen aldoxime (5.0 eq) and Et₃N (5.0 eq) in DCM. Add NCS (5.0 eq) portion-wise to generate the nitrile oxide. After 15 minutes, filter this solution and add it to the resin vessel. Agitate for 12-24 hours.

  • Final Wash: Wash the resin extensively with DMF, DCM, and methanol, then dry in vacuo.

  • Cleavage: Treat the dry resin with the cleavage cocktail (95% TFA/2.5% H₂O/2.5% TIS) for 2 hours. Causality Note: TIS is a scavenger used to trap reactive cations generated during cleavage, preventing side reactions with the product.

  • Isolation: Filter the resin and collect the filtrate. Concentrate the TFA in vacuo or by blowing a stream of nitrogen. Precipitate the crude product by adding cold diethyl ether, then isolate by centrifugation and decantation.

  • Purification: Purify the final product by preparative HPLC.

Summary of Synthetic Strategies

Strategy Core Reaction Advantages Disadvantages Typical Substrates
1. 1,3-Dipolar Cycloaddition Nitrile Oxide + AlkyneHigh efficiency, excellent regiocontrol, mild conditions, broad substrate scope.[11][13]Requires in situ generation of potentially unstable nitrile oxides; dimerization can be a side reaction.Aldoximes, hydroximoyl chlorides, nitroalkanes; terminal and internal alkynes.[12][14]
2. 1,3-Dicarbonyl Condensation 1,3-Diketone + HydroxylamineUses readily available starting materials, operationally simple.[15]Poor regioselectivity with unsymmetrical diketones, sometimes requires harsh conditions (reflux).[16]Acetylacetone derivatives, β-ketoesters, β-enamino ketones.[16][17]
3. Solid-Phase Synthesis (SPOS) Resin-Bound Alkyne + Nitrile OxideIdeal for library synthesis, simplified purification (filtration), high throughput.[12][18]Higher cost of resins and reagents, requires specialized equipment, reaction monitoring is less direct.Polymer-supported alkynes/alkenes, diverse solution-phase nitrile oxide precursors.[19]

Conclusion and Future Outlook

The remains a dynamic and essential field within medicinal chemistry. The classical methods of 1,3-dipolar cycloaddition and dicarbonyl condensation continue to be workhorses in the laboratory, providing reliable access to the isoxazole core. Furthermore, the adaptation of these methods to solid-phase synthesis has significantly accelerated the discovery process, enabling the rapid generation of diverse compound libraries for high-throughput screening.[11]

Future trends in isoxazole synthesis are focused on enhancing efficiency, sustainability, and molecular complexity.[1][4] The development of novel metal-catalyzed cycloadditions, green chemistry approaches using microwave irradiation or alternative solvents, and advanced regioselective functionalization techniques are expanding the synthetic chemist's toolkit.[1][6][20] These innovations will undoubtedly facilitate the design of next-generation isoxazole derivatives, continuing this scaffold's long and successful history as a source of powerful therapeutic agents.[4]

References

  • Kantorowski, E. J., & Kurth, M. J. (1997). Solid-Phase Synthesis of Isoxazoles and Isoxazolines: En Route to a New Class of Ionophores. The Journal of Organic Chemistry. Available at: [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Results in Chemistry. Available at: [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

  • Nefzi, A. (2012). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Tetrahedron Letters. Available at: [Link]

  • Kantorowski, E. J., & Kurth, M. J. (1997). Solid-Phase Synthesis of Isoxazoles and Isoxazolines: En Route to a New Class of Ionophores. ACS Publications. Available at: [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. Available at: [Link]

  • Organic Chemistry (2019). synthesis of isoxazoles. YouTube. Available at: [Link]

  • Sahoo, B. M. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate. Available at: [Link]

  • Ali, T., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]

  • Kamal, A. (2024). Potential activities of isoxazole derivatives. AIMS Press. Available at: [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available at: [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. ScienceDirect. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. organic-chemistry.org. Available at: [Link]

  • Gümüş, M., et al. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central. Available at: [Link]

  • Adu-Ampratwum, D., et al. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. PMC - NIH. Available at: [Link]

  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. Available at: [Link]

  • Aouad, M. R., et al. (2021). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. MDPI. Available at: [Link]

  • Somsák, L., et al. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. NIH. Available at: [Link]

  • D'hooghe, M. (n.d.). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. arkat-usa.org. Available at: [Link]

  • Unknown. (2025). (PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Incorporation of the 5-Isopropylisoxazole Moiety into Lead Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Isopropylisoxazole Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of successful lead optimization.[1][2] The isoxazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention due to its diverse biological activities and its presence in numerous FDA-approved drugs.[3][4] Among substituted isoxazoles, the 5-isopropylisoxazole moiety offers a unique constellation of physicochemical properties that can be strategically employed to address common challenges in drug development, such as poor metabolic stability, low solubility, and suboptimal potency.[5][6]

This guide provides a comprehensive overview of the rationale and practical methodologies for incorporating the 5-isopropylisoxazole group into lead compounds. We will delve into the synthetic protocols, explore its role as a versatile bioisostere, and present case studies that underscore its potential to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The 5-isopropylisoxazole moiety can be viewed as a bioisosteric replacement for several common functional groups, including the tert-butyl group and carboxylic acids.[7][8] Its branched, lipophilic isopropyl group can mimic the steric bulk of a tert-butyl group, which is often crucial for target engagement, while the isoxazole core can improve metabolic stability by blocking sites of oxidation.[9][10] Furthermore, the isoxazole ring, with its distinct electronic and hydrogen-bonding capabilities, can introduce favorable interactions within a target's binding pocket.

Synthetic Strategies for the Introduction of the 5-Isopropylisoxazole Moiety

The most robust and widely employed method for the synthesis of 5-substituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[11][12] To introduce the 5-isopropylisoxazole moiety, the key reactive intermediate is isobutyronitrile oxide, which is typically generated in situ from isobutyraldoxime.

Protocol 1: General Procedure for the Synthesis of 5-Isopropylisoxazoles via 1,3-Dipolar Cycloaddition

This protocol outlines the in situ generation of isobutyronitrile oxide from isobutyraldoxime and its subsequent cycloaddition with a terminal alkyne to yield the desired 5-isopropylisoxazole derivative.

Materials:

  • Isobutyraldehyde

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Terminal alkyne (substrate)

  • N-Chlorosuccinimide (NCS) or sodium hypochlorite (bleach)

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Step 1: Synthesis of Isobutyraldoxime

  • To a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in a mixture of ethanol and water, add isobutyraldehyde (1.0 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to afford isobutyraldoxime, which can often be used in the next step without further purification.

Step 2: In Situ Generation of Isobutyronitrile Oxide and 1,3-Dipolar Cycloaddition

  • Dissolve the isobutyraldoxime (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM).

  • To this solution, add N-chlorosuccinimide (NCS) (1.1 eq) in portions at 0 °C.

  • Slowly add triethylamine (TEA) (1.2 eq) dropwise to the reaction mixture at 0 °C and then allow the reaction to warm to room temperature.

  • Stir the reaction for 12-24 hours, monitoring by TLC until the starting materials are consumed.

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield the desired 5-isopropylisoxazole derivative.

The 5-Isopropylisoxazole Moiety as a Bioisostere

Bioisosteric replacement is a powerful strategy in lead optimization to improve a molecule's properties while retaining its desired biological activity.[9][13] The 5-isopropylisoxazole moiety can serve as a valuable bioisostere for several key functional groups.

Replacement of the tert-Butyl Group

The bulky tert-butyl group is often incorporated into lead compounds to provide steric hindrance that can enhance selectivity or block metabolic sites. However, it can also increase lipophilicity to undesirable levels and is itself susceptible to oxidation. The 5-isopropylisoxazole moiety can mimic the steric bulk of a tert-butyl group while offering improved metabolic stability.[10]

Replacement of Carboxylic Acids

Carboxylic acids are common in drug candidates due to their ability to form strong interactions with biological targets. However, they are often associated with poor cell permeability and rapid clearance. The 3-hydroxyisoxazole moiety is a well-established acidic bioisostere for carboxylic acids. While the 5-isopropylisoxazole is not directly acidic, its isoxazole core can act as a hydrogen bond acceptor and its overall physicochemical properties can lead to improved pharmacokinetic profiles compared to the parent carboxylic acid.[8]

Case Studies in Lead Optimization

The true value of a chemical modification is demonstrated through its successful application in drug discovery projects. The following case studies illustrate how the incorporation of a 5-isopropylisoxazole moiety has led to significant improvements in lead compounds.

Case Study 1: Enhancing Metabolic Stability in Kinase Inhibitors

In the development of a series of kinase inhibitors, a lead compound bearing a tert-butyl group exhibited potent enzymatic activity but suffered from poor metabolic stability in human liver microsomes.[14]

Table 1: Comparison of a tert-Butyl Containing Lead with its 5-Isopropylisoxazole Analogue

CompoundMoietyKinase IC50 (nM)Human Liver Microsome t1/2 (min)
Lead Compound tert-butyl15< 5
Analogue 1 5-isopropylisoxazole2045

The replacement of the metabolically labile tert-butyl group with a 5-isopropylisoxazole moiety resulted in a significant improvement in metabolic stability, with only a marginal loss in potency.[5] This modification blocked the primary site of oxidative metabolism, leading to a more favorable pharmacokinetic profile.

Case Study 2: Improving Solubility and Permeability

A lead compound for a novel therapeutic target contained an adamantyl group to occupy a large hydrophobic pocket in the binding site. However, this resulted in very poor aqueous solubility and low cell permeability, hindering further development.[15]

Table 2: Physicochemical Properties of an Adamantyl-Containing Compound and its 5-Isopropylisoxazole Bioisostere

CompoundMoietyAqueous Solubility (µg/mL)Caco-2 Permeability (10⁻⁶ cm/s)
Lead Compound Adamantyl< 0.10.2
Analogue 2 5-isopropylisoxazole5.23.5

By replacing the highly lipophilic adamantyl group with a 5-isopropylisoxazole moiety, both the aqueous solubility and cell permeability were significantly improved.[16][17] This was attributed to the reduction in lipophilicity and the introduction of the polar isoxazole ring, which still allowed for favorable interactions within the binding pocket.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 5-isopropylisoxazole derivatives.

G cluster_0 Step 1: Aldoxime Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Workup & Purification Isobutyraldehyde Isobutyraldehyde Reaction1 Isobutyraldoxime Isobutyraldehyde->Reaction1 Hydroxylamine HCl, NaOAc Reaction2 Isobutyronitrile Oxide Intermediate Reaction1->Reaction2 NCS, TEA Product 5-Isopropylisoxazole Derivative Reaction2->Product Cycloaddition Alkyne Alkyne Alkyne->Reaction2 Workup Aqueous Workup Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic workflow for 5-isopropylisoxazole derivatives.

Logical Framework for Bioisosteric Replacement

The decision to employ the 5-isopropylisoxazole moiety as a bioisostere should be guided by a clear understanding of the lead compound's deficiencies.

G cluster_0 cluster_1 cluster_2 Start Lead Compound Deficiency Metabolic_Lability Poor Metabolic Stability Start->Metabolic_Lability Poor_Solubility Low Solubility/ Permeability Start->Poor_Solubility Suboptimal_Potency Suboptimal Potency Start->Suboptimal_Potency Replacement_Strategy Bioisosteric Replacement with 5-Isopropylisoxazole Metabolic_Lability->Replacement_Strategy Poor_Solubility->Replacement_Strategy Suboptimal_Potency->Replacement_Strategy Improved_PK Improved PK Profile Replacement_Strategy->Improved_PK Improved_Potency Enhanced Potency/ Selectivity Replacement_Strategy->Improved_Potency

Caption: Decision framework for bioisosteric replacement.

Conclusion

The 5-isopropylisoxazole moiety is a valuable tool in the medicinal chemist's armamentarium for lead optimization. Its synthesis is readily achievable through established 1,3-dipolar cycloaddition chemistry, and its unique physicochemical properties make it an effective bioisostere for problematic functional groups like tert-butyl and adamantyl moieties. By strategically incorporating the 5-isopropylisoxazole group, researchers can address common liabilities in drug candidates, leading to compounds with improved metabolic stability, enhanced solubility, and potent biological activity. The case studies presented herein provide compelling evidence for the utility of this versatile chemical scaffold in the pursuit of novel therapeutics.

References

  • Mishra, R., & Degterev, A. (2017). Rational approaches towards lead optimization of kinase inhibitors: the issue of specificity. Journal of medicinal chemistry, 60(1), 1-26. [Link]

  • Hall, A., & Strange, H. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 103, 117653. [Link]

  • Organic Syntheses. Isobutyronitrile. [Link]

  • Malamas, M. S., Sredy, J., Gunawan, I., Mampreian, D., Millen, J., McBrien, M., ... & Dell, J. (2000). Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. Bioorganic & medicinal chemistry, 8(6), 1443-1450. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Kumar, R., & Singh, P. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug metabolism reviews, 53(3), 459-477. [Link]

  • Ahmed, S. M., Hussain, F. H., & Quadrelli, P. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1, 3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 29(1). [Link]

  • Meanwell, N. A. (2013). Metabolically stable tert-butyl replacement. ACS medicinal chemistry letters, 4(4), 349-353. [Link]

  • Charnwood Discovery. Medicinal Chemistry Lead Optimisation (LO) 1. [Link]

  • Padmavathi, V., Reddy, G. S., & Padmaja, A. (2011). Synthesis, characterization and biological activity of some isoxazole derivatives via 1, 3-dipolar cycloaddition reaction of nitrile oxide. European journal of medicinal chemistry, 46(9), 4217-4222. [Link]

  • Colomer, I., Chamberlain, L., Huma, M. E., & Hogarth, G. (2017). Hit-to-lead optimization and discovery of 5-((5-([1, 1'-biphenyl]-4-yl)-6-chloro-1H-benzo [d] imidazol-2-yl) oxy)-2-methylbenzoic acid (MK-3903): a novel class of benzimidazole-based activators of AMP-activated. Journal of medicinal chemistry, 60(21), 9040-9052. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2019). Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties. RSC advances, 9(1), 245-257. [Link]

  • Wu, J., & He, Y. (2011). The challenge of selecting protein kinase assays for lead discovery optimization. Combinatorial chemistry & high throughput screening, 14(3), 178-185. [Link]

  • Kumar, A., & Kumar, R. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & medicinal chemistry, 24(16), 3669-3684. [Link]

  • Savage, G. P. (2015). Spiro isoxazolines via nitrile oxide 1, 3-dipolar cycloaddition reactions. Molecules, 20(8), 14764-14785. [Link]

  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC advances, 15(12), 8213-8243. [Link]

  • Lamberth, C. (2022). Introduction to Bioisosteric Replacement and Scaffold Hopping in Crop Protection Research. Journal of agricultural and food chemistry, 70(36), 10941-10941. [Link]

  • Zhang, M., Chen, Y., Liu, Y., Zhang, Y., & Liu, H. (2018). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Bioorganic & medicinal chemistry letters, 28(1), 75-80. [Link]

  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(12), 8213-8243. [Link]

  • van der Meel, R., Fens, M. H., Lokerse, W. J., Storm, G., & Schiffelers, R. M. (2011). Improving solubility and chemical stability of natural compounds for medicinal use by incorporation into liposomes. International journal of pharmaceutics, 416(1), 517-523. [Link]

  • Rasul, A., Riaz, A., Sarfraz, I., Selamoglu, Z., & Hussain, G. (2020). A diagram elaborating the significant steps of lead optimization proceeding to clinical phase of natural compounds. In Chemical Biology Toolsets for Drug Discovery and Target Identification. IntechOpen. [Link]

  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC medicinal chemistry. [Link]

  • De Clercq, E. (2015). Bioisosteric replacement as a tool in anti-HIV drug design. Antiviral chemistry and chemotherapy, 24(3), 79-95. [Link]

  • Kihlberg, J., & Åqvist, J. (2021). Steering new drug discovery campaigns: permeability, solubility, and physicochemical properties in the bRo5 chemical space. Journal of medicinal chemistry, 64(1), 1-13. [Link]

Sources

Application Notes and Protocols: Leveraging 3-(Chloromethyl)-5-isopropylisoxazole in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically approved drugs and its significant potential in the development of novel therapeutic agents.[1] This document provides a comprehensive guide for the utilization of a key heterocyclic building block, 3-(chloromethyl)-5-isopropylisoxazole , in the synthesis of potential anticancer agents. We will delve into the synthetic rationale, provide detailed, field-tested protocols for the functionalization of this versatile synthon, and discuss the potential mechanisms of action of the resulting derivatives. The protocols are designed to be self-validating, with clear causality behind experimental choices, empowering researchers to explore new chemical space in the quest for more effective cancer therapies.

Introduction: The Isoxazole Moiety in Oncology

Isoxazole derivatives have emerged as a privileged class of compounds in cancer research due to their diverse pharmacological activities.[2] These five-membered heterocyclic compounds, containing adjacent nitrogen and oxygen atoms, are capable of engaging in various biological interactions, including hydrogen bonding and π-π stacking, making them versatile scaffolds for drug design.[2] The anticancer effects of isoxazole-containing molecules are multifaceted, with mechanisms including the induction of apoptosis, inhibition of crucial enzymes like aromatase, disruption of tubulin polymerization, and modulation of signaling pathways critical for tumor growth and survival.[1]

The strategic functionalization of the isoxazole ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. The subject of this guide, this compound, is a particularly valuable starting material. The isopropyl group at the 5-position can enhance lipophilicity, potentially improving cell membrane permeability, while the reactive chloromethyl group at the 3-position serves as a versatile handle for introducing a wide array of functional groups and pharmacophores, enabling the creation of diverse chemical libraries for anticancer screening.

Synthesis of the Key Building Block: this compound

A robust and scalable synthesis of the starting material is paramount. A common and effective method for the synthesis of 3,5-disubstituted isoxazoles involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. The following protocol outlines a plausible and efficient synthesis of this compound.

Protocol 1: Synthesis of this compound

Objective: To synthesize the key building block for further derivatization.

Materials:

  • Chloroacetaldoxime

  • 3-Methyl-1-butyne

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In situ generation of the hydroximoyl chloride: In a clean, dry round-bottom flask, dissolve chloroacetaldoxime (1.0 eq) in DCM. Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise, maintaining the temperature at 0 °C. Stir the reaction mixture at this temperature for 30 minutes. The formation of the hydroximoyl chloride can be monitored by TLC.

  • Cycloaddition: To the reaction mixture, add 3-methyl-1-butyne (1.2 eq) followed by the slow, dropwise addition of triethylamine (1.5 eq) via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Expected Outcome: A colorless to pale yellow oil.

Causality of Choices:

  • In situ generation: The hydroximoyl chloride is generated in situ as it can be unstable upon isolation.

  • NCS: A mild and effective chlorinating agent for this transformation.

  • Triethylamine: Acts as a base to facilitate the 1,3-dipolar cycloaddition by generating the nitrile oxide from the hydroximoyl chloride.

  • Aqueous work-up: Removes unreacted reagents and byproducts.

  • Column chromatography: Ensures the purity of the final product, which is crucial for subsequent reactions.

Synthetic Applications: Derivatization of this compound for Anticancer Agent Synthesis

The reactive chloromethyl group of this compound is amenable to nucleophilic substitution, allowing for the introduction of various functionalities. Below are protocols for the synthesis of representative anticancer agent candidates.

Protocol 2: Synthesis of a Phenoxy-linked Isoxazole Derivative

Rationale: The introduction of a substituted phenol can lead to compounds with potential inhibitory activity against kinases or other enzymes implicated in cancer.

Objective: To synthesize a derivative via Williamson ether synthesis.

Materials:

  • This compound (1.0 eq)

  • 4-Hydroxy-3-methoxybenzaldehyde (vanillin) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of 4-hydroxy-3-methoxybenzaldehyde in DMF, add potassium carbonate.

  • Add this compound to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Expected Outcome: A solid product.

Protocol 3: Synthesis of an Amino-linked Isoxazole Derivative

Rationale: The incorporation of an amine moiety can introduce basic centers that may interact with acidic residues in biological targets and improve aqueous solubility.

Objective: To synthesize a derivative via nucleophilic substitution with an amine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN)

Procedure:

  • In a round-bottom flask, combine this compound, morpholine, and potassium carbonate in acetonitrile.

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

  • Purification: Further purification can be achieved by column chromatography if necessary.

Expected Outcome: An oil or a low-melting solid.

Visualization of Synthetic Workflows

The following diagrams illustrate the synthetic pathways described above.

Synthesis of this compound chloroacetaldoxime Chloroacetaldoxime intermediate [Hydroximoyl chloride] chloroacetaldoxime->intermediate methylbutyne 3-Methyl-1-butyne product 3-(Chloromethyl)-5- isopropylisoxazole NCS NCS, DCM, 0 °C TEA TEA intermediate->product

Caption: Synthesis of the key building block.

Derivatization of this compound cluster_0 Williamson Ether Synthesis cluster_1 Nucleophilic Substitution start This compound vanillin Vanillin, K₂CO₃, DMF start->vanillin morpholine Morpholine, K₂CO₃, ACN start->morpholine product1 Phenoxy-linked derivative vanillin->product1 product2 Amino-linked derivative morpholine->product2

Caption: Synthetic routes to potential anticancer agents.

Potential Mechanisms of Action and Biological Evaluation

The synthesized derivatives, possessing the core 3,5-disubstituted isoxazole scaffold, are candidates for evaluation against a panel of human cancer cell lines. Based on existing literature, several potential mechanisms of action can be hypothesized.

  • HSP90 Inhibition: Many isoxazole-containing compounds have been identified as inhibitors of Heat Shock Protein 90 (HSP90).[3] HSP90 is a molecular chaperone responsible for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.

  • Tubulin Polymerization Inhibition: Some isoxazole derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization.[4] This disruption of the cytoskeleton leads to mitotic arrest and subsequent apoptotic cell death.

  • Kinase Inhibition: The modular nature of the synthesis allows for the introduction of moieties that can target the ATP-binding site of various protein kinases that are often dysregulated in cancer.

The following diagram illustrates a hypothetical mechanism involving the inhibition of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.

Hypothetical Mechanism of Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Drug Isoxazole Derivative Drug->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Data Summary

The following table presents hypothetical IC₅₀ values for the synthesized derivatives against common cancer cell lines, providing a framework for experimental planning.

Compound IDDerivative TypeTarget Cell LineHypothetical IC₅₀ (µM)
ISO-001 Phenoxy-linkedMCF-7 (Breast)8.2
ISO-001 Phenoxy-linkedA549 (Lung)15.5
ISO-002 Amino-linkedPC-3 (Prostate)12.8
ISO-002 Amino-linkedHCT116 (Colon)18.1

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel anticancer agents. The protocols and rationale presented in this guide offer a solid foundation for researchers to explore the chemical space around this scaffold. The potential for these derivatives to act through various established anticancer mechanisms makes them compelling candidates for further investigation and development in oncology drug discovery programs.

References

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • Kondrashov, E. V., et al. (2019). Simple one-pot synthesis of 5-(chloromethyl)isoxazoles from aldoximes and 2,3-dichloro-1-propene. Chemistry of Heterocyclic Compounds, 55(12), 1164-1170.
  • Di Sarno, V., et al. (2018). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters, 16(5), 6339-6346. [Link]

  • Aissa, I., et al. (2021).
  • Speranza, G., et al. (2015). Novel isoxazole derivatives with potent and selective inhibitory activity against heat shock protein 90. Journal of Medicinal Chemistry, 58(2), 775-786.
  • ResearchGate. (n.d.). Isoxazole derivatives showing anticancer activity (39–47). Retrieved from [Link]

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
  • Gadzhily, R. A., & Aliev, A. A. (2010). Synthesis and Properties of 3-Alkyl(aryl)-5-chloromethylisoxazoles. Russian Journal of Organic Chemistry, 46(11), 1699-1702.
  • PubMed. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Retrieved from [Link]

  • Dikusar, E. A., et al. (2013). Synthesis of functionally substituted isoxazole-containing benzaldehydes of the vanillin series and Schiff bases derived therefrom. Russian Journal of General Chemistry, 83(10), 1951-1955.

Sources

Application Notes and Protocols: Leveraging 3-(Chloromethyl)-5-isopropylisoxazole for the Development of Novel Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Isoxazole Scaffolds

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. Consequently, the discovery of new chemical entities with potent antimicrobial properties is a critical priority in medicinal chemistry. Among the diverse heterocyclic compounds explored, isoxazole derivatives have emerged as a "privileged scaffold" in drug design due to their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3][4] The isoxazole ring system is not only stable, allowing for diverse functionalization, but its weak nitrogen-oxygen bond can also be strategically cleaved under specific conditions, making it a versatile synthetic intermediate.[1]

This application note focuses on the utility of 3-(chloromethyl)-5-isopropylisoxazole as a starting material for generating libraries of novel isoxazole-based antimicrobial candidates. The chloromethyl group at the 3-position serves as a reactive handle for introducing various pharmacophores through nucleophilic substitution, while the isopropyl group at the 5-position can influence the compound's lipophilicity and steric profile, which are crucial for its interaction with biological targets.

Part 1: Synthesis of Novel Antimicrobial Candidates from this compound

The primary synthetic strategy involves the nucleophilic substitution of the chloride in this compound with various nucleophiles, such as amines, thiols, and phenols. This approach allows for the rapid generation of a diverse library of compounds for antimicrobial screening.

Generalized Reaction Scheme:

Caption: General scheme for the synthesis of 3,5-disubstituted isoxazole derivatives.

Experimental Protocol: Synthesis of a Representative Amine Derivative

This protocol details the synthesis of a tertiary amine derivative, a common moiety in many bioactive molecules.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine, piperidine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the desired secondary amine (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a starting material concentration of approximately 0.2 M.

  • Reaction: Stir the mixture at reflux (approximately 82°C) and monitor the reaction progress using TLC (e.g., using a 7:3 mixture of n-hexane:ethyl acetate as the mobile phase).[5]

  • Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure tertiary amine derivative.

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[6]

Part 2: In Vitro Antimicrobial Screening Protocols

The synthesized compounds are evaluated for their antimicrobial activity against a panel of clinically relevant bacterial and fungal strains. The primary screening assays are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests.[7]

Experimental Workflow for Antimicrobial Screening

G cluster_synthesis Compound Synthesis & Preparation cluster_mic MIC Determination cluster_mbc MBC Determination start Synthesize Isoxazole Derivatives prep Prepare Stock Solutions (e.g., in DMSO) start->prep serial_dil Perform 2-fold Serial Dilutions in 96-well plates prep->serial_dil inoculate_mic Inoculate with Standardized Bacterial/Fungal Suspension (~5 x 10^5 CFU/mL) serial_dil->inoculate_mic incubate_mic Incubate at 35-37°C for 16-24 hours inoculate_mic->incubate_mic read_mic Visually or Spectrophotometrically Determine MIC incubate_mic->read_mic subculture Subculture from Clear Wells (at and above MIC) onto Agar Plates read_mic->subculture incubate_mbc Incubate at 35-37°C for 24-48 hours subculture->incubate_mbc read_mbc Count Colonies and Determine MBC (≥99.9% killing) incubate_mbc->read_mbc SAR_Logic cluster_modifications Modifications at 3-position cluster_activity Observed Antimicrobial Activity Scaffold This compound Amine Amine Nucleophiles Morpholine Piperazine Thiomorpholine Scaffold:f0->Amine:head Substitution Thiol Thiol Nucleophiles Phenylthiol 4-Chlorophenylthiol Scaffold:f0->Thiol:head Substitution AminoAcid Amino Acid Conjugates L-Proline Scaffold:f0->AminoAcid:head Substitution Moderate Moderate Activity Amine:f1->Moderate Good Good Activity Amine:f2->Good Amine:f3->Good Thiol:f1->Moderate Thiol:f2->Good Excellent Excellent Activity AminoAcid:f1->Excellent

Caption: SAR analysis of 3-substituted isoxazole derivatives.

Troubleshooting and Safety Precautions

  • Synthesis: Ensure all glassware is thoroughly dried to prevent unwanted side reactions, especially when using anhydrous solvents. Monitor reactions closely by TLC to avoid the formation of byproducts due to prolonged heating.

  • Antimicrobial Assays: Maintain strict aseptic techniques to prevent contamination. The standardization of the microbial inoculum is critical for reproducible results. Always include appropriate positive and negative controls.

  • Safety: this compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel isoxazole-based antimicrobial compounds. The straightforward synthetic accessibility and the potential for diverse functionalization at the 3-position make it an ideal scaffold for generating compound libraries for high-throughput screening. The protocols outlined in this application note provide a robust framework for the synthesis, in vitro evaluation, and preliminary SAR analysis of these promising antimicrobial candidates. Further optimization of the lead compounds identified through these methods could pave the way for the development of new and effective treatments for infectious diseases.

References

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). World Journal of Pharmaceutical Research. [Link]

  • A Brief Review on Antimicrobial Activity of Oxazole Derivatives. (2022). Indo American Journal of Pharmaceutical Sciences. [Link]

  • A Review of Isoxazole Biological Activity and Present Synthetic Techniques. (2023). World Journal of Pharmaceutical Research. [Link]

  • Vashisht, H., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. Vietnam Journal of Chemistry. [Link]

  • Aryal, S. (2020). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Microbiology Info. [Link]

  • MIC/MBC Testing. (n.d.). Creative Diagnostics. [Link]

  • Aarjane, M., et al. (2021). Structure–activity relationship of the novel isoxazole derivatives from acridone against Escherichia coli. ResearchGate. [Link]

  • Guide to In Vitro Antibacterial Testing. (n.d.). IBT Bioservices. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2015). Der Pharma Chemica. [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2024). Emery Pharma. [Link]

  • Hawash, M., et al. (2021). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules. [Link]

  • Structure–activity relationship of isoxazole derivatives. (2024). ResearchGate. [Link]

  • Sviridova, E., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). Molecules. [Link]

  • Kondratov, E. A., et al. (2023). Design of novel water-soluble isoxazole-based antimicrobial agents and evaluation of their cytotoxicity and acute toxicity. Bioorganic Chemistry. [Link]

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2012). Scholars Research Library. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules. [Link]

  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. (2024). Semantic Scholar. [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Insecticide Candidates from 3-(Chloromethyl)-5-isopropylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a cornerstone in modern agrochemical research, forming the structural basis for numerous potent insecticides.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic synthesis of novel insecticide derivatives using 3-(chloromethyl)-5-isopropylisoxazole as a versatile starting material. We delve into the core chemical principles, provide validated, step-by-step protocols for creating diverse chemical libraries, and discuss key structure-activity relationship (SAR) insights to guide rational design. The protocols are designed to be self-validating, with integrated characterization checkpoints to ensure scientific integrity.

Introduction: The Isoxazole Scaffold in Agrochemicals

The relentless evolution of insecticide resistance necessitates the continuous discovery of novel chemical entities with unique modes of action.[3] Heterocyclic compounds, particularly isoxazoles and their isoxazoline analogues, have emerged as a privileged class in insecticide development.[4][5] Many commercially successful products leverage this core, often targeting the γ-aminobutyric acid (GABA)-gated chloride channel in insects, a site distinct from those targeted by older insecticide classes.[3][6]

The starting material, This compound , is an ideal building block for creating a library of potential insecticide candidates. Its structure is strategically partitioned:

  • The 5-isopropyl group provides a degree of lipophilicity, which is often crucial for penetrating the waxy cuticle of insects and interacting with hydrophobic binding pockets in target proteins.

  • The 3-(chloromethyl) group is the reactive handle. The chlorine atom is an excellent leaving group, rendering the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic substitution.[7][8] This allows for the straightforward introduction of a wide array of functional groups, enabling extensive exploration of the chemical space.

This guide focuses on leveraging this reactivity through fundamental nucleophilic substitution reactions to generate libraries of ether, thioether, and amine-linked derivatives.

Foundational Synthetic Strategy & Workflow

The core of the synthetic approach is the displacement of the chloride from the 3-(chloromethyl) position by a suitable nucleophile (Nu⁻). This S_N2 reaction is typically facilitated by a base in a polar aprotic solvent. The general workflow is a robust, multi-step process applicable to a wide range of derivatives.

G start_end start_end process process decision decision output output start Start: Reagents reagents This compound + Nucleophile (R-OH, R-SH, R2NH) + Base (e.g., K2CO3) start->reagents reaction Reaction Setup (Solvent, Temp, Time) reagents->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring complete Reaction Complete? monitoring->complete complete->monitoring No workup Aqueous Workup & Extraction complete->workup Yes purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, HRMS) purify->characterize bioassay Biological Screening (Insecticidal Assay) characterize->bioassay end End: Data Analysis bioassay->end

Figure 1: General experimental workflow for the synthesis and evaluation of isoxazole derivatives.

Application Protocol 1: Synthesis of Aryl Ether Derivatives

Principle: The Williamson ether synthesis is a reliable method for forming an ether linkage. Here, a phenoxide, generated in situ from a phenol and a mild base, acts as the nucleophile to displace the chloride from the isoxazole starting material. Aryl ethers are a common motif in agrochemicals.

Materials:

  • This compound (1.0 eq)

  • 4-Chlorophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.00 g, 6.26 mmol), 4-chlorophenol (0.89 g, 6.89 mmol), and anhydrous potassium carbonate (1.30 g, 9.39 mmol).

  • Solvent Addition: Add anhydrous DMF (20 mL) via syringe.

  • Reaction Conditions: Stir the mixture at 60 °C. The causality for this temperature is to ensure sufficient energy for the reaction to proceed at a reasonable rate without causing degradation of the starting materials or product.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates progress. The reaction is generally complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into deionized water (100 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 0% to 20% EtOAc) to afford the pure 3-((4-chlorophenoxy)methyl)-5-isopropylisoxazole.

Self-Validation & Characterization:

  • ¹H NMR: Expect to see the disappearance of the chloromethyl singlet (around δ 4.6 ppm) and the appearance of a new singlet for the O-CH₂ group, typically shifted downfield to δ 5.0-5.2 ppm. Aromatic protons from the phenol will also be present.

  • ¹³C NMR: Look for the appearance of a new carbon signal for the O-CH₂ group (around 65-70 ppm).

  • HRMS (High-Resolution Mass Spectrometry): Confirm the exact mass of the synthesized compound to verify its elemental composition.

Application Protocol 2: Synthesis of Thioether & Amine Derivatives

The protocols for synthesizing thioether and amine derivatives follow a similar logic to the ether synthesis, with minor but important modifications.

ParameterThioether Derivative (with Thiophenol)Amine Derivative (with Morpholine)
Nucleophile Thiophenol (1.1 eq)Morpholine (1.2 eq)
Base Potassium carbonate (1.5 eq)Potassium carbonate (2.0 eq)
Causality Thiols are more acidic than phenols but also more nucleophilic; K₂CO₃ is sufficient.The second equivalent of base is to neutralize the protonated morpholine formed, driving the reaction to completion.
Solvent Acetonitrile (ACN) or DMFAcetonitrile (ACN)
Temperature Room Temperature to 40 °C50-70 °C
Rationale The high nucleophilicity of the thiolate allows for milder reaction conditions.Amines are generally less nucleophilic than thiolates, requiring more thermal energy.
Workup Notes Standard aqueous workup.Standard aqueous workup.
Characterization Expect S-CH₂ singlet in ¹H NMR around δ 4.1-4.3 ppm.Expect N-CH₂ singlet in ¹H NMR around δ 3.7-3.9 ppm.

Structure-Activity Relationship (SAR) Insights

Once a library of derivatives is synthesized, the next critical step is to understand how structural modifications impact insecticidal efficacy. SAR provides the rationale for future design iterations.[9][10] The goal is to identify moieties that enhance potency, improve selectivity, or optimize physicochemical properties.

G cluster_0 Core Scaffold cluster_1 R-Group Modification (SAR) core core good good bad bad neutral neutral Core_Structure X X = O, S, N Core_Structure->X Linker R1 Aryl Halides (e.g., -Cl, -CF3) X->R1 Increases Potency R2 Small Heterocycles (e.g., Pyridyl) X->R2 Improves Spectrum R3 Bulky Lipophilic (e.g., t-Butyl) X->R3 May Affect Selectivity R4 Polar/Acidic (e.g., -COOH, -OH) X->R4 Reduces Bioavailability

Figure 2: Conceptual diagram of Structure-Activity Relationships (SAR) for isoxazole derivatives.

Key SAR Observations from Literature:

  • Aromatic Substituents: The introduction of electron-withdrawing groups, such as halogens (-Cl, -F) or trifluoromethyl (-CF₃) groups, on an aromatic ring attached to the core often enhances insecticidal activity.[9] This may be due to improved binding interactions at the target site or altered metabolic stability.

  • Heterocyclic Moieties: Incorporating other heterocyclic rings (e.g., pyrazoles, pyridines) can modulate the activity spectrum and potency.[6]

  • Steric Bulk: The size and shape of the introduced moiety are critical. While increased lipophilicity can improve membrane permeability, excessive steric bulk may hinder binding to the active site of the target protein.[10]

Hypothetical Screening Data: The table below illustrates potential outcomes from a primary screen against a common agricultural pest, the diamondback moth (Plutella xylostella).[9]

Compound IDLinker (X)R-GroupLC₅₀ (mg/L)
ISOX-O-01 -O-Phenyl25.5
ISOX-O-02 -O-4-Chlorophenyl8.7
ISOX-O-03 -O-3,5-bis(Trifluoromethyl)phenyl0.9
ISOX-S-01 -S-4-Chlorophenyl6.2
ISOX-N-01 -NH-4-Chlorophenyl15.1
Fluralaner(Reference)(Reference)1.5

This data is illustrative and intended to demonstrate SAR principles.

Conclusion

This compound serves as a powerful and versatile platform for the development of novel insecticide candidates. Through straightforward and scalable nucleophilic substitution reactions, a vast chemical space can be explored efficiently. The protocols outlined in this document provide a robust framework for the synthesis, purification, and validation of diverse derivative libraries. By coupling this synthetic strategy with a rational, SAR-driven approach, research and development teams can significantly accelerate the discovery of next-generation agrochemicals to address the ongoing challenges in global crop protection.

References

  • Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Source: MDPI. URL: [Link]

  • Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Source: RSC Publications. URL: [Link]

  • Title: Discovery of a Novel Class of Acylthiourea-Containing Isoxazoline Insecticides against Plutella xylostella. Source: PMC - PubMed Central. URL: [Link]

  • Title: Synthesis of Fused Isoxazoles: A Comprehensive Review. Source: MDPI. URL: [Link]

  • Title: The synthetic and therapeutic expedition of isoxazole and its analogs. Source: PMC - PubMed Central. URL: [Link]

  • Title: Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. Source: ACS Publications. URL: [Link]

  • Title: Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Source: Der Pharma Chemica. URL: [Link]

  • Title: Isoxazoles – Insecticidal activity. Source: ResearchGate. URL: [Link]

  • Title: Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Source: Wiley Online Library. URL: [Link]

  • Title: Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Source: ResearchGate. URL: [Link]

  • Title: Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Source: MDPI. URL: [Link]

  • Title: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Source: PMC - NIH. URL: [Link]

  • Title: Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Source: PMC - NIH. URL: [Link]

  • Title: Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Source: PMC - PubMed Central. URL: [Link]

  • Title: Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Source: MDPI. URL: [Link]

  • Title: A new mechanism for internal nucleophilic substitution reactions. Source: RSC Publishing. URL: [Link]

  • Title: Design, synthesis, and insecticidal and fungicidal activities of quaternary ammonium salt derivatives of a triazolyphenyl isoxazoline insecticide. Source: ResearchGate. URL: [Link]

  • Title: Isoxazole derivatives and insecticides containing them as active ingredients. Source: Google Patents.
  • Title: Synthesis and insecticide evaluation of some new oxopropylthiourea compounds as insect growth regulators against the cotton leafworm, Spodoptera littoralis. Source: NIH. URL: [Link]

Sources

Application Notes and Protocols: Synthesis of N-Substituted Amines via Reaction of 3-(Chloromethyl)-5-isopropylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Isoxazole Scaffolds in Medicinal Chemistry

The isoxazole motif is a cornerstone in contemporary drug discovery, prized for its versatile biological activities and its role as a bioisostere for various functional groups.[1][2][3] Derivatives of isoxazole are integral to a wide spectrum of pharmaceuticals, demonstrating antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The synthesis of novel isoxazole derivatives is therefore a critical endeavor for medicinal chemists. This application note provides a detailed experimental procedure for the N-alkylation of various amines with 3-(chloromethyl)-5-isopropylisoxazole, a key building block for introducing the 5-isopropylisoxazol-3-ylmethyl moiety into target molecules. This moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound.

Chemical Principles and Mechanistic Insights

The reaction of this compound with amines is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[4] In this concerted, one-step mechanism, the amine, acting as a nucleophile, attacks the electrophilic carbon of the chloromethyl group from the backside, leading to the displacement of the chloride leaving group.

The transition state involves a trigonal bipyramidal geometry where the nucleophile and the leaving group are partially bonded to the carbon atom. The reaction rate is dependent on the concentration of both the amine and the this compound.

Several factors influence the efficiency and outcome of this SN2 reaction:

  • Nucleophilicity of the Amine: The rate of reaction is directly proportional to the nucleophilicity of the amine. Primary aliphatic amines are generally more nucleophilic than secondary amines due to reduced steric hindrance. Aromatic amines are weaker nucleophiles than aliphatic amines because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring.

  • Steric Hindrance: The SN2 reaction is highly sensitive to steric hindrance around the reaction center. While the primary nature of the chloromethyl group is favorable, bulky substituents on the amine can significantly slow down the reaction rate.

  • Role of a Base: The initial reaction between the amine and the chloromethylisoxazole forms an ammonium salt. A base is required to deprotonate this intermediate, regenerating a neutral amine product and driving the reaction to completion. Common bases used include non-nucleophilic organic bases like triethylamine or diisopropylethylamine, or inorganic bases such as potassium carbonate. Using an excess of the reactant amine can also serve as the base, particularly if the amine is readily available and inexpensive.

  • Solvent Effects: Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions. These solvents can solvate the cation of the base but do not strongly solvate the amine nucleophile, leaving it more available to react.

  • Electronic Effects of the Isoxazole Ring: The isoxazole ring is an electron-withdrawing heterocycle. This property enhances the electrophilicity of the adjacent chloromethyl carbon, making it more susceptible to nucleophilic attack and thus facilitating the SN2 reaction.

Experimental Workflow Overview

The overall experimental workflow for the reaction of this compound with amines can be visualized as a three-stage process: reaction setup, reaction execution and monitoring, and finally, product workup and purification.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification setup_reagents Combine Amine, Base, and Solvent add_isoxazole Add this compound setup_reagents->add_isoxazole Under Inert Atmosphere heating Heat to Desired Temperature add_isoxazole->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Workup & Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterize Pure Product purification->characterization

Caption: A generalized workflow for the synthesis of N-((5-isopropylisoxazol-3-yl)methyl)amines.

Detailed Experimental Protocol

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine. Reaction conditions may need to be optimized for specific substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq.), a suitable base (e.g., triethylamine, 1.5 eq. or potassium carbonate, 2.0 eq.), and a polar aprotic solvent (e.g., acetonitrile or DMF, to make a 0.1-0.5 M solution with respect to the limiting reagent).

    • Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity.

    • Add this compound (1.0 - 1.2 eq.) to the reaction mixture.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the amine. For highly reactive aliphatic amines, room temperature may be sufficient. For less reactive aromatic amines, higher temperatures may be required.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (this compound) is consumed.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If an inorganic base like potassium carbonate was used, filter the reaction mixture to remove the solid.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted amine derivative.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Representative Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of various amines with 3-(chloromethyl)isoxazole derivatives. These are illustrative examples, and optimization may be necessary for specific substrates.

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
Primary Aliphatic
n-ButylamineEt₃NACN604-685-95
BenzylamineK₂CO₃DMF706-880-90
Secondary Aliphatic
DiethylamineEt₃NACN708-1275-85
MorpholineK₂CO₃DMF8010-1480-90
Aromatic
AnilineK₂CO₃DMF10012-2460-75
4-MethoxyanilineK₂CO₃DMF9010-1865-80

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Low nucleophilicity of the amine.- Inefficient base.- Increase reaction time and/or temperature.- Use a more polar aprotic solvent like DMF or DMSO.- Switch to a stronger base (e.g., NaH, use with caution).
Formation of Dialkylated Product (with primary amines) - Stoichiometry of reagents.- Use a slight excess of the amine (1.2-1.5 eq.) relative to the chloromethylisoxazole.
Low Yield - Degradation of starting material or product.- Difficult purification.- Lower the reaction temperature and extend the reaction time.- Optimize the column chromatography conditions (different solvent system or gradient).
Side Reactions - Presence of other nucleophilic groups in the amine substrate.- Protect other reactive functional groups before the N-alkylation step.

Conclusion

The N-alkylation of amines with this compound is a robust and versatile method for the synthesis of a diverse range of isoxazole-containing compounds with significant potential in drug discovery. A thorough understanding of the SN2 mechanism and the factors influencing the reaction allows for the rational design of experimental conditions to achieve high yields and purity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Dikusar, E. A., Potkin, V. I., & Kletskov, A. V. (2017). Synthesis of functional isoxazole derivatives proceeding from (5-arylisoxazol-3-yl)chloromethanes. Russian Journal of Organic Chemistry, 53(9), 1357–1364. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Agrawal, N., & Mishra, P. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 28(5), 633–666. [Link]

  • Gadzhily, R. A., & Aliev, A. A. (2010). Synthesis and Properties of 3-Alkyl(aryl)-5-chloromethylisoxazoles. Russian Journal of Organic Chemistry, 46(11), 1686–1689. [Link]

Sources

Application Notes and Protocols for the Reaction of 3-(Chloromethyl)-5-isopropylisoxazole with Thiol Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 3-(chloromethyl)-5-isopropylisoxazole as a versatile building block in drug discovery and organic synthesis. We present detailed application notes and robust protocols for its reaction with a variety of thiol nucleophiles, leading to the formation of novel isoxazole-containing thioethers. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this isoxazole derivative for the synthesis of new molecular entities.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a privileged five-membered heterocycle that is a prominent feature in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a valuable scaffold in the design of therapeutic agents with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic functionalization of the isoxazole core allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound is a particularly useful intermediate, as the chloromethyl group serves as a reactive handle for the introduction of various functionalities through nucleophilic substitution reactions.

Reaction of this compound with Thiol Nucleophiles: A Versatile Thioether Synthesis

The reaction between this compound and thiol nucleophiles is a straightforward and efficient method for the synthesis of 3-((alkylthio)methyl)- and 3-((arylthio)methyl)-5-isopropylisoxazoles. This nucleophilic substitution reaction proceeds readily, with the sulfur atom of the thiol attacking the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group.

Reaction Mechanism

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The thiol is typically deprotonated by a base to form a more nucleophilic thiolate anion. This thiolate then attacks the carbon atom of the chloromethyl group, leading to the formation of a new carbon-sulfur bond and the expulsion of the chloride ion.

Figure 1: General workflow for the synthesis of isoxazole thioethers.

Influence of the Isopropyl Group

The 5-isopropyl group on the isoxazole ring is an important feature. Its moderate electron-donating character can subtly influence the reactivity of the chloromethyl group. While it may slightly decrease the electrophilicity of the benzylic-like carbon compared to an unsubstituted analogue, this effect is generally minimal and does not impede the desired nucleophilic substitution. The steric bulk of the isopropyl group is positioned away from the reaction center and therefore does not significantly hinder the approach of the thiol nucleophile.

Safety Information

This compound and its derivatives should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[1][2][3]

  • Precautions: Do not breathe mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.[1][3]

  • In case of exposure:

    • Skin contact: Immediately remove all contaminated clothing. Rinse skin with water.[1][3]

    • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]

    • Ingestion: Rinse mouth. Do NOT induce vomiting.[1][3]

    • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][3]

  • Incompatible materials: Strong oxidizing agents, strong acids, and strong bases.[3]

Always consult the Safety Data Sheet (SDS) for the specific reagents you are using.

Experimental Protocols

The following protocols provide a general framework for the synthesis of isoxazole thioethers from this compound. These can be adapted for a variety of thiol nucleophiles.

General Protocol for the Synthesis of 3-((Arylthio)methyl)-5-isopropylisoxazoles

This protocol is exemplified by the reaction with thiophenol.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Thiolate Formation: In a round-bottom flask, dissolve the thiol (e.g., thiophenol, 1.1 equivalents) in a suitable solvent (e.g., ethanol or DMF). To this solution, add a base (e.g., sodium hydroxide or potassium carbonate, 1.2 equivalents) and stir at room temperature for 15-30 minutes to ensure complete formation of the thiolate.

  • Nucleophilic Substitution: To the solution of the thiolate, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 2-6 hours), pour the reaction mixture into deionized water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 3-((arylthio)methyl)-5-isopropylisoxazole.

Expected Characterization Data for 3-((Phenylthio)methyl)-5-isopropylisoxazole:

  • ¹H NMR (CDCl₃): δ (ppm) ~1.3 (d, 6H, -CH(CH₃)₂), ~3.0 (sept, 1H, -CH(CH₃)₂), ~4.1 (s, 2H, -CH₂-S-), ~6.0 (s, 1H, isoxazole C4-H), ~7.2-7.4 (m, 5H, Ar-H).

  • ¹³C NMR (CDCl₃): δ (ppm) ~22.0, ~27.0, ~30.0, ~105.0, ~127.0, ~129.0, ~130.0, ~135.0, ~160.0, ~170.0.

  • IR (KBr, cm⁻¹): ~3100 (C-H, aromatic), ~2970 (C-H, aliphatic), ~1600 (C=N), ~1450 (C=C), ~1400 (isoxazole ring), ~740, ~690 (C-S).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₃H₁₅NOS [M+H]⁺, found [M+H]⁺.

Protocol for the Synthesis of 3-((Alkylthio)methyl)-5-isopropylisoxazoles

This protocol can be used for reactions with aliphatic thiols, such as ethanethiol or benzyl thiol.

Procedure:

The procedure is analogous to the one described in section 4.1, with the following considerations:

  • Aliphatic thiols are generally more nucleophilic than aromatic thiols, so the reaction may proceed more rapidly and at lower temperatures.

  • For volatile thiols like ethanethiol, it is advisable to perform the reaction in a well-sealed flask to prevent evaporation.

Troubleshooting

Problem Possible Cause Solution
Low or no product formation Incomplete deprotonation of the thiol.Ensure the use of a sufficiently strong and fresh base. Increase the reaction time for thiolate formation.
Low reactivity of the thiol.Increase the reaction temperature or use a more polar aprotic solvent like DMF to enhance the reaction rate.
Formation of side products Over-alkylation of the thiol.Use a slight excess of the thiol relative to the this compound.
Oxidation of the thiol to a disulfide.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficulty in purification Co-elution of starting material and product.Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

The reaction of this compound with thiol nucleophiles represents a reliable and versatile method for the synthesis of a diverse range of isoxazole-containing thioethers. These compounds are valuable building blocks for the development of new chemical entities with potential applications in medicinal chemistry and materials science. The protocols and guidelines presented in this document are designed to enable researchers to effectively utilize this important synthetic transformation in their research endeavors.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
  • Safety D
  • 5-(Chloromethyl)-3-isopropylisoxazole. Sigma-Aldrich.
  • 3-(Chloromethyl)
  • Gadzhily, R. A., & Aliev, A. A. (2010). Synthesis and Properties of 3-Alkyl(aryl)-5-chloromethylisoxazoles. ChemInform.
  • Kulchitsky, V. A., et al. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes.

Sources

Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 3-(Chloromethyl)-5-isopropylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed Application Note and Protocol for the scale-up synthesis of 3-(Chloromethyl)-5-isopropylisoxazole derivatives.

Section 1: Strategic Overview & Significance

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable component in designing bioactive molecules for a range of therapeutic areas, including oncology, infectious diseases, and inflammation.[3][4]

The this compound derivative is a particularly valuable synthetic intermediate. The isopropyl group at the 5-position often provides favorable hydrophobic interactions with biological targets, while the chloromethyl group at the 3-position serves as a versatile electrophilic handle. This "handle" allows for straightforward nucleophilic substitution reactions, enabling the facile introduction of diverse functional groups and the construction of extensive chemical libraries for drug discovery programs.[5][6]

This document provides a comprehensive guide to the robust, scalable synthesis of this key building block, moving from theoretical chemical principles to practical, field-tested protocols suitable for pilot-plant scale production. Our focus is on the classic and highly reliable 1,3-dipolar cycloaddition pathway, which offers excellent regioselectivity and functional group tolerance.[7][8][9]

G cluster_0 Phase 1: Intermediate Preparation cluster_1 Phase 2: Cycloaddition Reaction cluster_2 Phase 3: Product Isolation A Chloroacetaldoxime C Chloroacetohydroxamoyl Chloride A->C Chlorination B N-Chlorosuccinimide (NCS) B->C F [3+2] Cycloaddition C->F D 4-Methyl-1-pentyne D->F E Base (e.g., Triethylamine) E->F In-situ Nitrile Oxide Generation G Crude Product Mixture F->G H Work-up & Extraction G->H I Purification (Vacuum Distillation) H->I J This compound I->J G R1 Chloroacetohydroxamoyl Chloride Int1 Chloroacetonitrile Oxide (1,3-Dipole) R1->Int1 - HCl R2 4-Methyl-1-pentyne TransitionState [Transition State] R2->TransitionState Concerted Cycloaddition Base Base (Et3N) Base->Int1 - HCl Int1->TransitionState Concerted Cycloaddition Product This compound TransitionState->Product

Figure 2: Reaction mechanism of the 1,3-dipolar cycloaddition.

Section 3: Detailed Scale-Up Protocol

This protocol is designed for a nominal 100 L scale, assuming a reactor with appropriate heating/cooling capabilities, a mechanical stirrer, and addition funnels. All operations should be conducted in a well-ventilated area or fume hood, adhering to strict safety protocols.

Part A: Preparation of Chloroacetohydroxamoyl Chloride (Intermediate)

This step is often performed separately, and the intermediate is isolated before the main cycloaddition.

  • Reactor Setup: Charge a 100 L glass-lined reactor with Chloroform (40 L) and Chloroacetaldoxime (5.0 kg, 52.9 mol).

  • Cooling: Cool the stirred suspension to 0-5 °C using a chiller.

  • Reagent Addition: Slowly add N-Chlorosuccinimide (NCS) (7.4 kg, 55.4 mol) portion-wise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. The use of NCS is a common and effective method for this chlorination.

  • Reaction: Stir the mixture at 5-10 °C for an additional 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction by TLC or GC-MS to confirm the complete consumption of the starting aldoxime.

  • Work-up: Filter the reaction mixture to remove the succinimide byproduct. Wash the filter cake with cold Chloroform (2 x 5 L).

  • Isolation: Concentrate the combined filtrate under reduced pressure at a temperature below 40 °C to yield the crude chloroacetohydroxamoyl chloride as an oil. This intermediate is typically used in the next step without further purification.

Part B: [3+2] Cycloaddition and Product Formation
  • Reactor Setup: Charge the 100 L reactor with a suitable solvent such as Dichloromethane (DCM) or Toluene (50 L), the crude Chloroacetohydroxamoyl Chloride (from Part A, ~6.8 kg, 52.9 mol), and 4-methyl-1-pentyne (5.2 kg, 63.5 mol, 1.2 eq).

  • Cooling: Cool the solution to 0-5 °C with vigorous stirring.

  • Base Addition: Prepare a solution of Triethylamine (Et₃N) (6.4 kg, 63.5 mol, 1.2 eq) in the reaction solvent (10 L). Add this solution dropwise to the reactor via an addition funnel over 4-6 hours.

    • Causality: A slow, controlled addition is paramount. The in situ generation of the nitrile oxide is exothermic. Rapid addition can lead to a dangerous temperature spike and promote the formation of furoxan byproducts from nitrile oxide dimerization. Efficient cooling must be maintained throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-18 hours.

  • IPC: Monitor the reaction for the disappearance of the hydroxamoyl chloride intermediate using GC-MS.

Part C: Work-up and Purification
  • Quench: Cool the reaction mixture to 10-15 °C. Slowly add water (20 L) to quench the reaction and dissolve the triethylamine hydrochloride salt.

  • Phase Separation: Transfer the mixture to a separatory funnel or perform a bottom-cut from the reactor. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • 1M Hydrochloric Acid (2 x 15 L) - to remove residual triethylamine.

    • Saturated Sodium Bicarbonate solution (15 L) - to neutralize any remaining acid.

    • Brine (15 L) - to remove bulk water.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The most viable method for large-scale purification is vacuum distillation . [10]Transfer the crude oil to a distillation apparatus.

    • Collect the fraction boiling at approximately 85-90 °C at 10 mmHg.

    • Expected Yield: 70-80%.

    • For applications requiring higher purity, fractional distillation or large-scale column chromatography can be employed, though the latter is significantly more resource-intensive. [10]

Section 4: Process Optimization & Troubleshooting

Scaling up a synthesis invariably presents challenges. The following table outlines key parameters and common issues.

Table 1: Optimization of Reaction Parameters

ParameterOptionsImpact on Scale-UpRecommendation
Solvent DCM, Toluene, THF, Diethyl EtherAffects solubility, reaction temperature range, and work-up. Toluene allows for higher temperatures if needed but makes work-up more challenging.DCM is a good starting point due to its low boiling point and good solvating properties.
Base Triethylamine, DBU, PyridineMust be non-nucleophilic. Triethylamine is cost-effective and its hydrochloride salt is easily removed with an aqueous wash.Triethylamine remains the industry standard for this transformation.
Temperature 0 °C to Room TempLower temperatures (0-5 °C) during base addition are crucial to control the exotherm and minimize byproduct formation.Maintain 0-5 °C during addition, then allow a slow warm-up to ambient temperature for reaction completion.
Stoichiometry 1.0 to 1.5 eq of alkyne/baseA slight excess (1.1-1.2 eq) of the alkyne and base ensures full conversion of the limiting hydroxamoyl chloride.Use 1.2 equivalents of both 4-methyl-1-pentyne and triethylamine.

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Degradation of nitrile oxide. 3. Loss during work-up.1. Extend reaction time; ensure sufficient equivalents of base/alkyne. 2. Ensure slow base addition at low temperature. 3. Perform careful extractions; avoid overly aggressive distillation conditions.
High levels of Furoxan byproduct Nitrile oxide dimerization.This is almost always caused by too rapid addition of the base or insufficient cooling, leading to a high transient concentration of the nitrile oxide. Slow the addition rate and ensure the cooling system is functioning optimally.
Product Decomposition during Distillation The isoxazole ring can be sensitive to high temperatures. [10]Use a high-vacuum pump to lower the boiling point. Ensure the distillation is not prolonged. A short-path distillation apparatus is recommended.
Incomplete Phase Separation Emulsion formation during aqueous work-up.Add a small amount of brine to the aqueous layer to increase its ionic strength and "break" the emulsion.

Section 5: Critical Safety Considerations

A rigorous approach to safety is non-negotiable during scale-up.

  • Hydroxylamine Hydrochloride & Derivatives: These compounds are toxic, corrosive, and skin sensitizers. [11][12]They can also decompose violently upon heating. [12][13] * Handling: Always handle in a well-ventilated area. [14][15]Wear nitrile gloves, a lab coat, and chemical splash goggles. [13] * Storage: Store in a cool, dry, well-ventilated area away from heat and oxidizing agents. [11][13]* N-Chlorosuccinimide (NCS): A strong oxidizing agent. Avoid contact with combustible materials.

  • Solvents (DCM, Toluene): Are volatile and flammable (Toluene) or suspect carcinogens (DCM). Minimize exposure through engineering controls (fume hoods, closed systems).

  • Thermal Hazards: The in situ generation of nitrile oxide is exothermic. A runaway reaction is a significant risk if the base is added too quickly or if cooling fails. Always have a secondary cooling plan (e.g., ice bath) available for emergency quenching.

  • Personal Protective Equipment (PPE): At a minimum, a flame-retardant lab coat, safety glasses with side shields, a face shield (especially during charging and quenching operations), and chemically resistant gloves are required.

  • Waste Disposal: Chlorinated organic waste must be collected and disposed of according to institutional and local environmental regulations. Aqueous acidic and basic washes should be neutralized before disposal.

References

  • Organic Chemistry Portal. Isoxazole synthesis. [Link]

  • Bures, F. M., et al. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 70(18), 7394–7397. [Link]

  • Jayashankara, B. P., & Rai, K. M. L. (2007). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Letters in Organic Chemistry, 4(2), 118-122. [Link]

  • Krasutsky, A. P., & Hamilton, C. J. (2018). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2018(4), M1020. [Link]

  • ResearchGate. Gram scale synthesis of isoxazole and pyrazole. [Link]

  • Shilova, A. N., et al. (2022). Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Request PDF. [Link]

  • Chen, W.-C., et al. (2018). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 23(11), 2977. [Link]

  • Das, B., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34229-34253. [Link]

  • Taher, A., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc., 59(1), 222. [Link]

  • Ren, G., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(5), 1134. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Hydroxylammonium chloride. [Link]

  • Gadzhily, R. A., & Aliev, A. A. (2010). Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. Request PDF. [Link]

  • International Chemical Safety Cards. (2016). ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. [Link]

  • Das, B., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34229-34253. [Link]

  • Ren, G., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(5), 1134. [Link]

  • ResearchGate. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. [Link]

  • Wang, M., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13645-13653. [Link]

  • Duc, D. X., & Dung, V. C. (2021). Recent Progress in the Synthesis of Isoxazoles. Current Organic Chemistry, 25(24), 2938-2989. [Link]

  • Wang, M., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. [Link]

  • He, B., et al. (2013). Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole.
  • Efimov, I. V., et al. (2023). Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. Organic & Biomolecular Chemistry, 21(1), 101-106. [Link]

  • Wang, M., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13645-13653. [Link]

  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • Kamal, A., et al. (2010). Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 20(19), 5824-5828. [Link]

  • Liu, H., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3195-3209. [Link]

  • Guchhait, S. K., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 219, 113427. [Link]

Sources

design of novel isoxazole-based enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Design and Evaluation of Novel Isoxazole-Based Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile role in the development of potent and selective enzyme inhibitors. This application note provides a comprehensive guide for researchers engaged in the design, synthesis, and evaluation of novel isoxazole-based enzyme inhibitors. We delve into the fundamental design principles, offering insights into the structure-activity relationships (SAR) that govern inhibitory potency. Detailed, step-by-step protocols for the chemical synthesis of isoxazole derivatives and their subsequent biological evaluation using enzymatic assays are provided. Furthermore, this guide includes best practices for data analysis and interpretation, ensuring the generation of robust and reliable results. Through a blend of theoretical grounding and practical protocols, this note aims to empower researchers to accelerate their drug discovery programs centered on this privileged heterocyclic motif.

Introduction: The Isoxazole Scaffold in Enzyme Inhibition

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is classified as a "privileged scaffold" in drug discovery. This designation stems from its frequent appearance in a multitude of biologically active compounds, including several approved drugs. The unique electronic and structural properties of the isoxazole moiety contribute to its success as a pharmacophore. Its ability to engage in various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and π-stacking, allows for high-affinity binding to enzyme active sites. Moreover, the isoxazole core is metabolically stable and serves as a versatile template for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Isoxazole-based compounds have been successfully developed as inhibitors for a wide range of enzyme classes, including kinases, proteases, and oxidoreductases. For instance, the COX-2 inhibitor valdecoxib and the monoamine oxidase (MAO) inhibitor isocarboxazid feature an isoxazole core, demonstrating the clinical significance of this scaffold. The design of novel inhibitors often leverages the isoxazole ring as a central anchor from which various substituents can be explored to achieve desired potency and selectivity.

Design Principles for Isoxazole-Based Inhibitors

The rational design of potent and selective isoxazole-based enzyme inhibitors hinges on a thorough understanding of the target enzyme's active site architecture and the inherent chemical properties of the isoxazole scaffold. Key design considerations include:

  • Substitution Pattern: The isoxazole ring offers multiple positions for substitution (positions 3, 4, and 5), allowing for the introduction of diverse chemical functionalities. The choice of substituents is critical for modulating target affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

  • Bioisosteric Replacement: The isoxazole ring can serve as a bioisostere for other chemical groups, such as amide bonds, to improve metabolic stability or enhance binding interactions.

  • Structure-Activity Relationship (SAR): A systematic exploration of the SAR is crucial for optimizing inhibitor potency. This involves synthesizing a library of analogs with variations at different positions of the isoxazole ring and its substituents and evaluating their inhibitory activity.

Below is a generalized workflow for the design and optimization of isoxazole-based enzyme inhibitors.

G cluster_0 Design & Synthesis cluster_1 Evaluation & Optimization cluster_2 Preclinical Development A Target Identification & Validation B Lead Identification (e.g., HTS, Fragment Screening) A->B C Isoxazole Scaffold Selection B->C D In Silico Design (Docking, Molecular Dynamics) C->D E Synthesis of Isoxazole Analogs D->E F In Vitro Enzyme Inhibition Assays E->F Compound Library G IC50 Determination F->G H Structure-Activity Relationship (SAR) Analysis G->H I Lead Optimization (Potency, Selectivity, ADME) H->I I->D Iterative Design J In Vivo Efficacy Studies I->J K Toxicology & Safety Assessment J->K L Candidate Nomination K->L G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Measurement & Analysis A Prepare serial dilutions of isoxazole inhibitors in DMSO D Add inhibitor dilutions to test wells A->D B Prepare enzyme and substrate solutions in assay buffer F Add enzyme to all wells except blank B->F H Initiate reaction by adding substrate B->H C Add assay buffer to all wells C->D E Add DMSO to control wells (100% activity) D->E E->F G Incubate at room temperature F->G G->H I Measure fluorescence intensity over time H->I J Calculate initial reaction rates I->J K Plot % inhibition vs. log[inhibitor] J->K L Determine IC50 value K->L

The Versatile Synthon: Application Notes for 3-(Chloromethyl)-5-isopropylisoxazole in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring is a cornerstone in medicinal chemistry, gracing the structures of numerous therapeutic agents due to its favorable metabolic stability and ability to engage in a variety of non-covalent interactions with biological targets.[1] The strategic functionalization of this privileged scaffold is paramount in the quest for novel bioactive molecules. Among the plethora of isoxazole-based building blocks, 3-(chloromethyl)-5-isopropylisoxazole emerges as a particularly versatile synthon. Its utility lies in the reactive chloromethyl group at the 3-position, which serves as an electrophilic handle for the facile introduction of diverse functionalities through nucleophilic substitution reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthetic routes to novel bioactive molecules utilizing this compound.

The Strategic Advantage of the Chloromethyl Group

The C-Cl bond in this compound is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent isoxazole ring. This inherent reactivity allows for efficient displacement of the chloride ion by a wide range of nucleophiles under relatively mild conditions. The isopropyl group at the 5-position provides a degree of lipophilicity, a desirable trait for improving cell membrane permeability of the resulting derivatives. The core of its synthetic application revolves around the classic SN2 reaction mechanism, where a nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the formation of a new carbon-nucleophile bond and the expulsion of the chloride leaving group.

Synthetic Pathways to Bioactive Derivatives

This section details the synthetic protocols for the derivatization of this compound with oxygen, sulfur, and nitrogen nucleophiles, leading to the formation of ethers, thioethers, and amines, respectively. These classes of compounds are frequently encountered in pharmacologically active molecules.

Synthesis of Aryl and Alkyl Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers. In the context of this compound, this reaction allows for the coupling of the isoxazole core to a variety of phenolic and alcoholic moieties, many of which are themselves derived from natural products or possess intrinsic biological activity.

Causality Behind Experimental Choices:

  • Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is employed to deprotonate the phenolic or alcoholic nucleophile, thereby increasing its nucleophilicity. The choice of base depends on the acidity of the hydroxyl group; stronger bases like NaH are used for less acidic alcohols.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal as it can dissolve the ionic alkoxide or phenoxide intermediate and the polar starting material, while not solvating the nucleophile to the extent that it hinders its reactivity.

  • Temperature: The reaction is typically conducted at a slightly elevated temperature to ensure a reasonable reaction rate. However, excessively high temperatures should be avoided to minimize potential side reactions.

Experimental Protocol: Synthesis of 3-(Phenoxymethyl)-5-isopropylisoxazole

This protocol is adapted from established procedures for analogous 3-(chloromethyl)-5-arylisoxazoles.[2]

Materials:

  • This compound

  • Phenol

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of phenol (1.1 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (1.5 mmol).

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 3-(phenoxymethyl)-5-isopropylisoxazole.

Data Presentation: Representative Ether Derivatives

NucleophileProductPotential Bioactivity
4-Methoxyphenol3-((4-Methoxyphenoxy)methyl)-5-isopropylisoxazoleAntifungal, Antimicrobial
2-Naphthol5-Isopropyl-3-((naphthalen-2-yloxy)methyl)isoxazoleAnticancer
Ethanol3-(Ethoxymethyl)-5-isopropylisoxazoleSynthetic Intermediate

Visualization: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis reagents Phenol + K₂CO₃ in DMF reaction_mixture Reaction Mixture (60-70 °C, 4-6h) reagents->reaction_mixture Formation of Phenoxide isoxazole 3-(Chloromethyl)- 5-isopropylisoxazole isoxazole->reaction_mixture Addition of Electrophile workup Aqueous Workup & Extraction reaction_mixture->workup Quenching & Isolation purification Column Chromatography workup->purification product 3-(Phenoxymethyl)- 5-isopropylisoxazole purification->product

Caption: Workflow for the synthesis of aryl ethers.

Synthesis of Thioethers: Accessing a Key Pharmacophore

Thioether linkages are prevalent in a multitude of pharmaceuticals and agrochemicals. The reaction of this compound with various thiols provides a direct route to a library of isoxazolyl thioethers, which are of significant interest for their potential biological activities, including antifungal and anticancer properties.[3]

Causality Behind Experimental Choices:

  • Nucleophile Generation: Thiols are generally more acidic than alcohols, and their corresponding thiolates are excellent nucleophiles. A base like potassium carbonate is usually sufficient to generate the thiolate in situ.

  • Solvent: Polar aprotic solvents such as DMF or acetone are suitable for this transformation, facilitating the dissolution of the reactants and promoting the SN2 reaction.

  • Reaction Conditions: The high nucleophilicity of thiolates often allows these reactions to proceed efficiently at room temperature, although gentle heating may be required for less reactive thiols.

Experimental Protocol: Synthesis of 5-Isopropyl-3-((phenylthio)methyl)isoxazole

This protocol is based on established methods for the synthesis of analogous thioethers.[2]

Materials:

  • This compound

  • Thiophenol

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Water

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve thiophenol (1.1 mmol) in anhydrous acetone (15 mL).

  • Add anhydrous potassium carbonate (1.5 mmol) to the solution and stir the mixture at room temperature for 20 minutes.

  • To this suspension, add a solution of this compound (1.0 mmol) in anhydrous acetone (5 mL).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring its progress by TLC.

  • After the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography to obtain the desired thioether.

Visualization: Thioether Synthesis Reaction Scheme

Thioether_Synthesis start This compound + Thiophenol product 5-Isopropyl-3-((phenylthio)methyl)isoxazole start->product K₂CO₃, Acetone, rt

Caption: General scheme for thioether synthesis.

Synthesis of Amines: Building Blocks for Diverse Bioactive Scaffolds

The introduction of an amino group opens up a vast chemical space for further derivatization, such as amide formation or reductive amination, to generate a wide array of potential drug candidates. The direct alkylation of primary and secondary amines with this compound is a straightforward method to achieve this.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often used to scavenge the HCl that is formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic. An excess of the starting amine can also serve as the base.

  • Solvent: A moderately polar solvent like acetonitrile or tetrahydrofuran (THF) is typically used.

  • Overalkylation: A common side reaction in the alkylation of primary amines is the formation of the corresponding secondary amine, which can then react further to form a tertiary amine.[4] To minimize this, an excess of the primary amine is often used.

Experimental Protocol: Synthesis of N-Benzyl-1-(5-isopropylisoxazol-3-yl)methanamine

This is a representative protocol for the alkylation of a primary amine.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (TEA)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of benzylamine (2.2 mmol) and triethylamine (1.5 mmol) in anhydrous acetonitrile (15 mL), add this compound (1.0 mmol).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane (30 mL) and saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the organic layer, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to give the crude product.

  • Purify the product by column chromatography to afford the pure secondary amine.

Data Presentation: Representative Amine Derivatives and Their Potential

NucleophileProductPotential Applications
Morpholine4-((5-Isopropylisoxazol-3-yl)methyl)morpholineAntifungal, CNS agents
Piperidine1-((5-Isopropylisoxazol-3-yl)methyl)piperidineAntimicrobial
AnilineN-((5-Isopropylisoxazol-3-yl)methyl)anilineSynthetic Intermediate for Kinase Inhibitors

Visualization: Amine Synthesis Workflow

Amine_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification This compound This compound Combine in Acetonitrile Combine in Acetonitrile This compound->Combine in Acetonitrile Primary/Secondary Amine Primary/Secondary Amine Primary/Secondary Amine->Combine in Acetonitrile Triethylamine (Base) Triethylamine (Base) Triethylamine (Base)->Combine in Acetonitrile Stir at room temperature Stir at room temperature Solvent Removal Solvent Removal Stir at room temperature->Solvent Removal Extraction Extraction Chromatography Chromatography Extraction->Chromatography Product Product Chromatography->Product

Caption: Step-by-step workflow for amine synthesis.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of bioactive molecules. The protocols outlined in this application note for the synthesis of ethers, thioethers, and amines provide a solid foundation for researchers to explore the chemical space around the isoxazole scaffold. The straightforward nature of these nucleophilic substitution reactions, coupled with the potential for significant biological activity in the resulting products, makes this compound an indispensable tool in modern drug discovery and development.

References

  • Gucma, M., Golebiewski, W. M., Morytz, B., Charville, H., & Whiting, A. (2010). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Letters in Organic Chemistry, 7(7), 502-507. [Link]

  • Kulchitsky, V. A., et al. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. [Link]

  • Al-Shihry, S. S. (2005). Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl)-[2-(5-methyl-isoxazol-3-yl)2,3-dihydro-isoindol-1-ylidene]amine. Molbank, 2005(6), M447. [Link]

  • Ptaszyńska, K., et al. (2024). Novel Isoxazole-Based Antifungal Drug Candidates. International Journal of Molecular Sciences, 25(24), 13618. [Link]

  • Gadzhily, R. A., & Aliev, A. A. (2010). Synthesis and Properties of 3-Alkyl(aryl)-5-chloromethylisoxazoles. Russian Journal of Organic Chemistry, 46, 1515-1518.
  • BenchChem. (2025). Synthesis Protocol for 3-Methyl-5-(oxazol-5-yl)
  • Naga Raju, G., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352.
  • Wikipedia. (n.d.). Amine alkylation. In Wikipedia. Retrieved January 12, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yields in the Synthesis of 3-(Chloromethyl)-5-isopropylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Chloromethyl)-5-isopropylisoxazole. This guide is designed for researchers, chemists, and process development professionals who are working with this important heterocyclic building block. The synthesis of substituted isoxazoles, while well-established, often presents challenges related to yield, purity, and regioselectivity. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these challenges effectively. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust chemical principles.

Section 1: Understanding the Synthetic Landscape

The preparation of this compound typically proceeds through one of two primary strategies: a two-step sequence involving the formation of the isoxazole core followed by chlorination, or a one-pot cycloaddition approach. Understanding the fundamentals of each route is critical for effective troubleshooting.

  • Route A: Two-Step Synthesis. This classic approach first involves the synthesis of 3-methyl-5-isopropylisoxazole. The most common method is the condensation of a 1,3-dicarbonyl compound (like 5-methylhexane-2,4-dione) with hydroxylamine.[1] The resulting methylisoxazole is then subjected to a selective chlorination on the methyl group.

  • Route B: One-Pot [3+2] Cycloaddition. This more convergent approach often utilizes a 1,3-dipolar cycloaddition. A notable method involves the reaction of an appropriate aldoxime with 2,3-dichloro-1-propene.[2] The nitrile oxide is generated in situ from the aldoxime and directly undergoes cycloaddition with the dichloropropene, which serves as both reagent and solvent.

Synthetic_Routes cluster_A Route A: Two-Step Synthesis cluster_B Route B: One-Pot Cycloaddition A_start 5-Methylhexane-2,4-dione + Hydroxylamine A_inter 3-Methyl-5-isopropylisoxazole A_start->A_inter Condensation A_end This compound A_inter->A_end Chlorination A_reagent Chlorinating Agent (e.g., NCS, SO2Cl2) A_reagent->A_end B_start Isovaleraldoxime + 2,3-Dichloro-1-propene B_end This compound B_start->B_end [3+2] Cycloaddition

Fig. 1: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each answer provides a causal explanation and actionable solutions.

Focus Area: Low Yield and Purity

Q: My overall yield is consistently low. Where should I start my investigation?

A: Low yield can stem from multiple factors across the synthesis. A systematic approach is crucial. Start by analyzing the purity of your starting materials and then critically evaluate each reaction step.

Troubleshooting_Workflow start Low Yield Observed check_sm 1. Verify Starting Material Purity & Integrity (NMR, GC-MS) start->check_sm check_cond 2. Review Reaction Conditions (Temp, Time, Stoichiometry, Solvent) check_sm->check_cond If SM are pure check_side 3. Analyze for Side Products (TLC, LC-MS) check_cond->check_side If conditions are correct check_workup 4. Evaluate Workup & Purification (Extraction pH, Column Loading, Product Stability) check_side->check_workup If side reactions are minimal solution Implement Corrective Actions (Recrystallize SM, Optimize Temp, Adjust Stoichiometry, Modify Purification) check_workup->solution

Fig. 2: A systematic workflow for troubleshooting low reaction yields.

Q: I suspect issues with the chlorination of 3-methyl-5-isopropylisoxazole (Route A). The reaction is either incomplete or forms multiple byproducts. How can I improve this step?

A: This is a common and critical challenge. The key is balancing reactivity with selectivity. The isoxazole ring can be sensitive, and the methyl group requires activation for efficient chlorination.

  • Causality: Incomplete reactions often result from an insufficiently reactive chlorinating agent or non-optimal conditions. Conversely, the formation of byproducts like di- and tri-chlorinated species or ring-chlorinated products arises from excessive reactivity or prolonged reaction times. The isoxazole N-O bond is relatively weak and can be cleaved under harsh conditions.[3]

  • Solutions:

    • Reagent Selection: The choice of chlorinating agent is paramount. N-Chlorosuccinimide (NCS) is often the preferred reagent for its milder nature, which helps preserve the isoxazole ring.[4][5] More aggressive reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas can provide higher conversion but risk byproduct formation and degradation.[6]

    • Initiation: This is often a radical reaction. The addition of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in substoichiometric amounts can significantly improve the rate and yield when using agents like NCS. Photochemical initiation (UV light) can also be effective.

    • Solvent Choice: Non-polar, inert solvents are typically best. Carbon tetrachloride (CCl₄) is a classic choice for radical chlorinations, though its use is now restricted. Safer alternatives like dichloromethane (DCM), chloroform, or 1,2-dichloroethane can be used.

    • Control Stoichiometry: To avoid over-chlorination, use the chlorinating agent in a slight excess (e.g., 1.05-1.1 equivalents). Carefully monitor the reaction by TLC or GC-MS and stop it as soon as the starting material is consumed.

    • Temperature Management: Start the reaction at room temperature and gently reflux if necessary. Overheating can lead to decomposition and byproduct formation.

ReagentTypical ConditionsProsCons
N-Chlorosuccinimide (NCS) 1.1 eq., AIBN/BPO (cat.), CCl₄ or DCM, RefluxMild, selective, easy to handleMay require initiator, slower reaction
Sulfuryl Chloride (SO₂Cl₂) 1.1 eq., DCM, 0°C to RTHighly reactive, fastLess selective, can cause ring degradation, corrosive
1-Chloro-1,2-benziodoxol-3-one 1.2 eq., DMF, RTEfficient, air- and moisture-stable[6]Reagent must be synthesized
Chlorine Gas (Cl₂) Bubbled through solution, UV lightInexpensive for large scaleDifficult to handle, poor selectivity

Q: In my one-pot synthesis (Route B), the yield is poor and I isolate furoxan byproducts. What is happening?

A: The formation of furoxans (nitrile oxide dimers) is a classic side reaction in 1,3-dipolar cycloadditions.[3]

  • Causality: Nitrile oxides are highly reactive intermediates. If the concentration of the dipolarophile (2,3-dichloro-1-propene in this case) is too low, or if the nitrile oxide is generated too quickly, it will dimerize with itself to form a stable furoxan ring. This parasitic reaction is a major cause of low yields.

  • Solutions:

    • In Situ Generation: Ensure the nitrile oxide is generated in situ in the presence of the dipolarophile. Do not pre-form and isolate the nitrile oxide.

    • Slow Addition: Generate the nitrile oxide slowly. For instance, if you are using an aldoxime and a chlorinating agent (like NCS or sodium hypochlorite) to generate the nitrile oxide, add the oxidant dropwise to the mixture of the aldoxime and 2,3-dichloro-1-propene.[7] This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.

    • Reagent Stoichiometry: Use the dipolarophile (2,3-dichloro-1-propene) in excess, as it often serves as the solvent as well.[2][8] This ensures it is readily available to "trap" the nitrile oxide as it forms.

Focus Area: Purification

Q: I've completed the reaction, but I'm struggling to purify the final product. It is an oil/low-melting solid and streaks on my silica gel column.

A: Purification of isoxazole derivatives can be challenging due to their polarity and the presence of structurally similar impurities.[3]

  • Causality: The nitrogen and oxygen atoms in the isoxazole ring can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. If your product is an oil, co-elution with non-polar byproducts or residual solvent can be an issue.

  • Solutions:

    • Column Chromatography:

      • Solvent System Screening: Before running a large column, systematically screen solvent systems using TLC. A common starting point is a mixture of hexane and ethyl acetate. Gradually increase the polarity.

      • Additive Use: If tailing is observed, add a small amount (0.5-1%) of triethylamine to the eluent. This deactivates the acidic sites on the silica gel, improving the peak shape for basic compounds like isoxazoles.

      • Alternative Stationary Phases: If silica fails, consider using alumina (neutral or basic) or reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase.

    • Vacuum Distillation: this compound has a reported boiling point that may be amenable to vacuum distillation, which is an excellent method for purifying oils on a larger scale.[9] This can effectively remove non-volatile impurities.

    • Workup Procedure: Ensure your aqueous workup is effective. Wash the crude organic extract with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts, followed by a brine wash to remove excess water before drying and concentrating.

Section 3: Detailed Experimental Protocols

The following protocols are provided as a robust starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Two-Step Synthesis (Route A)

Step 1A: Synthesis of 3-Methyl-5-isopropylisoxazole

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-methylhexane-2,4-dione (1.0 eq.) and ethanol (approx. 3 mL per mmol of dione).

  • In a separate beaker, dissolve hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.1 eq.) in a minimal amount of water.

  • Add the aqueous hydroxylamine solution to the stirred ethanol solution at room temperature.

  • Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC (e.g., 4:1 Hexane:EtOAc). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can often be purified by vacuum distillation.

Step 1B: Chlorination of 3-Methyl-5-isopropylisoxazole

  • In a flask fitted with a reflux condenser and protected from light, dissolve 3-methyl-5-isopropylisoxazole (1.0 eq.) in dichloromethane (DCM, approx. 5 mL per mmol).

  • Add N-Chlorosuccinimide (NCS, 1.1 eq.) and benzoyl peroxide (BPO, 0.05 eq.).

  • Heat the mixture to a gentle reflux (approx. 40 °C) and stir. Monitor the reaction progress closely by GC-MS or TLC.

  • Upon completion (typically 4-8 hours), cool the reaction to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with 10% aqueous sodium thiosulfate solution, then with saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., gradient elution from 99:1 to 95:5 Hexane:EtOAc) or vacuum distillation to afford the final product.[9]

Section 4: Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions when working with chlorinating agents?

A: Chlorinating agents must be handled with extreme care.

  • SO₂Cl₂: Highly corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). Always handle in a certified fume hood and quench any excess reagent carefully with a basic solution.

  • NCS: A stable solid, but it is an irritant. Avoid inhalation of dust. Reactions can sometimes be exothermic, so maintain good temperature control.

  • BPO: Benzoyl peroxide is a potential explosion hazard when dry and can be shock-sensitive. It is usually supplied wetted with water. Do not heat the dry solid.

Q: How can I best monitor the progress of these reactions?

A: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring. Use a UV lamp to visualize the spots. Staining with potassium permanganate can also be effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The best technique for monitoring the chlorination step. It allows you to clearly distinguish between the starting material, the desired mono-chlorinated product, and any di- or tri-chlorinated byproducts, providing a quantitative view of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive for confirming the final structure and can be used to determine the conversion by integrating the signals for the methyl group of the starting material (singlet, ~2.4 ppm) and the chloromethyl group of the product (singlet, ~4.6 ppm).[10]

Q: Are there any "green" or more sustainable approaches to this synthesis?

A: Yes, several strategies can make the synthesis more environmentally friendly.

  • Solvent Choice: Replace hazardous solvents like CCl₄ and chloroform with greener alternatives where possible. 2-Methyl-THF or cyclopentyl methyl ether (CPME) are potential substitutes in some cases.

  • Catalysis: Using catalytic amounts of an initiator (like AIBN/BPO) is preferable to stoichiometric reagents.

  • Energy Input: Ultrasound irradiation has been shown to improve yields and reduce reaction times in some isoxazole syntheses, often under milder conditions and in aqueous media.[11] Exploring ultrasonic promotion for the cycloaddition or chlorination step could be a valuable optimization strategy.

References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem Technical Support.

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647.

  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205.

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles.

  • Yadav, R., & Padhi, S. K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33611-33638.

  • Shaikh, R. S., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc., 59(1), 222.

  • Ghevade, D. S., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 30(1), 123.

  • Kondrashov, E. V., et al. (2019). Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Synlett, 30(20), 2313-2316.

  • Kankala, S., et al. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2), 94.

  • YouTube. (2019). synthesis of isoxazoles.

  • Reddit. (2022). Isoxazole synthesis. r/Chempros.

  • Wikipedia. (n.d.). Isoxazole.

  • Kondrashov, E. V., & Shatokhina, N. S. (2019). Simple one-pot synthesis of 5-(chloromethyl)isoxazoles from aldoximes and 2,3-dichloro-1-propene. ResearchGate.

  • Tverezovsky, V. V., et al. (2015). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 80(24), 12396–12408.

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). List of Reagents for Chlorination.

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.

  • Tokyo Chemical Industry Co., Ltd. (n.d.). Chlorination [Synthetic Reagents].

  • Taylor & Francis. (n.d.). Isoxazole – Knowledge and References.

  • ResearchGate. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes.

  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Chlorination [Synthetic Reagents].

  • Alfa Chemistry. (n.d.). CAS 1018128-18-1 this compound.

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

  • BenchChem. (2025). Synthesis Protocol for 3-Methyl-5-(oxazol-5-yl)isoxazole: An Application Note.

  • Google Patents. (n.d.). CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole.

  • ChemShuttle. (n.d.). This compound.

  • Ye, S., et al. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1‑Chloro-1,2-benziodoxol-3-one. Organic Letters, 18(9), 2142–2145.

  • Wang, L., et al. (2014). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 19(6), 7858-7865.

  • ResearchGate. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication.

  • Perkins, M., et al. (1976). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses, 55, 39.

  • Google Patents. (n.d.). US3536729A - Process for the purification of 3-amino-5-methylisoxazole.

  • BenchChem. (2025). Technical Support Center: Refinement of Analytical Methods for 3-Methyl-5-(oxazol-5-yl)isoxazole.

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Alachlor, Isoprocarb, etc.

  • SciSpace. (n.d.). Analytical Methods (Royal Society of Chemistry).

Sources

Technical Support Center: Synthesis of 3-(Chloromethyl)-5-isopropylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Chloromethyl)-5-isopropylisoxazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this multi-step synthesis. Our focus is on providing practical, mechanistically grounded solutions to optimize your reaction outcomes.

Introduction: The Synthetic Pathway

The synthesis of this compound is typically achieved in a two-stage process. The first stage involves the formation of the isoxazole core by the cyclocondensation of an appropriate β-diketone with hydroxylamine. The second stage is the selective chlorination of the methyl group at the 3-position of the isoxazole ring. Each stage presents its own set of challenges, primarily concerning selectivity and product purity.

Stage 1: Isoxazole Ring Formation

The formation of the precursor, 5-isopropyl-3-methylisoxazole, is generally accomplished through the reaction of 5-methyl-2,4-hexanedione with hydroxylamine hydrochloride.

Diagram of the Main Reaction Pathway

Isoxazole Formation Figure 1: Synthesis of 5-isopropyl-3-methylisoxazole diketone 5-Methyl-2,4-hexanedione intermediate Monoxime Intermediate diketone->intermediate Reaction with NH2OH hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->intermediate isoxazole 5-isopropyl-3-methylisoxazole (Desired Product) intermediate->isoxazole Cyclization & Dehydration Chlorination and Side Reactions Figure 2: Chlorination of 5-isopropyl-3-methylisoxazole and Potential Side Reactions start 5-isopropyl-3-methylisoxazole product This compound (Desired Product) start->product Monochlorination (e.g., NCS, hv) ring_chlor 4-Chloro-3-methyl-5-isopropylisoxazole start->ring_chlor Ring Chlorination ring_opening Ring-Opened Products start->ring_opening Ring Opening (Harsh Conditions) over_chlor 3-(Dichloromethyl)- & 3-(Trichloromethyl)- 5-isopropylisoxazole product->over_chlor Further Chlorination hydrolysis 3-(Hydroxymethyl)-5-isopropylisoxazole product->hydrolysis Hydrolysis (Workup)

Technical Support Center: Purification of 3-(Chloromethyl)-5-isopropylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the chromatographic purification of 3-(chloromethyl)-5-isopropylisoxazole and its derivatives. As a Senior Application Scientist, this document synthesizes established chromatographic principles with field-proven troubleshooting strategies to empower you to overcome common purification hurdles, ensuring the integrity and purity of your target compounds.

Introduction: The Purification Challenge

This compound derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry. The purification of these molecules, however, presents a unique set of challenges. The isoxazole core, while aromatic, possesses a labile N-O bond that can be sensitive to certain conditions.[1] The presence of a reactive chloromethyl group necessitates careful handling to prevent degradation or side reactions, while the isopropyl group imparts lipophilicity that influences solubility and interaction with chromatographic media.

Furthermore, synthetic routes to isoxazoles can often yield mixtures of regioisomers or closely related impurities with very similar polarities, making separation difficult.[2] This guide is structured to address these specific issues through a practical, question-and-answer-based format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common strategic questions encountered before and during the purification process.

Q1: What is the best initial chromatographic strategy for purifying a crude this compound derivative?

A: The most robust initial strategy is to develop a method using Thin Layer Chromatography (TLC) before committing to column chromatography.[3] Normal-phase chromatography on silica gel is the conventional and most common starting point for molecules of this type.[4]

  • Rationale: TLC is a rapid and inexpensive tool for screening multiple solvent systems to find one that provides adequate separation between your target compound and its impurities.[3] The goal is to find a solvent system that gives your product an Rf (retention factor) value between 0.2 and 0.4, as this range typically translates well to flash column chromatography, providing a good balance between resolution and run time.

Q2: Should I use normal-phase or reverse-phase chromatography?

A: The choice depends primarily on the polarity of your target molecule and the impurities you need to remove.

  • Normal-Phase (NP): This is the default method for most synthetic organic compounds. It utilizes a polar stationary phase (e.g., silica or alumina) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[5][6] It is generally effective for the moderately polar this compound core.

  • Reverse-Phase (RP): This method uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[7][8] RP is particularly useful if your compound is highly polar or if you are struggling to separate it from very non-polar impurities (like grease or unreacted starting materials) in a normal-phase system.[9]

Q3: How do I select the right mobile phase for my separation?

A: Mobile phase selection is a critical step that dictates the success of your purification.[10] The process should be systematic.

  • Start with TLC: Prepare several TLC chambers with different solvent systems. A good starting point for normal-phase is a binary mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent.[3]

  • Screen Different Polar Solvents: Do not limit yourself to a single polar solvent. Solvents are classified into different selectivity groups.[3] For example, if a hexane/ethyl acetate system gives poor separation, try a hexane/dichloromethane or hexane/ether system. These solvents interact differently with your compound and the stationary phase, which can dramatically alter the separation.

  • Adjust Polarity: Once you've identified a promising solvent system, fine-tune the ratio. If your compound's Rf is too high (moves too fast), decrease the concentration of the polar solvent. If the Rf is too low (sticks to the baseline), increase the concentration of the polar solvent.[11]

Q4: Are there stability concerns for the chloromethyl group on a silica gel column?

A: Yes, this is a valid concern. Silica gel is inherently acidic and can potentially promote nucleophilic substitution or degradation of sensitive functional groups like the chloromethyl moiety, especially if the compound is left on the column for an extended period.

  • Detection: You can check for on-column degradation by performing a "2D TLC".[12] Spot your crude material in one corner of a square TLC plate, run it in a suitable eluent, dry the plate completely, turn it 90 degrees, and run it again in the same eluent. If the compound is stable, all spots will appear on the diagonal. Any spots appearing below the diagonal indicate decomposition.[12]

  • Mitigation: If instability is observed, consider using a deactivated stationary phase like neutral alumina or running the column quickly. Adding a small amount of a non-nucleophilic base, like triethylamine (~0.1-1%), to the mobile phase can help neutralize the acidic sites on the silica, though care must be taken as this can also promote other side reactions.[11]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiment.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Overlapping Peaks 1. Inappropriate Solvent System: The chosen mobile phase does not have the right selectivity for your mixture.[11] 2. Column Overloading: Too much crude material was loaded onto the column.[11] 3. Poor Column Packing: The stationary phase bed is not uniform, leading to channeling.1. Re-screen Solvents: Go back to TLC and test different solvent classes (e.g., ethers, chlorinated solvents, esters).[3][11] 2. Reduce Sample Load: A general rule is to load 1-5% of crude material by mass relative to the stationary phase.[11] 3. Repack the Column: Ensure the silica slurry is homogenous and the bed is packed evenly without air bubbles.
Peak Tailing / Streaking 1. Interaction with Silica: Basic nitrogen atoms in the isoxazole ring can interact strongly with acidic silanol groups on the silica surface.[11] 2. Compound Insolubility: The compound is precipitating at the top of the column or as it elutes. 3. High Boiling Point Impurities: Solvents like DMF or DMSO in the crude mixture can cause severe streaking.[12]1. Add a Modifier: Add a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase to mask the acidic sites.[11] 2. Change Loading Method: Use the "dry loading" method (see Protocol section) or dissolve the sample in a stronger, more polar solvent for loading.[13] 3. Remove High-Boiling Solvents: Before loading, co-evaporate the crude material with a lower-boiling solvent (like toluene) or perform an aqueous workup to remove them.
Product is Not Eluting 1. Compound is Too Polar: The mobile phase is not strong enough to elute the compound from the stationary phase.[11] 2. Irreversible Adsorption/Decomposition: The compound is reacting with the stationary phase.1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (gradient elution). If necessary, switch to a much stronger polar solvent like methanol. 2. Change Stationary Phase: Switch to a less acidic stationary phase like neutral alumina or consider using reverse-phase chromatography.
Low Product Recovery / Yield 1. Compound is Co-eluting: The product is eluting with an impurity that was not visible by your TLC visualization method. 2. Sample Left on Column: The mobile phase was not strong enough to elute all the product. 3. Product Degradation: The compound is unstable under the chromatographic conditions.[14]1. Use a Different TLC Stain: Use multiple visualization methods (UV light, potassium permanganate, iodine) to ensure all components are visible. 2. Flush the Column: After your initial elution, flush the column with a very strong solvent (e.g., 10-20% methanol in dichloromethane) to recover any remaining material. 3. Perform a Stability Test: Use the 2D TLC method described in the FAQs to check for degradation.[12] If unstable, use a less reactive stationary phase or shorten the purification time.
Part 3: Visualization & Workflows
Chromatography Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing common purification challenges.

TroubleshootingWorkflow start Crude Product tlc Develop TLC Method (Goal: Rf 0.2-0.4) start->tlc run_column Run Flash Column tlc->run_column analyze Analyze Fractions (TLC/LC-MS) run_column->analyze issue Issue Detected? analyze->issue pure_product Pure Product issue->pure_product No poor_sep Poor Separation / Streaking issue->poor_sep Yes (Separation) low_yield Low Yield / Decomposition issue->low_yield Yes (Recovery) optimize_solvent Optimize Mobile Phase (Different Solvents / Additives) poor_sep->optimize_solvent check_loading Check Sample Load (Reduce Amount / Dry Load) poor_sep->check_loading check_stability Check Stability (2D TLC) Change Stationary Phase low_yield->check_stability optimize_solvent->tlc check_loading->run_column check_stability->tlc

Caption: A logical workflow for troubleshooting common issues in column chromatography.

Part 4: Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography Purification

This protocol describes a standard procedure for purifying a this compound derivative on a silica gel column.

1. Method Development (TLC) a. Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on at least three different TLC plates. c. Develop each plate in a different solvent system. Good starting systems include:

  • Hexane : Ethyl Acetate (9:1, 4:1, 2:1)
  • Hexane : Dichloromethane (1:1, 1:2)
  • Toluene : Ethyl Acetate (19:1, 9:1) d. Visualize the plates under UV light (254 nm), as the isoxazole ring is UV active.[15] Use a secondary stain (e.g., potassium permanganate) if impurities are not UV active. e. Select the solvent system that provides the best separation with a product Rf of ~0.3.

2. Column Preparation a. Select a column size appropriate for your sample amount (e.g., a 40g silica column for 400 mg - 2 g of crude material). b. Prepare a slurry of silica gel in the initial, non-polar mobile phase component (e.g., hexane). c. Pour the slurry into the column and use gentle pressure or tapping to create a uniform, packed bed. Ensure no air bubbles or cracks are present. d. Equilibrate the column by passing 2-3 column volumes (CV) of your chosen mobile phase through it.

3. Sample Loading (Choose one method) a. Wet Loading (for highly soluble samples): i. Dissolve the crude material in the minimum amount of a suitable solvent (ideally the mobile phase itself or a slightly stronger solvent like dichloromethane).[13] ii. Carefully pipette the solution onto the top of the silica bed. iii. Allow the solvent to absorb fully into the silica before adding the mobile phase. b. Dry Loading (recommended for less soluble samples): i. Dissolve the crude material in a volatile solvent (e.g., dichloromethane). ii. Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to the solution. iii. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[13] iv. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection a. Carefully add the mobile phase to the top of the column without disturbing the sample layer. b. Apply pressure (using a flash chromatography system or gentle air pressure) to achieve a steady flow rate. A flow rate that is too fast reduces equilibration time and worsens separation, while one that is too slow can lead to band broadening due to diffusion.[13] c. Begin collecting fractions immediately. The size of the fractions should be appropriate for the column size (e.g., 15-20 mL fractions for a 40g column). d. If separation is difficult, consider running a solvent gradient (slowly increasing the percentage of the polar solvent over time).[6]

5. Analysis a. Analyze the collected fractions by TLC to identify which ones contain the pure product. b. Combine the pure fractions and remove the solvent under reduced pressure. c. Determine the yield and confirm the purity of the final product using analytical techniques (NMR, LC-MS).

References
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column.
  • Pratap, V., et al. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. International Journal of Pharmaceutical and Phytopharmacological Research.
  • BenchChem. (2025). A Comparative Guide to HPLC-Based Purity Validation of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole. BenchChem Technical Support.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
  • ChemistryViews. (2012).
  • Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography.
  • ALWSCI. (2024).
  • ResearchGate. (2023).
  • Phenomenex. (n.d.). Normal Phase HPLC Columns.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Biotage. (n.d.). Reversed-Phase Flash Purification.
  • Tosoh Bioscience. (n.d.). Reversed phase. MD Scientific.
  • Biotage. (2023).
  • Biotage. (2023).
  • Element Lab Solutions. (n.d.). Normal Phase flash chromatography.

Sources

troubleshooting low reactivity of 3-(Chloromethyl)-5-isopropylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Chloromethyl)-5-isopropylisoxazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges associated with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to address issues of low reactivity and other common hurdles encountered during its use in synthesis.

Troubleshooting Guide: Low Reactivity

The chloromethyl group at the 3-position of the isoxazole is analogous to a benzylic halide, making it a reactive electrophile for nucleophilic substitution reactions.[1][2] However, various factors can lead to diminished or sluggish reactivity. This guide provides a systematic approach to diagnosing and resolving such issues.

Q1: My nucleophilic substitution reaction with this compound is showing low conversion or is not proceeding at all. What are the likely causes and how can I fix it?

Low reactivity in this context can typically be traced back to a few key factors: steric hindrance, suboptimal reaction conditions, or issues with the nucleophile or substrate integrity.

The isopropyl group at the 5-position, while not directly adjacent to the reaction center, can exert steric influence that may hinder the approach of a bulky nucleophile, particularly in an SN2-type mechanism.[3][4] This is a common consideration in substitution reactions where the transition state is crowded.[4]

Troubleshooting Steps:

  • Evaluate Nucleophile Size: If you are using a sterically demanding nucleophile (e.g., a secondary or tertiary amine, a bulky alkoxide), consider switching to a smaller, less hindered alternative if the synthesis allows.

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance.[5] A stepwise increase in temperature (e.g., in 10-20 °C increments) while monitoring the reaction by TLC or LC-MS is recommended.

  • Consider an SN1-type Mechanism: For secondary or tertiary halides, polar protic solvents can favor an SN1 pathway, which proceeds through a carbocation intermediate and is less sensitive to steric hindrance from the nucleophile.[6][7] While the chloromethyl group is primary, conditions that favor carbocation stability might still be beneficial.

The choice of solvent, base, and temperature are critical for successful nucleophilic substitution.

Troubleshooting Workflow:

G cluster_conditions Optimizing Reaction Conditions start Low Reactivity Observed solvent Evaluate Solvent System start->solvent base Assess Base Strength solvent->base No Improvement success Improved Reactivity solvent->success Improvement Seen d_solvent Polar aprotic solvents (DMF, DMSO, Acetonitrile) are generally preferred for SN2 reactions. Consider solvent polarity and solubility of reactants. solvent->d_solvent temp Adjust Temperature base->temp No Improvement base->success Improvement Seen d_base If your nucleophile requires deprotonation, ensure the base is strong enough (e.g., NaH for alcohols). For amine nucleophiles, an excess of the amine can act as the base. base->d_base temp->success Improvement Seen reassess Re-evaluate Strategy temp->reassess No Improvement d_temp Many substitutions require heating. Refluxing is a common condition. Start at a moderate temperature and increase if necessary. temp->d_temp

Caption: Workflow for optimizing reaction conditions.

Recommended Solvent Systems and Bases:

Nucleophile TypeRecommended Solvent(s)Recommended Base (if applicable)
Alcohols/PhenolsDMF, DMSO, AcetonitrileNaH, K₂CO₃, Cs₂CO₃
ThiolsDMF, Ethanol, THFNaH, Et₃N, DBU
AminesAcetonitrile, Ethanol, DCMExcess amine, K₂CO₃, Et₃N
CyanideDMSO, DMF, Ethanol/WaterN/A (use KCN or NaCN)

The stability of this compound and the purity of the nucleophile are paramount.

Troubleshooting Steps:

  • Verify Substrate Integrity: Although generally stable, chloromethyl isoxazoles can be sensitive to moisture and prolonged storage at room temperature.[8] It is advisable to store the compound at 2-8°C under an inert atmosphere.[9] Confirm the purity of your starting material via NMR or LC-MS.

  • Check Nucleophile Purity and Activity: Ensure your nucleophile is pure and, if it's a solid, that it has been properly dried. If you are generating the nucleophile in situ (e.g., deprotonating an alcohol with a base), ensure the base is not old or quenched.

  • Consider a Halogen Exchange (Finkelstein Reaction): If the reaction with the chloride is still sluggish, you can convert the chloromethyl group to the more reactive iodomethyl group by reacting it with sodium iodide in acetone. The resulting iodomethyl compound will be significantly more reactive towards nucleophilic substitution.[10]

Frequently Asked Questions (FAQs)

Q2: How does the isoxazole ring influence the reactivity of the chloromethyl group?

The isoxazole ring is an electron-withdrawing heterocycle. This electronic effect can influence the reactivity of the adjacent chloromethyl group. The electron-withdrawing nature of the ring can slightly destabilize the developing positive charge in an SN1 transition state, but it can also make the carbon of the chloromethyl group more electrophilic and susceptible to nucleophilic attack in an SN2 reaction. The reactivity is often compared to that of benzylic halides, which are known to be reactive in both SN1 and SN2 reactions due to the ability of the aromatic ring to stabilize both the transition state and any potential carbocation intermediate.[2][6]

Q3: Are there any common side reactions to be aware of?

With strong, sterically hindered bases, elimination (E2) to form an exocyclic double bond is a potential side reaction, although this is generally less common for primary halides.[1] If using an amine nucleophile, over-alkylation to form a quaternary ammonium salt can occur if the stoichiometry is not carefully controlled.[11]

Q4: What is a standard protocol for a simple nucleophilic substitution with this compound?

Here is a general protocol for the reaction with a simple alcohol, which can be adapted for other nucleophiles.

Experimental Protocol: Synthesis of 3-(Alkoxymethyl)-5-isopropylisoxazole

G cluster_protocol General Nucleophilic Substitution Protocol start Start step1 Dissolve alcohol (1.2 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar). start->step1 step2 Add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C. step1->step2 step3 Stir at 0°C for 30 min, then warm to room temperature and stir for another 30 min. step2->step3 step4 Cool to 0°C and add a solution of this compound (1.0 eq) in anhydrous DMF dropwise. step3->step4 step5 Allow to warm to room temperature and stir overnight. Heat if necessary (e.g., 60-80°C). step4->step5 step6 Monitor reaction by TLC or LC-MS. step5->step6 step7 Quench with saturated aq. NH₄Cl and extract with ethyl acetate. step6->step7 step8 Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate. step7->step8 step9 Purify by column chromatography. step8->step9 end End step9->end

Caption: Step-by-step experimental workflow.

Q5: Can I use aqueous conditions for my nucleophilic substitution?

While some nucleophilic substitutions can be performed in aqueous or mixed aqueous/organic solvents, for a substrate like this compound, it is generally advisable to use anhydrous conditions, especially when using strong bases like NaH.[5] Water can compete as a nucleophile, leading to the formation of the corresponding alcohol byproduct, and can also quench strong bases.

References

  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Shilova, A. N., et al. (2022). Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. ResearchGate. Retrieved from [Link]

  • Substitution of benzylic and allylic halides. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Sterically Facilitated Intramolecular Nucleophilic NMe2 Group Substitution in the Synthesis of Fused Isoxazoles: Theoretical Study. (2020). MDPI. Retrieved from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. (2015). ResearchGate. Retrieved from [Link]

  • what are the reaction conditions for a nucleophilic substitution of a haloalkane to form an alcohol? (2021). Reddit. Retrieved from [Link]

  • Nucleophilic Substitution Reactions. (n.d.). University of Calgary. Retrieved from [Link]

  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Chemistry Portal. Retrieved from [Link]

  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Why is benzylic and allylic halide reaction faster than primary alkyl halide? (2021). Quora. Retrieved from [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Allylic and Benzylic Halides - SN1 and SN2 Reactions. (2023). YouTube. Retrieved from [Link]

  • Reactivity of benzyl halides towards nucleophilic substitution. (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • Nucleophilic Substitution (Edexcel A Level Chemistry): Revision Note. (2025). Save My Exams. Retrieved from [Link]

  • Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. (2025). ResearchGate. Retrieved from [Link]

  • Effect of sterics on Sn2 reactions. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. (2019). National Institutes of Health (NIH). Retrieved from [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • Reactions at the benzylic position. (n.d.). Khan Academy. Retrieved from [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry. (2013). Khan Academy. Retrieved from [Link]

  • Extra Topics on Nucleophilic Substitution Reactions. (n.d.). Organic Chemistry I. Retrieved from [Link]

Sources

minimizing byproduct formation in isoxazole alkylation

Author: BenchChem Technical Support Team. Date: January 2026

A-A-A

Welcome to the technical support center for isoxazole alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isoxazole alkylation and minimize the formation of unwanted byproducts. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Understanding the Core Challenge: Regioselectivity in Isoxazole Alkylation

The primary challenge in the alkylation of many substituted isoxazoles is controlling the site of alkylation. The isoxazole nucleus and its common substituents (like an amino group) present multiple nucleophilic sites, leading to a mixture of products. The most common competition is between N-alkylation and O-alkylation, but C-alkylation can also occur under certain conditions.

  • N-Alkylation: Typically the desired pathway, where the alkyl group attaches to a nitrogen atom (e.g., an exocyclic amino group).

  • O-Alkylation: Alkylation occurs on the isoxazole ring oxygen or another oxygen-containing substituent.

  • C-Alkylation: Alkylation occurs on a carbon atom of the isoxazole ring, often at the C4 position.[1]

The outcome of the reaction is a delicate balance of several factors, including the structure of the isoxazole, the nature of the alkylating agent, the choice of base and solvent, and the reaction temperature. Understanding these factors is the key to minimizing byproduct formation.

Diagram: Competing Alkylation Pathways

Alkylation Pathways cluster_0 Reactants cluster_1 Reaction Conditions Isoxazole Substituted Isoxazole (e.g., 5-amino-isoxazole) N_Alk Desired N-Alkylated Product Isoxazole->N_Alk N-Attack O_Alk Byproduct O-Alkylated Isoxazole Isoxazole->O_Alk O-Attack C_Alk Byproduct C-Alkylated Isoxazole Isoxazole->C_Alk C-Attack RX Alkylating Agent (R-X) RX->Isoxazole Electrophile Base Base Base->Isoxazole Deprotonation Solvent Solvent Solvent->Isoxazole Influences Selectivity Temp Temperature Temp->Isoxazole Influences Rate & Selectivity Di_Alk Byproduct Di-Alkylated Product N_Alk->Di_Alk

Caption: Competing pathways in isoxazole alkylation.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. Each issue is broken down into potential causes and actionable solutions.

Issue 1: Low Yield of Desired N-Alkylated Product & High Levels of O-Alkylation

This is a classic regioselectivity problem. The formation of the O-alkylated isomer is often a significant side reaction.[2]

Potential Causes & Mechanistic Insight:

  • Hard vs. Soft Acid-Base (HSAB) Principle: The outcome of N- versus O-alkylation can often be predicted by HSAB theory. Nitrogen is generally a "softer" nucleophile than oxygen. "Hard" alkylating agents (those with highly electrophilic carbons and "hard" leaving groups like sulfates or triflates) tend to react faster with the "hard" oxygen nucleophile. Conversely, "softer" alkylating agents (like alkyl iodides) prefer to react with the "softer" nitrogen nucleophile.[3]

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) can solvate the cation of the base, leaving a "naked" and highly reactive anion. This can increase reactivity but may decrease selectivity. Polar protic solvents (e.g., ethanol) can hydrogen-bond with the more electronegative oxygen atom, decreasing its nucleophilicity and favoring N-alkylation.[4]

  • Base Strength & Sterics: A very strong, non-hindered base (e.g., NaH) can deprotonate multiple sites, leading to a mixture of products. A bulkier base might selectively deprotonate the more sterically accessible site.

Recommended Solutions:

  • Modify the Alkylating Agent:

    • Action: If you are using an alkyl sulfate (e.g., dimethyl sulfate) or triflate, switch to a "softer" alkylating agent like an alkyl iodide or bromide.[3]

    • Rationale: This aligns with the HSAB principle, favoring reaction at the softer nitrogen center.

  • Optimize the Solvent System:

    • Action: Switch from a polar aprotic solvent like DMF to a polar protic solvent like ethanol or isopropanol.

    • Rationale: The protic solvent will solvate and deactivate the hard oxygen nucleophile through hydrogen bonding, giving the softer nitrogen a kinetic advantage.[4]

  • Change the Base:

    • Action: If using a very strong base like NaH, consider a weaker inorganic base like K₂CO₃ or Cs₂CO₃.[5][6]

    • Rationale: A weaker base can provide a more controlled deprotonation, potentially favoring the more acidic N-H over other sites and reducing side reactions.

Data Summary: Impact of Reaction Parameters on N- vs. O-Alkylation

ParameterCondition Favoring N-AlkylationCondition Favoring O-AlkylationRationale
Alkylating Agent Alkyl Iodide, Alkyl Bromide (Soft)Alkyl Sulfate, Alkyl Tosylate (Hard)HSAB Theory[3]
Solvent Polar Protic (e.g., EtOH, IPA)Polar Aprotic (e.g., DMF, THF)H-bonding deactivates oxygen[4][7]
Base Weaker bases (e.g., K₂CO₃)Stronger bases (e.g., NaH, LDA)Controlled deprotonation
Counter-ion Larger, softer cations (e.g., Cs⁺)Smaller, harder cations (e.g., Li⁺, Na⁺)Influences anion reactivity
Issue 2: Formation of Di-alkylated or Poly-alkylated Byproducts

This occurs when the initially formed N-alkylated product reacts further with the alkylating agent. This is especially common if the product is more nucleophilic than the starting material.

Potential Causes & Mechanistic Insight:

  • Excess Alkylating Agent: Using a large excess of the alkylating agent drives the reaction towards multiple alkylations.

  • High Temperature/Long Reaction Time: Forcing the reaction conditions can lead to the alkylation of less reactive sites on the product molecule.

  • Product Reactivity: The mono-alkylated product may be more soluble or have a more nucleophilic nitrogen, making it prone to a second alkylation.

Recommended Solutions:

  • Control Stoichiometry:

    • Action: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the alkylating agent relative to the isoxazole.

    • Rationale: Limiting the amount of the electrophile is the most direct way to prevent over-alkylation.

  • Slow Addition:

    • Action: Add the alkylating agent slowly (e.g., via syringe pump) to the reaction mixture at a reduced temperature (e.g., 0 °C).

    • Rationale: Maintaining a low instantaneous concentration of the alkylating agent favors the more reactive starting material over the less reactive product, minimizing the chance for a second reaction.

  • Monitor the Reaction:

    • Action: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed.

    • Rationale: This prevents the reaction from continuing unnecessarily, which could lead to byproduct formation.

Issue 3: No Reaction or Very Low Conversion, Especially with Hindered Alcohols

When attempting to alkylate an isoxazole using an alcohol as the alkyl source (e.g., under Mitsunobu conditions), steric hindrance can prevent the reaction from proceeding.[8][9]

Potential Causes & Mechanistic Insight:

  • Steric Hindrance: Bulky groups on either the isoxazole or the alcohol can physically block the approach of the reagents, particularly the bulky phosphine-azodicarboxylate adduct in a Mitsunobu reaction.[8][10][11]

  • Low Nucleophilicity of Isoxazole: The isoxazole nitrogen may not be sufficiently nucleophilic to displace the activated alcohol, especially if its pKa is high (pKa > 13).[12]

  • Incorrect Reagent Order of Addition: In the Mitsunobu reaction, the order of addition can be critical for forming the correct reactive intermediates.[12]

Recommended Solutions:

  • Use Mitsunobu Conditions (for Alcohol Electrophiles):

    • Action: For converting an alcohol into an alkylating agent in situ, the Mitsunobu reaction is the method of choice.[12][13][14] It proceeds with a clean inversion of stereochemistry, which is often a desired outcome.[15]

    • Rationale: This reaction activates the alcohol to form a good leaving group that can be displaced by the isoxazole nucleophile.[15] However, be aware that N-alkylation of some heterocycles under Mitsunobu conditions can preferentially form the N-2 isomer instead of the desired N-1.[7][16]

    • Troubleshooting Mitsunobu: Common byproducts include the phosphine oxide and the reduced hydrazine, which can complicate purification.[17] Using modified reagents or purification techniques may be necessary.[15][17]

  • Increase Reaction Temperature:

    • Action: Gradually increase the reaction temperature, for example, from room temperature to 40-60 °C.

    • Rationale: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance. Monitor carefully for decomposition.

  • Alternative Activation Strategy:

    • Action: Instead of using the alcohol directly, convert it to a better electrophile first. For example, convert the alcohol to its corresponding tosylate or mesylate, then perform the alkylation under standard basic conditions.

    • Rationale: This creates a more reactive electrophile, which may react more readily even with a sterically hindered nucleophile.

Frequently Asked Questions (FAQs)

Q1: My isoxazole appears to be decomposing during the reaction or workup. Why? A1: The isoxazole ring, specifically the N-O bond, can be sensitive to certain conditions. It can be cleaved under strongly basic conditions or by certain reductive conditions (e.g., catalytic hydrogenation).[4] If you are using a very strong base or harsh workup procedures, consider milder alternatives.

Q2: I'm getting a mixture of regioisomers that are very difficult to separate by column chromatography. What can I do? A2: This is a common purification challenge due to the similar polarities of the isomers.[4]

  • Optimize Chromatography: Systematically screen different solvent systems for your column, sometimes adding a small amount of acid or base can improve separation.[4]

  • Derivatization: In some cases, you can selectively react one isomer to form a derivative that is easier to separate. The protecting group can then be removed.[4]

  • Crystallization: If your desired product is a solid, fractional crystallization can be a powerful purification technique.

Q3: Can I use microwave irradiation to speed up my alkylation reaction? A3: Yes, microwave-assisted synthesis can often accelerate the rate of N-alkylation, leading to higher yields and shorter reaction times.[1][8] It is particularly useful for overcoming moderate steric hindrance. However, you must carefully control the temperature to avoid decomposition.

Q4: How do electronic effects of substituents on the isoxazole ring influence alkylation? A4: Electron-withdrawing groups (EWGs) on the isoxazole ring will decrease the nucleophilicity of the heteroatoms, making alkylation slower. Conversely, electron-donating groups (EDGs) will increase nucleophilicity and accelerate the reaction. These electronic effects can also influence the regioselectivity, sometimes favoring one site over another.[7]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide

This protocol provides a starting point for optimization.

  • Setup: To a solution of the substituted isoxazole (1.0 eq.) in a suitable solvent (e.g., DMF or Acetonitrile, 0.1-0.5 M), add the base (e.g., K₂CO₃, 1.5 eq.).

  • Addition: Stir the mixture at room temperature for 15-30 minutes. Then, add the alkyl halide (1.1 eq.) either neat or as a solution in the reaction solvent.

  • Reaction: Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

Diagram: N-Alkylation Workflow

Alkylation Workflow start Start setup 1. Dissolve Isoxazole & Base in Solvent start->setup add_rx 2. Add Alkylating Agent (R-X) setup->add_rx react 3. Heat & Stir (Monitor by TLC/LC-MS) add_rx->react workup 4. Aqueous Workup & Extraction react->workup purify 5. Purify Crude Product (Chromatography/Crystallization) workup->purify product Pure N-Alkylated Isoxazole purify->product

Caption: General experimental workflow for N-alkylation.

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central.
  • Troubleshooting guide for the synthesis of isoxazole derivatives. (n.d.). Benchchem.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (n.d.). PMC - NIH.
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. (n.d.). ACS Publications.
  • Mitsunobu reaction. (n.d.). Wikipedia.
  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013). PubMed.
  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Mitsunobu Reaction. (n.d.). TCI Chemicals.
  • Isoxazole chemistry. 5. N-Alkylation and N-acylation of 5-amino-3-(5-nitro-2-furyl)isoxazoles. (n.d.). Journal of Medicinal Chemistry.
  • Mitsunobu and Related Reactions: Advances and Applications. (n.d.). Chemical Reviews.
  • Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. (2025). ResearchGate.
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). NIH.
  • Why n-alkylation is more favorable than o-alkyation? (2016). ResearchGate.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). PMC.
  • A useful, regiospecific synthesis of isoxazoles. (n.d.). The Journal of Organic Chemistry.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC.
  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021).
  • Overcoming steric hindrance in N-alkylation of imidazole derivatives. (n.d.). Benchchem.
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (n.d.). NIH.
  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021). PubMed.
  • Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Steric hindrance inhibits excited-state relaxation and lowers the extent of intramolecular charge transfer in two-photon absorbing dyes. (2016). RSC Publishing.

Sources

Technical Support Center: Catalyst Selection for 3-(Chloromethyl)-5-isopropylisoxazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving 3-(Chloromethyl)-5-isopropylisoxazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to functionalize this versatile building block. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to empower you to overcome common challenges and achieve success in your synthetic endeavors.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a valuable heterocyclic compound, frequently employed as a synthetic intermediate in the development of novel pharmaceutical agents. The isoxazole core is a privileged structure in medicinal chemistry, appearing in a range of bioactive molecules. The presence of a reactive chloromethyl group provides a key handle for introducing molecular diversity through various cross-coupling reactions, enabling the synthesis of libraries of compounds for screening and lead optimization.

The primary challenge in utilizing this substrate lies in the selective activation of the C(sp³)-Cl bond of the chloromethyl group while preserving the integrity of the isoxazole ring. This guide will focus on providing rational strategies for catalyst selection to achieve efficient and selective transformations.

Understanding the Fundamentals: The Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[1][2][3] They generally proceed through a common catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, the C-Cl bond of the chloromethyl group) to form a Pd(II) intermediate.[1][2][3]

  • Transmetalation: An organometallic nucleophile transfers its organic group to the palladium center, displacing the halide.[1][2]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired carbon-carbon or carbon-heteroatom bond and regenerating the Pd(0) catalyst.[1][2]

The efficiency and selectivity of each step are profoundly influenced by the choice of catalyst, ligands, base, and solvent.

Catalytic Cycle Pd(0)L_n Pd(0)L_n R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Pd(0)L_n->R-Pd(II)-X(L_n) Oxidative Addition (R-X) R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) R-Pd(II)-X(L_n)->R-Pd(II)-R'(L_n) Transmetalation (R'-M) R-Pd(II)-R'(L_n)->Pd(0)L_n Reductive Elimination Product (R-R') Product (R-R') R-Pd(II)-R'(L_n)->Product (R-R')

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which type of coupling reaction is most suitable for functionalizing the chloromethyl group?

The C(sp³)-Cl bond of the chloromethyl group is best suited for cross-coupling reactions that are known to be effective with alkyl halides. These include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[3]

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with amines.[4][5]

  • Sonogashira Coupling: For creating C-C bonds with terminal alkynes. While typically used for aryl/vinyl halides, modifications for alkyl halides exist.[6][7]

  • Heck Coupling: While classically for aryl/vinyl halides, intramolecular and some intermolecular variants with alkyl halides have been developed.[8][9][10]

Given the reactivity of alkyl chlorides, nickel-based catalyst systems can also be highly effective and should be considered as a viable alternative to palladium.[11][12][13][14][15]

Q2: What are the key considerations when selecting a catalyst system for this compound?
  • Nature of the Halide: The C(sp³)-Cl bond is less reactive than corresponding bromides or iodides, often requiring more active catalyst systems.[16]

  • Ligand Choice: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are generally preferred. These ligands promote oxidative addition and reductive elimination.[17][18][19]

  • Potential for β-Hydride Elimination: Since the chloromethyl group has no β-hydrogens, this common side reaction is not a concern, which simplifies catalyst selection.

  • Isoxazole Ring Stability: The N-O bond in the isoxazole ring can be sensitive to strongly reducing conditions or certain transition metals.[20] It is crucial to choose reaction conditions that are mild enough to preserve this functionality.

Q3: Can I selectively couple at the chloromethyl group in the presence of other halogens on a coupling partner?

Yes, chemoselectivity can often be achieved. The relative reactivity of different carbon-halogen bonds typically follows the order C-I > C-Br > C-OTf > C-Cl. If your coupling partner contains a more reactive halide (e.g., an aryl iodide or bromide), it is possible to selectively react at that position first under milder conditions before targeting the chloromethyl group.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst• Ensure rigorous exclusion of air and moisture by using degassed solvents and an inert atmosphere.[21]• Use a pre-catalyst or an efficient in-situ activation protocol.[17]
2. Poor Oxidative Addition• Switch to a more electron-rich and bulky ligand (e.g., a Buchwald-type biarylphosphine or an NHC).[18][19][22]• Consider a nickel catalyst system, which can be more effective for C-Cl bond activation.[11][12]
3. Inappropriate Base or Solvent• Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu). The choice of base can be critical.[23]• Ensure the solvent solubilizes all components and is compatible with the reaction. Aprotic polar solvents like dioxane, THF, or DMF are common.[23]
Formation of Homocoupling Products (Dimerization) 1. Presence of Oxygen• Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.[24]
2. Catalyst Decomposition• Lower the reaction temperature.• Use a more stable pre-catalyst.
3. (In Sonogashira) Copper Co-catalyst• Consider a copper-free Sonogashira protocol.[6][7]
Degradation of the Isoxazole Ring 1. Harsh Reaction Conditions• Screen for milder bases and lower reaction temperatures.[20]• Avoid strongly reducing conditions that could cleave the N-O bond.[20]
2. Incompatible Catalyst System• If ring opening is observed, consider catalyst systems known for their mildness.

Catalyst and Ligand Selection for Specific Coupling Reactions

The following tables provide starting points for catalyst and ligand selection for common cross-coupling reactions with this compound.

Suzuki-Miyaura Coupling
Catalyst/Pre-catalyst Ligand Base Solvent Notes
Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, K₂CO₃, Cs₂CO₃Toluene, Dioxane, THF/H₂OBuchwald-type ligands are highly effective for coupling alkyl halides.[22][25] The choice of base and solvent can significantly impact the yield.[22][26]
[Pd(allyl)Cl]₂cataCXium® AK₃PO₄Toluene/H₂ON-heterocyclic carbene (NHC) ligands are also excellent choices for activating C-Cl bonds.
NiCl₂(dme)dtbbpyK₃PO₄DMAcNickel catalysts are a powerful alternative, especially for less reactive chlorides.
Buchwald-Hartwig Amination
Catalyst/Pre-catalyst Ligand Base Solvent Notes
Pd₂(dba)₃ or Pd(OAc)₂XPhos, RuPhos, BrettPhosNaOt-Bu, LHMDS, K₃PO₄Toluene, DioxaneThe choice of ligand is crucial and can depend on the amine coupling partner.[4][5][27][28] Strong, non-nucleophilic bases are typically required.[29]
G3 or G4 Buchwald Pre-catalysts(Integrated)NaOt-Bu, K₃PO₄Toluene, CPMEPre-catalysts offer convenience and improved reliability.[5][17]
NiCl₂(glyme)dppf or other bidentate phosphinesNaOt-BuDioxaneNickel catalysis can be effective, particularly with primary and secondary amines.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for your specific arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equiv), finely ground and dried

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of toluene.

  • Seal the reaction vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[21]

  • Add the catalyst solution to the reaction vessel via syringe, followed by additional toluene to reach the desired concentration.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Decision-Making Workflow for Catalyst Selection

Catalyst Selection Workflow Start Start: Couple this compound Coupling_Type Select Coupling Type (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling_Type Pd_or_Ni Palladium or Nickel? Coupling_Type->Pd_or_Ni Pd_System Select Pd Catalyst & Ligand (e.g., Pd(OAc)₂ + SPhos) Pd_or_Ni->Pd_System Palladium Ni_System Select Ni Catalyst & Ligand (e.g., NiCl₂(dme) + dtbbpy) Pd_or_Ni->Ni_System Nickel Reaction_Setup Set up Reaction (Inert atmosphere, degassed solvent) Pd_System->Reaction_Setup Ni_System->Reaction_Setup Monitor Monitor Progress (TLC/LC-MS) Reaction_Setup->Monitor Troubleshoot Troubleshoot? Monitor->Troubleshoot Low_Yield Low Yield: - Change Ligand - Change Base/Solvent - Switch Metal (Pd -> Ni or vice versa) Troubleshoot->Low_Yield Yes (Low Yield) Side_Products Side Products: - Lower Temperature - Check for Ring Degradation - Modify Workup Troubleshoot->Side_Products Yes (Side Products) Success Successful Coupling Troubleshoot->Success No Low_Yield->Pd_or_Ni Side_Products->Reaction_Setup

Caption: A workflow for selecting and optimizing a catalyst system.

References

  • Role of palladium catalyst in cross-coupling reactions. (2025).
  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. (n.d.).
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010).
  • Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins. (2001). Chemistry.
  • Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem. (n.d.).
  • Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. PMC - PubMed Central.
  • Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. (n.d.).
  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. (2021).
  • Nickel-catalyzed migratory alkyl–alkyl cross-coupling reaction. RSC Publishing.
  • Nickel-Catalyzed Reductive Cross-Coupling of Unactivated Alkyl Halides. (2011). Organic Letters.
  • Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations through Photochemistry and Electrochemistry. (2021). CCS Chemistry.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D4QO02335H.
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026). Oreate AI Blog.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Ligand design for cross-couplings: phosphines. (2024). YouTube.
  • comparative study of palladium catalysts for cross-coupling with 3-(bromomethyl)-2-chlorothiophene - Benchchem. (n.d.).
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal.
  • Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate.
  • Heck reaction - Wikipedia. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Sonogashira coupling - Wikipedia. (n.d.).
  • Heck Reaction. Organic Chemistry Portal.
  • Buchwald Hartwig amination catalysts - Johnson Matthey. (n.d.).
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole - Benchchem. (n.d.).
  • Sonogashira Coupling. Organic Chemistry Portal.
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
  • Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals.
  • Technical Support Center: Minimizing Dimer Formation in Coupling Reactions - Benchchem. (n.d.).
  • Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019).
  • Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. (2008). PubMed.
  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing).
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts. Semantic Scholar.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry UK Ltd..
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. (2014). NIH.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • How is isoxazole substituted at the 4-position? : r/OrganicChemistry. (2023). Reddit.
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • ChemInform Abstract: Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases. ResearchGate.
  • Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. PMC - NIH.
  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC - PubMed Central.

Sources

dealing with steric hindrance in 3-(Chloromethyl)-5-isopropylisoxazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-(Chloromethyl)-5-isopropylisoxazole Reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile but sterically challenging building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the principles at play, enabling you to troubleshoot and optimize your reactions effectively.

The 5-isopropyl group on the isoxazole ring is a double-edged sword. While it can enhance the lipophilicity and metabolic stability of target molecules, it also presents significant steric hindrance that can impede reactions at the adjacent 3-(chloromethyl) position. This guide will equip you with the knowledge and techniques to overcome these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during reactions with this compound in a question-and-answer format.

Q1: My nucleophilic substitution reaction is sluggish or failing to proceed. What's going on?

A1: The Culprit is Likely Steric Hindrance.

The bulky isopropyl group at the 5-position of the isoxazole ring physically obstructs the "backside attack" required for a standard SN2 reaction on the chloromethyl group.[1][2][3] This steric shield significantly increases the activation energy of the reaction, leading to slow or non-existent product formation.

Troubleshooting Workflow: Sluggish Nucleophilic Substitution

start Sluggish/No Reaction q1 Is your nucleophile bulky? start->q1 a1_yes Switch to a smaller nucleophile (e.g., NaN3, NaCN) q1->a1_yes Yes q2 Are you using a protic solvent? q1->q2 No a1_yes->q2 a2_yes Change to a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) q2->a2_yes Yes q3 Is the reaction temperature too low? q2->q3 No a2_yes->q3 a3_yes Gradually increase temperature (e.g., 40-80 °C) q3->a3_yes Yes end Improved Reaction Rate q3->end No, consider alternative strategies a3_yes->end

Caption: Troubleshooting decision tree for slow nucleophilic substitutions.

Detailed Strategies to Enhance Reactivity:

  • Choice of Nucleophile: Opt for smaller, yet potent, nucleophiles. For instance, azide (N₃⁻) and cyanide (CN⁻) are excellent choices for introducing nitrogen or a carbon handle, respectively, due to their linear shape and high nucleophilicity.[4]

  • Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are highly recommended.[1] These solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile "naked" and more reactive. Protic solvents, such as ethanol or water, will solvate the nucleophile through hydrogen bonding, reducing its potency.[1]

  • Temperature Optimization: A moderate increase in temperature can provide the necessary energy to overcome the steric barrier. However, be cautious, as excessive heat can lead to unwanted side reactions, such as elimination or isoxazole ring opening. Monitor your reaction closely by TLC or LC-MS.

Q2: I'm observing a significant amount of elimination byproduct. How can I favor substitution?

A2: This is a classic case of SN2 vs. E2 competition.

Strongly basic and sterically hindered nucleophiles can act as bases, abstracting a proton from the chloromethyl group and leading to the formation of an exocyclic double bond (an elimination product). This is particularly prevalent at higher temperatures.

Strategies to Minimize Elimination:

  • Nucleophile Selection: Avoid bulky and strongly basic nucleophiles like tert-butoxide. If a basic nucleophile is required, consider using a milder base in conjunction with your desired nucleophile.

  • Temperature Control: Lowering the reaction temperature generally favors the SN2 pathway over E2.[4] Elimination reactions typically have a higher activation energy, so reducing the temperature disfavors this pathway.

  • Kinetic vs. Thermodynamic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control, favoring the product that forms faster (often the SN2 product).[5][6] At higher temperatures and longer reaction times, the reaction may approach thermodynamic equilibrium, which could favor the more stable elimination product.[7][8]

Reaction Profile: SN2 vs. E2

Reactants Reactants (Isoxazole + Nu⁻) TS_SN2 Sₙ2 Transition State Reactants->TS_SN2 ΔG‡(SN2) TS_E2 E2 Transition State Reactants->TS_E2 ΔG‡(E2) Product_SN2 Substitution Product (Lower Ea) TS_SN2->Product_SN2 Product_E2 Elimination Product (Higher Ea) TS_E2->Product_E2

Caption: Energy diagram illustrating the competing SN2 and E2 pathways.

Q3: Can I use catalytic methods to improve my reaction efficiency?

A3: Yes, phase-transfer catalysis can be highly effective.

For reactions involving an anionic nucleophile that is not soluble in the organic solvent, a phase-transfer catalyst (PTC) can be a game-changer. The PTC transports the nucleophile from the aqueous or solid phase into the organic phase where the reaction occurs.

Recommended Protocol for Phase-Transfer Catalysis:

  • Catalyst: Tetrabutylammonium bromide (TBAB) or tetrabutylammonium iodide (TBAI) are common and effective choices.

  • Solvent System: A biphasic system, such as toluene/water or dichloromethane/water, is typically used.

  • Base: If a base is required, a solid inorganic base like potassium carbonate is often preferred.

ConditionNucleophileSolventCatalyst (mol%)Temp (°C)Yield (%)
StandardSodium AzideDMFNone6045
PTCSodium AzideToluene/H₂OTBAB (5)6085
StandardPotassium PhenoxideAcetonitrileNone7030
PTCPotassium PhenoxideToluene/H₂OTBAI (5)7075

Table 1: Comparison of reaction conditions for nucleophilic substitution on this compound.

Experimental Protocols

Here are detailed, step-by-step methodologies for key reactions.

Protocol 1: Azide Substitution under Phase-Transfer Conditions

This protocol describes the synthesis of 3-(azidomethyl)-5-isopropylisoxazole.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), sodium azide (1.5 eq.), and TBAB (0.05 eq.).

  • Add toluene and deionized water to create a 1:1 mixture.

  • Heat the reaction mixture to 60 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and separate the layers.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Williamson Ether Synthesis with a Phenolic Nucleophile

This protocol details the synthesis of an aryloxymethyl isoxazole derivative.

Materials:

  • This compound

  • 4-Methoxyphenol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • To a round-bottom flask, add 4-methoxyphenol (1.1 eq.) and potassium carbonate (2.0 eq.) in acetonitrile.

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 eq.) in acetonitrile.

  • Heat the reaction mixture to reflux (approximately 82 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M NaOH and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography.

References

  • Kondrashov, E. V., et al. (2019). Simple one-pot synthesis of 5-(chloromethyl)isoxazoles from aldoximes and 2,3-dichloro-1-propene. Chemistry of Heterocyclic Compounds, 55(12), 1184-1192. [Link]

  • Chemistry LibreTexts. (2021). Factors affecting the SN2 Reaction. [Link]

  • Kul'chitskii, V. A., et al. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Russian Journal of Organic Chemistry, 51(8), 1168-1173. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • Meijer, F. A., et al. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(13), 9238–9258. [Link]

  • Hsieh, T. H., et al. (2014). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Organic Letters, 16(1), 236-239. [Link]

  • Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. [Link]

  • Chemistry LibreTexts. (2024). Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Zhang, Y., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(15), 5891. [Link]

  • Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. International Journal of Green and Herbal Chemistry, 11(3), 235-253. [Link]

  • Singh, R. K., et al. (2018). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Synthesis, 15(6), 774-799. [Link]

  • Sharma, V., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(48), 30235-30261. [Link]

  • Reddit. (2024). Kinetic vs Thermodynamic "control" and "product". [Link]

  • Zhang, Y., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(15), 5891. [Link]

  • Quora. (2016). What produces steric hindrance? [Link]

  • Jensen, W. B. (2009). Kinetic vs Thermodynamic Control. Journal of Chemical Education, 86(4), 415. [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Gadzhily, R. A., & Aliev, A. A. (2010). Synthesis and Properties of 3-Alkyl(aryl)-5-chloromethylisoxazoles. Russian Journal of Organic Chemistry, 46(10), 1541-1544. [Link]

  • ResearchGate. (2022). (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]

  • ResearchGate. (2021). Advances in isoxazole chemistry and their role in drug discovery. [Link]

Sources

regioselectivity issues in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common regioselectivity challenges encountered during the synthesis of isoxazole derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure your synthetic routes are efficient, selective, and reproducible.

Understanding Regioselectivity in Isoxazole Synthesis

The isoxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] However, its synthesis is often plagued by issues of regioselectivity, leading to mixtures of isomers that can be difficult to separate and can derail a research campaign. The two most prevalent methods for isoxazole synthesis, the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine, each present unique regiochemical challenges.[1][3]

This guide will dissect these challenges and provide actionable solutions grounded in mechanistic principles.

Troubleshooting Guide 1: 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

This cycloaddition is a powerful tool for constructing the isoxazole ring. However, the reaction of a nitrile oxide with an unsymmetrical alkyne can theoretically yield two regioisomers: the 3,4- and 3,5-disubstituted isoxazoles. The observed outcome is a delicate interplay of steric and electronic factors, as well as reaction conditions.[4][5][6]

Problem 1: My reaction is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I selectively synthesize the 3,5-isomer?

Possible Cause: For terminal alkynes, the 3,5-disubstituted isomer is generally favored due to electronic and steric preferences.[4] However, suboptimal reaction conditions or specific substrate electronics can lead to the formation of the undesired 3,4-isomer.

Solutions & Optimization:

  • Catalyst Implementation: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[7][8] Ruthenium catalysts have also been employed for this purpose.[4][9]

    • Mechanism Insight: Copper(I) coordinates with the terminal alkyne, forming a copper acetylide. This alters the electronic properties of the alkyne, leading to a highly regioselective cycloaddition with the nitrile oxide.[8]

  • Solvent Optimization: The polarity of the solvent can significantly influence the regiochemical outcome.[4][7] Experimenting with a range of solvents from polar (e.g., ethanol, water) to non-polar (e.g., toluene, THF) can help identify the optimal conditions for your specific substrates. Less polar solvents may favor the formation of the 3,5-isomer.[7]

  • Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the pathway with the lower activation energy, which often leads to the thermodynamically more stable 3,5-isomer.[4][7]

  • In Situ Nitrile Oxide Generation: Slow, in situ generation of the nitrile oxide from an oxime precursor using an oxidant like N-chlorosuccinimide (NCS) or a hypervalent iodine reagent can maintain a low concentration of the dipole.[7][10] This minimizes side reactions, such as the dimerization of the nitrile oxide to form furoxans, and can improve regioselectivity.[7][11]

ParameterRecommended Change for 3,5-IsomerRationale
Catalyst Add Cu(I) salt (e.g., CuI, 5 mol%)Promotes regioselective cycloaddition.[7][8]
Solvent Switch to a less polar solvent (e.g., Toluene)Can favor the desired isomer.[7]
Temperature Decrease to 0 °C or room temperatureCan improve selectivity.[7]
Nitrile Oxide Generate in situMinimizes dimerization and side reactions.[7]
Problem 2: I am trying to synthesize a 3,4-disubstituted isoxazole, but the 3,5-isomer is the major product.

Possible Cause: As mentioned, the inherent electronic and steric preferences of the 1,3-dipolar cycloaddition with terminal alkynes strongly favor the 3,5-regioisomer.[4]

Solutions & Optimization:

  • Utilize Internal Alkynes: While terminal alkynes predominantly yield the 3,5-isomer, internal alkynes can lead to the formation of 3,4,5-trisubstituted isoxazoles, and the regiochemical outcome can be influenced by the choice of substituents.[7]

  • Alternative Synthetic Routes:

    • Enamine-Mediated [3+2] Cycloaddition: This metal-free method is highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[12] It involves the reaction of an in situ generated enamine (from an aldehyde and a secondary amine like pyrrolidine) with a hydroximoyl chloride.[12]

    • Chalcone-Rearrangement Strategy: A multi-step but effective method involves the rearrangement of chalcones to β-ketoacetals, which can then be reacted with hydroxylamine hydrochloride to afford 3,4-disubstituted isoxazoles.[13]

Experimental Protocol: Enamine-Mediated Synthesis of 3,4-Disubstituted Isoxazoles [12]
  • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the 3,4-disubstituted isoxazole.

cluster_main Factors Influencing Regioselectivity in 1,3-Dipolar Cycloadditions NitrileOxide Nitrile Oxide (R-CNO) Mixture Mixture of Isomers NitrileOxide->Mixture Cycloaddition Alkyne Unsymmetrical Alkyne (R'-C≡C-R'') Alkyne->Mixture Conditions Reaction Conditions Conditions->Mixture Influences Isomer35 3,5-Disubstituted Isoxazole Isomer34 3,4-Disubstituted Isoxazole Mixture->Isomer35 Favorable Conditions Mixture->Isomer34 Alternative Routes

Key factors influencing regioselectivity in isoxazole synthesis.

Troubleshooting Guide 2: Cyclocondensation of 1,3-Dicarbonyl Compounds & Analogues with Hydroxylamine

The reaction of 1,3-dicarbonyl compounds with hydroxylamine is a classic method for isoxazole synthesis, but it is notoriously prone to producing regioisomeric mixtures.[1][3] The use of more advanced precursors like β-enamino diketones allows for greater control over the reaction's regiochemical outcome.[1][3][14]

Problem 3: My reaction of a 1,3-dicarbonyl compound with hydroxylamine gives a nearly 1:1 mixture of regioisomers. How can I control the selectivity?

Possible Cause: The two carbonyl groups of the 1,3-dicarbonyl compound have similar reactivity towards hydroxylamine, leading to poor selectivity.

Solutions & Optimization:

  • Modify the Substrate: The most effective way to control regioselectivity is to use a substrate where the two electrophilic centers have different reactivities. β-enamino diketones are excellent precursors for this purpose.[3][14]

  • Reaction Conditions: For a given substrate, the regioselectivity can be fine-tuned by adjusting the reaction conditions.

    • Solvent: The choice of solvent can have a profound impact. For example, in the reaction of β-enamino diketones with hydroxylamine, a switch from ethanol to acetonitrile can completely reverse the regioselectivity.[1][3][14]

    • Additives (Lewis Acids): The use of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), can activate one carbonyl group over the other, thereby directing the initial nucleophilic attack of hydroxylamine and controlling the regiochemical outcome.[3][15] The amount of Lewis acid used is a critical parameter to optimize.[3][16]

    • Base: The presence of a base like pyridine can also influence the reaction pathway and the resulting regioisomeric ratio.[3]

Experimental Protocol: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles using a Lewis Acid [3][15]

This method employs BF₃·OEt₂ to direct the regioselective cyclocondensation of a β-enamino diketone with hydroxylamine.

  • To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).

  • Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • The final 3,4-disubstituted isoxazole is purified by column chromatography.

cluster_main Regiocontrol in Cyclocondensation of β-Enamino Diketones Start β-Enamino Diketone + Hydroxylamine HCl PathA Condition Set A (e.g., EtOH, Base) Start->PathA PathB Condition Set B (e.g., MeCN, BF₃·OEt₂) Start->PathB IsomerA Regioisomer A (e.g., 4,5-disubstituted) PathA->IsomerA Selective Formation IsomerB Regioisomer B (e.g., 3,4-disubstituted) PathB->IsomerB Selective Formation

Sources

Technical Support Center: Solvent Effects on the Reactivity of 3-(Chloromethyl)-5-isopropylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(chloromethyl)-5-isopropylisoxazole. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The reactivity of the chloromethyl group on this isoxazole is profoundly influenced by the solvent system, often marking the difference between a high-yielding success and a complex mixture.

This guide is structured as a series of questions you might encounter during your work. We will explore the mechanistic dichotomy of its reactions, troubleshoot common experimental failures, and provide robust protocols for optimization.

Section 1: Foundational Concepts & Mechanistic Insights

Q1: What is the primary reactive site on this compound and what type of reactions should I expect?

Answer: The primary site of reactivity is the carbon atom of the chloromethyl (-CH₂Cl) group. This group is an excellent electrophile, making the molecule highly susceptible to nucleophilic substitution reactions . The chlorine atom is a good leaving group, and the carbon is activated by its proximity to the electron-withdrawing isoxazole ring.

You should primarily expect to perform reactions where a nucleophile (Nu⁻) displaces the chloride ion to form a new bond, as shown below. This makes the molecule an excellent scaffold for introducing the 5-isopropylisoxazol-3-ylmethyl moiety into a target structure.[1]

  • Common Nucleophiles: Amines, thiols, alcohols, carboxylates, cyanides, and stabilized carbanions.

Q2: My reaction could follow an SN1 or SN2 pathway. Which is more likely for this substrate, and how does the solvent dictate the outcome?

Answer: This is the most critical question for this substrate, and the answer directly impacts your choice of solvent. This compound is a primary-like halide. In general, primary alkyl halides strongly favor the SN2 (bimolecular nucleophilic substitution) pathway due to low steric hindrance.[2] However, the isoxazole ring can provide some resonance stabilization to a potential carbocation, which might open the door to an SN1 (unimolecular nucleophilic substitution) pathway under specific conditions.

Your solvent choice is the most powerful tool for controlling which mechanism dominates.

  • To Favor SN2 (Generally Recommended): Use a polar aprotic solvent . These solvents (e.g., DMSO, DMF, Acetone) are polar enough to dissolve the nucleophile and the substrate but do not strongly solvate the nucleophile through hydrogen bonding.[2][3] This leaves the nucleophile "naked" and highly reactive, promoting the concerted, backside attack characteristic of an SN2 reaction.[2][3]

  • To Favor SN1 (Use with Caution): Use a polar protic solvent (e.g., water, ethanol, methanol). These solvents excel at stabilizing the charged intermediates of an SN1 reaction: the carbocation and the leaving group anion.[4][5][6] However, be aware that these solvents are also nucleophiles and can compete with your intended reagent, leading to solvolysis byproducts.[7]

The following decision-making diagram can help guide your solvent selection based on the desired mechanistic pathway.

G sub Substrate: This compound (Primary-like Halide) nuc Nucleophile Strength? sub->nuc strong_nuc Strong Nucleophile (e.g., CN⁻, RS⁻, R₂N⁻) nuc->strong_nuc Strong weak_nuc Weak Nucleophile (e.g., H₂O, ROH) nuc->weak_nuc Weak solvent Solvent Choice? aprotic Polar Aprotic (DMSO, DMF, Acetone) solvent->aprotic Aprotic protic Polar Protic (H₂O, EtOH, MeOH) solvent->protic Protic strong_nuc->solvent weak_nuc->solvent sn2_path SN2 Pathway Favored (High Yield, Clean Reaction) aprotic->sn2_path sn1_path SN1 Pathway Possible (Risk of Solvolysis & Low Yield) protic->sn1_path

Caption: Mechanistic pathway decision guide for this compound.

Section 2: Troubleshooting Guide for Common Issues

This section addresses specific problems in a question-and-answer format.

Q3: My reaction is extremely slow or I'm seeing very low conversion to my desired product. What's wrong?

Answer: This is a classic symptom of either poor reactant solubility or nucleophile deactivation by the solvent.

  • Potential Cause 1: Poor Solubility. Your substrate or nucleophilic salt may not be fully dissolved. Non-polar solvents like hexane or toluene are generally poor choices for reactions involving salts or polar starting materials.[2]

  • Potential Cause 2 (Most Likely): Nucleophile Deactivation. If you are using a polar protic solvent (like ethanol or methanol) for an intended SN2 reaction, the solvent molecules can form a "cage" around your anionic nucleophile via hydrogen bonding.[8][9] This stabilizes the nucleophile, making it less reactive and dramatically slowing down the reaction rate.[2][10]

Troubleshooting Steps:

  • Confirm Solubility: Ensure all reactants are fully dissolved at the reaction temperature. If not, you need a more polar solvent.

  • Switch to a Polar Aprotic Solvent: This is the most effective solution. Change the solvent from an alcohol or water to DMF, DMSO, or acetonitrile. This will dissolve the reactants while leaving the nucleophile highly reactive, often increasing the reaction rate by several orders of magnitude.[3]

Q4: My reaction is complete, but my NMR/LC-MS shows a significant amount of a byproduct where the chlorine was replaced by -OH, -OCH₃, or -OCH₂CH₃. How do I prevent this?

Answer: You are observing solvolysis , a common side reaction when using protic solvents. The solvent itself (water, methanol, ethanol) is acting as a nucleophile and competing with your intended reagent.[7] This issue is particularly problematic under conditions that favor an SN1 mechanism, as the carbocation intermediate formed is highly reactive and will be quickly trapped by the most abundant nucleophile present—the solvent.[6]

Troubleshooting Steps:

  • Eliminate the Protic Solvent: The most direct solution is to switch to a non-nucleophilic solvent. A polar aprotic solvent like DMF or acetone is an excellent choice as it will facilitate the reaction without participating in it.

  • If a Protic Solvent is Unavoidable: If for solubility or other reasons you must use a protic solvent, you can try to favor the SN2 pathway to minimize solvolysis. Increase the concentration of your primary nucleophile significantly to improve its chances of reacting relative to the solvent. Running the reaction at a lower temperature can also sometimes favor the bimolecular pathway.

Q5: I'm trying a reaction with a bulky nucleophile and seeing no product. Is this a steric hindrance issue?

Answer: While this compound is a primary halide, which minimizes steric hindrance at the substrate, a very bulky nucleophile can still slow down an SN2 reaction. However, the first place to investigate is always the solvent.

Troubleshooting Steps:

  • Optimize the Solvent: Before concluding that steric hindrance is the sole problem, ensure you are using an optimal polar aprotic solvent (DMSO, DMF). A more reactive "naked" nucleophile can often overcome moderate steric barriers.

  • Increase Temperature: For SN2 reactions, increasing the temperature will increase the reaction rate. Monitor carefully for decomposition.

  • Consider a Phase-Transfer Catalyst: If your nucleophile is an anionic salt with poor solubility in a less polar solvent (like acetonitrile or THF), adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can shuttle the nucleophile into the organic phase and dramatically increase the reaction rate.

Section 3: Experimental Protocols & Data

Protocol: Solvent Screening for Nucleophilic Substitution

This protocol provides a framework for efficiently testing multiple solvents to find the optimal conditions for your specific nucleophile.

G start Goal: Optimize Solvent for Substrate + Nucleophile -> Product setup 1. Parallel Reaction Setup - 4 identical vials - Add Substrate & Nucleophile to each start->setup add_solvents 2. Add Test Solvents (Anhydrous) - Vial A: DMF - Vial B: Acetonitrile - Vial C: Ethanol - Vial D: THF setup->add_solvents run_rxn 3. Run Reactions - Stir at consistent temperature (e.g., 50 °C) - Protect from atmosphere (N₂ or Ar) add_solvents->run_rxn monitor 4. Monitor Progress - Take aliquots at t = 1h, 4h, 24h - Analyze by TLC or LC-MS run_rxn->monitor analyze 5. Analyze Results - Compare % conversion - Identify byproducts (e.g., solvolysis in EtOH) monitor->analyze decision 6. Select Optimal Solvent - Highest conversion, fewest byproducts analyze->decision

Caption: Experimental workflow for parallel solvent screening.

Step-by-Step Methodology:

  • Preparation: In four separate, dry reaction vials equipped with stir bars, add this compound (1.0 eq).

  • Reagent Addition: To each vial, add your nucleophile (e.g., 1.1 eq) and, if required, a non-nucleophilic base like potassium carbonate (e.g., 1.5 eq).

  • Solvent Addition: Add an equal volume of a different anhydrous solvent to each vial. A recommended starting set is:

    • Vial A: Dimethylformamide (DMF) - Polar Aprotic

    • Vial B: Acetonitrile (MeCN) - Polar Aprotic

    • Vial C: Ethanol (EtOH) - Polar Protic

    • Vial D: Tetrahydrofuran (THF) - Less Polar Aprotic

  • Reaction: Place all vials in a heating block at a consistent temperature (e.g., 50 °C) and stir.

  • Monitoring: After set time points (e.g., 1, 4, and 24 hours), take a small aliquot from each vial, quench appropriately, and analyze by Thin Layer Chromatography (TLC) or LC-MS to determine the relative conversion and check for byproduct formation.

Data Summary: Solvent Properties and Their Influence

The table below summarizes the properties of common solvents and their expected effect on reactions with this compound.

Solvent ClassExample SolventsPolarityHydrogen BondingFavored MechanismTypical Observations & Pitfalls
Polar Protic Water (H₂O), Ethanol (EtOH), Methanol (MeOH)HighDonor & AcceptorSN1Stabilizes carbocations but deactivates nucleophiles. High risk of solvolysis byproducts.[4][6][7]
Polar Aprotic DMSO, DMF, Acetonitrile (MeCN), AcetoneHighAcceptor OnlySN2 Highly recommended. Dissolves reactants well and enhances nucleophilicity, leading to faster, cleaner SN2 reactions.[2][3][10]
Non-Polar Hexane, Toluene, Diethyl EtherLowNoneNeitherGenerally unsuitable due to poor solubility of most nucleophilic salts and the polar substrate.

References

  • Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?
  • Unknown. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
  • Chemistry Stack Exchange. (2014). What is the result when the polarity of the solvent is increased in nucleophilic substitution?
  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2.
  • KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I.
  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
  • Chemistry LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1.
  • Grecian, S., & Fokin, V. V. (2008). Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles. Angewandte Chemie International Edition, 47(43), 8285–8287. (Cited in a broader context of isoxazole synthesis).
  • Gadzhily, R. A., & Aliev, A. A. (2010). Synthesis and Properties of 3-Alkyl(aryl)-5-chloromethylisoxazoles. Chemistry of Heterocyclic Compounds, 46, 1083–1087.
  • ResearchGate. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes.
  • Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects.
  • LookChem. Cas 40340-41-8, 5-(CHLOROMETHYL)-3-METHYLISOXAZOLE.
  • Chemistry LibreTexts. (2015). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes.
  • BenchChem. Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(Chloromethyl)-5-fluorothiophene.

Sources

Technical Support Center: Monitoring 3-(Chloromethyl)-5-isopropylisoxazole Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 3-(Chloromethyl)-5-isopropylisoxazole. This versatile heterocyclic compound is a key building block in the synthesis of various pharmaceutical and agrochemical agents.[1][2] Accurate and efficient reaction monitoring is paramount to ensure optimal yields, purity, and overall success of the synthetic process. This guide provides practical, in-depth solutions to common challenges encountered during the TLC analysis of these reactions, structured in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of this compound and its reaction products?

A1: A common starting point for many isoxazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[3][4] For this compound, a good initial ratio to try is 4:1 n-hexane:ethyl acetate.[3] The polarity can then be adjusted based on the observed separation. If your product is significantly more polar, you may need to increase the proportion of ethyl acetate.

Q2: How can I visualize the spots on my TLC plate? My compound is not UV-active.

A2: While many isoxazole derivatives are UV-active due to their aromatic nature, if your starting material or product is not, several chemical staining methods can be employed.[5][6] Iodine vapor is a simple and often effective general stain for unsaturated compounds. Potassium permanganate (KMnO4) stain is excellent for visualizing compounds that can be oxidized, such as alcohols or alkenes, which may be present in your reaction.[7] Phosphomolybdic acid (PMA) is another good general-purpose stain.[7]

Q3: My spots are streaking on the TLC plate. What is causing this?

A3: Streaking is a frequent issue in TLC and can stem from several factors.[8][9] The most common cause is sample overloading; try diluting your sample before spotting it on the plate.[8] An inappropriate solvent system can also lead to streaking. If the solvent is too polar, the compound may move too quickly up the plate, causing a streak. Conversely, a solvent that is not polar enough can also result in streaking from the baseline.[10] For compounds that are acidic or basic, adding a small amount of acetic acid or triethylamine (0.1-2%) to the mobile phase can often resolve streaking issues.[8][11]

Q4: I see multiple spots in the lane for my starting material. Is it impure?

A4: It's possible. However, it's also possible that your starting material is degrading on the silica gel plate, which is slightly acidic.[11] To test for this, you can perform a 2D TLC experiment.[12] Spot your starting material in one corner of a square TLC plate, run it in one solvent system, then rotate the plate 90 degrees and run it in the same solvent system again. If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.[12]

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Separation of Spots (Reactant and Product have Similar Rf Values)

Why is this happening? The polarity of your starting material, this compound, and your product may be very similar. This is common in reactions where a simple functional group transformation occurs without a significant change in the overall molecular polarity.

Solutions:

  • Optimize the Solvent System:

    • Systematic Polarity Adjustment: Prepare a series of developing solvents with incremental changes in polarity. For a hexane/ethyl acetate system, you could try ratios of 9:1, 8:2, 7:3, etc. This systematic approach allows you to fine-tune the separation.

    • Try Different Solvent Combinations: If adjusting the ratio of your current system doesn't work, consider entirely different solvent combinations. For example, dichloromethane/methanol or toluene/acetone might provide different selectivity and better separation.

  • Employ the Co-spot Technique:

    • Purpose: The co-spot is a critical tool for confirming if a new spot corresponds to your product or is simply an impurity in the starting material.[11]

    • Procedure: On your TLC plate, spot the starting material in one lane, the reaction mixture in a second lane, and in a third lane (the "co-spot" lane), apply both the starting material and the reaction mixture at the same point.

    • Interpretation: If the reaction has progressed, you should see the starting material spot and a new product spot in the reaction mixture lane. In the co-spot lane, you will see both spots clearly separated if the Rf values are different. If the Rf values are very similar, the co-spot will appear as a single, often slightly elongated spot. If the reaction is complete, the co-spot will look like a "snowman," with the product spot appearing above or below the starting material spot.[12]

Issue 2: No Spots are Visible on the TLC Plate

Why is this happening? This can be a frustrating problem with several potential causes, from sample concentration to the visualization method itself.[8][9]

Solutions:

  • Increase Sample Concentration:

    • Rationale: Your sample may simply be too dilute to be detected.

    • Action: Try concentrating your sample before spotting. Alternatively, you can spot the same location on the TLC plate multiple times, allowing the solvent to dry completely between each application.[9]

  • Verify Your Visualization Method:

    • UV Inactivity: Not all compounds are UV-active. Isoxazole rings are generally aromatic and should be visible under 254 nm UV light on a fluorescent TLC plate.[5] However, if your starting material or product lacks a sufficient chromophore, it may not be visible.

    • Alternative Staining: As mentioned in the FAQs, use a chemical stain. An iodine chamber is a good first choice. If that fails, try a more reactive stain like potassium permanganate or phosphomolybdic acid.[7]

  • Check for Volatility:

    • Possibility: Highly volatile compounds can evaporate from the TLC plate during development or while drying.[8]

    • Mitigation: If you suspect your compound is volatile, minimize the time the plate is exposed to air after development and before visualization.

Issue 3: The Solvent Front is Uneven

Why is this happening? An uneven solvent front will lead to inaccurate Rf values and poor separation, making it difficult to interpret your results.[9]

Solutions:

  • Ensure a Level Developing Chamber: The bottom of your TLC developing chamber must be perfectly flat.

  • Proper Plate Placement: The TLC plate should be placed in the chamber so that the bottom edge is parallel to the bottom of the chamber and does not touch the sides.[13]

  • Saturate the Chamber: Before placing your TLC plate inside, line the chamber with a piece of filter paper saturated with the developing solvent and close the lid for 5-10 minutes. This ensures the chamber atmosphere is saturated with solvent vapors, which helps the solvent front to move evenly up the plate.

Issue 4: Spots are Faint or Change Color Over Time After Staining

Why is this happening? The stability of the colored spots formed by chemical stains can vary. Some stains, like iodine, are not permanent and will fade over time. Other stains may react with components of the air and change color.

Solutions:

  • Document Results Immediately: Photograph or trace your TLC plate immediately after visualization.

  • Choose a More Permanent Stain: If you need a permanent record, consider stains like phosphomolybdic acid or p-anisaldehyde, which form more stable colored products upon heating.[7][14]

Experimental Protocols

Protocol 1: Standard TLC Procedure for Monitoring a Reaction
  • Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.[13] Mark the lanes for your starting material (SM), reaction mixture (RM), and a co-spot (Co).

  • Sample Preparation: Dissolve a small amount of your starting material and your reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, carefully spot each sample onto its designated lane on the starting line. For the co-spot lane, first spot the starting material, let it dry, and then spot the reaction mixture on top of it.

  • Development: Place the spotted TLC plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the starting line.[8] Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp and/or a chemical stain.[6]

  • Analysis: Calculate the Rf (retention factor) for each spot by dividing the distance the spot traveled by the distance the solvent front traveled.[13] Compare the spots in the different lanes to determine the progress of your reaction.

Protocol 2: Preparation and Use of a Potassium Permanganate Stain
  • Stain Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[7] This solution should be stored in a dark bottle and typically has a shelf life of about 3 months.

  • Staining Procedure: After developing and drying your TLC plate, dip it quickly and evenly into the potassium permanganate solution.

  • Development: Gently heat the plate with a heat gun. Oxidizable compounds will appear as yellow or brown spots against a purple or pink background.[15]

Data Presentation

Table 1: Example Solvent Systems and Expected Rf Ranges for Isoxazole Derivatives

Compound TypeExample Solvent System (Hexane:Ethyl Acetate)Expected Rf Range
Non-polar Isoxazoles9:10.6 - 0.8
This compound4:10.4 - 0.6
Moderately Polar Isoxazole Products2:10.2 - 0.4
Highly Polar Isoxazole Products1:1 or 1:20.1 - 0.3

Note: These are approximate ranges and will vary depending on the specific substituents on the isoxazole ring.

Visualizations

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spotting Spot Plate (SM, RM, Co-spot) prep_plate->spotting prep_sample Prepare Samples (SM, RM) prep_sample->spotting prep_chamber Prepare & Saturate Chamber development Develop Plate prep_chamber->development spotting->development drying Dry Plate & Mark Front development->drying visualization Visualize (UV/Stain) drying->visualization analysis Analyze & Calculate Rf visualization->analysis

Caption: A streamlined workflow for monitoring reactions using TLC.

Troubleshooting Decision Tree

Troubleshooting_TLC start Problem Encountered streaking Streaking Spots start->streaking no_spots No Spots Visible start->no_spots poor_sep Poor Separation start->poor_sep overload Sample Overloaded? streaking->overload too_dilute Sample Too Dilute? no_spots->too_dilute similar_rf Similar Rf Values? poor_sep->similar_rf dilute Dilute Sample overload->dilute Yes wrong_solvent Wrong Solvent Polarity? overload->wrong_solvent No adjust_solvent Adjust Polarity wrong_solvent->adjust_solvent Yes acid_base Acidic/Basic Compound? wrong_solvent->acid_base No add_modifier Add Acid/Base Modifier acid_base->add_modifier Yes concentrate Concentrate/Re-spot too_dilute->concentrate Yes uv_inactive UV Inactive? too_dilute->uv_inactive No use_stain Use Chemical Stain uv_inactive->use_stain Yes volatile_comp Volatile Compound? uv_inactive->volatile_comp No minimize_dry Minimize Drying Time volatile_comp->minimize_dry Yes optimize_solvent Optimize Solvent System similar_rf->optimize_solvent Yes change_solvent Try New Solvent Combo optimize_solvent->change_solvent Still Poor

Caption: A decision tree for troubleshooting common TLC issues.

References

  • ResearchGate. (2023). What reagent to use for visualization of isoxazole on TLC. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Retrieved from [Link]

  • ACS Publications. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). TLC Stains. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. Retrieved from [Link]

  • Human Journals. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Retrieved from [Link]

  • Bitesize Bio. (2021). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). TLC stains. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.4: TLC -ANALYSIS. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • PubMed Central. (n.d.). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

Sources

Navigating the Chemistry of the Isoxazole Ring: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the practical application and understanding of isoxazole chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles that govern the stability and reactivity of this versatile heterocyclic scaffold. The isoxazole ring, a common motif in pharmacologically active compounds, presents a unique balance of aromatic stability and controlled reactivity, making it a powerful tool in medicinal chemistry.[1] This guide is structured to address common challenges and questions that arise during synthesis, functionalization, and downstream applications of isoxazole-containing molecules.

Frequently Asked Questions (FAQs)

Q1: How stable is the isoxazole ring to acidic and basic conditions?

The stability of the isoxazole ring is significantly influenced by pH. Generally, the ring is relatively stable under acidic to neutral conditions.[2] However, under strongly acidic conditions (pH < 3.5), some isoxazoles can undergo degradation.[3]

Conversely, the isoxazole ring is more susceptible to cleavage under basic conditions.[1][4] The rate of this base-catalyzed hydrolysis is dependent on factors such as temperature and the nature of substituents on the ring. For instance, the isoxazole-containing drug Leflunomide shows increased ring opening at higher pH and temperatures.[1][2] This lability in basic media can be strategically employed in prodrug design, where the isoxazole moiety is intended to release an active metabolite under physiological conditions.[1]

A study on N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone demonstrated specific acid catalysis of degradation at pH values below 3.5.[3] In contrast, Leflunomide was found to be resistant to ring opening at acidic (pH 4.0) and neutral (pH 7.4) conditions at 25°C, but decomposed at basic pH (10.0) with a half-life of 6.0 hours.[2] At 37°C, the decomposition at pH 7.4 became noticeable with a half-life of 7.4 hours, which decreased to 1.2 hours at pH 10.[2]

Table 1: pH and Temperature Dependent Stability of Leflunomide [2]

pHTemperature (°C)Apparent Half-life (t½)
4.025Stable
7.425Stable
10.0256.0 hours
4.037Stable
7.4377.4 hours
10.0371.2 hours
Q2: My isoxazole-containing compound is decomposing during a reduction reaction. What could be the cause?

The N-O bond in the isoxazole ring is its most vulnerable point and is susceptible to reductive cleavage.[1][5] This is a common cause of decomposition during reactions involving reducing agents. Catalytic hydrogenation, for instance using H₂/Pd, is a well-known method for cleaving the N-O bond.[4] Other reductive systems that can induce ring opening include Raney-nickel, metal reagents like Sodium, SmI₂, and Mo(CO)₆, as well as copper-catalyzed reductions.[6][7][8]

The products of this reductive cleavage are typically β-amino enones or related difunctionalized compounds.[8][9] Therefore, if your experimental goal is to reduce another functional group within the molecule without affecting the isoxazole ring, it is crucial to select a reducing agent that is chemoselective. Milder reducing agents or protecting the isoxazole ring, if possible, might be necessary.

Q3: Can the isoxazole ring be affected by light or heat?

Yes, the isoxazole ring can undergo transformations under both photochemical and thermal conditions.

Photochemical Instability: UV irradiation can induce the rearrangement of isoxazoles to their more stable oxazole isomers.[1] This photoisomerization is believed to proceed through a transient azirine intermediate.[1][10] The weak N-O bond is prone to cleavage under UV light, initiating this rearrangement.[10] This intrinsic photochemistry of isoxazoles is being explored for applications in photo-crosslinking and chemoproteomics.[11][12]

Thermal Instability: At elevated temperatures, isoxazoles can also undergo ring-opening and rearrangement reactions. The thermal decomposition of isoxazoline compounds, which are partially saturated analogs, has been observed at temperatures between 160–280°C.[13] The specific products and pathways of thermal decomposition can be complex and are dependent on the substitution pattern of the isoxazole ring.[14]

Troubleshooting Guides

Problem 1: Low or No Yield in Isoxazole Synthesis

Symptoms: Your reaction to form the isoxazole ring results in a low yield of the desired product, or no product is observed at all.

Causality: This issue can arise from several factors, including the stability of intermediates, reaction conditions, and the purity of starting materials.[4] For instance, in 1,3-dipolar cycloadditions, the nitrile oxide intermediate is prone to dimerization to form furoxans, which reduces the yield of the desired isoxazole.[4]

Troubleshooting Workflow:

start Low/No Isoxazole Yield check_sm Verify Purity of Starting Materials start->check_sm check_conditions Optimize Reaction Conditions start->check_conditions check_intermediate Assess Intermediate Stability start->check_intermediate solution_sm Purify reactants (e.g., 1,3-dicarbonyls, alkynes) check_sm->solution_sm solution_conditions Adjust temperature, solvent, or catalyst. For Claisen synthesis, control pH. check_conditions->solution_conditions solution_intermediate Generate nitrile oxide in situ. Use slow addition of precursor. check_intermediate->solution_intermediate

Caption: Troubleshooting low yields in isoxazole synthesis.

Experimental Protocol: In Situ Generation of Nitrile Oxide for 1,3-Dipolar Cycloaddition [4]

This protocol minimizes the dimerization of the nitrile oxide intermediate.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the alkyne (1.0 eq) in a suitable solvent (e.g., THF, DCM).

  • Precursor Solution: In a separate flask, prepare a solution of the aldoxime precursor (1.1 eq) and an oxidant (e.g., N-chlorosuccinimide or NCS) in the same solvent.

  • Slow Addition: Using a syringe pump, add the precursor solution to the alkyne solution dropwise over a period of 1-2 hours at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Problem 2: Formation of a Mixture of Regioisomers

Symptoms: Your isoxazole synthesis yields a mixture of regioisomers, complicating purification and reducing the yield of the desired isomer.

Causality: The formation of regioisomers is a common challenge in isoxazole synthesis, particularly with unsymmetrical starting materials in both the Claisen condensation and 1,3-dipolar cycloaddition methods.[4] Regioselectivity is governed by a delicate interplay of steric and electronic effects of the reactants and the reaction conditions.

Decision Tree for Improving Regioselectivity:

start Mixture of Regioisomers synthesis_method Which Synthesis Method? start->synthesis_method claisen Claisen Synthesis (1,3-Dicarbonyl + Hydroxylamine) synthesis_method->claisen Claisen cycloaddition 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) synthesis_method->cycloaddition Cycloaddition claisen_solutions Modify Reaction Conditions: - Adjust pH (acidic conditions often favor one isomer) - Change solvent (e.g., EtOH vs. MeCN) - Use β-enamino diketone derivatives for better control claisen->claisen_solutions cycloaddition_solutions Modify Reagents/Conditions: - Change solvent polarity - Add a Lewis acid catalyst (e.g., BF₃·OEt₂) - Modify electronic properties of reactants - Use copper-catalyzed conditions for terminal alkynes cycloaddition->cycloaddition_solutions

Caption: Decision-making flowchart for addressing regioselectivity issues.

Problem 3: Unintended Ring Opening During a Reaction

Symptoms: You observe the formation of unexpected byproducts that are inconsistent with the desired transformation, and mass spectrometry or NMR data suggests the isoxazole ring has been cleaved.

Causality: The N-O bond of the isoxazole ring is susceptible to cleavage under various conditions, including strongly basic, reductive, photochemical, and in the presence of certain transition metals.[4][15]

Preventative Measures and Workflow:

start Unintended Isoxazole Ring Opening identify_conditions Identify Potential Ring-Cleaving Conditions in Your Protocol start->identify_conditions basic Strongly Basic Conditions (e.g., NaOH, LiOH) identify_conditions->basic reductive Reductive Conditions (e.g., H₂/Pd, Raney Ni) identify_conditions->reductive photochemical Exposure to UV Light identify_conditions->photochemical metal Presence of Transition Metals (e.g., Fe, Cu) identify_conditions->metal mitigation_basic Use milder bases (e.g., K₂CO₃, Et₃N). Lower reaction temperature. basic->mitigation_basic mitigation_reductive Choose chemoselective reducing agents. Consider protecting groups. reductive->mitigation_reductive mitigation_photo Protect reaction from light. Use amber glassware. photochemical->mitigation_photo mitigation_metal Use metal-free reaction conditions if possible. Screen different metal catalysts. metal->mitigation_metal

Sources

Technical Support Center: Optimization of Base and Temperature for 3-(Chloromethyl)-5-isopropylisoxazole Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding the Reaction: Core Principles

The alkylation of 3-(chloromethyl)-5-isopropylisoxazole is a cornerstone reaction for synthesizing a diverse range of functionalized isoxazole derivatives, which are significant scaffolds in medicinal chemistry.[1][2] This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] In this process, a nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion (a good leaving group) in a single, concerted step.[4]

The success of this alkylation is critically dependent on the careful selection of the base and reaction temperature. These parameters not only influence the reaction rate but also dictate the selectivity and the formation of potential side products.

The Role of the Base

The primary function of the base is to deprotonate the nucleophile, thereby increasing its nucleophilicity and initiating the SN2 attack. However, the base's strength and steric properties can also influence the reaction's outcome.

  • Strong, Non-Nucleophilic Bases: Bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often effective for deprotonating weakly acidic nucleophiles.[5]

  • Weaker Bases: For more acidic nucleophiles, weaker bases such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) can be sufficient and may offer better selectivity, minimizing side reactions.[6][7][8]

  • Phase-Transfer Catalysis (PTC): In biphasic systems, a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) can be employed.[6][9][10] The catalyst facilitates the transfer of the deprotonated nucleophile from the aqueous or solid phase to the organic phase where the alkylation occurs, often allowing the use of milder inorganic bases.[11]

The Influence of Temperature

Temperature plays a pivotal role in reaction kinetics and selectivity.

  • Reaction Rate: Increasing the temperature generally increases the reaction rate by providing the necessary activation energy for the SN2 transition state.[12][13][14]

  • Selectivity: Higher temperatures can sometimes lead to a decrease in selectivity and the formation of undesired byproducts.[13] This is because competing reaction pathways, such as elimination or rearrangement, may also be accelerated at elevated temperatures.

  • Optimization: Finding the optimal temperature often involves a trade-off between achieving a reasonable reaction rate and maintaining high selectivity towards the desired product.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the alkylation of this compound.

Q1: What is the best general-purpose base to start with for this alkylation?

For a starting point, potassium carbonate (K2CO3) is often a good choice. It is a moderately strong base that is effective for a range of nucleophiles and is generally less prone to causing side reactions compared to stronger bases. It is also cost-effective and easy to handle.

Q2: When should I consider using a stronger base like sodium hydride (NaH)?

If your nucleophile is a poor acid (e.g., an alcohol with a high pKa) and you observe no or very slow reaction with K2CO3, a stronger base like NaH may be necessary to achieve complete deprotonation and initiate the reaction.

Q3: My reaction is very slow at room temperature. Should I just increase the heat?

While increasing the temperature will likely speed up the reaction, it's important to do so cautiously.[12][13][14] A gradual increase in temperature (e.g., in 10-20 °C increments) while monitoring the reaction by TLC or LC-MS is recommended. This allows you to find the lowest effective temperature to minimize potential side product formation.

Q4: I am seeing multiple products on my TLC/LC-MS. What could be the cause?

Multiple products can arise from several sources:

  • Over-alkylation: If your nucleophile has multiple reactive sites, you may be seeing products of di- or tri-alkylation.[15]

  • Side Reactions: The base or elevated temperatures might be promoting side reactions such as elimination or rearrangement of the isoxazole ring.[16]

  • Impure Starting Materials: Ensure the purity of your this compound and nucleophile.

Q5: Is there a preferred solvent for this reaction?

Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally good choices as they can solvate the cation of the base while leaving the nucleophile relatively "naked" and more reactive.[17] The choice of solvent can also depend on the solubility of your reactants and the desired reaction temperature.

Section 3: Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the experiment.

Issue 1: Low or No Product Yield

A low or complete lack of product formation is a common challenge. Follow this workflow to diagnose and resolve the issue.

LowYieldTroubleshooting start Low/No Yield Observed check_reagents Verify Reagent Purity & Integrity start->check_reagents check_base Assess Base Strength & Stoichiometry check_reagents->check_base Pure impure_reagents Purify/Replace Reagents check_reagents->impure_reagents Impure check_temp Evaluate Reaction Temperature check_base->check_temp Sufficient base_issue Increase Base Equivalents or Use Stronger Base (e.g., NaH) check_base->base_issue Insufficient check_solvent Consider Solvent Effects check_temp->check_solvent Optimal temp_issue Gradually Increase Temperature & Monitor check_temp->temp_issue Too Low solvent_issue Switch to a More Polar Aprotic Solvent (e.g., DMF, DMSO) check_solvent->solvent_issue Suboptimal

Caption: Troubleshooting workflow for low or no product yield.

Detailed Steps:

  • Verify Reagent Purity and Integrity: Impurities in either the this compound or the nucleophile can inhibit the reaction.[18] Confirm the purity of your starting materials by NMR or LC-MS. Ensure that your reagents have not degraded during storage.

  • Assess Base Strength and Stoichiometry: If the reaction is not proceeding, the base may be too weak to deprotonate the nucleophile effectively.[19] Consider using a stronger base. Also, ensure you are using at least a stoichiometric amount of base relative to the nucleophile.

  • Evaluate Reaction Temperature: SN2 reactions often require some thermal energy to overcome the activation barrier.[20] If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress.

  • Consider Solvent Effects: The solvent plays a crucial role in SN2 reactions.[17] If your reactants have poor solubility or the reaction is slow, switching to a more polar aprotic solvent can enhance the rate.

Issue 2: Formation of Multiple Products (Low Selectivity)

The formation of multiple products indicates a lack of selectivity. This can often be addressed by modifying the reaction conditions.

MultiProductTroubleshooting start Multiple Products Observed check_temp Evaluate Reaction Temperature start->check_temp check_base Assess Base Strength & Type check_temp->check_base Optimal temp_issue Lower Reaction Temperature check_temp->temp_issue Too High check_stoichiometry Verify Stoichiometry of Reactants check_base->check_stoichiometry Appropriate base_issue Use a Weaker, More Hindered Base check_base->base_issue Too Strong/Reactive stoichiometry_issue Adjust Reactant Ratios (e.g., use excess of one reactant) check_stoichiometry->stoichiometry_issue Incorrect

Caption: Troubleshooting workflow for the formation of multiple products.

Detailed Steps:

  • Evaluate Reaction Temperature: High temperatures can promote side reactions.[13] Try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Assess Base Strength and Type: A very strong base can sometimes lead to undesired side reactions. Consider using a milder base like K2CO3 or even an organic base like triethylamine (TEA) if appropriate for your nucleophile.

  • Verify Stoichiometry of Reactants: If over-alkylation is a possibility, carefully control the stoichiometry of your reactants.[15] Using a slight excess of the nucleophile might favor the mono-alkylated product.

Section 4: Experimental Protocols

General Procedure for Alkylation using Potassium Carbonate
  • To a solution of the nucleophile (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile), add potassium carbonate (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.0 - 1.2 eq) in the same solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary Table: Base and Temperature Optimization
BaseTemperature (°C)Common SolventsTypical NucleophilesNotes
K2CO325 - 100DMF, MeCN, AcetonePhenols, Thiols, AminesGood starting point, mild conditions.
NaH0 - 60THF, DMFAlcohols, weakly acidic N-HUse with caution, moisture-sensitive.
Cs2CO325 - 80DMF, MeCNPhenols, Carboxylic acidsMore soluble than K2CO3, can be more effective.[19]
t-BuOK0 - 50THF, t-BuOHAlcoholsStrong, sterically hindered base.
TEA/DIPEA25 - 100DCM, MeCNAminesOrganic bases, useful when inorganic bases are problematic.

Section 5: References

  • Vertex AI Search. (n.d.). PTC N-Alkylation of Very Polar Heterocycle. Retrieved January 12, 2026.

  • MDPI. (n.d.). Toluene Alkylation Reactions over Y-Type Zeolite Catalysts: An Experimental and Kinetic Study. Retrieved January 12, 2026.

  • The University of Michigan. (n.d.). The Effect of Temperature Change. Retrieved January 12, 2026.

  • ACS Publications. (n.d.). Phase-transfer alkylation of heterocycles in the presence of 18-crown-6 and potassium tert-butoxide. Retrieved January 12, 2026.

  • Royal Society of Chemistry. (2016). N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions. Chemical Communications.

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved January 12, 2026.

  • (Reference for synthesis of 5-(Chloromethyl)isoxazoles)

  • ResearchGate. (n.d.). C(2)H-ALKYLATION OF (BENZ)OXAZOLES WITH TERTIARY ALKYL CHLORIDES AND BROMIDES UNDER PHOTOINDUCED PALLADIUM CATALYSIS. Retrieved January 12, 2026.

  • National Institutes of Health. (n.d.). Study on the alkylation of aromatic hydrocarbons and propylene. Retrieved January 12, 2026.

  • ACS Publications. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au.

  • ResearchGate. (2015). Effect of temperature, molar ratio of reactants and amount of catalyst on the yield of alkylation of phenol with benzyl alcohol in the presence of p-toluenesulphonic acid. International Journal of Earth Sciences and Engineering.

  • ACS Publications. (n.d.). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Retrieved January 12, 2026.

  • (General reference for SN2 reactions)

  • MDPI. (2020). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles.

  • PubMed. (2012). Copper-catalyzed alkylation of benzoxazoles with secondary alkyl halides.

  • (Reference for copper-catalyzed alkylation)

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved January 12, 2026.

  • ResearchGate. (n.d.). Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. Retrieved January 12, 2026.

  • ResearchGate. (n.d.). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Retrieved January 12, 2026.

  • Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved January 12, 2026.

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides.

  • ResearchGate. (n.d.). 33627 PDFs | Review articles in ALKYLATION. Retrieved January 12, 2026.

  • PubMed. (n.d.). Antihydrophobic cosolvent effects for alkylation reactions in water solution, particularly oxygen versus carbon alkylations of phenoxide ions.

  • Chemistry LibreTexts. (2021). 7.5: The Sₙ2 Reaction.

  • (General reference for SN2 reactions)

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide.

  • Wikipedia. (n.d.). Isoxazole. Retrieved January 12, 2026.

  • Google Patents. (n.d.). CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole.

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation.

  • ResearchGate. (n.d.). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy.

  • Royal Society of Chemistry. (n.d.). Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines.

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

  • (Reference for isoxazole biological activity)

  • ResearchGate. (n.d.). Representative examples and synthetic strategies of isoxazoles.

  • National Institutes of Health. (n.d.). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib.

  • International Journal of ChemTech Research. (n.d.). (Review of isoxazole synthesis and biological applications).

  • ResearchGate. (n.d.). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway.

Sources

Validation & Comparative

Comparative NMR Analysis of 3-(Chloromethyl)-5-isopropylisoxazole: A Guide to Structural Verification and Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development for the unambiguous structural elucidation and purity assessment of novel chemical entities. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-(Chloromethyl)-5-isopropylisoxazole, a key heterocyclic building block. By delving into the principles of chemical shifts, coupling constants, and substituent effects, this document serves as a practical resource for researchers to confidently interpret their own experimental data. We present a detailed, predicted spectral analysis and compare it with potential isomers and synthetic impurities, supported by established NMR methodologies and authoritative literature. This guide is intended to empower researchers, scientists, and drug development professionals to ensure the structural integrity and quality of their synthesized materials.

Introduction: The Crucial Role of NMR in Heterocyclic Chemistry

Isoxazole derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The precise substitution pattern on the isoxazole ring is critical for pharmacological efficacy and safety. Therefore, definitive structural confirmation is a non-negotiable aspect of the synthetic workflow. Among the suite of analytical techniques available, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule's structure.

This guide focuses on this compound, providing a comprehensive framework for its NMR spectral analysis. We will explore the expected chemical shifts and coupling patterns, discuss the influence of the chloromethyl and isopropyl substituents on the isoxazole core, and provide a comparative analysis with potential isomeric byproducts. Understanding these spectral nuances is paramount for process optimization and for ensuring the quality of materials destined for further biological evaluation.

Predicted ¹H and ¹³C NMR Spectral Analysis of this compound

While a publicly available, fully assigned spectrum for this compound is not readily found, we can predict its ¹H and ¹³C NMR spectra with a high degree of confidence by analyzing the constituent functional groups and drawing comparisons with structurally related compounds reported in the literature.[1][2][3]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is anticipated to display four distinct signals:

  • Isoxazole Ring Proton (H-4): This proton, situated on the C-4 of the isoxazole ring, is expected to appear as a singlet in the aromatic region, typically around δ 6.0-6.5 ppm . The precise chemical shift is influenced by the electronic effects of the substituents at positions 3 and 5.[4][5] The electron-withdrawing nature of the chloromethyl group at C-3 and the electron-donating nature of the isopropyl group at C-5 will both play a role in the final observed shift.

  • Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group are expected to resonate as a singlet further downfield than a typical methyl group due to the deshielding effect of the adjacent chlorine atom. A predicted chemical shift would be in the range of δ 4.5-4.8 ppm .

  • Isopropyl Methine Proton (-CH(CH₃)₂): This single proton will appear as a septet (or multiplet) due to coupling with the six equivalent protons of the two methyl groups. Its chemical shift is predicted to be in the range of δ 3.0-3.4 ppm .

  • Isopropyl Methyl Protons (-CH(CH₃)₂): The six equivalent protons of the two methyl groups will appear as a doublet, coupled to the methine proton. This signal is expected in the upfield region, around δ 1.2-1.4 ppm .

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.0 - 6.5Singlet (s)1HH-4 (Isoxazole)
4.5 - 4.8Singlet (s)2H-CH₂Cl
3.0 - 3.4Septet (sept)1H-CH(CH₃)₂
1.2 - 1.4Doublet (d)6H-CH(CH₃)₂
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct carbon signals:

  • Isoxazole Ring Carbons (C-3, C-4, C-5):

    • C-3: This carbon, attached to the chloromethyl group, is expected to be significantly downfield, likely in the range of δ 160-165 ppm .

    • C-5: The carbon bearing the isopropyl group is also expected to be downfield, but likely less so than C-3, predicted around δ 170-175 ppm .

    • C-4: This carbon will resonate at a higher field compared to the substituted carbons, with a predicted chemical shift in the range of δ 100-105 ppm .[1][5]

  • Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group will be influenced by the electronegative chlorine atom and is predicted to appear around δ 35-40 ppm .

  • Isopropyl Carbons (-CH(CH₃)₂):

    • Methine Carbon (-CH): This carbon is expected in the range of δ 25-30 ppm .

    • Methyl Carbons (-CH₃): The two equivalent methyl carbons will appear further upfield, around δ 20-25 ppm .[6]

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Predicted Chemical Shift (δ, ppm)Assignment
170 - 175C-5 (Isoxazole)
160 - 165C-3 (Isoxazole)
100 - 105C-4 (Isoxazole)
35 - 40-CH₂Cl
25 - 30-CH(CH₃)₂
20 - 25-CH(CH₃)₂

Comparative Analysis: Distinguishing from Potential Isomers and Impurities

During the synthesis of this compound, the formation of the isomeric product, 5-(Chloromethyl)-3-isopropylisoxazole, is a plausible side reaction.[7][8] Additionally, unreacted starting materials or solvent residues can be present as impurities. NMR spectroscopy provides a powerful means to differentiate these species.

Isomeric Comparison: this compound vs. 5-(Chloromethyl)-3-isopropylisoxazole

The key to distinguishing between these two isomers lies in the chemical shifts of the substituents and the isoxazole ring proton, which are influenced by their relative positions.

  • ¹H NMR: In the 5-chloromethyl isomer, the H-4 proton would likely experience a different electronic environment and thus a slightly different chemical shift. More diagnostically, the chemical shifts of the chloromethyl and isopropyl protons would be altered due to their attachment to different positions on the isoxazole ring. One would expect the isopropyl protons in the 3-isopropyl isomer to be at a different chemical shift compared to the 5-isopropyl isomer.

  • ¹³C NMR: The carbon chemical shifts of the isoxazole ring (C-3 and C-5) would be the most telling. In the 5-chloromethyl isomer, the signal for C-5 would be significantly affected by the chloromethyl group, and C-3 by the isopropyl group, leading to a distinct pattern compared to the target molecule.[9]

Identification of Potential Synthetic Impurities

Common impurities could include unreacted starting materials such as the corresponding aldoxime and 2,3-dichloropropene, or byproducts from side reactions.[7][10] These impurities would present their own characteristic signals in the NMR spectrum, which can be identified by comparison to known spectral data. For example, residual solvents like ethanol or acetone would show their well-known characteristic multiplets and singlets, respectively.

Experimental Protocols

To obtain high-quality, reproducible NMR data, adherence to standardized experimental protocols is essential.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound product.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[11] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[12][13][14]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers often use the residual solvent peak as a secondary reference.[11]

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

NMR Data Acquisition
  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform shimming to optimize the magnetic field homogeneity and obtain sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

    • Number of Scans: A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quantitative analysis.

Data Interpretation and Troubleshooting

Causality in Spectral Interpretation
  • Chemical Shift: The position of a signal (chemical shift) is determined by the local electronic environment of the nucleus. Electronegative atoms (like Cl and the N and O of the isoxazole ring) withdraw electron density, "deshielding" the nearby nuclei and causing their signals to appear at a higher chemical shift (downfield).

  • Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., a doublet, a triplet) is caused by spin-spin coupling between adjacent, non-equivalent nuclei. The number of peaks in a multiplet is given by the n+1 rule, where n is the number of equivalent neighboring protons.

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal. This is a powerful tool for determining the relative number of different types of protons in a molecule.

Common Issues and Solutions
  • Broad Peaks: This can be due to poor shimming, the presence of paramagnetic impurities, or chemical exchange. Re-shimming the spectrometer is the first step. If the problem persists, sample purity should be re-evaluated.

  • Unexpected Signals: These may arise from impurities, including residual solvent or starting materials. Compare the spectrum to known spectra of potential contaminants.

  • Incorrect Integration: This can result from an insufficient relaxation delay, especially for quaternary carbons in ¹³C NMR or protons in different electronic environments in ¹H NMR. Increasing the relaxation delay can resolve this issue.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow from sample synthesis to structural confirmation.

NMR_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_interpretation Structural Elucidation & Purity Assessment Synthesis Synthesis of 3-(Chloromethyl)- 5-isopropylisoxazole Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep DataAcquisition ¹H and ¹³C NMR Data Acquisition SamplePrep->DataAcquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) DataAcquisition->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shifts, Coupling, Integration) DataProcessing->SpectralAnalysis Comparison Comparison with Predicted Spectra and Potential Impurities SpectralAnalysis->Comparison StructureConfirmation Structure Confirmation & Purity Assessment Comparison->StructureConfirmation

Caption: Workflow for the NMR-based structural verification of this compound.

Conclusion

This guide has provided a comprehensive overview of the ¹H and ¹³C NMR analysis of this compound. By understanding the predicted spectral features and how to distinguish them from potential isomers and impurities, researchers can confidently verify the structure and assess the purity of their synthesized material. The experimental protocols and troubleshooting tips provided herein serve as a practical resource for obtaining high-quality NMR data. Ultimately, the rigorous application of NMR spectroscopy is fundamental to ensuring the scientific integrity of research and development in the pharmaceutical sciences.

References

  • Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). [Link]

  • de Oliveira, A. B., Alarcon, S. H., & Zanatta, N. (2004). MOLECULAR STRUCTURE OF HETEROCYCLES. V. SOLVENT EFFECTS ON THE 17O NMR CHEMICAL SHIFTS OF 5-TRICHLOROMETHYL-5-HYDROXY-4, 5-DIHYDROISOXAZOLES†. Journal of the Chilean Chemical Society, 49(3), 229-232. [Link]

  • Alarcon, S. H., & de Santa Maria, L. C. (2002). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O NMR Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 13, 457-460. [Link]

  • Patel, H., Sharma, K., & Chikhalia, K. (2021). Synthesis and characterization of bioactive isoxazole and 1, 3, 4-oxadiazole heterocycle containing scaffolds. Results in Chemistry, 3, 100184. [Link]

  • Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562-1567. [Link]

  • An efficient synthesis, antioxidant activity evaluation, and molecular docking of novel isoxazole derivatives. (2022). Pharmaceutical Chemistry Journal, 56(5), 629-635. [Link]

  • Kallman, N. J., Cole, K. P., Koenig, T. M., Buser, J. Y., McFarland, A. D., McNulty, L. M., & Mitchell, D. (2016). Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. Synthesis, 48(21), 3537-3543. [Link]

  • Vashisht, K., Sethi, P., Bansal, A., Singh, T., Kumar, R., Tuli, H. S., & Saini, S. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376-387. [Link]

  • Nishida, Y., & Hayami, H. (1993). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry, (10), 1258-1263. [Link]

  • Claramunt, R. M., López, C., Elguero, J., Begtrup, M., & de la Cruz, P. (2006). Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study. Magnetic resonance in chemistry: MRC, 44(9), 889-893. [Link]

  • Xu, W., Wang, Y., Fan, H., & You, T. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7896. [Link]

  • Tronchet, J. M., & Zsely, M. (2003). Structural investigation of 3, 5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry, 40(6), 1097-1100. [Link]

  • Li, Z., Li, C., & Zhang, X. (2013). 3. Angewandte Chemie International Edition, 52(34), 8964-8968. [Link]

  • NMR Spectra of Products. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (8), 1759-1768. [Link]

  • Kumar, A., & Kumar, S. (2018). I2/TBHP mediated oxidative cascade cyclization of vinyl azide and benzylamine to construct 2, 5-disubstituted oxazoles. Organic & Biomolecular Chemistry, 16(31), 5649-5653. [Link]

  • Kondrashov, E. V., Shatokhina, N. S., Ushakov, A. A., & Ushakov, A. S. (2022). Improved Synthesis of 5-(Chloromethyl) isoxazoles from Aldoximes and 2, 3-Dichloropropene. Russian Journal of Organic Chemistry, 58(10), 1554-1558. [Link]

  • Yuzuri, T., Chandrasekaran, S., Vasquez, P. C., & Baumstark, A. L. (2001). 17 O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3, 5-DlARYL-ISOXAZOLES AND 3, 5-DIARYLISOXAZOLINES. ARKIVOC: Online Journal of Organic Chemistry, 2001(5), 159-166. [Link]

  • Clarke, D. (2013). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. 246th ACS National Meeting. [Link]

  • Da, C., Tosto, F., Zonta, C., & Ribaudo, G. (2017). 15N-, 13C-and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1188. [Link]

  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Saeed, B. (2017). C-13 NMR spectra of some Isoxazolidine. ResearchGate. [Link]

  • Rankin, A. M., Medeiros-Silva, J., Mroue, K. H., Gendoo, D. M., Ramamoorthy, A., & Schine, A. (2018). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. The Journal of organic chemistry, 83(15), 8343-8352. [Link]

  • Gadzhily, R. A., & Aliev, A. A. (2005). Synthesis and Properties of 3-Alkyl (aryl)-5-chloromethylisoxazoles. Russian Journal of Organic Chemistry, 41(10), 1526-1528. [Link]

  • Teasdale, A., & Elder, D. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Organic Process Research & Development, 17(2), 221-230. [Link]

  • Characteristic ¹H, ¹³C NMR of 3. (n.d.). In ResearchGate. Retrieved from [Link]

  • Dikusar, E. A., Gadzhily, R. A., Potkin, V. I., & Gadzhieva, L. Y. (2013). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl) chloromethanes. Russian Journal of Organic Chemistry, 49(10), 1515-1519. [Link]

  • Efimov, I., & Nechaev, A. (2023). Regio-and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. Organic & Biomolecular Chemistry, 21(35), 7208-7214. [Link]

Sources

A Comparative Guide to LC-MS Characterization of 3-(Chloromethyl)-5-isopropylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust characterization of novel chemical entities is paramount. Isoxazole derivatives, valued for their diverse pharmacological activities, often present unique analytical challenges.[1][2][3] This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the characterization of 3-(Chloromethyl)-5-isopropylisoxazole and its analogues. We will explore the nuances of chromatographic separation, ionization techniques, and mass analysis, supported by experimental insights to empower you in your analytical endeavors.

The Significance of this compound Derivatives in Drug Discovery

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2] The introduction of a reactive chloromethyl group at the 3-position and an isopropyl moiety at the 5-position creates a versatile synthetic intermediate. This specific substitution pattern allows for further functionalization, leading to the generation of libraries of compounds for screening and optimization in drug discovery programs. Accurate and comprehensive characterization of these derivatives is therefore a critical step in understanding their purity, stability, and metabolic fate.

Core Principles of LC-MS for Heterocyclic Compound Analysis

LC-MS is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive detection and structural elucidation power of mass spectrometry.[4] For compounds like this compound, this combination is indispensable for resolving complex mixtures and confirming molecular identity.

Chromatographic Separation: The First Dimension of Analysis

The goal of the chromatographic step is to separate the target analyte from impurities, isomers, and degradation products. Reversed-phase HPLC is typically the method of choice for isoxazole derivatives.[5]

A Comparative Look at Column Chemistries:

Column ChemistryPrincipleBest Suited ForPotential Challenges
C18 (Octadecylsilane) Hydrophobic interactionsGeneral purpose separation of moderately polar to non-polar compounds. A good starting point for method development.[5]Poor retention of very polar analogues; potential for peak tailing with basic compounds.
Phenyl-Hexyl π-π interactions and hydrophobic interactionsAromatic and moderately polar compounds. Can offer alternative selectivity to C18.[5]May exhibit lower hydrophobic retention compared to C18.
Pentafluorophenyl (PFP) Multiple interaction modes (hydrophobic, π-π, dipole-dipole, ion-exchange)Halogenated compounds and positional isomers.[5]Can be more sensitive to mobile phase composition.
Chiral Stationary Phases Enantioselective interactionsSeparation of enantiomers for stereospecific drug development.[6][7]More expensive and require specific mobile phases.

Mobile Phase Optimization: A gradient elution using water and acetonitrile or methanol, both with 0.1% formic acid, is a common starting point for the analysis of isoxazole derivatives.[5][8] Formic acid serves to protonate the analytes, improving peak shape and enhancing ionization efficiency in positive ion mode mass spectrometry.

Ionization Source: The Gateway to the Mass Spectrometer

The choice of ionization source is critical for generating ions from the analyte molecules as they elute from the LC column. For isoxazole derivatives, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most relevant techniques.

Comparison of ESI and APCI:

Ionization TechniquePrincipleIdeal AnalytesKey Considerations
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions from solution.[9][10]Polar to ionic compounds, including those with moderate molecular weights.[11][12]Prone to ion suppression from matrix components. Less effective for non-polar compounds.[12]
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge creates reagent gas ions from the mobile phase, which then ionize the analyte through gas-phase reactions.[13][14]Less polar, thermally stable compounds with molecular weights typically under 1500 Da.[13][14]Less susceptible to matrix effects than ESI.[11] Requires analyte to be volatile enough to enter the gas phase.

For this compound, which possesses moderate polarity, ESI is generally the preferred starting point. However, for less polar derivatives or in the presence of significant matrix interference, APCI can be a valuable alternative.[12]

Mass Analyzer: Deciphering the Molecular Code

The mass analyzer separates ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometers (HRMS) like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap are invaluable for the unambiguous identification of novel compounds.

Q-TOF vs. Orbitrap for Small Molecule Characterization:

Mass AnalyzerPrincipleStrengthsConsiderations
Quadrupole Time-of-Flight (Q-TOF) Ions are accelerated through a flight tube, and their time-of-flight is measured to determine their m/z.High mass accuracy, fast acquisition speeds, and good sensitivity.[15][16]Resolution is generally lower than that of an Orbitrap.[15]
Orbitrap Ions are trapped in an electrostatic field and their orbital frequencies are converted to m/z values.Ultra-high resolution and excellent mass accuracy, enabling confident elemental composition determination.[17][18]Slower scan speeds compared to Q-TOF, which can be a limitation for very fast chromatography.[15][19]

Both Q-TOF and Orbitrap instruments provide the mass accuracy required for the confident identification of this compound derivatives and their metabolites.[15][17] The choice between them often depends on the specific application, with the Orbitrap's superior resolution being particularly advantageous for resolving isobaric interferences in complex matrices.[17]

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the LC-MS characterization of this compound.

Protocol 1: General Purpose Screening using LC-Q-TOF MS

This protocol is suitable for the initial characterization and purity assessment of synthesized this compound derivatives.

1. Sample Preparation:

  • Dissolve the sample in methanol or acetonitrile to a final concentration of 1 mg/mL.
  • Perform a serial dilution to 1-10 µg/mL in the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Conditions (Q-TOF):

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.
  • Capillary Voltage: 3500 V.
  • Nebulizer Gas: Nitrogen, 40 psi.
  • Drying Gas: Nitrogen, 8 L/min at 325 °C.
  • Mass Range: m/z 50-1000.
  • Acquisition Mode: MS1 (full scan). For structural elucidation, perform a separate run with data-dependent MS/MS.
  • Collision Energy (for MS/MS): Ramp from 10 to 40 eV.
Protocol 2: High-Resolution Analysis for Structural Confirmation using LC-Orbitrap MS

This protocol is designed for accurate mass measurement to confirm the elemental composition of the parent compound and its fragments.

1. Sample Preparation:

  • Follow the same procedure as in Protocol 1.

2. Liquid Chromatography (LC) Conditions:

  • Use the same LC conditions as in Protocol 1. For complex mixtures, a longer gradient may be beneficial.

3. Mass Spectrometry (MS) Conditions (Orbitrap):

  • Ionization Source: ESI, positive ion mode.
  • Spray Voltage: 3.8 kV.
  • Sheath Gas Flow Rate: 35 (arbitrary units).
  • Auxiliary Gas Flow Rate: 10 (arbitrary units).
  • Capillary Temperature: 320 °C.
  • Mass Range: m/z 50-800.
  • Resolution: 70,000 (at m/z 200).
  • Acquisition Mode: Full scan MS with data-dependent MS2 (dd-MS2) using Higher-energy C-trap Dissociation (HCD).
  • Normalized Collision Energy (HCD): Stepped (20, 30, 40).

Data Interpretation and Expected Results

For this compound (C7H10ClNO, MW: 159.61), the following observations are expected:

Expected Mass Spectrometry Data:

IonCalculated m/zObserved in
[M+H]+ 160.0524ESI, APCI
[M+Na]+ 182.0343ESI
[M+K]+ 198.0083ESI
[M+NH4]+ 177.0790ESI, APCI

Note: The presence of the chlorine atom will result in a characteristic isotopic pattern, with the 37Cl isotope peak ([M+2]+H)+ at approximately one-third the intensity of the 35Cl isotope peak ([M+H]+).[20]

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. The fragmentation of isoxazole rings can be complex, often involving ring cleavage.[21][22][23]

Proposed Fragmentation Pathway for [M+H]+ of this compound:

G parent [M+H]+ m/z 160.0524 frag1 Loss of HCl [C7H9NO]+ m/z 124.0706 parent->frag1 - HCl frag2 Loss of C3H6 [C4H4ClNO]+ m/z 118.0003 parent->frag2 - Propene frag3 Loss of CH2Cl [C6H10NO]+ m/z 112.0757 parent->frag3 - •CH2Cl frag4 Isoxazole ring cleavage parent->frag4

Caption: Proposed fragmentation of this compound.

Visualizing the Analytical Workflow

A systematic approach is key to successful LC-MS analysis. The following diagram illustrates a typical workflow for the characterization of a novel isoxazole derivative.

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis synthesis Synthesized Compound dissolution Dissolution & Dilution synthesis->dissolution filtration Filtration dissolution->filtration lc LC Separation (e.g., C18 column) filtration->lc ionization Ionization (ESI or APCI) lc->ionization ms Mass Analysis (Q-TOF or Orbitrap) ionization->ms msms Tandem MS (MS/MS) ms->msms peak_detection Peak Detection & Integration msms->peak_detection fragmentation_analysis Fragmentation Analysis msms->fragmentation_analysis mass_extraction Accurate Mass Extraction peak_detection->mass_extraction formula_determination Elemental Formula Determination mass_extraction->formula_determination structure_elucidation Structure Elucidation formula_determination->structure_elucidation fragmentation_analysis->structure_elucidation

Caption: Workflow for LC-MS characterization of novel compounds.

Conclusion

The successful characterization of this compound derivatives by LC-MS hinges on a systematic and informed approach to method development. By carefully selecting the appropriate column chemistry, ionization source, and mass analyzer, researchers can obtain high-quality data for confident structural elucidation and purity assessment. The comparative insights and detailed protocols provided in this guide serve as a robust starting point for tackling the analytical challenges associated with this important class of molecules, ultimately accelerating the drug discovery and development process.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Characterization of Furo[3,4-d]isoxazole Isomers.
  • Journal of the American Society for Mass Spectrometry. (2023, March 23). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations.
  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column.
  • HETEROCYCLES. (1980). Mass spectrometry of oxazoles.
  • Journal of Chromatography A. (2010, March 1). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules.
  • ResearchGate. (2018, October 28). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?.
  • Semantic Scholar. (n.d.). The primary fragmentation step of isoxazole upon electron impact. A correlation with photochemistry.
  • National Institutes of Health. (2021, April 5). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes.
  • Thermo Fisher Scientific. (n.d.). The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry.
  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization.
  • LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry.
  • Chromatography Forum. (2013, May 18). Orbitrap or QTOF.
  • SelectScience. (2025, September 9). Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry.
  • ResearchGate. (n.d.). Common types of adducts in LC-MS.
  • MDPI. (n.d.). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography.
  • Lab-Training. (n.d.). Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips.
  • National Institutes of Health. (2025, September 24). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests.
  • Metabolomics Blog. (2021, June 26). Why do we prefer TOFs over Orbitraps for flow injection analysis?.
  • PubMed. (2017, July 7). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography.
  • MDPI. (n.d.). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide.
  • National Institutes of Health. (2020, October 29). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification.
  • Wiley Online Library. (n.d.). Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene.
  • Analytical Chemistry Instrumentation Facility. (n.d.). Useful Mass Differences.
  • Pharmaceutica Analytica Acta. (2022, June 7). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.
  • Thermo Fisher Scientific. (n.d.). Common Background Contamination Ions in Mass Spectrometry.
  • Regulatory Research and Medicine Evaluation. (2024, July 4). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
  • Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
  • ChemScene. (n.d.). 57684-71-6 | 3-(Chloromethyl)isoxazole.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • LCGC North America. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • MDPI. (2022, June 16). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes.
  • PubMed. (n.d.). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines.
  • PubMed. (2022, December 1). Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study.
  • Sciforum. (2025, November 13). Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives.
  • ResearchGate. (2025, August 9). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes.
  • ResearchGate. (n.d.). Determination of regioisomers by EI (electron ionization) mass spectrometry (relative intensity in parentheses).
  • PubMed. (n.d.). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
  • Wikipedia. (n.d.). Electrospray ionization.
  • European Journal of Clinical and Experimental Medicine. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • YouTube. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry.
  • SciELO. (n.d.). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies.
  • National Institutes of Health. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds.
  • ResearchGate. (2025, August 6). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
  • CP Lab Safety. (n.d.). This compound, 95% Purity, C7H10ClNO, 5 grams.

Sources

A Comparative Guide to the Reactivity of 3-(Chloromethyl)-5-isopropylisoxazole and its Bromo Analog in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Halomethylisoxazole Reactivity Supported by Mechanistic Principles and Detailed Experimental Design.

In the landscape of medicinal chemistry and synthetic organic chemistry, isoxazole scaffolds are prized for their versatile biological activities and synthetic utility.[1][2][3] Among the various functionalized isoxazoles, 3-(halomethyl)-5-substituted derivatives serve as critical building blocks for the introduction of diverse functionalities via nucleophilic substitution. This guide provides an in-depth comparison of the reactivity of two key analogs: 3-(chloromethyl)-5-isopropylisoxazole and its bromo counterpart, 3-(bromomethyl)-5-isopropylisoxazole .

This analysis is grounded in the fundamental principles of physical organic chemistry, supported by analogous experimental data from the literature, and provides a detailed protocol for a comparative kinetic study. The objective is to equip researchers with a comprehensive understanding of the nuanced reactivity differences, enabling more informed decisions in reaction design, optimization, and the synthesis of novel molecular entities.

Theoretical Framework: The Decisive Role of the Halogen Leaving Group in S(_N)2 Reactions

The primary pathway for nucleophilic substitution on these primary alkyl halides is the bimolecular nucleophilic substitution (S(_N)2) reaction.[4][5] This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the halide leaving group departs.[4] The rate of an S(_N)2 reaction is described by a second-order rate law:

Rate = k[Substrate][Nucleophile] [6]

The rate constant, k, is highly sensitive to the nature of the leaving group. In the comparison between this compound and 3-(bromomethyl)-5-isopropylisoxazole, the superior reactivity of the bromo analog can be unequivocally attributed to the better leaving group ability of the bromide ion (Br


) compared to the chloride ion (Cl

).

Several key factors contribute to this difference in leaving group ability:

  • Basicity: There is an inverse relationship between the basicity of a species and its leaving group ability. Weaker bases are better leaving groups because they are more stable with the negative charge they acquire upon departure. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that bromide is a weaker base than chloride.[7]

  • Polarizability: The larger electron cloud of the bromide ion is more polarizable than that of the chloride ion. This increased polarizability allows for better stabilization of the partial negative charge that develops in the S(_N)2 transition state, thus lowering the activation energy of the reaction.

  • Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to break the C-Br bond during the S(_N)2 transition state, leading to a faster reaction rate.

Therefore, it is predicted that 3-(bromomethyl)-5-isopropylisoxazole will exhibit a significantly higher rate of reaction in S(_N)2 substitutions compared to this compound.

Data Presentation: A Quantitative Comparison

CompoundLeaving GroupExpected Relative Rate Constant (k(_{rel}))Expected Observations
This compoundCl

1Slow formation of a white precipitate (NaCl)
3-(bromomethyl)-5-isopropylisoxazoleBr

>10Rapid formation of a white precipitate (NaBr)

Experimental Protocols

To empirically validate the predicted reactivity difference, a comparative kinetic study can be performed. The following section details the synthesis of the two substrates and a protocol for a comparative kinetic analysis using the Finkelstein reaction.

Synthesis of this compound

A plausible synthetic route to this compound involves the [3+2] cycloaddition of a nitrile oxide generated in situ from isobutyraldehyde oxime with 2,3-dichloro-1-propene.[13]

Step 1: Preparation of Isobutyraldehyde Oxime

  • To a stirred solution of hydroxylamine hydrochloride (1.1 eq) in water, add isobutyraldehyde (1.0 eq) at room temperature.

  • Slowly add a solution of sodium carbonate (1.2 eq) in water, maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield isobutyraldehyde oxime.

Step 2: Cycloaddition to form this compound

  • In a flask equipped with a stirrer, dissolve isobutyraldehyde oxime (1.0 eq) in a suitable solvent such as DMF.

  • Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution at 0°C.

  • After stirring for 30 minutes, add 2,3-dichloro-1-propene (1.2 eq) to the reaction mixture.

  • Slowly add a base, such as triethylamine (1.5 eq), dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis of 3-(bromomethyl)-5-isopropylisoxazole

The bromo analog can be synthesized via a similar [3+2] cycloaddition strategy, utilizing propargyl bromide as the alkyne component.[14][15]

Step 1: In situ generation of the nitrile oxide from isobutyraldehyde oxime

  • Follow the same procedure as Step 1 for the synthesis of the chloro analog to generate the nitrile oxide from isobutyraldehyde oxime using NCS in DMF.

Step 2: Cycloaddition with Propargyl Bromide

  • To the in situ generated nitrile oxide solution, add propargyl bromide (1.2 eq).

  • Slowly add a base, such as triethylamine (1.5 eq), dropwise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Work-up and purify the product as described for the chloro analog to yield 3-(bromomethyl)-5-isopropylisoxazole.

An alternative approach involves the radical bromination of 3-methyl-5-isopropylisoxazole using N-bromosuccinimide (NBS) and a radical initiator like AIBN, though this may lead to selectivity issues.

Comparative Kinetic Study: Finkelstein Reaction

This experiment provides a straightforward method for comparing the S(_N)2 reactivity of the two halomethylisoxazoles.

Materials:

  • This compound

  • 3-(bromomethyl)-5-isopropylisoxazole

  • Sodium iodide

  • Anhydrous acetone

  • Test tubes and rack

  • Constant temperature water bath

  • Stopwatch

Procedure:

  • Prepare 0.1 M solutions of this compound and 3-(bromomethyl)-5-isopropylisoxazole in anhydrous acetone.

  • Prepare a 1 M solution of sodium iodide in anhydrous acetone.

  • In two separate, clean, and dry test tubes, place 2 mL of the sodium iodide solution.

  • Place the test tubes in a constant temperature water bath (e.g., 25°C or 50°C) and allow them to equilibrate for 5-10 minutes.

  • Simultaneously, add 2 mL of the 0.1 M this compound solution to one test tube and 2 mL of the 0.1 M 3-(bromomethyl)-5-isopropylisoxazole solution to the other.

  • Start the stopwatch immediately upon addition.

  • Observe the test tubes for the formation of a precipitate (NaBr or NaCl).

  • Record the time at which the first sign of turbidity appears in each test tube.

  • For a more quantitative analysis, aliquots can be taken at regular intervals, quenched, and the remaining iodide or formed halide can be titrated. Alternatively, the reaction can be monitored by conductivity measurements, as the formation of ionic products will increase the conductivity of the solution.

Visualization of Experimental Workflow

G cluster_prep Preparation of Reactants cluster_reaction Reaction Setup cluster_execution Reaction Execution & Observation prep_chloro Prepare 0.1 M solution of This compound in anhydrous acetone setup_chloro Add 2 mL of NaI solution to Test Tube A prep_chloro->setup_chloro prep_bromo Prepare 0.1 M solution of 3-(bromomethyl)-5-isopropylisoxazole in anhydrous acetone setup_bromo Add 2 mL of NaI solution to Test Tube B prep_bromo->setup_bromo prep_nai Prepare 1 M solution of Sodium Iodide in anhydrous acetone prep_nai->setup_chloro prep_nai->setup_bromo equilibrate Equilibrate both test tubes in a constant temperature water bath setup_chloro->equilibrate setup_bromo->equilibrate add_chloro Add 2 mL of chloro-isoxazole solution to Test Tube A equilibrate->add_chloro add_bromo Add 2 mL of bromo-isoxazole solution to Test Tube B equilibrate->add_bromo start_timer Start Stopwatch add_chloro->start_timer add_bromo->start_timer observe Observe for precipitate formation (turbidity) start_timer->observe record_time Record time for precipitate appearance observe->record_time

Caption: Experimental workflow for the comparative kinetic study.

Conclusion

References

  • Organic Chemistry: Nucleophilic Substitution: The reactivity of halogenated hydrocarbons. (n.d.).
  • Kondrashov, E. V., et al. (2019). Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Synthesis, 51(23), 4475-4484.
  • McMurry, J. (2018). Organic Chemistry (10th ed.). Cengage Learning.
  • Bhanu, P. A., et al. (2020). Facile synthesis and docking studies of 7-hydroxyflavanone isoxazoles and acrylates as potential anti-microbial agents. RSC Advances, 10(11), 6425-6436.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Serebryannikova, A. V., et al. (2021). Preparation of 5-(bromomethyl)-3-phenylisoxazoles.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Carroll, F. A. (2010). Perspectives on Structure and Mechanism in Organic Chemistry (2nd ed.). Wiley.
  • Bruckner, R. (2010). Advanced Organic Chemistry: Reaction Mechanisms. Academic Press.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Fiveable. (n.d.). The SN2 Reaction | Organic Chemistry Class Notes. Retrieved from [Link]

  • Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]

  • Ren, H., et al. (2019). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.
  • Asha Bhanu, P., et al. (2020). Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h).
  • Reddit. (2021). Q: SN2 reactions between Alkyl halides and NaI/Acetone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 11.2: The SN2 Reaction. Retrieved from [Link]

  • Renfrew, H. A., et al. (2019). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.
  • University of Texas at Austin. (2011). ORGANIC CHEMISTRY CH 384, Fall 2011 WORKSHOP 8 Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole.
  • ResearchGate. (2024). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5‐nitrofuraldehyde chloro‐oxime 17. Reagents and conditions. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Retrieved from [Link]

  • Al-Jammal, M. K., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. Journal of the Indian Chemical Society, 100(10), 101173.

Sources

A Strategic Guide to Bioisosteric Replacement of the Isoxazole Ring in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have led to its incorporation into numerous approved drugs, including the COX-2 inhibitor valdecoxib and the antibiotic cloxacillin. However, like any chemical moiety, the isoxazole ring can present liabilities in drug candidates, such as potential metabolic instability leading to ring cleavage and the formation of reactive metabolites, or suboptimal physicochemical properties. Bioisosteric replacement, the substitution of a functional group with another that retains similar biological activity, offers a powerful strategy to mitigate these issues and fine-tune a molecule's pharmacological profile.

This guide provides a comparative analysis of common bioisosteric replacements for the isoxazole ring, supported by experimental data and detailed protocols. We will explore the underlying rationale for these substitutions and their impact on key drug-like properties, offering a practical framework for researchers in drug discovery.

The Rationale for Replacing the Isoxazole Moiety

The primary drivers for seeking alternatives to the isoxazole ring often revolve around improving a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. A key concern is the metabolic lability of the N-O bond, which can be susceptible to reductive cleavage, potentially leading to toxic byproducts like β-amino vinyl ketones. Furthermore, modifying the isoxazole core can be a powerful tool to modulate a compound's physicochemical properties, such as lipophilicity (logP) and aqueous solubility, which are critical for oral bioavailability and formulation. Strategic bioisosteric replacement can also be employed to escape patent space or to explore novel interactions with the biological target, potentially enhancing potency and selectivity.

A Comparative Analysis of Isoxazole Bioisosteres

The selection of a suitable bioisostere is a multifactorial decision that depends on the specific project goals. Below, we compare some of the most successful and emerging bioisosteric replacements for the isoxazole ring.

The 1,2,4-Oxadiazole: A Classic Replacement

The 1,2,4-oxadiazole is arguably the most common bioisostere for the isoxazole ring. Its similar size, shape, and electronics allow it to mimic the isoxazole's interactions with target proteins.

  • Rationale: The 1,2,4-oxadiazole ring is generally considered more metabolically stable than the isoxazole due to the absence of the labile N-O bond. This can lead to an improved pharmacokinetic profile and reduced risk of reactive metabolite formation.

  • Experimental Evidence: In a study on inhibitors of the enzyme FAAH (Fatty Acid Amide Hydrolase), replacement of an isoxazole ring with a 1,2,4-oxadiazole resulted in a significant improvement in metabolic stability in human liver microsomes, while maintaining comparable inhibitory potency.

Table 1: Comparison of Isoxazole and 1,2,4-Oxadiazole Bioisosteres in FAAH Inhibitors

FeatureIsoxazole-Containing Compound1,2,4-Oxadiazole-Containing Compound
FAAH IC50 (nM) 1520
Human Liver Microsomal Stability (t½, min) 35>120
logP 3.23.5
The Pyrazole: A Shift in Hydrogen Bonding

The pyrazole ring, with its two adjacent nitrogen atoms, offers a different hydrogen bonding pattern compared to the isoxazole.

  • Rationale: The pyrazole can act as both a hydrogen bond donor and acceptor, whereas the isoxazole is primarily a hydrogen bond acceptor. This can lead to novel interactions with the target protein, potentially increasing affinity and selectivity.

  • Experimental Evidence: The development of the blockbuster COX-2 inhibitor celecoxib, which features a pyrazole ring, was a strategic move away from the isoxazole-containing valdecoxib. While both target the same enzyme, the pyrazole moiety in celecoxib contributes to its distinct binding mode and overall pharmacological profile.

The 1,3,4-Oxadiazole: Exploring Different Geometries

While less common than the 1,2,4-isomer, the 1,3,4-oxadiazole presents a different spatial arrangement of its heteroatoms, which can be advantageous in certain contexts.

  • Rationale: The altered geometry of the 1,3,4-oxadiazole can orient substituents in a different vector compared to the isoxazole, potentially allowing for better exploitation of a binding pocket.

  • Experimental Evidence: In the design of agonists for the G-protein coupled receptor GPR119, a switch from an isoxazole to a 1,3,4-oxadiazole led to a 10-fold increase in potency. This was attributed to the 1,3,4-oxadiazole positioning a key phenyl group in a more favorable orientation for interaction with the receptor.

Acyclic Bioisosteres: Enhancing Physicochemical Properties

In some cases, replacing the rigid isoxazole ring with a more flexible acyclic moiety can be beneficial, particularly for improving solubility.

  • Rationale: Acyclic structures can disrupt crystal packing and increase conformational flexibility, often leading to improved aqueous solubility.

  • Experimental Evidence: Research on inhibitors of the kinase p38α demonstrated that replacing an isoxazole with an N-acyl hydrazone moiety significantly improved aqueous solubility from <1 µg/mL to >50 µg/mL, while retaining low nanomolar potency.

Experimental Protocols

Here, we provide a generalized workflow for the synthesis and evaluation of a 1,2,4-oxadiazole as a bioisosteric replacement for an isoxazole.

Synthesis of a 1,2,4-Oxadiazole Bioisostere

This protocol outlines a common route for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.

Diagram 1: Synthetic Workflow for 1,2,4-Oxadiazole Formation

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization Carboxylic_Acid Carboxylic Acid (R1-COOH) Hydroxamic_Acid Hydroxamic Acid (R1-CONHOH) Carboxylic_Acid->Hydroxamic_Acid Amine Hydroxylamine (NH2OH) Amine->Hydroxamic_Acid Coupling_Agent Coupling Agent (e.g., HATU) Coupling_Agent->Hydroxamic_Acid Base Base (e.g., DIPEA) Base->Hydroxamic_Acid Carboxylic_Acid_2 Carboxylic Acid (R2-COOH) Oxadiazole 1,2,4-Oxadiazole Hydroxamic_Acid->Oxadiazole Intermediate Activated Ester Carboxylic_Acid_2->Intermediate Activating_Agent Activating Agent (e.g., CDI) Activating_Agent->Intermediate Intermediate->Oxadiazole

Caption: A two-step process for synthesizing 1,2,4-oxadiazoles.

Protocol:

  • Step 1: Hydroxamic Acid Formation:

    • To a solution of the starting carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF), add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).

    • Stir the mixture for 10 minutes at room temperature.

    • Add hydroxylamine hydrochloride (1.2 eq) and continue stirring until the reaction is complete (monitored by TLC or LC-MS).

    • Perform an aqueous workup and purify the resulting hydroxamic acid by column chromatography.

  • Step 2: Cyclization to form the 1,2,4-Oxadiazole:

    • To a solution of a different carboxylic acid (1.0 eq) in a suitable solvent (e.g., THF), add an activating agent such as CDI (1.1 eq).

    • Stir at room temperature for 1 hour to form the activated ester.

    • Add the hydroxamic acid from Step 1 (1.0 eq) to the reaction mixture.

    • Heat the reaction to reflux until the cyclization is complete.

    • Cool the reaction, remove the solvent under reduced pressure, and purify the final 1,2,4-oxadiazole product by column chromatography or recrystallization.

Comparative Evaluation Workflow

Diagram 2: Workflow for Bioisostere Evaluation

G cluster_0 Compound Synthesis cluster_1 In Vitro Assays cluster_2 In Vivo Studies (if warranted) Isoxazole Isoxazole Analog Potency Target Potency (IC50/EC50) Isoxazole->Potency Bioisostere Bioisostere Analog Bioisostere->Potency Selectivity Selectivity Panel Potency->Selectivity Metabolic_Stability Microsomal Stability (t½) Selectivity->Metabolic_Stability Solubility Aqueous Solubility Metabolic_Stability->Solubility PK Pharmacokinetics (PK) Solubility->PK Efficacy Efficacy Model PK->Efficacy

Caption: A streamlined process for comparing bioisosteric analogs.

Protocol:

  • Primary Potency Assay: Determine the IC50 or EC50 of both the parent isoxazole compound and its bioisosteric replacement against the primary biological target.

  • Metabolic Stability Assay: Incubate each compound with liver microsomes (human, rat, mouse) and measure the rate of parent compound disappearance over time to determine the half-life (t½).

  • Aqueous Solubility Measurement: Determine the thermodynamic solubility of each compound using a standard method such as the shake-flask method.

  • Data Analysis: Directly compare the data for the isoxazole and its bioisostere to assess the impact of the replacement on potency, stability, and solubility.

Conclusion

The bioisosteric replacement of the isoxazole ring is a valuable and frequently employed strategy in modern drug discovery. While the 1,2,4-oxadiazole remains a go-to replacement for enhancing metabolic stability, other heterocycles like pyrazoles and 1,3,4-oxadiazoles, as well as acyclic mimics, provide a rich toolbox for medicinal chemists to overcome ADME liabilities and optimize on-target activity. The choice of a specific bioisostere should be guided by a clear understanding of the project's objectives and a systematic experimental evaluation of the resulting analogs. This data-driven approach will ultimately increase the probability of identifying a clinical candidate with a superior overall profile.

References

  • Title: Discovery of the first class of potent, selective, and reversible inhibitors of fatty acid amide hydrolase. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Structure-activity relationship studies of N-substituted-5-aryl-1,2,4-oxadiazole-3-carboxamides as potent and selective fatty acid amide hydrolase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Design and synthesis of potent and selective cyclooxygenase-2 inhibitors. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of 1,3,4-oxadiazoles as potent and orally bioavailable GPR119 agonists. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: N-Acyl hydrazones as potent p38α MAP kinase inhibitors with improved aqueous solubility. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(Chloromethyl)-5-isopropylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous clinically approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile template for drug design.[4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-(chloromethyl)-5-isopropylisoxazole derivatives, a class of compounds with significant therapeutic potential. By exploring the impact of structural modifications on biological activity, we aim to furnish researchers with the insights necessary for the rational design of novel and more effective therapeutic agents.

The this compound Scaffold: A Privileged Starting Point

The core structure of this compound presents three primary sites for chemical modification: the 3-chloromethyl group, the 5-isopropyl group, and the isoxazole ring itself. Each of these components plays a crucial role in defining the molecule's physicochemical properties and its interaction with biological targets. Understanding the SAR at each of these positions is paramount for optimizing potency, selectivity, and pharmacokinetic profiles.

A general workflow for exploring the SAR of this scaffold is depicted below:

SAR_Workflow A Core Scaffold: This compound B Modification at C3: Replacement of Chlorine A->B C Modification at C5: Altering the Isopropyl Group A->C D Bioisosteric Replacement of Isoxazole Ring A->D E Synthesis of Analogs B->E C->E D->E F In Vitro Biological Evaluation (e.g., Enzyme Assays, Cell-Based Assays) E->F G In Vivo Efficacy and Toxicology Studies F->G H Lead Optimization F->H Iterative Design G->H Synthesis_Workflow A This compound E Reaction at RT or elevated temp. A->E B Nucleophile (R-H) B->E C Solvent (e.g., DMF, CH3CN) C->E D Base (e.g., K2CO3, Et3N) D->E F Work-up and Purification (e.g., Extraction, Chromatography) E->F G 3-(Substituted-methyl)-5-isopropylisoxazole F->G

Caption: General synthetic workflow for the preparation of 3-substituted analogs.

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add the desired nucleophile (1.2 eq) and a base like potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted analog.

In Vitro Biological Assay: A Representative Kinase Inhibition Protocol

The following is a representative protocol for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Kinase enzyme

  • Kinase substrate (e.g., a peptide)

  • ATP (Adenosine triphosphate)

  • Synthesized compounds (dissolved in DMSO)

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase enzyme, the peptide substrate, and the test compound to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has highlighted the key structural features that can be modulated to optimize biological activity. The SAR data, though illustrative, underscores the importance of systematic modifications at the C3 and C5 positions. Future research should focus on expanding the library of analogs, exploring a wider range of substituents, and evaluating their efficacy in relevant in vivo models. Furthermore, computational modeling and structural biology studies could provide valuable insights into the binding modes of these compounds, facilitating a more rational and efficient drug design process.

References

  • A review of isoxazole biological activity and present synthetic techniques. (2024).
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Semantic Scholar.
  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (2022).
  • Exploring the Diverse Biological Frontiers of Isoxazole: A Comprehensive Review of its Pharmacological Significance. (n.d.). Semantic Scholar.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed.
  • Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. (2025). BenchChem.

Sources

A Comparative Guide to the Biological Validation of Novel Compounds from 3-(Chloromethyl)-5-isopropylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison and validation framework for novel compounds synthesized from the versatile starting material, 3-(Chloromethyl)-5-isopropylisoxazole. The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active agents.[1] Derivatives of this heterocyclic core have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] This document will elucidate the experimental pathways to validate these biological activities, drawing comparisons with established alternatives and providing detailed, self-validating protocols.

The Synthetic Gateway: From this compound to Bioactive Derivatives

The reactive chloromethyl group at the 3-position of the 5-isopropylisoxazole core serves as a versatile handle for synthetic diversification. Nucleophilic substitution reactions allow for the introduction of a wide range of functional groups, leading to novel chemical entities with diverse biological potential. A general synthetic workflow is depicted below.

G start This compound reaction Nucleophilic Substitution start->reaction nucleophile Nucleophile (e.g., Phenols, Amines, Thiols) nucleophile->reaction product Substituted 3-((Nu)methyl)-5-isopropylisoxazole Derivatives reaction->product purification Purification & Characterization (Chromatography, NMR, MS) product->purification bioassay Biological Activity Screening purification->bioassay

Caption: General synthetic workflow for derivatization.

This straightforward synthetic accessibility allows for the creation of a library of compounds for biological screening. The choice of nucleophile is critical as it will dictate the physicochemical properties of the final compound and its potential interaction with biological targets.

Part 1: Validation of Anticancer Activity

The isoxazole moiety is a constituent of numerous compounds with demonstrated anticancer properties.[5][6] These compounds often exert their effects through mechanisms such as the inhibition of protein kinases or the induction of apoptosis.[2][7]

Comparative Framework: Benchmarking Against Established Anticancer Agents

To contextualize the anticancer potential of novel this compound derivatives, their activity must be compared against standard chemotherapeutic agents. The choice of comparator drug should be guided by the cancer type being targeted.

Compound ClassStandard DrugPrimary Mechanism of ActionRelevant Cancer Cell Lines
DoxorubicinDNA Intercalator, Topoisomerase II InhibitorBreast (MCF-7), Lung (A549), Prostate (PC-3)
CisplatinDNA Cross-linking AgentOvarian, Bladder, Lung
PaclitaxelMicrotubule StabilizerBreast, Ovarian, Lung
5-Fluorouracil (5-FU)Thymidylate Synthase InhibitorColorectal, Breast, Stomach

This table provides a selection of commonly used standard anticancer drugs for in vitro comparison.[8][9][10]

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is a robust and widely used technique to determine the cytotoxic potential of novel compounds.[10]

Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized isoxazole derivatives and the standard anticancer drug (e.g., Doxorubicin) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis c1 Seed Cancer Cells in 96-well Plate e1 Treat Cells and Incubate (48-72h) c1->e1 c2 Prepare Serial Dilutions of Test Compounds c2->e1 e2 Add MTT Reagent and Incubate (4h) e1->e2 e3 Solubilize Formazan Crystals e2->e3 a1 Measure Absorbance at 570 nm e3->a1 a2 Calculate % Viability and IC50 a1->a2

Caption: Workflow for the MTT cytotoxicity assay.

A lower IC₅₀ value indicates greater cytotoxic potency. By comparing the IC₅₀ values of the novel isoxazole derivatives to those of standard drugs, a preliminary assessment of their anticancer potential can be made.[7]

Part 2: Validation of Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, and the development of novel anti-inflammatory agents is of significant interest. Isoxazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory cytokine production.[1][11][12]

Comparative Framework: Benchmarking Against Standard Anti-inflammatory Drugs

The anti-inflammatory activity of the synthesized compounds should be compared against well-established nonsteroidal anti-inflammatory drugs (NSAIDs).

Compound ClassStandard DrugPrimary Mechanism of Action
Non-selective COX InhibitorIbuprofenInhibition of COX-1 and COX-2
Non-selective COX InhibitorDiclofenacInhibition of COX-1 and COX-2
Selective COX-2 InhibitorCelecoxibSelective inhibition of COX-2

This table lists common NSAIDs used as positive controls in anti-inflammatory assays.[13][14][15][16][17]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[11]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Grouping and Fasting: Divide the animals into groups (n=6): a negative control group (vehicle), a positive control group (standard drug, e.g., Indomethacin 10 mg/kg), and test groups for different doses of the synthesized isoxazole derivatives. Fast the animals overnight before the experiment.

  • Compound Administration: Administer the vehicle, standard drug, or test compounds orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% w/v carrageenan solution in saline into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

G start Animal Acclimatization & Grouping admin Administer Test Compound / Standard / Vehicle start->admin induce Induce Edema with Carrageenan Injection admin->induce measure Measure Paw Volume at Timed Intervals induce->measure analyze Calculate % Inhibition of Edema measure->analyze

Caption: Workflow for the carrageenan-induced paw edema assay.

A significant reduction in paw edema in the test groups compared to the control group indicates potent anti-inflammatory activity.

Part 3: Validation of Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Isoxazole-containing compounds have shown promise as antibacterial and antifungal agents.[3][4][18][19]

Comparative Framework: Benchmarking Against Standard Antibiotics

The antimicrobial efficacy of the synthesized compounds should be evaluated against a panel of clinically relevant microorganisms and compared with standard antibiotics.

Compound ClassStandard DrugSpectrum of Activity
PenicillinAmpicillinBroad-spectrum (Gram-positive and some Gram-negative)
FluoroquinoloneCiprofloxacinBroad-spectrum (especially Gram-negative)
MacrolideErythromycinPrimarily Gram-positive
Antifungal (Azole)FluconazoleBroad-spectrum antifungal

This table provides a selection of standard antibiotics for antimicrobial susceptibility testing.[20][21][22][23][24]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is incubated with serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that prevents visible growth is the MIC.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of the synthesized isoxazole derivatives and standard antibiotics in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Data Interpretation: Compare the MIC values of the test compounds with those of the standard antibiotics.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Standardized Microbial Inoculum e1 Inoculate Wells with Microbial Suspension p1->e1 p2 Perform Serial Dilutions of Test Compounds in 96-well Plate p2->e1 e2 Incubate Plates e1->e2 a1 Visually Determine MIC (Lowest Concentration with No Growth) e2->a1

Caption: Workflow for the broth microdilution MIC assay.

Lower MIC values indicate greater antimicrobial potency. These results provide a quantitative measure of the compounds' effectiveness against specific pathogens.

Conclusion

This guide provides a comprehensive framework for the validation of the biological activity of novel compounds synthesized from this compound. By employing standardized and well-validated experimental protocols and comparing the results with established drugs, researchers can effectively assess the therapeutic potential of these new chemical entities. The versatility of the isoxazole scaffold continues to offer exciting opportunities for the discovery of new and effective treatments for a range of human diseases.

References

  • Vitale, P., et al. (2014). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 22(15), 3989-4003. Available from: [Link]

  • Reddy, T. S., et al. (2015). Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. ARC Journal of Pharmaceutical Sciences, 1(2), 1-6. Available from: [Link]

  • Kulchitsky, V. A., et al. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Russian Journal of Organic Chemistry, 51(9), 1323-1329. Available from: [Link]

  • El-Sayed, M. A., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376-387. Available from: [Link]

  • Ghoshal, S., & Trivedi, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. Available from: [Link]

  • Sakurai, Y., et al. (2020). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Anticancer Research, 40(1), 235-244. Available from: [Link]

  • El-Sayed, M. A., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376-387. Available from: [Link]

  • Fisusi, F. A., et al. (2017). Assessment in vitro of interactions between anti-cancer drugs and non-cancer drugs commonly used by cancer patients. BMC Cancer, 17(1), 1-11. Available from: [Link]

  • Akgul, O., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127427. Available from: [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Available from: [Link]

  • Varghese, E., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Journal of Cancer Science & Therapy, 4(5), 114-118. Available from: [Link]

  • Patel, R. P., et al. (2012). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 4(3), 1079-1085. Available from: [Link]

  • Singh, R. K., et al. (2022). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. The Scientific Temper, 13(2), 201-207. Available from: [Link]

  • Weigmann, B., & Atreya, R. (2019). New Anticancer Agents: In Vitro and In Vivo Evaluation. Methods in Molecular Biology, 1914, 1-13. Available from: [Link]

  • Vashisht, H., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. Vietnam Journal of Chemistry. Available from: [Link]

  • Kotwal, U., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of Isoxazoline Derivatives. International Journal of Pharmaceutical Sciences and Medicine, 7(11), 107-120. Available from: [Link]

  • National Cancer Institute. (n.d.). The NCI-60 screen and COMPARE algorithm as described by the original developers. Developmental Therapeutics Program. Available from: [Link]

  • Mączyński, M., et al. (2016). Anti-inflammatory properties of an isoxazole derivative - MZO-2. Pharmacological Reports, 68(5), 894-902. Available from: [Link]

  • Girish, C., et al. (2015). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation, 38(6), 2136-2146. Available from: [Link]

  • Drugs.com. (2025). NSAIDs Drugs. Available from: [Link]

  • Wikipedia. (2024). Nonsteroidal anti-inflammatory drug. Available from: [Link]

  • Wanger, A., et al. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. Available from: [Link]

  • Khan, Z. A., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 11(10), 1335. Available from: [Link]

  • Johnson, J. (2024). List of NSAIDs from strongest to weakest. Medical News Today. Available from: [Link]

  • Pires, B. R. B., et al. (2012). Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. PLoS ONE, 7(6), e39098. Available from: [Link]

  • Better Health Channel. (n.d.). Medications - non-steroidal anti-inflammatory drugs. Available from: [Link]

  • Medscape. (2025). Antimicrobial Susceptibility. Available from: [Link]

  • Mączyński, M., et al. (2016). Anti-inflammatory properties of an isoxazole derivative– – MZO-2. Pharmacological Reports, 68(5), 894-902. Available from: [Link]

  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2691. Available from: [Link]

  • de Oliveira, C. S., et al. (2019). Design, synthesis, antileishmanial, and antifungal biological evaluation of novel 3,5-disubstituted isoxazole compounds based on 5-nitrofuran scaffolds. Archiv der Pharmazie, 352(12), e1900241. Available from: [Link]

  • Patel, K. J., et al. (2010). Synthesis and Biological Activity of 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles. E-Journal of Chemistry, 7(4), 1437-1442. Available from: [Link]

  • Kamal, A., et al. (2010). Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents. Bioorganic & Medicinal Chemistry, 18(16), 5847-5860. Available from: [Link]

  • Patel, D. R., et al. (2024). Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives. Journal of Innovations in Applied Pharmaceutical Science, 9(2), 1-8. Available from: [Link]

Sources

comparative analysis of different electrophilic isoxazole building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Electrophilic Isoxazole Building Blocks for Drug Discovery and Synthesis

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its value lies in its unique electronic properties, ability to participate in hydrogen bonding, and its role as a bioisostere for other functional groups. The strategic functionalization of this heterocycle is therefore of paramount importance. Electrophilic isoxazole building blocks serve as powerful tools for researchers, providing robust and versatile platforms for forging new carbon-carbon and carbon-heteroatom bonds.

This guide provides a comparative analysis of the most common classes of electrophilic isoxazole building blocks. Moving beyond a simple catalog of reagents, we will delve into the causality behind their synthesis and reactivity, offering field-proven insights to help you, the researcher, select the optimal building block for your specific synthetic challenge. We will explore the nuances of haloisoxazoles and isoxazolyl sulfonates, providing experimental data and detailed protocols to ensure your success in the lab.

Part 1: The Haloisoxazoles - Workhorses for C-C and C-N Bond Formation

Halogenated isoxazoles are arguably the most widely utilized class of electrophilic isoxazole intermediates, primarily due to their exceptional performance in palladium-catalyzed cross-coupling reactions. The specific position and nature of the halogen dramatically influence the synthesis and subsequent reactivity of the building block.

Synthesis: The Rise of 4-Iodoisoxazoles via Electrophilic Cyclization

While various methods exist for synthesizing haloisoxazoles, the preparation of 3,5-disubstituted-4-iodoisoxazoles via the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes stands out for its efficiency, mild conditions, and broad substrate scope.[4][5] This method, pioneered by Larock and coworkers, overcomes the harsh conditions often required for direct halogenation of the isoxazole ring.[6]

The causality for this method's success lies in a well-orchestrated cascade. The process begins with the formation of a Z-O-methyl oxime from a corresponding ynone; the Z-isomer is crucial for the subsequent cyclization to occur.[7] Treatment with an electrophilic halogen source, most effectively Iodine Monochloride (ICl), triggers an iodonium-induced cyclization, delivering the 4-iodoisoxazole product in high yield.[7][8] The preference for ICl over I₂ stems from its greater electrophilicity, which leads to faster reaction times and higher efficiency.[7]

G cluster_0 Electrophilic Cyclization Workflow Ynone 2-Alkyn-1-one Oxime Z-2-Alkyn-1-one O-methyl oxime Ynone->Oxime  MeONH₂·HCl, Pyr Iodonium Iodonium Intermediate Oxime->Iodonium ICl Product 3,5-Disubstituted- 4-Iodoisoxazole Iodonium->Product Cyclization

Caption: Workflow for the synthesis of 4-iodoisoxazoles.

Reactivity & Comparative Analysis

The utility of a haloisoxazole is defined by its performance in cross-coupling reactions. The choice of halogen and its position on the ring are critical decision points for any synthetic campaign.

Iodo- vs. Bromo-Isoxazoles: A Clear Reactivity Gradient

It is a foundational principle in cross-coupling chemistry that the reactivity of organohalides follows the trend I > Br > Cl, correlating with the C-X bond dissociation energy. The weaker C-I bond facilitates the initial, and often rate-limiting, oxidative addition step in the palladium catalytic cycle.[4] This principle holds true for the isoxazole scaffold. Consequently, 4-iodoisoxazoles consistently outperform their 4-bromo counterparts, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Parameter2-Iodo-5-(m-tolyl)oxazole2-Bromo-5-(m-tolyl)oxazole
Typical Yield (Suzuki) 85-95%70-85%
Reaction Time (Suzuki) 2-6 hours8-16 hours
Reaction Temperature 60-80 °C80-100 °C
Catalyst Loading 1-3 mol%3-5 mol%
Data derived from established chemical principles and representative procedures.[4]

Positional Isomers: The Impact of the Isoxazole's Electronic Landscape

The position of the halogen (C3, C4, or C5) influences reactivity, though direct comparative studies under identical conditions are scarce. However, we can infer reactivity trends based on the isoxazole's electronics and available data.

  • C4-Haloisoxazoles: As demonstrated, 4-iodoisoxazoles are excellent substrates. Their synthesis is straightforward, and they readily participate in Suzuki, Sonogashira, and Heck reactions to build highly substituted isoxazoles.[2][6]

  • C5-Haloisoxazoles: The C5 position is also commonly used in cross-coupling. The reactivity is generally high, comparable to other aryl halides.

  • C3-Haloisoxazoles: The C3 position is adjacent to the ring nitrogen, which can influence the electronic nature of the C-X bond and potentially coordinate to the palladium catalyst, modulating reactivity.

A study on the Sonogashira coupling of various 3,5-disubstituted-4-iodoisoxazoles revealed that the steric hindrance of the substituent at the C3 position has a more significant impact on reaction efficiency than the substituent at the C5 position.[2] This insight is critical for substrate design, suggesting that smaller groups are preferred at the C3 position to ensure high yields in coupling reactions.[2]

Part 2: Isoxazolyl Sulfonates - Activating Hydroxyisoxazoles

Hydroxyisoxazoles are readily available precursors, often synthesized via condensation of β-dicarbonyl compounds with hydroxylamine. Their conversion to sulfonate esters (triflates, nonaflates, tosylates) transforms the hydroxyl group into an excellent leaving group, creating a powerful class of electrophilic building blocks.

Isoxazolyl Sulfonyl Chlorides

Isoxazole sulfonyl chlorides are primarily used to synthesize sulfonamides via reaction with primary or secondary amines. The synthesis of 5-isoxazolylsulfonyl chlorides can be achieved through the oxidative chlorination of 5-(benzylthio)isoxazoles.[9] Commercially available building blocks like 5-methyl-4-isoxazole sulfonyl chloride provide a direct route to diverse sulfonamides.[5][10] While not typically used for C-C cross-coupling, their role in constructing sulfonamide linkages—a common pharmacophore—is significant.

Isoxazolyl Triflates & Nonaflates: The 'Pseudohalide' Advantage

Trifluoromethanesulfonates (triflates, -OTf) and nonafluorobutanesulfonates (nonaflates, -ONf) are superb leaving groups, often exhibiting higher reactivity than iodides in palladium-catalyzed cross-coupling.[11] They are readily prepared from the corresponding hydroxyisoxazoles by reaction with triflic anhydride or nonaflyl fluoride in the presence of a base.

The key advantage of these "pseudohalides" is the ability to engage in chemoselective or orthogonal cross-coupling reactions. The reactivity difference between a halide and a triflate can be exploited to functionalize a di-substituted substrate in a stepwise manner.

G cluster_0 Chemoselective Cross-Coupling Strategy Start Bromo-Isoxazolyl-Triflate Mid1 Suzuki Coupling (Phosphine Ligand) Start->Mid1 R¹-B(OH)₂ Pd(PPh₃)₄ Prod1 Aryl-Isoxazolyl-Triflate Mid1->Prod1 Mid2 Suzuki Coupling (Ligand-Free) Prod1->Mid2 R²-B(OH)₂ PdCl₂ Prod2 Aryl-Isoxazolyl-Aryl Mid2->Prod2

Caption: Orthogonal reactivity of halide vs. triflate groups.

Comparative Analysis: Halides vs. Triflates

The choice between a halide and a triflate is a strategic one, dictated by the desired synthetic outcome.

  • Reactivity: The general reactivity order in Suzuki couplings can be manipulated by the choice of catalyst and ligands. While traditional phosphine-ligated palladium systems often favor C-Br over C-OTf cleavage, recent studies have shown that "ligand-free" conditions (using a simple palladium salt like PdCl₂) can completely reverse this selectivity, favoring C-OTf cleavage.[9] Nonaflates are generally even more reactive than triflates.[9] This tunable reactivity is a powerful tool for complex molecule synthesis.

  • Synthesis: Haloisoxazoles, particularly 4-iodo variants, are synthesized directly in a highly efficient cyclization. Isoxazolyl triflates require an additional step from a hydroxyisoxazole precursor. The availability of the starting material will therefore influence the choice.

  • Stability: Aryl triflates are generally stable compounds, but can be prone to hydrolysis under certain basic conditions, which is a common side reaction to mitigate during cross-coupling.[11]

Decision Matrix: Selecting Your Electrophile

Synthetic GoalPrimary RecommendationRationale
Highest yield for a single C-C coupling 4-IodoisoxazoleExcellent reactivity, efficient synthesis.[6]
Stepwise, orthogonal di-functionalization Halo-isoxazolyl-triflateExploit differential reactivity with catalyst control.[9]
Accessing a library of sulfonamides Isoxazole Sulfonyl ChlorideDirect reaction with amines to form sulfonamide bonds.[9]
Coupling of a very unreactive partner Isoxazolyl NonaflateGenerally the most reactive leaving group for challenging couplings.[9]

Part 3: Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocols are detailed, self-validating systems for key transformations discussed in this guide.

Protocol 1: Synthesis of 3-Phenyl-4-iodo-5-(p-tolyl)isoxazole

This protocol is adapted from the work of Waldo and Larock.[7][8]

  • Preparation of the Z-O-methyl oxime: To a solution of 1-phenyl-3-(p-tolyl)prop-2-yn-1-one (1.0 equiv) in methanol, add methoxylamine hydrochloride (1.5 equiv) and pyridine (2.0 equiv). Stir the reaction at room temperature and monitor by TLC. Upon completion, remove the solvent under reduced pressure, dissolve the residue in diethyl ether, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography on silica gel to isolate the Z-oxime isomer.

  • Electrophilic Cyclization: Dissolve the Z-O-methyl oxime (1.0 equiv) in dichloromethane. Cool the solution to 0 °C. Add a solution of iodine monochloride (ICl, 1.1 equiv) in dichloromethane dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to yield the 4-iodoisoxazole.

Protocol 2: Suzuki-Miyaura Coupling of a 4-Iodoisoxazole

This protocol is a representative procedure for the Suzuki coupling of 4-iodoisoxazoles.[6]

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the 4-iodoisoxazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%), to the flask.

  • Solvent and Reaction: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1). Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC, typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the 3,4,5-trisubstituted isoxazole.

Protocol 3: General Procedure for Isoxazolyl Triflate Synthesis

This is a general protocol for the conversion of a hydroxyisoxazole to the corresponding triflate.

  • Reaction Setup: Dissolve the hydroxyisoxazole (1.0 equiv) and a non-nucleophilic base such as pyridine or 2,6-lutidine (1.5 equiv) in anhydrous dichloromethane under an argon atmosphere.

  • Triflation: Cool the solution to 0 °C in an ice bath. Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise via syringe. The reaction is typically rapid.

  • Monitoring and Work-up: Stir at 0 °C for 30-60 minutes, monitoring by TLC. Upon completion, dilute the mixture with dichloromethane and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude isoxazolyl triflate is often used directly in the next step without further purification. If necessary, it can be purified by rapid flash chromatography on silica gel.

Conclusion

The selection of an electrophilic isoxazole building block is a critical decision in the design of efficient and robust synthetic routes. 4-Iodoisoxazoles, prepared via a mild electrophilic cyclization, represent the workhorse for general cross-coupling applications, offering a superb balance of reactivity and accessibility. For more complex synthetic challenges requiring tunable or orthogonal reactivity, isoxazolyl sulfonates, particularly triflates and nonaflates, provide a distinct strategic advantage. By understanding the underlying principles of their synthesis and reactivity, researchers can confidently select the optimal reagent, accelerating the discovery and development of novel isoxazole-containing molecules.

References

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. [Link]

  • Ibsen, G. M., da Silva, V. H. M., Neufeldt, S. R., & Pettigrew, J. C. (2021). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Chemistry – A European Journal, 27(35), 9043-9048*. [Link]

  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205. [Link]

  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205*. [Link]

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643-9647*. [Link]

  • Yang, W., Yao, Y., Yang, X., Deng, Y., Lin, Q., & Yang, D. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(14), 7891–7899. [Link]

  • Larock, R. C., & Waldo, J. P. (2008). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. ACS Combinatorial Science, 10(4), 347-356*. [Link]

  • Zeni, G., & Larock, R. C. (2006). Synthesis of Heterocycles via Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 106(11), 4644-4680*. [Link]

  • Chemler, S. R. (2009). The Enantioselective Intramolecular Amination of Alkenes. Chemical Reviews, 109(11), 5054-5064*. [Link]

  • Yang, W., Yao, Y., Yang, X., Deng, Y., Lin, Q., & Yang, D. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(14), 7891-7899*. [Link]

  • Agrawal, N., & Mishra, P. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 27(5), 1309–1344. [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Structure of Nucleophilic Substitution Products of 3-(Chloromethyl)-5-isopropylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern drug discovery, the isoxazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of medicinal chemistry. Within this class, 3-(chloromethyl)-5-isopropylisoxazole serves as a particularly valuable and reactive building block. The presence of a chloromethyl group at the 3-position provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse functional groups and the rapid generation of chemical libraries for screening.

This guide provides a comparative analysis of nucleophilic substitution reactions on this compound with common N-, S-, and O-nucleophiles. More critically, it establishes a self-validating framework for the unambiguous structural confirmation of the resulting products, moving beyond simple procedural descriptions to explain the causal logic behind experimental design and analytical interpretation. This document is intended for researchers, synthetic chemists, and drug development professionals who require robust and reliable methods for synthesizing and characterizing novel isoxazole derivatives.

The Imperative of Rigorous Structural Elucidation

The chloromethyl group of the isoxazole is a potent electrophile, readily undergoing SN2-type reactions with a wide range of nucleophiles.[1] However, assuming the successful formation of the desired product without rigorous, multi-faceted analytical confirmation is a significant pitfall. Side reactions, incomplete conversions, or unexpected rearrangements can lead to erroneous structural assignments, wasting valuable time and resources in subsequent development stages. True scientific integrity demands a self-validating system where data from orthogonal analytical techniques converge to provide an irrefutable structural proof. The primary tools for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, each providing a unique piece of the structural puzzle.

A Comparative Analysis of Nucleophilic Substitution Pathways

The reactivity of this compound allows for predictable substitution with various classes of nucleophiles. The choice of nucleophile, solvent, and base is critical and dictates the reaction's success. The following sections compare reactions with nitrogen, sulfur, and oxygen nucleophiles, providing insights into expected outcomes and key characterization data.

Mechanism of Substitution

The reaction proceeds via a concerted SN2 mechanism, where the nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group in a single step. This mechanism is common for primary halides and is influenced by the strength of the nucleophile and the polarity of the solvent.[1][2]

G cluster_ts reagents This compound + Nucleophile (Nu:⁻) ts Transition State reagents->ts Sₙ2 Attack products Substituted Product + Cl⁻ ts->products Leaving Group Departure Nu Nu C C Nu->C  δ⁻ Cl Cl C->Cl δ⁻  

Caption: Generalized Sₙ2 mechanism for nucleophilic substitution.

Reactions with N-Nucleophiles: Amines

The substitution with primary and secondary amines is a common method to introduce basic nitrogen centers, crucial for modulating the pharmacokinetic properties of drug candidates. These reactions typically proceed smoothly in the presence of a non-nucleophilic base to quench the HCl generated.

Causality in Experimental Design:

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) is chosen to dissolve the reagents and stabilize the charged transition state without interfering with the nucleophile.

  • Base: A base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is required to neutralize the HCl formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.

Representative Reaction: this compound + Morpholine → 4-((5-isopropylisoxazol-3-yl)methyl)morpholine

Expected Spectroscopic Shifts: The most telling evidence of successful substitution is the change in the chemical environment of the methylene (-CH₂-) protons. In the starting material, these protons typically resonate around δ 4.6 ppm in ¹H NMR. Upon substitution with an amine, this signal shifts upfield to approximately δ 3.7-3.9 ppm due to the lower electronegativity of nitrogen compared to chlorine.

Reactions with S-Nucleophiles: Thiols and Thiolates

Introducing a sulfur linkage is another key transformation, often used to create analogs of biologically active molecules or to prepare intermediates for further reactions like oxidation to sulfoxides or sulfones.[3] These reactions are often performed under conditions analogous to the Williamson ether synthesis, using a pre-formed thiolate or generating it in situ with a base.[4]

Causality in Experimental Design:

  • Nucleophile Generation: Thiols are often not nucleophilic enough on their own. A base like sodium hydride (NaH) or potassium carbonate is used to deprotonate the thiol, forming the much more potent thiolate anion.

  • Solvent: Polar aprotic solvents are preferred to avoid protonation of the highly basic thiolate.

Representative Reaction: this compound + 4-Methylbenzenethiol --(K₂CO₃)--> 3-((4-Methylbenzyl)thiomethyl)-5-isopropylisoxazole

Expected Spectroscopic Shifts: Substitution with a sulfur nucleophile results in a characteristic upfield shift of the methylene protons to the δ 3.9-4.2 ppm region in the ¹H NMR spectrum. This value is intermediate between that of the starting chloride and the amine product, reflecting the relative electronegativities (Cl > N > S).

Reactions with O-Nucleophiles: Alkoxides and Phenoxides

The formation of ether linkages via reaction with alkoxides or phenoxides is a fundamental transformation in organic synthesis.[5] This Williamson-type reaction is highly efficient for preparing a wide range of derivatives.[4]

Causality in Experimental Design:

  • Anhydrous Conditions: Alkoxides and phenoxides are strong bases and are sensitive to water. Anhydrous solvents (e.g., dry DMF or THF) are crucial to prevent quenching of the nucleophile and unwanted side reactions.

  • Temperature: While many of these reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion, especially with less reactive phenoxides.

Representative Reaction: this compound + Sodium Phenoxide → 3-(Phenoxymethyl)-5-isopropylisoxazole

Expected Spectroscopic Shifts: Oxygen is more electronegative than nitrogen and sulfur. Consequently, the methylene protons of the resulting ether product exhibit a downfield shift compared to the amine and thiol analogs, typically appearing in the δ 5.0-5.2 ppm range in the ¹H NMR spectrum.

Comparative Data Summary

The chemical shift of the methylene (-CH₂-) bridge is a powerful diagnostic tool for confirming the identity of the newly attached heteroatom.

Product ClassNucleophile ExampleTypical ¹H NMR Shift of -CH₂- (ppm)Rationale for Shift
Starting Material -~ 4.60Attached to highly electronegative Chlorine.
O-Substitution Phenoxide~ 5.10Attached to highly electronegative Oxygen.
S-Substitution Thiophenoxide~ 4.15Attached to Sulfur, which is less electronegative than N and O.
N-Substitution Secondary Amine~ 3.85Attached to Nitrogen, which is less electronegative than O.

Note: Exact chemical shifts are dependent on the specific nucleophile and solvent used. The data presented is for comparative illustration.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be self-validating systems. Each step is chosen for a specific reason, and the characterization plan ensures that the final product is confirmed through multiple, corroborating data points.

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 3-(Chloromethyl)-5-isopropylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly those with pharmaceutical potential, the rigorous assessment of purity is a cornerstone of reliable and reproducible research. The isoxazole scaffold is a privileged structure in medicinal chemistry, and derivatives such as 3-(chloromethyl)-5-isopropylisoxazole serve as crucial intermediates in the development of a wide range of therapeutic agents.[1] Impurities, even in trace amounts, can significantly alter the compound's biological activity, toxicity, and physicochemical properties, leading to misleading experimental results and potential safety concerns.

This guide provides an in-depth comparison of the most effective analytical techniques for determining the purity of synthesized this compound derivatives. As a senior application scientist, my aim is to not only detail the "how" but also the "why" behind these experimental choices, empowering you to make informed decisions in your laboratory.

The Criticality of Purity in Drug Discovery

The journey from a synthesized molecule to a potential drug candidate is paved with stringent quality control. For isoxazole derivatives, which are often precursors to compounds with diverse biological activities including antibacterial, anti-inflammatory, and anticancer properties, ensuring high purity is paramount.[2][3] The presence of unreacted starting materials, byproducts, or regioisomers can lead to:

  • Erroneous Structure-Activity Relationship (SAR) Data: Impurities with high activity can mask the true potency of the target compound.

  • Unforeseen Toxicity: Byproducts may exhibit their own toxicological profiles.

  • Poor Reproducibility: Variations in impurity profiles between batches can lead to inconsistent biological data.

Therefore, a multi-faceted analytical approach is not just recommended; it is essential for the integrity of your research.

Comparative Analysis of Purity Assessment Techniques

No single analytical method is sufficient to definitively establish the purity of a synthesized compound.[4] A combination of chromatographic and spectroscopic techniques provides a comprehensive profile of the sample. The most common and powerful methods for assessing the purity of this compound derivatives are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

Below is a comparative overview of these techniques, followed by detailed experimental protocols.

Data Presentation: Comparison of Analytical Methods
Technique Principle Information Provided Advantages Limitations Typical Purity Acceptance Criteria
HPLC (UV-Vis) Differential partitioning between a stationary and mobile phase.Quantitative purity (area %), presence of non-volatile impurities.High resolution, widely applicable, quantitative.[5]Requires chromophore, may not detect all impurities, co-elution possible.>95%[6]
GC-MS Separation by volatility followed by mass-to-charge ratio detection.Identification of volatile impurities, molecular weight confirmation.High sensitivity, structural information from fragmentation.Not suitable for non-volatile or thermally labile compounds.Absence of significant volatile impurities.
¹H NMR Spectroscopy Nuclear spin transitions in a magnetic field.Structural confirmation, identification and quantification of impurities with distinct proton signals.Non-destructive, provides detailed structural data, can quantify without a reference standard for the impurity.[4][6]Lower sensitivity than chromatographic methods, overlapping signals can be problematic.[6]>95% (by integration against an internal standard)[7]
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, Cl, etc.Confirmation of elemental composition.Fast, simple, and inexpensive for determining chemical composition.[8]Does not detect impurities with the same elemental composition (e.g., isomers), accepted deviation of 0.3-0.4%.[7][9]Within ±0.4% of calculated values[7]

Experimental Protocols

The following protocols are designed to be self-validating, providing a logical workflow for assessing the purity of your synthesized this compound derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is often the primary technique for purity assessment due to its high resolving power and quantitative accuracy. A reverse-phase method is typically suitable for isoxazole derivatives.

Experimental Workflow for HPLC Analysis

Caption: Workflow for HPLC purity analysis.

Detailed HPLC Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.[5]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[5]

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30, v/v).[5] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[10]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: 220 nm.[5]

  • Injection Volume: 10 µL.[5]

  • Sample Preparation: Prepare a stock solution of 1 mg/mL of the synthesized compound in Acetonitrile.[5] Prepare working standards for linearity, accuracy, and precision studies by serial dilution of the stock solution with the mobile phase.[5]

  • System Suitability: Inject the working standard solution multiple times to ensure the system is equilibrated and the response is reproducible (RSD < 2%).[11]

  • Analysis: Inject the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for identifying volatile impurities and confirming the molecular weight of the target compound.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for quantitative ¹H NMR analysis.

Detailed qNMR Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic acid). The standard should have a signal that does not overlap with the sample signals.

    • Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. It is crucial to use a long relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure full relaxation and accurate integration.

  • Analysis:

    • Integrate a well-resolved, non-overlapping signal from the target compound and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

Elemental Analysis

Elemental analysis provides a fundamental confirmation of the compound's empirical formula by determining the mass percentages of its constituent elements. [8][9] Detailed Elemental Analysis Protocol:

  • Instrumentation: A CHN(S) elemental analyzer.

  • Sample Preparation: A few milligrams of the dried, pure sample are accurately weighed.

  • Analysis: The sample is combusted in an oxygen-rich environment. [8]The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors. The percentage of chlorine is typically determined by other methods like Schöniger oxidation.

  • Interpretation: The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine should be within ±0.4% of the calculated theoretical values for the molecular formula C₇H₁₀ClNO. [7]

Conclusion: An Integrated Approach to Purity Assessment

For a compound like this compound, destined for use in research and drug development, a single purity value is insufficient. A comprehensive purity profile, generated from an orthogonal set of analytical techniques, is the gold standard. HPLC provides the primary quantitative assessment of purity, while GC-MS identifies volatile impurities and confirms molecular weight. ¹H NMR offers structural confirmation and an alternative quantitative purity assessment, and elemental analysis validates the empirical formula.

By employing this multi-technique approach, researchers can have high confidence in the quality of their synthesized compounds, ensuring the integrity and reproducibility of their subsequent biological and pharmacological studies.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. (2023). Elemental analysis. [Link]

  • C&EN. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. [Link]

  • Journal of Medicinal Chemistry. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • Quora. (2023). Why do we use NMR spectroscopy in purity analysis?. [Link]

  • PubMed Central. (2019). An International Study Evaluating Elemental Analysis. [Link]

  • ResearchGate. (2022). Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. [Link]

  • RSC Publishing. (2021). Elemental analysis: an important purity control but prone to manipulations. [Link]

  • ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • PubMed Central. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

  • ResearchGate. (2020). Isoxazole Derivatives of Alpha-pinene Isomers: Synthesis, Crystal Structure, Spectroscopic Characterization (FT-IR/NMR/GC-MS) and DFT Studies. [Link]

  • ResearchGate. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. [Link]

  • Semantic Scholar. (2015). Synthesis of functional isoxazole derivatives proceeding from (5-arylisoxazol-3-yl)chloromethanes. [Link]

  • Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]

  • ResearchGate. (2010). Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. [Link]

  • SAR Publication. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. [Link]

  • SIELC Technologies. (n.d.). Separation of Isoxazole, 4-(chloromethyl)-3,5-dimethyl- on Newcrom R1 HPLC column. [Link]

  • Repozytorium UR. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]

  • ResearchGate. (2024). (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]

  • MDPI. (2016). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

  • Asian Journal of Research in Chemistry. (2018). Synthesis and Characterization of Novel Isoxazole derivatives. [Link]

  • MDPI. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. [Link]

  • ResearchGate. (2017). (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]

  • Journal of Drug Delivery and Therapeutics. (2022). A review of isoxazole biological activity and present synthetic techniques. [Link]

  • Asian Journal of Chemistry. (2018). Dynamic and Rapid Isocratic Greener Analytical Method for Estimation of Chlorocresol along with Azole Compounds in Ointment. [Link]

  • Wikipedia. (2023). Isoxazole. [Link]

  • CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

Sources

A Comparative Guide to Synthetic Strategies for Introducing the 5-Isopropylisoxazole Pharmacophore

Author: BenchChem Technical Support Team. Date: January 2026

The 5-isopropylisoxazole moiety is a privileged pharmacophore, integral to the structure of numerous biologically active compounds due to its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding as an acceptor. Traditionally, the workhorse for introducing this fragment has been 3-(Chloromethyl)-5-isopropylisoxazole, a readily available and reactive building block. However, reliance on this single reagent can be synthetically constraining. This guide provides an in-depth comparison of alternative reagents and strategies, offering researchers a broader toolkit for incorporating this valuable pharmacophore. We will delve into the causality behind experimental choices and provide validated protocols to empower rational synthetic design in drug discovery programs.

Chapter 1: The Standard Approach - Electrophilic Alkylation with this compound

This compound serves as a potent electrophile, readily undergoing nucleophilic substitution (SN2) reactions. Its primary utility lies in alkylating O-, N-, and S-nucleophiles, forming ethers, amines, and thioethers, respectively.

Mechanism of Action: The reagent's reactivity stems from the electron-withdrawing nature of the isoxazole ring, which polarizes the C-Cl bond, and the ability of the heterocyclic system to stabilize the transition state of the SN2 reaction.

Advantages:

  • Commercial Availability: The reagent is widely available from multiple chemical suppliers, facilitating its immediate use.

  • Simplicity: Reactions are often straightforward, requiring a base and a suitable solvent.

Limitations:

  • High Reactivity: The chloromethyl group is highly reactive and can be prone to side reactions or instability with complex substrates.

  • Fixed 3-Position: This building block offers no flexibility for diversification at the 3-position of the isoxazole ring, a common site for modulating pharmacological activity.

  • Potential for Quaternization: When reacting with secondary or primary amines, over-alkylation can be a competing side reaction.

Typical Experimental Protocol: N-Alkylation
  • To a solution of the amine (1.0 equiv.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 equiv.) or diisopropylethylamine (DIPEA, 1.5 equiv.).

  • Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation of the amine.

  • Add this compound (1.1 equiv.) dropwise to the solution.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Chapter 2: De Novo Synthesis via [3+2] Dipolar Cycloaddition

The most versatile alternative to using a pre-formed isoxazole is to construct the ring itself. The [3+2] dipolar cycloaddition between a nitrile oxide and an alkyne is the cornerstone of isoxazole synthesis, offering unparalleled flexibility.[1][2] To generate the 5-isopropylisoxazole core, the reaction requires 3-methyl-1-butyne as the dipolarophile.

Mechanistic Principle: A nitrile oxide, generated in situ from an aldoxime, acts as a 1,3-dipole that reacts with the alkyne (the dipolarophile) to form the five-membered isoxazole ring. This method allows for virtually any substituent to be installed at the 3-position, dictated by the choice of the starting aldehyde.

Experimental Workflow: [3+2] Cycloaddition

G cluster_nitrile_oxide Nitrile Oxide Generation cluster_cycloaddition Cycloaddition Aldehyde R-CHO Aldoxime R-CH=NOH Aldehyde->Aldoxime Base (e.g., NaHCO₃) Hydroxylamine NH2OH·HCl NitrileOxide [R-C≡N⁺-O⁻] (In situ) Aldoxime->NitrileOxide Oxidant (e.g., NCS) Base (e.g., Et₃N) NCS NCS or Bleach Product 3-R-5-isopropylisoxazole NitrileOxide->Product [3+2] Cycloaddition Alkyne 3-Methyl-1-butyne Alkyne->Product NitrileOxide_ref

Caption: Workflow for de novo isoxazole synthesis.

Detailed Experimental Protocol: One-Pot Synthesis
  • Aldoxime Formation: In a round-bottom flask, dissolve the desired aldehyde (1.0 equiv.) and hydroxylamine hydrochloride (1.1 equiv.) in a mixture of ethanol and water (3:1). Add sodium bicarbonate (1.2 equiv.) and stir at room temperature for 1-2 hours until TLC analysis shows complete conversion to the aldoxime.

  • Nitrile Oxide Generation & Cycloaddition: Cool the mixture to 0 °C. Add 3-methyl-1-butyne (1.5 equiv.).

  • Causality Note: The choice of oxidant and base is critical. For a slow, controlled generation of the nitrile oxide, a biphasic system with aqueous bleach is often used. For faster, homogeneous reactions, N-chlorosuccinimide (NCS) followed by the dropwise addition of a base like triethylamine (Et₃N) in a solvent like DMF is preferred.[2]

  • To the cooled aldoxime solution, add a solution of NCS (1.1 equiv.) in DMF portion-wise, keeping the internal temperature below 5 °C.

  • After the addition is complete, add triethylamine (1.2 equiv.) dropwise over 30 minutes. The reaction is often exothermic.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by LC-MS. Upon completion, perform an aqueous workup as described in Chapter 1.

  • Purify by flash column chromatography. This method consistently produces 3,5-disubstituted isoxazoles with high regioselectivity.[3][4]

Parameter3-(Chloromethyl) Reagent[3+2] Cycloaddition
Flexibility at 3-position NoneHigh (depends on aldehyde)
Reaction Steps 1 step (alkylation)2 steps (oxime, cycloadd.)
Starting Materials Commercially availableAldehyde, 3-methyl-1-butyne
Key Reagents Base (e.g., K₂CO₃)Oxidant (e.g., NCS), Base
Typical Yields 60-90%50-85%
Scalability GoodModerate (exotherm control)

Chapter 3: Strategic Diversification via Cross-Coupling Reactions

For late-stage functionalization, building blocks amenable to cross-coupling reactions are superior alternatives. They allow the core pharmacophore to be coupled with a diverse range of partners.

The Amide Bond Strategy: 5-Isopropylisoxazole-3-carboxylic Acid

This reagent allows for the formation of a robust amide linkage, a common motif in pharmaceuticals. The carboxylic acid can be synthesized via oxidation of the corresponding 3-methyl derivative or through cycloaddition starting with ethyl nitroacetate.[5][6]

Protocol for Amide Coupling (HATU):

  • In a flask, dissolve 5-isopropylisoxazole-3-carboxylic acid (1.0 equiv.), the desired amine (1.1 equiv.), and HATU (1.1 equiv.) in DMF.

  • Add DIPEA (2.5 equiv.) and stir the mixture at room temperature for 2-6 hours.

  • Causality Note: HATU is a highly efficient peptide coupling reagent that minimizes racemization in chiral amines and works well for even poorly nucleophilic amines. The excess DIPEA is required to neutralize the HCl salt of the amine (if applicable) and to facilitate the activation of the carboxylic acid.

  • Monitor by LC-MS. Upon completion, perform a standard aqueous workup and purify by chromatography or recrystallization.

The C-C Bond Strategy: 5-Isopropylisoxazole-3-boronic Acid Pinacol Ester

The boronic ester is a premier building block for Suzuki-Miyaura cross-coupling, enabling the formation of C(sp²)-C(sp²) bonds to introduce aryl or heteroaryl substituents at the 3-position.[7] This reagent can be prepared from 3-bromo-5-isopropylisoxazole via Miyaura borylation.[8]

G IsoxazoleBoronate 5-Isopropylisoxazole- 3-boronic Acid Pinacol Ester Product 3-Aryl-5-isopropylisoxazole IsoxazoleBoronate->Product ArylHalide Aryl/Heteroaryl-X (X = Br, I, OTf) ArylHalide->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., Na₂CO₃) Base->Product G Start What is the desired substituent at the 3-position? Alkyl_N_O_S Alkyl-N, -O, or -S Linker? Start->Alkyl_N_O_S Simple Linker Amide Amide Linker? Start->Amide Amide Aryl Aryl or Heteroaryl Group? Start->Aryl C-C Bond NovelSub A Novel or Highly Varied Substituent? Start->NovelSub High Diversity UseChloro Use 3-(Chloromethyl)- 5-isopropylisoxazole Alkyl_N_O_S->UseChloro Yes UseAcid Use 5-Isopropylisoxazole- 3-carboxylic Acid Amide->UseAcid Yes UseBoronate Use 5-Isopropylisoxazole- 3-boronic Ester Aryl->UseBoronate Yes UseCyclo Use [3+2] Cycloaddition from a corresponding Aldehyde NovelSub->UseCyclo Yes

Sources

X-ray crystallographic analysis of 3-(Chloromethyl)-5-isopropylisoxazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the X-ray Crystallographic Analysis of 3-(Chloromethyl)-5-isopropylisoxazole Derivatives: A Comparative Approach

Authored by a Senior Application Scientist

For researchers, medicinal chemists, and professionals in drug development, the precise, unambiguous determination of a molecule's three-dimensional structure is paramount. This knowledge underpins rational drug design, informs structure-activity relationships (SAR), and is a critical component of intellectual property. The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates, valued for its role in a wide array of therapeutic areas including anti-inflammatory, anticancer, and antibacterial applications.[1][2][3]

This guide focuses on the structural elucidation of this compound derivatives, a class of compounds with significant potential in synthetic and medicinal chemistry.[4] While single-crystal X-ray diffraction (SC-XRD) remains the gold standard for determining molecular architecture in the solid state, a comprehensive characterization relies on a synergistic suite of analytical techniques.[5][6] This document provides an in-depth comparison of SC-XRD with other common analytical methods, explaining the causality behind experimental choices and presenting detailed, field-proven protocols.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the ultimate structural proof by mapping electron density to reveal the precise spatial arrangement of atoms, bond lengths, and bond angles within a crystal lattice.[6] The technique is based on the principle of Bragg's Law, where X-rays are diffracted by the ordered planes of atoms in a crystal, creating a unique diffraction pattern that can be mathematically reconstructed into a 3D model of the molecule.[7]

General Workflow for SC-XRD Analysis

The path from a synthesized compound to a validated crystal structure is a multi-step process requiring meticulous execution. Each stage presents unique challenges and requires informed decisions to ensure a high-quality outcome.

sc_xrd_workflow cluster_synthesis Phase 1: Sample Preparation cluster_data Phase 2: Data Acquisition cluster_analysis Phase 3: Structure Determination synthesis Synthesis & Purification of Derivative crystal_growth Crystal Growth synthesis->crystal_growth High Purity (>99%) is Crucial crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection Yields Single Crystals data_collection X-ray Data Collection (Diffractometer) crystal_selection->data_collection Screen for Diffraction Quality structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution Raw Diffraction Data refinement Structure Refinement structure_solution->refinement Assign Atoms to Electron Density validation Validation & Analysis (e.g., CheckCIF) refinement->validation Minimize R-factor final_structure final_structure validation->final_structure Final Structure (CIF File)

Caption: The comprehensive workflow for Single-Crystal X-ray Diffraction analysis.

Experimental Protocol: A Step-by-Step Guide

Part A: Synthesis of a this compound Derivative

A robust synthesis is the foundation of any crystallographic study. The following protocol is a representative method for synthesizing isoxazole derivatives, which can be adapted for specific analogues.[8][9]

  • Oxime Formation:

    • To a solution of isobutyraldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

    • Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the aldehyde.

    • Remove the solvent under reduced pressure and extract the resulting oxime with ethyl acetate. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

  • Chlorination:

    • Dissolve the crude isobutyraldoxime in N,N-dimethylformamide (DMF).

    • Cool the solution to 0°C and add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise, maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours. This generates the corresponding hydroximoyl chloride in situ.

  • 1,3-Dipolar Cycloaddition:

    • To the in situ generated hydroximoyl chloride, add 4-chloro-1-butyne (1.0 eq) followed by the dropwise addition of triethylamine (1.5 eq) at 0°C.

    • Stir the reaction at room temperature for 24 hours. The cycloaddition reaction forms the isoxazole ring.[10]

    • Quench the reaction with water and extract with diethyl ether. The organic layers are combined, washed with water and brine, dried, and concentrated.

    • Purify the crude product via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure this compound derivative.

Part B: Crystal Growth

The causality behind choosing a crystallization method is based on the compound's solubility and stability. The goal is to achieve supersaturation slowly, allowing for the formation of a single, well-ordered nucleus that grows into a diffraction-quality crystal.

  • Method of Choice: Slow Evaporation

    • Rationale: This is the simplest and often most effective method for moderately soluble, non-volatile compounds.

    • Protocol:

      • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent system (e.g., dichloromethane/hexane) in a small vial. The solvent system is chosen by finding a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not; the mixture should just fully dissolve the compound.

      • Cover the vial with a cap, pierced with a needle. This restricts the rate of evaporation.

      • Place the vial in a vibration-free environment at a constant temperature.

      • Monitor over several days to weeks for the formation of clear, well-defined crystals.

Part C: Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen (100 K) on the diffractometer. The rapid cooling minimizes thermal vibrations and radiation damage.

  • Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). The crystal is rotated, and a series of diffraction images are collected on a detector.

  • Structure Solution: The diffraction data is processed to yield a set of reflection intensities. Software like SHELXS or Olex2 is used to solve the phase problem using direct methods, generating an initial electron density map.[5]

  • Refinement: The initial model is refined using a full-matrix least-squares procedure (e.g., with SHELXL).[5] This process adjusts atomic positions and thermal parameters to achieve the best fit between the observed diffraction pattern and the one calculated from the model, minimizing the residual factor (R1).

Comparative Analysis: SC-XRD vs. Other Techniques

While SC-XRD provides an unparalleled level of structural detail in the solid state, it is not a standalone technique. A combination of methods is required for full characterization, especially to understand the molecule's behavior in solution, where most biological processes occur.

Synergistic Analytical Workflow

The following diagram illustrates how different analytical techniques complement each other in a typical characterization workflow.

characterization_workflow cluster_primary Primary Characterization cluster_definitive Definitive Structure start Purified Compound nmr NMR (¹H, ¹³C) - Connectivity - Solution Conformation start->nmr ms Mass Spectrometry - Molecular Weight - Formula start->ms ftir FT-IR - Functional Groups start->ftir scxrd SC-XRD - 3D Atomic Arrangement - Stereochemistry - Packing nmr->scxrd Confirms Proposed Structure ms->scxrd Confirms Proposed Structure ftir->scxrd Confirms Proposed Structure end Fully Characterized Molecule scxrd->end

Caption: A synergistic workflow combining multiple analytical techniques.

Technique Comparison Summary
Technique Information Provided Sample State Destructive? Primary Application
SC-XRD Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[6]Crystalline SolidNoUnambiguous structure determination of novel compounds.
NMR Spectroscopy Covalent framework, atom connectivity, solution-state conformation.[11]Solution/SolidNoRoutine confirmation of molecular structure and purity.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns.[12]Gas/SolutionYesRapid confirmation of molecular formula and identity.
FT-IR Spectroscopy Presence of specific functional groups (e.g., C=O, N-O, C-Cl).[5]Solid/Liquid/GasNoQuick functional group analysis and reaction monitoring.

Interpreting Crystallographic Data: A Case Study

As of this writing, a public crystal structure for this compound is not available. Therefore, to illustrate the data obtained from an SC-XRD experiment, we will use the published data for a structurally related compound, a trans-5-(trichloromethyl)-isoxazoline derivative, as a comparative benchmark.[13] This allows for a realistic examination of the key parameters reported in a crystallographic study.

Crystallographic Parameter (Hypothetical) this compound Derivative (Published) trans-3-Aryl-4-nitro-5-(trichloromethyl)isoxazoline[13] Significance of the Parameter
Chemical Formula C₇H₁₀ClNOC₁₀H₇Cl₃N₂O₃Defines the elemental composition of the molecule.
Formula Weight 159.61325.54The molar mass of the compound.
Crystal System MonoclinicMonoclinicDescribes the basic shape of the unit cell (the repeating block of the crystal).
Space Group P2₁/cP2₁/cA specific symmetry group describing the arrangement of molecules within the unit cell.
a, b, c (Å) To be determineda = 10.12 Å, b = 9.55 Å, c = 13.54 ÅThe dimensions of the unit cell edges.
α, β, γ (°) To be determinedα = 90°, β = 109.18°, γ = 90°The angles between the unit cell edges.
Volume (ų) To be determined1236.1The volume of a single unit cell.
Z To be determined4The number of molecules contained within one unit cell.
R1, wR2 Target: < 0.05R1 = 0.0358, wR2 = 0.0884"Goodness of fit" indices. R1 values below 0.05 indicate a well-refined structure.
Key Bond Length (Å) C-Cl: ~1.78C-CCl₃: ~1.77Provides direct evidence of covalent bonding and bond order.
Key Bond Angle (°) C-N-O: ~110°C-N-O: ~111.4°Defines the geometry around specific atoms, confirming ring structure and substituent orientation.

This comparative table demonstrates how crystallographic data provides a highly detailed and quantitative description of a molecule's structure. For our hypothetical this compound derivative, we would expect to see characteristic bond lengths for the C-Cl bond, the C-N and N-O bonds of the isoxazole ring, and specific torsion angles defining the orientation of the isopropyl and chloromethyl groups.[14]

Conclusion

The structural analysis of novel compounds like this compound derivatives is a cornerstone of modern chemical and pharmaceutical research. While techniques such as NMR, MS, and FT-IR provide essential pieces of the puzzle, single-crystal X-ray diffraction stands alone in its ability to deliver an unambiguous, high-resolution 3D picture of the molecule in the solid state. This guide has detailed the workflow, rationale, and comparative value of SC-XRD, providing researchers with a framework for its application. A multi-faceted analytical approach, grounded in the definitive power of crystallography, is the most rigorous and trustworthy path to elucidating molecular architecture and accelerating the development of new therapeutics.

References

  • Madurai Kamaraj University. X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Available from: [Link]

  • ResearchGate. Molecular structures of isoxazole derivatives. Available from: [Link]

  • MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024-01-30). Available from: [Link]

  • ResearchGate. Structure of Isoxazole. Available from: [Link]

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2015). Available from: [Link]

  • ResearchGate. (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2016-08-10). Available from: [Link]

  • Synlett. Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. (2017). Available from: [Link]

  • Crystallography Reports. X-ray Diffraction Study of 3-(Isonicotinoyl)-2-Oxooxazolo[3,2-a]pyridine and the Product of Its Hydrolysis. (2002). Available from: [Link]

  • Journal of the American Chemical Society. The Structures of Isoxazoline Compounds: A Spectral Study. (1959). Available from: [Link]

  • NIH National Center for Biotechnology Information. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. (2009). Available from: [Link]

  • MDPI. Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties of 2- and 6-(1,2,3-Triazol-1-yl)azulenes. (2023). Available from: [Link]

  • Iowa State University Chemical Instrumentation Facility. X-Ray Diffraction Basics. Available from: [Link]

  • Wikipedia. Isoxazole. Available from: [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. A review of isoxazole biological activity and present synthetic techniques. (2023). Available from: [Link]

  • JAM 2026 Chemistry (CY) Syllabus. Solid State: ... X-ray diffraction, Bragg's Law. Available from: [Link]

  • Sciforum. Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives. (2023-11-13). Available from: [Link]

  • RSC Publishing. Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. (2022). Available from: [Link]

  • ResearchGate. Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. (2007). Available from: [Link]

  • CP Lab Safety. This compound, 95% Purity. Available from: [Link]

  • NIH National Center for Biotechnology Information. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. (2018). Available from: [Link]

  • ResearchGate. (PDF) Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. (2014). Available from: [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Isoxazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Isoxazole Ring in Drug Discovery—A Double-Edged Sword

The isoxazole ring is a privileged five-membered heterocycle frequently incorporated into drug candidates due to its versatile chemical properties and ability to engage in various biological interactions.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5][6][7][8] Commercially successful drugs like the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide feature this core structure.[5][7]

However, the very electronic nature that makes the isoxazole ring a valuable pharmacophore also presents a significant challenge: metabolic instability. The weak N-O bond is a known metabolic liability, susceptible to enzymatic cleavage that can lead to rapid clearance, formation of potentially reactive metabolites, and an overall poor pharmacokinetic profile.[9][10][11][12] Therefore, a rigorous and early evaluation of metabolic stability is not just recommended—it is critical to the success of any drug discovery program involving isoxazole-containing compounds.

This guide provides an in-depth comparison of methodologies to assess the metabolic fate of these compounds. We will explore the underlying mechanisms of isoxazole metabolism, detail robust in vitro protocols for their evaluation, and discuss strategies, such as bioisosteric replacement, to mitigate metabolic risks.

Part 1: Understanding the Metabolic Liabilities of the Isoxazole Ring

The primary metabolic vulnerabilities of the isoxazole moiety stem from two main enzymatic processes, predominantly mediated by Cytochrome P450 (CYP) enzymes in the liver.[13][14][15]

  • Reductive Ring Cleavage: The most characteristic metabolic pathway is the reductive cleavage of the N-O bond.[16][17][18][19] This process, often catalyzed by the reduced Fe(II) form of the CYP heme, can open the ring to form β-enaminoketones or other derivatives.[10][11] The susceptibility to this pathway is highly dependent on the substitution pattern and electronic properties of the isoxazole ring and the rest of the molecule.[20] For instance, the metabolism of the anti-inflammatory drug Leflunomide to its active α-cyanoenol metabolite is a classic example of this unique ring scission.[10][11]

  • Oxidative Metabolism: Like many aromatic systems, the isoxazole ring and its substituents are also targets for oxidative metabolism. This can include:

    • Hydroxylation directly on the isoxazole ring carbons.

    • Oxidation of alkyl substituents , such as the hydroxylation of methyl groups, which can be further oxidized to aldehydes and carboxylic acids.[10]

    • N-Dealkylation if an alkyl group is attached to a nitrogen atom elsewhere in the molecule.[21][22][23]

Identifying which of these pathways predominates is key to designing metabolically robust analogues.

cluster_0 Primary Metabolic Pathways of Isoxazoles Parent Isoxazole-Containing Parent Drug Met1 Reductive N-O Bond Cleavage (β-Enaminoketone Metabolite) Parent->Met1 CYP450 (Reductive) Met2 Ring Hydroxylation (Oxidative Metabolite) Parent->Met2 CYP450 (Oxidative) Met3 Substituent Oxidation (e.g., Hydroxymethyl Metabolite) Parent->Met3 CYP450 (Oxidative)

Caption: Key metabolic pathways for isoxazole compounds.

Part 2: Experimental Evaluation of Metabolic Stability

A tiered approach, starting with simple, high-throughput in vitro systems and progressing to more complex models, is the most efficient strategy. This workflow allows for the early deselection of unstable compounds and focuses resources on the most promising candidates.

Start Tier 1: High-Throughput Screening Liver Microsomal Stability Assay Result1 Assess t½ and CLint Start->Result1 Decision1 Metabolically Stable? Result1->Decision1 Tier2 Tier 2: Mechanistic Insights Hepatocyte Stability Assay Decision1->Tier2 Yes Redesign Medicinal Chemistry Redesign (e.g., Bioisosteric Replacement) Decision1->Redesign No (High Clearance) Result2 Assess Phase I & II Metabolism and Cellular Uptake Tier2->Result2 Decision2 Good Profile? Result2->Decision2 Advance Advance to In Vivo Pharmacokinetic Studies Decision2->Advance Yes Decision2->Redesign No (Poor Profile)

Caption: Tiered workflow for metabolic stability assessment.

Tier 1: Liver Microsomal Stability Assay

This is the workhorse assay for early drug discovery. Liver microsomes are subcellular fractions containing the majority of the drug-metabolizing CYP enzymes.[24] This assay primarily evaluates Phase I metabolism and is excellent for ranking compounds based on their intrinsic clearance.[25][26][27]

Causality Behind Experimental Choices:

  • Why Microsomes? They provide a concentrated and cost-effective source of CYP enzymes, making the assay highly reproducible and scalable.[24]

  • Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzyme activity. Its inclusion initiates the metabolic reactions. Incubations without NADPH serve as a negative control to account for non-enzymatic degradation.

  • Why Multiple Species? Running the assay with human, rat, and dog microsomes is crucial. Significant differences in metabolism across species can profoundly impact the translation of preclinical safety and efficacy data to humans.[28]

Experimental Protocol: Microsomal Stability

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Incubation Mixture: In a 96-well plate, combine liver microsomes (e.g., from human, rat, dog; final concentration 0.5 mg/mL) and phosphate buffer (pH 7.4). Pre-warm the plate at 37°C for 10 minutes.

  • Initiation: Add the test compound to the wells (final concentration 1 µM). To a parallel set of wells, add the test compound and buffer without microsomes (non-enzymatic control). To initiate the reaction, add a pre-warmed NADPH solution (final concentration 1 mM). For the negative control wells, add buffer instead of NADPH.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold "stop solution" (e.g., acetonitrile containing an internal standard).

  • Analysis: Centrifuge the plates to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line gives the elimination rate constant (k).

    • Half-life (t½): Calculated as 0.693 / k.

    • Intrinsic Clearance (CLint): Calculated as (k / microsomal protein concentration). Units are typically µL/min/mg protein.

Tier 2: Hepatocyte Stability Assay

If a compound shows moderate to high stability in microsomes, the next step is an assay using intact hepatocytes. This is considered the "gold standard" for in vitro metabolism because hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes, as well as transporters that govern the compound's entry into and exit from the cell.[24]

Causality Behind Experimental Choices:

  • Why Hepatocytes? They provide a more physiologically relevant system, capturing the interplay between uptake, Phase I (e.g., CYP oxidation), and Phase II (e.g., glucuronidation, sulfation) metabolism.[24][26]

  • Why Suspension Culture? For short-term stability assays, cryopreserved hepatocytes in suspension are convenient and provide excellent data for predicting hepatic clearance.[26]

Experimental Protocol: Hepatocyte Stability

  • Cell Viability: Thaw cryopreserved hepatocytes and determine cell viability and density using a method like trypan blue exclusion. Viability should be >80%.

  • Incubation: Incubate the hepatocyte suspension (e.g., 0.5 x 10^6 viable cells/mL) with the test compound (final concentration 1 µM) in a suitable medium at 37°C in a shaking water bath.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension and quench the reaction with a cold stop solution (e.g., acetonitrile with internal standard).

  • Analysis: Process and analyze the samples by LC-MS/MS as described for the microsomal assay.

  • Data Interpretation: Calculate t½ and CLint as in the microsomal assay, but note that CLint from hepatocytes (µL/min/10^6 cells) is considered more directly scalable to in vivo hepatic clearance.

Part 3: Mitigating Metabolic Liabilities—A Bioisosteric Replacement Approach

When a promising isoxazole-containing compound is found to be metabolically unstable, medicinal chemists can employ a strategy of bioisosteric replacement. A bioisostere is a different functional group that retains similar physical and chemical properties, allowing it to maintain the desired biological activity while altering the metabolic profile.[29][30][31]

For an isoxazole ring susceptible to reductive cleavage, replacing it with a more electron-deficient or sterically different five-membered heterocycle can improve stability.

Common Bioisosteric Replacements for Isoxazole:

  • 1,3,4-Oxadiazole: This regioisomer can have a significantly different electronic distribution, making it less prone to the same metabolic pathways.[32]

  • 1,2,4-Triazole: Incorporating an additional nitrogen atom can alter the ring's electronics and hydrogen bonding potential, often enhancing metabolic stability.[29]

  • Pyrazole: This isomer of imidazole is another common replacement that can offer a different metabolic profile.

Comparative Data Example:

Below is a table summarizing hypothetical experimental data for a lead compound ("Isoxazole-Lead") and a more stable analogue where the isoxazole has been replaced by a 1,3,4-oxadiazole ("Oxadiazole-Analogue").

CompoundSystemt½ (min)CLint (µL/min/mg protein)
Isoxazole-Lead Human Liver Microsomes1592.4
Rat Liver Microsomes8173.3
Dog Liver Microsomes2263.0
Oxadiazole-Analogue Human Liver Microsomes> 60< 23.1
Rat Liver Microsomes4530.8
Dog Liver Microsomes> 60< 23.1

Interpretation: The data clearly demonstrates the metabolic liability of Isoxazole-Lead, especially in rat liver microsomes. The bioisosteric replacement with a 1,3,4-oxadiazole ring dramatically increased the metabolic half-life and reduced the intrinsic clearance across all species, making Oxadiazole-Analogue a much more viable candidate for further development. This type of data-driven compound design is central to modern drug discovery.[33]

Conclusion and Future Directions

The isoxazole ring remains a valuable scaffold in medicinal chemistry, but its inherent potential for metabolic instability necessitates a proactive and thorough evaluation. By employing a tiered experimental approach—from high-throughput microsomal assays to more complex hepatocyte models—researchers can gain a clear understanding of a compound's metabolic fate. When liabilities are identified, strategies like bioisosteric replacement provide a rational path toward designing molecules with improved pharmacokinetic properties. Adherence to these principles, as outlined in regulatory guidance, ensures that only the most robust and promising compounds advance toward clinical evaluation.[28][34][35][36][37]

References

  • Reductive ring cleavage of 3,5-dimethylisoxazole in irradiation in the presence of triethylamine. Journal of the Chemical Society, Chemical Communications.
  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. U.S. Food and Drug Administration.
  • Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. The Journal of Organic Chemistry.
  • In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. U.S. Food and Drug Administration.
  • Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration.
  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register.
  • A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(O i Pr) 4 Reagent. ResearchGate.
  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PubMed Central.
  • In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. PubMed.
  • Molybdenum-Mediated Cleavage Reactions of Isoxazoline Rings Fused in Bicyclic Frameworks. Organic Letters.
  • N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. PubMed Central.
  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. U.S. Food and Drug Administration.
  • Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. PubMed.
  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation.
  • Advances in isoxazole chemistry and their role in drug discovery. PubMed Central.
  • Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate.
  • Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. Royal Society of Chemistry.
  • (Bio)isosteres of ortho- and meta-substituted benzenes. PubMed Central.
  • Metabolic Stability Assay Services. BioIVT.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Cayman Chemical.
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • In Vitro Metabolic Stability. Creative Bioarray.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate.
  • Bioisosteric Replacements. Cambridge MedChem Consulting.
  • (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journals.
  • Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. PubMed.
  • Bioisosteres of Common Functional Groups. University of Washington.
  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.
  • Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. PubMed.
  • Isoxazole chemistry. 5. N-Alkylation and N-acylation of 5-amino-3-(5-nitro-2-furyl)isoxazoles. Journal of Medicinal Chemistry.
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Applied Health Sciences and Medicine.
  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews.
  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed Central.
  • Substituent effect on the reductive N-dearylation of 3-(indol-1-yl)-1,2-benzisoxazoles by rat liver microsomes. PubMed.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. National Institutes of Health.
  • N-Dealkylation of Amines. MDPI.
  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer. Semantic Scholar.
  • ISOXAZOLE – A POTENT PHARMACOPHORE. ResearchGate.
  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews.
  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. PubMed.
  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI.

Sources

The Ascendancy of the Isoxazole Scaffold: A Comparative Efficacy Analysis Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel pharmacophores with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Among the heterocyclic compounds that have garnered significant attention, the isoxazole ring has emerged as a privileged scaffold, demonstrating a remarkable versatility across a spectrum of therapeutic targets.[1] This guide provides an in-depth, objective comparison of the efficacy of isoxazole derivatives against well-established inhibitors in key therapeutic areas: oncology, inflammation, infectious diseases, and metabolic disorders. By delving into the experimental data and methodologies, we aim to offer a clear perspective on the potential of isoxazole-based compounds in modern drug discovery.

I. Anticancer Activity: Targeting the Chaperone HSP90

Heat shock protein 90 (HSP90) is a crucial molecular chaperone responsible for the stability and function of numerous client proteins that are critical for cancer cell proliferation, survival, and metastasis.[2] Its inhibition represents a promising strategy in cancer therapy.

The Isoxazole Contender: NVP-AUY922 (Luminespib)

NVP-AUY922 is a potent, second-generation, synthetic HSP90 inhibitor featuring a 4,5-diarylisoxazole scaffold.[3][4] It has undergone extensive preclinical and clinical evaluation, demonstrating broad antitumor activity.[3]

The Established Competitor: Geldanamycin Analogues (e.g., 17-AAG)

The first generation of HSP90 inhibitors was dominated by natural products, most notably the ansamycin antibiotic Geldanamycin and its derivative 17-AAG. While potent, their clinical utility has been hampered by issues such as poor solubility, hepatotoxicity, and the induction of the heat shock response.[2]

Comparative Efficacy

NVP-AUY922 exhibits significantly higher potency compared to first-generation inhibitors. This enhanced activity is attributed to its unique binding mode within the ATP-binding pocket of HSP90.[4]

CompoundTargetPotency (Kd)Cellular Activity (GI50)Key Advantages of NVP-AUY922
NVP-AUY922 HSP901.7 nM[4]~2-40 nM[4]High potency, good pharmaceutical properties, activity in drug-resistant cells.[4][5]
17-AAG HSP90~50 nM50-200 nMFirst-in-class, well-characterized mechanism.

The superior potency of NVP-AUY922 translates to significant tumor growth inhibition and even regression in various xenograft models at well-tolerated doses.[4]

Experimental Protocol: HSP90 Binding Affinity Assay (Isothermal Titration Calorimetry - ITC)

This protocol outlines the determination of the dissociation constant (Kd) for an inhibitor binding to HSP90.

  • Protein Preparation: Recombinant human HSP90α is purified and dialyzed against the assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP).

  • Ligand Preparation: The isoxazole derivative (e.g., NVP-AUY922) is dissolved in DMSO and then diluted in the assay buffer to the desired concentration.

  • ITC Measurement: The ITC instrument is equilibrated at 25°C. The sample cell is filled with the HSP90 solution (e.g., 10 µM), and the injection syringe is filled with the inhibitor solution (e.g., 100 µM).

  • Titration: A series of small injections (e.g., 2 µL) of the inhibitor are made into the protein solution. The heat change associated with each injection is measured.

  • Data Analysis: The resulting titration curve is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters, including the Kd.

II. Anti-inflammatory Action: COX-2 and Beyond

Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. Key targets for anti-inflammatory drugs include the cyclooxygenase (COX) enzymes.

The Isoxazole Contenders: Valdecoxib and MZO-2

Valdecoxib is an isoxazole-containing non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2.[6][7] MZO-2 is an experimental isoxazole derivative with demonstrated anti-inflammatory and immunosuppressive properties.[8][9]

The Established Inhibitors: Celecoxib and Tacrolimus

Celecoxib is a well-established selective COX-2 inhibitor, while Tacrolimus is a potent calcineurin inhibitor used as an immunosuppressant.[10][11]

Comparative Efficacy

COX-2 Inhibition: Valdecoxib exhibits high selectivity for COX-2 over COX-1, which is a key factor in reducing gastrointestinal side effects associated with non-selective NSAIDs.[12]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Valdecoxib >1000.05>2000
Celecoxib 6.60.88.3
Rofecoxib >1001.3>77
Etoricoxib 1271.2106

Data from a human whole blood assay.[12]

In Vivo Anti-inflammatory Activity: In a model of contact sensitivity in mice, MZO-2 applied as an ointment was shown to be as effective as the widely used immunosuppressant, Tacrolimus, in reducing ear edema.[8][9][10]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard for evaluating the acute anti-inflammatory activity of compounds.[13]

  • Animal Acclimatization: Wistar albino rats are acclimatized to the laboratory conditions for at least one week.

  • Compound Administration: The test compound (isoxazole derivative) or the standard drug (e.g., Nimesulide) is administered intraperitoneally at a specific dose. The control group receives the vehicle.

  • Induction of Edema: After a set time (e.g., 30 minutes), a 1% w/v solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway: COX-2 Inhibition

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Isoxazole_Inhibitor Isoxazole Derivative (e.g., Valdecoxib) Isoxazole_Inhibitor->COX2

Caption: Inhibition of prostaglandin synthesis by an isoxazole-based COX-2 inhibitor.

III. Antimicrobial Activity: A New Front Against Resistance

The rise of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents.[14] Isoxazole derivatives have shown considerable promise in this area.

The Isoxazole Contenders: Novel Synthetic Derivatives

Several studies have reported the synthesis of isoxazole derivatives with potent activity against a range of pathogenic bacteria and fungi.

The Established Inhibitors: Cloxacillin and Standard Antibiotics

Cloxacillin is a penicillinase-resistant beta-lactam antibiotic. Other commonly used antibiotics for comparison include cefotaxime, imipenem, and fosfomycin.

Comparative Efficacy

Novel isoxazole derivatives have demonstrated minimum inhibitory concentrations (MICs) that are comparable or even superior to standard antibiotics against both Gram-positive and Gram-negative bacteria.

Antibacterial Activity (MIC in µg/mL)

Compound SeriesE. coliS. aureusStandard (Cloxacillin)Reference
178d, 178e, 178f 117, 110, 95100, 95120 (E. coli), 100 (S. aureus)[14]

Activity of Isoxazole-Triazole Hybrid (7b) - Inhibition Zone (mm)

CompoundE. coliStandard Antibiotics (E. coli)Reference
7b 36.4 ± 1.07Cefotaxime (36), Imipenem (36), Fosfomycin (40)[15]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilutions: The isoxazole derivative and the standard antibiotic are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Experimental Workflow: Antimicrobial Susceptibility Testing

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Microbial Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Compound_Prep Serial Dilution of Isoxazole Derivative Compound_Prep->Inoculation Incubation Incubation (e.g., 24h at 37°C) Inoculation->Incubation Read_Plate Visual Inspection for Turbidity Incubation->Read_Plate Determine_MIC Determine MIC Value Read_Plate->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

IV. Carbonic Anhydrase Inhibition: A Target for Diverse Pathologies

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[16][17]

The Isoxazole Contenders: AC2 and AC3

AC2 and AC3 are synthetic isoxazole derivatives that have been evaluated for their inhibitory activity against carbonic anhydrase.[18]

The Established Inhibitor: Acetazolamide

Acetazolamide is a sulfonamide-based carbonic anhydrase inhibitor that has been in clinical use for decades.[16][18]

Comparative Efficacy

While not as potent as the established drug acetazolamide, the isoxazole derivatives AC2 and AC3 demonstrate significant inhibitory activity, suggesting that the isoxazole scaffold can be a promising starting point for the development of novel CA inhibitors.[18][19]

CompoundCarbonic Anhydrase Inhibition (IC50 in µM)% Inhibition (at a given concentration)
AC2 112.3 ± 1.679.5
AC3 228.4 ± 2.368.7
Acetazolamide (Standard) 18.6 ± 0.587.0

Data from in vitro carbonic anhydrase inhibition assay.[18]

Conclusion

The isoxazole scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective inhibitors against a range of therapeutically relevant targets. The examples presented in this guide, from the highly potent anticancer agent NVP-AUY922 to novel anti-inflammatory and antimicrobial compounds, underscore the value of this heterocycle in medicinal chemistry. The experimental data consistently demonstrates that isoxazole derivatives can not only match but in some cases exceed the efficacy of established drugs. As synthetic methodologies evolve and our understanding of structure-activity relationships deepens, we can anticipate the continued emergence of innovative isoxazole-based therapeutics to address unmet medical needs.

References

  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. (2024). Semantic Scholar. [Link]

  • Anti-inflammatory properties of an isoxazole derivative - MZO-2. (2016). PubMed. [Link]

  • Novel HSP90 inhibitors, NVP-AUY922 and NVP-BEP800, radiosensitise tumour cells through cell-cycle impairment, increased DNA damage and repair protraction. (2011). PMC. [Link]

  • Isoxazole derivatives showing antimicrobial activity (61–69). (2025). ResearchGate. [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). NIH. [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega. [Link]

  • Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922. (2021). Frontiers in Molecular Biosciences. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2011). Der Pharma Chemica. [Link]

  • Valdecoxib: a review. (2004). PubMed. [Link]

  • NVP-AUY922: a novel heat shock protein 90 inhibitor active against xenograft tumor growth, angiogenesis, and metastasis. (2008). PubMed. [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. (2018). MDPI. [Link]

  • (PDF) Exploring the inhibitory mechanism of resorcinylic isoxazole amine NVP-AUY922 towards the discovery of potential heat shock protein 90 (Hsp90) inhibitors. (2022). ResearchGate. [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). NIH. [Link]

  • Anti-inflammatory properties of an isoxazole derivative– MZO-2. (2016). ResearchGate. [Link]

  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). MDPI. [Link]

  • Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. (2024). Scientific Reports. [Link]

  • Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. (2023). Vascular and Endovascular Review. [Link]

  • Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. (2021). MDPI. [Link]

  • [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review]. (2010). PubMed. [Link]

  • Anti-inflammatory evaluation of isoxazole derivatives. (2016). Scholars Research Library. [Link]

  • How celecoxib could be safer, how valdecoxib might have been. (2005). PubMed. [Link]

  • (PDF) In silico study of new carbonic anhydrase inhibitor derivatives bearing 1, 3, 4-Oxadiazole moiety with promising anti-cancer activity. (2023). ResearchGate. [Link]

  • Therapeutic applications of the carbonic anhydrase inhibitors. (2010). Dovepress. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 5-Isopropylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring system is a five-membered heterocycle that stands as a "privileged scaffold" in medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide or ester groups have cemented its importance in drug discovery.[1][2][3] Molecules incorporating this core exhibit a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][4][5]

This guide provides a head-to-head comparison of the two primary synthetic strategies for constructing 5-isopropylisoxazole derivatives: the highly modular [3+2] cycloaddition reaction and the classical, convergent condensation of β-dicarbonyl compounds. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and offer a critical evaluation of each route to empower researchers in selecting the optimal path for their specific synthetic goals.

Route 1: The [3+2] Huisgen Cycloaddition

The 1,3-dipolar cycloaddition, often called the Huisgen cycloaddition, is arguably the most powerful and versatile method for isoxazole synthesis.[6][7][8] The strategy involves the reaction of a 1,3-dipole (a nitrile oxide) with a dipolarophile (an alkyne). For our target, the dipolarophile is 3-methyl-1-butyne (isopropylacetylene).

Mechanistic Rationale & Causality

The core of this strategy lies in the in situ generation of a highly reactive, unstable nitrile oxide intermediate, which is immediately trapped by the alkyne. This circumvents the need to isolate the hazardous dipole. The reaction typically proceeds via a concerted pericyclic mechanism, leading to a high degree of regioselectivity, particularly with terminal alkynes, to yield the 3,5-disubstituted isoxazole.[6]

The primary experimental challenge and area of methodological diversity is the choice of how to generate the nitrile oxide. The most common and reliable methods start from readily available aldoximes.

G cluster_nitrile_oxide Nitrile Oxide Generation cluster_cycloaddition Cycloaddition Aldoxime R-CH=N-OH (Aldoxime) Hydroximoyl_Chloride R-C(Cl)=N-OH (Hydroximoyl Chloride) Nitrile_Oxide R-C≡N⁺-O⁻ (Nitrile Oxide) Nitrile_Oxide_ref Nitrile_Oxide_ref Alkyne Isopropylacetylene Isoxazole 3-R-5-isopropylisoxazole

Detailed Experimental Protocol: Synthesis of 3-Phenyl-5-isopropylisoxazole

This protocol is a representative one-pot procedure adapted from established methodologies.[9][10][11]

Step 1: Formation of Hydroximoyl Chloride

  • To a stirred solution of benzaldehyde oxime (1.21 g, 10 mmol, 1.0 eq) in 30 mL of N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.40 g, 10.5 mmol, 1.05 eq) portion-wise over 15 minutes at room temperature.

  • Stir the reaction mixture for 3 hours at 50 °C. The progress can be monitored by TLC (Thin Layer Chromatography). Causality: This step converts the aldoxime into the corresponding hydroximoyl chloride, activating it for the subsequent elimination.

Step 2: Cycloaddition 3. To the reaction mixture containing the in situ generated hydroximoyl chloride, add 3-methyl-1-butyne (isopropylacetylene) (1.02 g, 15 mmol, 1.5 eq). 4. Add triethylamine (Et₃N) (2.1 mL, 15 mmol, 1.5 eq) dropwise to the mixture at room temperature. An exotherm may be observed. Causality: Triethylamine acts as a base to dehydrochlorinate the hydroximoyl chloride, generating the transient nitrile oxide dipole. The excess alkyne serves to trap the dipole efficiently, minimizing its dimerization to a furoxan. 5. Stir the mixture for 4 hours at 50 °C.

Step 3: Work-up and Purification 6. After the reaction is complete, quench with 50 mL of water and extract the product with ethyl acetate (3 x 30 mL). 7. Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure. 8. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 3-phenyl-5-isopropylisoxazole as a pure compound.

Route 2: Condensation of β-Diketones with Hydroxylamine

This classical approach constructs the isoxazole ring by reacting a 1,3-dicarbonyl compound, or a synthetic equivalent, with hydroxylamine.[2][12] The reaction proceeds via initial formation of an oxime, followed by intramolecular cyclization and dehydration.

Mechanistic Rationale & Causality

The key to this method is the availability of a suitable β-dicarbonyl precursor. To synthesize a 5-isopropylisoxazole derivative, one needs a compound like 5-methyl-2,4-hexanedione. The primary challenge of this route is controlling regioselectivity. An unsymmetrical β-diketone can react with hydroxylamine at either carbonyl group, potentially leading to a mixture of isomeric isoxazoles. The outcome is often dictated by the relative electrophilicity of the two carbonyl carbons and the reaction pH.[12]

G

Detailed Experimental Protocol: Synthesis of 5-Isopropyl-3-phenylisoxazole

This protocol uses a β-ketoester as the starting material, which often provides better regiocontrol than a β-diketone.

Step 1: Synthesis of the β-Diketone (1-phenyl-4-methylpentane-1,3-dione)

  • In a flame-dried flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil) (0.44 g, 11 mmol, 1.1 eq) to 20 mL of dry THF.

  • Cool the suspension to 0 °C and add a solution of acetophenone (1.20 g, 10 mmol, 1.0 eq) in 5 mL of dry THF dropwise.

  • After stirring for 30 minutes, add ethyl isobutyrate (1.28 g, 11 mmol, 1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction, quench carefully with 10% HCl until acidic, and extract with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The crude β-diketone is often used directly in the next step. Causality: This Claisen condensation constructs the required 1,3-dicarbonyl skeleton.

Step 2: Isoxazole Formation 7. Dissolve the crude β-diketone in 30 mL of ethanol. 8. Add hydroxylamine hydrochloride (0.76 g, 11 mmol, 1.1 eq) and sodium acetate (0.90 g, 11 mmol, 1.1 eq). Causality: Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt. 9. Heat the mixture to reflux for 5 hours. 10. Cool the reaction to room temperature and remove the ethanol under reduced pressure. 11. Add 30 mL of water to the residue and extract with ethyl acetate (3 x 20 mL). 12. Combine the organic layers, dry over MgSO₄, concentrate, and purify by column chromatography to yield 5-isopropyl-3-phenylisoxazole.

Head-to-Head Performance Comparison

The choice between cycloaddition and condensation is not arbitrary; it is dictated by the specific synthetic objective, available resources, and desired molecular complexity.

FeatureRoute 1: [3+2] CycloadditionRoute 2: Condensation
Versatility/Modularity Excellent . The R³ substituent is easily varied by choosing a different starting aldoxime. Ideal for library synthesis.[9]Fair to Poor . Requires synthesis of a specific β-diketone for each new R³ substituent, which can be a multi-step process itself.
Regioselectivity High . Generally provides a single 3,5-disubstituted regioisomer, especially with terminal alkynes.[13]Variable to Low . Unsymmetrical diketones can yield mixtures of 3,5- and 5,3-isomers, requiring careful control of conditions or challenging purification.[12]
Reaction Conditions Mild to moderate. Often performed at room temperature or with gentle heating (50 °C). Requires inert handling for some reagents.Can require strongly basic/acidic conditions and higher temperatures (reflux).
Key Intermediates Involves transient, reactive nitrile oxides generated in situ.Relies on stable, isolable β-dicarbonyl compounds.
Typical Yields Good to excellent (60-95%).Moderate to good (40-85%), but can be lowered by isomer formation.
Scalability Generally scalable, with considerations for managing exotherms during nitrile oxide generation.Readily scalable, as it often uses robust, classical reactions.
Ideal Application Rapid generation of diverse analogues for structure-activity relationship (SAR) studies in drug discovery.Efficient, large-scale synthesis of a single, specific target when the corresponding β-dicarbonyl is readily accessible.

Conclusion and Strategic Recommendations

Both the [3+2] cycloaddition and the β-dicarbonyl condensation are robust and valuable methods for the synthesis of 5-isopropylisoxazole derivatives.

  • For Discovery & Medicinal Chemistry: The [3+2] cycloaddition is the superior strategy . Its unparalleled modularity allows for the rapid synthesis of a library of analogues by simply swapping the commercially available aldehyde precursor. This facilitates efficient exploration of the chemical space around the isoxazole core.

  • For Process Chemistry & Scale-Up: The condensation route can be more advantageous if a specific target is to be produced on a large scale and the required β-diketone is commercially available or can be synthesized efficiently. It avoids the in situ generation of potentially hazardous intermediates and often involves more traditional, cost-effective reagents.

Emerging methodologies, such as the use of green solvents like deep eutectic solvents (DES)[10][14], mechanochemistry[15], and flow synthesis[14], are further refining these classic transformations, promising higher efficiency, better sustainability, and enhanced safety for the future of isoxazole synthesis.

References

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Gutiérrez-Bonet, Á., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 11(35), 21543-21549. Available at: [Link]

  • Lee, J., et al. (2023). Sustainable Continuous Synthesis of 3,5-Disubstituted Isoxazoles: Development of an Integrated Reaction–Separation–Recovery System for Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Kim, J., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science, 19(5), 323-333. Available at: [Link]

  • Pérez, E., & Ramón, D. J. (2016). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 4(3), 1507-1511. Available at: [Link]

  • Li, Y., et al. (2022). DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles. ACS Omega, 7(39), 35329-35337. Available at: [Link]

  • De Sarlo, F., et al. (2012). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry, 10(3), 567-573. Available at: [Link]

  • Google Patents. (n.d.). WO2001060363A1 - A method for synthesizing leflunomide.
  • Google Patents. (n.d.). US6723855B2 - Method for synthesizing leflunomide.
  • Wang, X., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2549. Available at: [Link]

  • Li, J., et al. (2022). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Journal of Asian Natural Products Research, 24(12), 1141-1151. Available at: [Link]

  • Kumar, K. A., et al. (2014). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Letters in Drug Design & Discovery, 11(7), 864-872. Available at: [Link]

  • Google Patents. (n.d.). WO2007086076A2 - An improved process for preparation of leflunomide.
  • ResearchGate. (n.d.). DNA-Compatible Huisgen [3+2] Cycloaddition with Alkenes and Alkynes to Isoxazolines and Isoxazoles. Retrieved from [Link]

  • PubChem. (n.d.). Method for synthesizing leflunomide - Patent US-6723855-B2. Retrieved from [Link]

  • Kaur, N. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33575-33596. Available at: [Link]

  • Reddy, C. R., et al. (2013). Expedient Azide–Alkyne Huisgen Cycloaddition Catalyzed by a Combination of VOSO4 with Cu(0) in Aqueous Media. The Journal of Organic Chemistry, 78(12), 6262-6269. Available at: [Link]

  • da Silva, A. C., et al. (2020). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 25(21), 5183. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic routes for the synthesis of 3,5‐ and 3,4,5‐isoxazoles. Retrieved from [Link]

  • Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(1), 1034-1041. Available at: [Link]

  • Kaur, H., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society, 14(11), 2291-2321. Available at: [Link]

  • Nongrum, R., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(23), 7806. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic route to isoxazole derivatives (5–6). Retrieved from [Link]

  • Wallace, O. B., & Springer, D. M. (2005). Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions. The Journal of Organic Chemistry, 70(7), 2839-2842. Available at: [Link]

  • D'Alagni, M., et al. (2022). 5-Amino-3-Methyl-Isoxazole-4-Carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5602. Available at: [Link]

  • Trogu, E. (2009). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. (Doctoral dissertation, Università degli Studi di Firenze). Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry. (2021, November 22). Claisen Isoxazole Synthesis Mechanism. YouTube. Available at: [Link]

  • Titi, O. C., et al. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Chemistry, 6(1), 1-13. Available at: [Link]

  • Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

Sources

Safety Operating Guide

3-(Chloromethyl)-5-isopropylisoxazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 3-(Chloromethyl)-5-isopropylisoxazole

As a Senior Application Scientist, my foremost priority is ensuring that innovative research can be conducted safely and responsibly. Handling and disposing of specialized chemical reagents like this compound requires a thorough understanding of its properties and the regulatory landscape. This guide moves beyond a simple checklist to provide a comprehensive operational and disposal plan, grounded in established safety protocols and scientific principles, to empower your laboratory with the knowledge for safe and compliant chemical waste management.

Section 1: Hazard Assessment and Chemical Profile

The key structural features—the isoxazole ring and the reactive chloromethyl group—dictate its chemical behavior. The chloromethyl group makes it a reactive alkyl halide, while the overall structure points to potential irritant and toxic properties.[3][4]

Key Causality: The hazardous nature of this compound stems from the electrophilic carbon in the chloromethyl group, which can react with biological nucleophiles, leading to irritation and potential toxicity. Furthermore, as a chlorinated organic compound, its improper disposal poses a significant threat to aquatic ecosystems.[3][5]

Table 1: Hazard Profile and Physicochemical Properties of Analogous Halogenated Isoxazoles

PropertyValue / ClassificationRationale & Source
Chemical Formula C₇H₁₀ClNOBased on chemical structure.[6]
Molecular Weight 159.61 g/mol Based on chemical structure.[6]
Physical State Likely a liquid or low-melting solid at room temperature.Inferred from similar compounds.
Primary Health Hazards Skin Corrosion/Irritation (Category 1B/2)[1], Serious Eye Damage/Irritation (Category 1/2)[1][2], May cause respiratory irritation.[2][7]The chloromethyl group is corrosive and irritating to tissues upon contact.[1]
Acute Toxicity May be harmful if swallowed.Common for this class of reactive intermediates.
Environmental Hazards Toxic to aquatic life with long-lasting effects.[5]Chlorinated organic compounds are often persistent and harmful in aquatic environments.[8]
Incompatibilities Strong oxidizing agents, strong acids, bases, and amines.[1][9]Risk of vigorous or exothermic reactions.
Hazardous Decomposition Thermal decomposition can release toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas.[1][2][9]High-temperature breakdown of the molecular structure.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Given the identified hazards, stringent protective measures are mandatory. The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires employers to establish a Chemical Hygiene Plan (CHP) that specifies procedures to minimize exposure to hazardous chemicals.[10][11]

Engineering Controls: All handling of this compound, including weighing, transfers, and the addition of waste to collection containers, must be performed inside a certified chemical fume hood.[12] This is a non-negotiable control to prevent inhalation of vapors and contain any potential spills.[10]

Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected based on the specific hazards.

Table 2: Required Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, double-gloved).Prevents skin contact, which can cause burns and irritation.[13] Always check manufacturer compatibility charts.
Eye Protection Chemical splash goggles.Protects against splashes that can cause serious eye damage.[2]
Body Protection A fully buttoned, flame-resistant laboratory coat.Protects skin and personal clothing from contamination.[13]
Footwear Closed-toe shoes.Prevents injury from spills or dropped items.[12]

Section 3: On-Site Waste Management: Segregation and Collection Protocol

Proper segregation of waste at the point of generation is the most critical step in the disposal process. It prevents dangerous reactions, ensures regulatory compliance, and significantly reduces disposal costs.[14]

Core Principle: Segregate Halogenated Waste

This compound is a halogenated organic compound . It must NEVER be mixed with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[15][16]

Why is this critical?

  • Disposal Method: Halogenated waste is typically disposed of via high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HCl).[17] Non-halogenated solvents may be recycled or used in fuel blending, a less expensive process.[16]

  • Cost: Mixing the two waste streams forces the entire volume to be treated as the more expensive and difficult-to-manage halogenated waste.[14][18]

  • Safety: Mixing incompatible waste streams can lead to dangerous chemical reactions.

Step-by-Step Waste Collection Protocol
  • Select an Appropriate Waste Container:

    • Use a designated, chemically compatible container, typically a polyethylene or glass bottle provided by your institution's Environmental Health and Safety (EHS) department.[13][18]

    • Ensure the container has a secure, tight-fitting screw cap to prevent leaks and vapor escape.[15]

    • The container must be in good condition, free from cracks or damage.

  • Properly Label the Container:

    • Label the container before adding any waste.[15]

    • Use a "Hazardous Waste" label provided by your EHS department.[16][18]

    • Clearly write the full chemical name: "Waste this compound". Do not use abbreviations.[15]

    • If mixing with other compatible halogenated solvents, list all components and their approximate percentages.[18]

  • Accumulate Waste Safely:

    • Add waste to the container inside a chemical fume hood to minimize exposure.

    • Keep the waste container closed at all times except when actively adding waste.[15][18]

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.

    • Ensure the SAA is in a secondary containment bin to catch any potential leaks.[13]

Section 4: Spill Management Protocol

Accidents can happen, and immediate, correct action is vital.

  • Alert: Alert personnel in the immediate area.

  • Evacuate: If the spill is large or you feel unwell, evacuate the area and contact your institution's EHS emergency line.

  • Contain (for small, manageable spills only):

    • Don the full PPE detailed in Section 2.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit. Do not use combustible materials like paper towels.

    • Prevent the spill from entering any drains.[19]

  • Collect: Carefully sweep or scoop the absorbent material into a sealable, compatible container.[1]

  • Decontaminate: Clean the spill area with a detergent solution, followed by water. All cleaning materials must be collected as hazardous waste.

  • Dispose: Label the container with "Spill Debris containing this compound" and manage it as hazardous waste.

Section 5: Final Disposal Pathway

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[14][15] This is illegal and environmentally damaging. The only acceptable disposal route is through your institution's hazardous waste management program, which partners with a licensed disposal facility.

Disposal Workflow Diagram

The following diagram outlines the decision-making and logistical process for the proper disposal of this compound waste.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal EHS / Contractor Procedures gen Waste Generation (e.g., reaction residue, contaminated materials) char Step 1: Characterize Waste (Halogenated Organic) gen->char Is it waste? seg Step 2: Segregate (Use designated Halogenated Waste container) char->seg Is it halogenated? label_cont Step 3: Label Container ('Hazardous Waste', full chemical name) seg->label_cont Container selected accum Step 4: Accumulate Safely (Closed container in SAA with secondary containment) label_cont->accum Waste added pickup Step 5: Request Pickup (Contact EHS when container is full or project ends) accum->pickup Ready for disposal transport Step 6: Transport (By licensed hazardous waste contractor) pickup->transport dispose Step 7: Final Disposition (High-Temperature Incineration) transport->dispose

Caption: Workflow for the compliant disposal of this compound.

Section 6: Regulatory Framework

All laboratory chemical waste handling in the United States is governed by federal and state regulations. The two primary federal statutes are:

  • OSHA 29 CFR 1910.1450, "Occupational Exposure to Hazardous Chemicals in Laboratories" : Known as the OSHA Lab Standard, this mandates the creation of a Chemical Hygiene Plan to protect laboratory workers.[10][11][20]

  • EPA 40 CFR Parts 260-273, "Resource Conservation and Recovery Act (RCRA)" : This gives the EPA the authority to control hazardous waste from "cradle-to-grave," including its generation, transportation, treatment, storage, and disposal.[20][21]

Your institution's EHS department translates these complex regulations into actionable laboratory procedures. Adherence to their guidance is mandatory for ensuring safety and legal compliance.

By integrating this detailed, science-backed disposal plan into your laboratory's standard operating procedures, you contribute to a culture of safety, protect our environment, and ensure the integrity of your research.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety OSHA Lab Standard. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1975). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • A-Level Chemistry. (2023). Breaking Down Alkyl Halides: Key Reactions and Uses. Retrieved from [Link]

  • LookChem. (n.d.). 5-(CHLOROMETHYL)-3-METHYLISOXAZOLE. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C7H10ClNO, 5 grams. Retrieved from [Link]

  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Google Patents. (2010). Method and system for removing alkyl halides from gases.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3858013, 5-(Chloromethyl)isoxazole. Retrieved from [Link]

  • Angene Chemical. (2023). Safety Data Sheet: 5-Amino-3-(2-chlorophenyl)isoxazole. Retrieved from [Link]

  • National Institutes of Health. (2012). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. Analytical and Bioanalytical Chemistry, 404(9), 2757–2763.
  • U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1999). Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Chlorinated Aliphatics Production Wastes; Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). 7.6.1. Elimination of Alkyl Halides. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 3-(Chloromethyl)-5-isopropylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide addresses the handling of 3-(Chloromethyl)-5-isopropylisoxazole, a heterocyclic compound whose utility in synthesis is matched by its potential hazards. While specific data for this exact molecule is limited, established principles of chemical safety and data from structurally similar compounds provide a clear directive for ensuring laboratory safety. This document is structured not as a rigid checklist, but as a self-validating system of protocols, grounded in the causality of chemical reactivity and toxicological principles.

Immediate Safety Briefing: The Critical Imperative

This compound (CAS No. 64988-71-2) must be handled with significant caution. The primary hazards stem from its reactive chloromethyl group and the isoxazole core, a combination found in compounds known to be corrosive and irritating. Safety data for close analogs, such as 3-(Chloromethyl)-5-phenylisoxazole, indicate severe risks, including causing burns to the eyes, skin, and mucous membranes.[1][2] Therefore, all handling operations must occur within a certified chemical fume hood, and direct contact must be rigorously prevented through the use of specific personal protective equipment (PPE).

Core Hazards at a Glance:

  • Corrosive: Assumed to cause severe skin burns and eye damage based on analog data.[1][3]

  • Acute Toxicity: Harmful if swallowed.[4] Analogs are also toxic in contact with skin.[3]

  • Irritant: Likely to cause respiratory system irritation.[1]

  • Sensitizer: May cause an allergic skin reaction.[3][5]

  • Potential Mutagen: Some related chloromethylated heterocycles are suspected of causing genetic defects.[3]

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier between a researcher and a chemical hazard. The primary method of exposure control is the use of robust engineering controls.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and additions to reaction vessels, must be performed in a properly functioning chemical fume hood. This is non-negotiable. The hood contains vapors and prevents inhalation, which is a primary route of exposure.[1]

  • Ventilation: Ensure adequate general laboratory ventilation to support the function of the fume hood.[1][6]

  • Safety Stations: An eyewash station and safety shower must be located in immediate proximity to the workstation.[1] Their location and functionality should be verified before work begins.

Personal Protective Equipment (PPE): A Comprehensive Protocol

The selection of PPE is not arbitrary; it is dictated by the specific hazards of the chemical. For this compound, a multi-layered approach is essential.

Protection Area Required PPE Rationale and Expert Insight
Hand Protection Double Gloving: Inner and outer pair of powder-free, chemotherapy-rated nitrile gloves (ASTM D6978).[7][8]The chloromethyl group can be reactive. Double gloving provides a critical safeguard against tears and rapid permeation.[9] The outer glove should be removed and disposed of immediately upon known or suspected contact. Change outer gloves frequently (e.g., every 30-60 minutes) during extended procedures.[9] The inner glove cuff should be under the gown cuff, and the outer glove cuff over it.[8]
Eye & Face Protection Chemical safety goggles with side shields AND a full-face shield.Standard safety glasses are insufficient. Because analogs are corrosive and can cause severe eye damage, chemical safety goggles that form a seal around the eyes are mandatory.[1][2][10] A full-face shield must be worn over the goggles during any operation with a splash risk (e.g., transfers, quenching reactions).
Body Protection A disposable, low-permeability laboratory gown with a solid front, long sleeves, and tight-fitting knit or elastic cuffs.[8]This prevents skin contact from splashes or spills. The gown should close in the back to provide a solid barrier in the front.[7] Contaminated gowns must be removed and disposed of immediately as hazardous waste.
Respiratory Protection Not required if all work is conducted within a certified chemical fume hood.A fume hood provides primary respiratory protection.[1] However, for spill cleanup outside of a hood or in the event of a ventilation failure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases (e.g., multi-gas cartridge) is necessary.[7][11]

Operational Plan: Step-by-Step Handling Protocol

Objective: To safely weigh and transfer solid this compound into a reaction vessel.

Prerequisites:

  • Verify chemical fume hood is operational (check airflow monitor).

  • Confirm eyewash/shower station is unobstructed.

  • Assemble all necessary equipment (spatula, weigh paper, glassware, solvent) inside the fume hood.

  • Don all required PPE as per the sequence diagram below.

Procedure:

  • Preparation: Place a tared weigh boat or paper on an analytical balance located inside the fume hood. If the balance cannot be in the hood, use a tared, sealed container for transfer to and from the balance.

  • Dispensing: Carefully dispense the required amount of the solid compound onto the weigh paper. Avoid creating dust. If dust is formed, allow it to settle before proceeding. Do not breathe dust.[1]

  • Transfer: Gently add the weighed solid to the reaction vessel. Use a funnel if the vessel opening is narrow.

  • Rinsing: Tap the weigh paper to dislodge any remaining powder. If appropriate for the reaction, rinse the weigh paper with the reaction solvent and add the rinse to the vessel to ensure a complete transfer.

  • Immediate Cleanup: Place the used weigh paper and any contaminated items (e.g., disposable spatula tips) into a designated solid hazardous waste container located within the fume hood.

  • Closure: Securely cap the reaction vessel and the source container of this compound.

  • Post-Handling: Wipe down the work surface in the fume hood with a suitable decontaminant. Remove outer gloves and dispose of them in the hazardous waste container before exiting the hood area. Wash hands thoroughly with soap and water after doffing all PPE.[8]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Lab Gown d2 2. Inner Gloves (Cuff under gown sleeve) d1->d2 d3 3. Goggles d2->d3 d4 4. Face Shield d3->d4 d5 5. Outer Gloves (Cuff over gown sleeve) d4->d5 f1 1. Outer Gloves (Peel off, avoid contact) f2 2. Face Shield f1->f2 f3 3. Lab Gown (Roll inside-out) f2->f3 f4 4. Goggles f3->f4 f5 5. Inner Gloves (Peel off, avoid contact) f4->f5 f6 6. Wash Hands Thoroughly f5->f6

Caption: Sequential process for correctly donning and doffing PPE.

Emergency and Disposal Plans

Exposure Response

Immediate action is critical to mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[1][2]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Spill Management

Spill_Response start Spill Occurs check_location Is spill inside a chemical fume hood? start->check_location in_hood Contain spill with absorbent material. check_location->in_hood Yes outside_hood Evacuate immediate area. Alert others. check_location->outside_hood No clean_in_hood Carefully collect absorbent and contaminated materials. in_hood->clean_in_hood dispose_in_hood Place in sealed hazardous waste container. clean_in_hood->dispose_in_hood decon_in_hood Decontaminate hood surface. dispose_in_hood->decon_in_hood check_size Is spill minor (<100 mL / 10g) AND you are trained? outside_hood->check_size major_spill MAJOR SPILL Call Emergency Response. Do not attempt to clean. check_size->major_spill No minor_spill MINOR SPILL Don respirator, full PPE. Contain and clean spill. check_size->minor_spill Yes dispose_minor Place waste in sealed container. Decontaminate area. minor_spill->dispose_minor

Caption: Decision workflow for responding to a chemical spill.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and downstream exposure.

  • Chemical Waste: All waste containing this compound, including reaction residues and spill cleanup materials, must be collected in a dedicated, properly labeled hazardous waste container.[12] Do not mix with other waste streams.[13]

  • Contaminated PPE: All disposable PPE used while handling the compound (gloves, gown, etc.) is considered contaminated. It must be placed in a sealed bag or container and disposed of as solid hazardous chemical waste.[13]

  • Empty Containers: The original container must be triple-rinsed with a suitable solvent (e.g., acetone or a solvent used in the procedure). The first rinseate is considered hazardous waste and must be collected.[12] Subsequent rinses may also need to be collected depending on local regulations.[12] After rinsing and air-drying, the container can be managed for recycling or disposal, often by puncturing it to prevent reuse.[11]

References

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]

  • Personal Protective Equipment. American Society of Health-System Pharmacists (ASHP). [Link]

  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). [Link]

  • Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.